molecular formula C8H5F2NO B1318730 3,5-Difluoro-2-methoxybenzonitrile CAS No. 874804-08-7

3,5-Difluoro-2-methoxybenzonitrile

Cat. No.: B1318730
CAS No.: 874804-08-7
M. Wt: 169.13 g/mol
InChI Key: KLLHADSUBMEYEL-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5F2NO and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2-methoxybenzonitrile
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InChI

InChI=1S/C8H5F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHADSUBMEYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296097
Record name 3,5-Difluoro-2-methoxybenzonitrile
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Molecular Weight

169.13 g/mol
Source PubChem
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CAS No.

874804-08-7
Record name 3,5-Difluoro-2-methoxybenzonitrile
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Record name 3,5-Difluoro-2-methoxybenzonitrile
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Record name 874804-08-7
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the myriad of fluorinated building blocks, substituted benzonitriles have emerged as particularly valuable intermediates. This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxybenzonitrile (CAS Number: 874804-08-7), a versatile reagent increasingly utilized in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes of this compound

CAS Number: 874804-08-7[1]

Molecular Formula: C₈H₅F₂NO

Molecular Weight: 169.13 g/mol

Physicochemical Properties

The physical properties of this compound can vary slightly depending on its purity and the source. The data presented below is a consolidated summary from various suppliers and databases.

PropertyValue RangeSource(s)
AppearanceColorless to light yellow crystalline powder/solid[2]
Melting Point33-36 °C to 54-59 °C[2]
Boiling Point197-199 °C to 254.5 °C at 760 mmHg[2]
Density1.27 - 1.37 g/cm³[2]

The variation in reported melting points suggests that the compound may exist in different crystalline forms or that impurities can significantly affect this property. Researchers should consider the purity of their material when comparing experimental findings.

Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet) and the aromatic protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: The carbon NMR will display distinct signals for the nitrile carbon, the methoxy carbon, and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic large one-bond coupling constants (¹JC-F), and smaller two- and three-bond couplings will also be observed.

  • ¹⁹F NMR: The fluorine NMR will provide information on the chemical environment of the two fluorine atoms.

  • FT-IR: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. Other significant bands will correspond to C-F stretching, C-O stretching of the methoxy group, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.13 g/mol ). Predicted collision cross-section data for various adducts such as [M+H]⁺ and [M+Na]⁺ are available.[3]

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several routes, often starting from more readily available fluorinated precursors. A common and logical pathway involves the methylation of the corresponding phenol.

Plausible Synthetic Route: O-Methylation of 3,5-Difluoro-2-hydroxybenzonitrile

A robust and widely applicable method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This involves the deprotonation of a phenol followed by reaction with a methylating agent.

Caption: Plausible two-step synthesis of this compound via O-methylation.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluoro-2-hydroxybenzonitrile (1 equivalent).

  • Solvent and Base: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. To this solution, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. If using a weaker base like K₂CO₃, gentle heating may be required.

  • Methylation: Cool the reaction mixture if necessary (especially if NaH was used) and add the methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.3 equivalents), dropwise.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive phenoxide intermediate with atmospheric oxygen and moisture.

  • Polar Aprotic Solvent: Solvents like DMF and acetone are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophilic phenoxide, thus increasing its reactivity.

  • Choice of Base: Sodium hydride provides rapid and irreversible deprotonation, while potassium carbonate is a milder, safer, and often sufficient alternative for this transformation.

  • Excess Reagents: A slight excess of the base and methylating agent is used to drive the reaction to completion.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of biologically active molecules, particularly in the areas of oncology and neurology. The specific arrangement of the fluoro, methoxy, and nitrile groups provides a unique electronic and steric profile that can be exploited for targeted drug design.

Role as a Key Intermediate in Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, the development of kinase inhibitors is a major focus of oncological drug discovery. The benzonitrile moiety can serve as a versatile handle for further chemical transformations or as a key pharmacophoric element that interacts with the target kinase.

While a specific, named drug on the market explicitly lists this compound as a starting material, numerous patents for kinase inhibitors describe derivatives that logically stem from this or a very similar precursor. For instance, patents for pyrazolo[1,5-a]pyrimidine derivatives as TRK family protein tyrosine kinase inhibitors, which are useful in treating cancer, feature related fluorinated aromatic structures. The strategic placement of fluorine atoms can enhance binding affinity and improve metabolic stability, key considerations in the development of effective kinase inhibitors.

Application in the Synthesis of GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.

The development of modulators for GPCRs, such as those for metabolic or neurological disorders, often involves the synthesis of complex heterocyclic systems. Fluorinated benzonitriles can serve as precursors to these systems. The nitrile group can be transformed into other functional groups or used in cyclization reactions to construct the core of the modulator. The fluorine and methoxy substituents can fine-tune the electronic properties and lipophilicity of the final compound, influencing its ability to cross the blood-brain barrier and its interaction with the allosteric binding site of the GPCR.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the nitrile group and the electron-deficient aromatic ring.

Caption: Key chemical transformations of this compound.

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (a benzylamine derivative) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for introducing a key basic moiety often found in pharmacologically active compounds.

  • Hydrolysis of the Nitrile: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for the introduction of an acidic functional group or a precursor for amide bond formation.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide (NaN₃) to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms activate the aromatic ring towards nucleophilic attack. Under suitable conditions, one of the fluorine atoms can be displaced by a nucleophile, allowing for further functionalization of the aromatic core.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a valuable platform for the introduction of fluorine into drug candidates, a strategy proven to enhance pharmacological and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for medicinal chemists aiming to leverage its potential in the development of next-generation therapeutics. The continued exploration of derivatives based on this scaffold is likely to yield novel and effective treatments for a range of human diseases.

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Sources

3,5-Difluoro-2-methoxybenzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3,5-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical behavior of this compound. As a substituted aromatic nitrile, this compound serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methoxy group on the benzonitrile scaffold imparts unique electronic and steric properties, influencing its reactivity and potential as a pharmacophore. This document details its spectroscopic signature, outlines a logical synthetic pathway, explores its chemical reactivity, and provides detailed experimental protocols for its synthesis and characterization.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Aryl nitriles are pivotal intermediates in organic synthesis, prized for the versatile reactivity of the nitrile group which can be transformed into amines, carboxylic acids, and tetrazoles.[1] In the realm of drug discovery, the incorporation of fluorine atoms into aromatic systems is a well-established strategy to modulate a molecule's physicochemical properties.[1] Fluorine's high electronegativity can enhance metabolic stability, increase lipophilicity, and alter binding affinities to biological targets.[1]

This compound is a scaffold that combines these features. The electron-withdrawing nature of the nitrile and fluorine substituents, coupled with the electron-donating methoxy group, creates a unique electronic environment that dictates its reactivity and intermolecular interactions. Understanding the precise molecular architecture and spectroscopic characteristics of this compound is fundamental to leveraging its potential in the rational design of novel therapeutics and functional materials.

Physicochemical and Structural Properties

This compound is a colorless to light yellow crystalline powder under standard conditions.[2] Its core structure consists of a benzene ring substituted with a nitrile group, a methoxy group at the ortho position, and two fluorine atoms at the meta positions relative to the nitrile.

PropertyValueSource
Chemical Formula C₈H₅F₂NO[2][3][4]
Molecular Weight 169.13 g/mol [2][4]
Monoisotopic Mass 169.03392 Da[3]
CAS Number 874804-08-7 / 886496-72-6[4]
Appearance Colorless to light yellow crystalline powder[2]
Melting Point 54-59 °C[2]
Boiling Point 197-199 °C[2]
InChIKey KLLHADSUBMEYEL-UHFFFAOYSA-N[3]

Spectroscopic Signature: Elucidating the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted chemical shifts (δ) are based on established principles and data from analogous structures.[5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~7.0-7.2ddd (doublet of doublet of doublets)
~6.8-7.0ddd
~3.9s (singlet)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~160 (dd)C-F (C3 & C5)
~150 (d)C-O (C2)
~115 (t)Aromatic CH (C4 or C6)
~115C≡N
~110 (t)Aromatic CH (C6 or C4)
~100 (t)C-CN (C1)
~56-OCH₃

Note: d = doublet, t = triplet, ddd = doublet of doublet of doublets. Couplings to fluorine will significantly influence multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode
~2230C≡N stretch
~3100-3000C-H stretch
~2950-2850C-H stretch
~1600, ~1480C=C stretch
~1250C-O stretch
~1100C-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is used for precise mass determination.

Predicted Mass Spectrometry Data
Adduct Predicted m/z
[M+H]⁺170.04120
[M+Na]⁺192.02314
[M]⁺169.03337

Data sourced from predicted values.[3]

Synthesis and Chemical Reactivity

Synthetic Workflow

While multiple synthetic routes are possible, a logical approach involves the dehydration of the corresponding amide, 3,5-Difluoro-2-methoxybenzamide. This precursor can be synthesized from commercially available starting materials. The workflow below illustrates a plausible synthetic pathway.

G A 1,3-Difluoro-2-methoxybenzene B Friedel-Crafts Acylation (e.g., with Oxalyl Chloride, AlCl₃) A->B Step 1 C Intermediate Acyl Chloride B->C D Ammonolysis (NH₄OH) C->D Step 2 E 3,5-Difluoro-2-methoxybenzamide D->E F Dehydration (e.g., P₂O₅, POCl₃) E->F Step 3 G This compound F->G

Caption: A potential synthetic workflow for this compound.

Core Reactivity

The reactivity of this compound is governed by its functional groups. The electron-deficient aromatic ring is susceptible to nucleophilic attack, while the nitrile group can undergo additions and transformations.

Caption: Key reactivity sites on the this compound scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the electron-withdrawing nitrile group, are potential leaving groups for SNAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C3 or C5 positions.

  • Nitrile Group Transformations: The electrophilic carbon of the nitrile is a target for nucleophiles. A common and valuable transformation is the [3+2] cycloaddition with sodium azide to form a 5-substituted-1H-tetrazole, a common bioisostere for carboxylic acids in drug design.[1]

Applications in Drug Discovery and Research

This molecule is primarily used as a building block for synthesizing more complex structures. Its utility stems from the predictable influence of its substituents on molecular properties.

  • Scaffold for Biologically Active Molecules: It serves as a starting point for generating libraries of compounds for screening against biological targets like kinases or G-protein coupled receptors (GPCRs).[1][7]

  • PET Radioligand Development: The fluorinated benzonitrile motif is found in high-affinity radioligands for positron emission tomography (PET) imaging, a critical tool in neuroscience and oncology research.[1] The fluorine atoms can be substituted with the positron-emitting isotope ¹⁸F.

  • Modulation of Pharmacokinetics: The methoxy group can be a site for metabolism (O-demethylation), while the C-F bonds are exceptionally strong and resist metabolic degradation, often enhancing the in vivo half-life of a drug candidate.[1]

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Amide Dehydration (Illustrative)

This protocol describes a general procedure for the dehydration of a benzamide to a benzonitrile.

Objective: To synthesize this compound from 3,5-Difluoro-2-methoxybenzamide.

Materials:

  • 3,5-Difluoro-2-methoxybenzamide

  • Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-2-methoxybenzamide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Dehydrating Agent: Carefully add the dehydrating agent (e.g., POCl₃, 1.5 eq) dropwise at 0 °C. Causality: POCl₃ is a powerful dehydrating agent that readily converts the amide to the nitrile. The reaction is often exothermic and requires cooling to control the rate.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Causality: This step quenches any remaining reactive dehydrating agent and begins the workup process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The bicarbonate wash neutralizes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.

Protocol 2: Spectroscopic Sample Preparation

Objective: To prepare samples of the synthesized product for NMR, IR, and MS analysis.

A. NMR Spectroscopy:

  • Accurately weigh approximately 5-10 mg of the purified solid.

  • Dissolve the solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.[8][9]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a 400 MHz or higher spectrometer.

B. IR Spectroscopy (KBr Pellet Method):

  • Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Causality: KBr is transparent to infrared radiation and provides a solid matrix for the sample.[6]

  • Place the powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent disc.

  • Place the KBr disc in the sample holder of the FTIR spectrometer and acquire the spectrum.

C. Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the solution into the ESI-MS instrument via direct infusion or through an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺).

Conclusion

This compound is a highly functionalized aromatic building block with significant potential for advanced applications. Its molecular structure, characterized by a unique substitution pattern, gives rise to a distinct spectroscopic signature and predictable chemical reactivity. A thorough understanding of its properties, as detailed in this guide, is essential for researchers aiming to utilize this scaffold in the design and synthesis of next-generation pharmaceuticals and functional materials. The strategic interplay of its nitrile, methoxy, and difluoro moieties provides a versatile platform for chemical innovation.

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physical properties of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and spectral properties of 3,5-Difluoro-2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical characteristics, spectral data, and safe handling procedures. The guide includes a detailed experimental protocol for acquiring Nuclear Magnetic Resonance (NMR) spectra, a critical technique for structural elucidation and quality control.

Introduction

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. The presence of two fluorine atoms and a methoxy group on the benzonitrile scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. An understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling informed decisions on reaction conditions, purification methods, and formulation development. This guide aims to consolidate the available data on this compound, providing a reliable resource for laboratory and industrial applications.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different suppliers, which may be attributed to variations in purity or measurement conditions.

PropertyValueSource(s)
Chemical Formula C₈H₅F₂NO[1][2]
Molecular Weight 169.13 g/mol [3]
CAS Number 874804-08-7[1][2][3]
Appearance Colorless to light yellow crystalline powder or solid[3]
Melting Point 33-36 °C or 54-59 °C[3]
Boiling Point 254.5 °C at 760 mmHg or 197-199 °C[3]
Density 1.27 g/cm³ or 1.37 g/cm³[3]
Solubility Soluble in common organic solvents such as DMSO and chloroform.Inferred from general chemical principles
Flash Point 107.7 °C[3]
Refractive Index 1.485[3]

Note: The conflicting data for melting point, boiling point, and density highlight the importance of verifying the properties of a specific batch through analytical testing.

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ ~7.0-7.2 ppm (m, 2H): This multiplet would correspond to the two aromatic protons. The coupling with the two fluorine atoms would result in a complex splitting pattern.

  • δ ~3.9 ppm (s, 3H): This singlet is attributed to the protons of the methoxy group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • δ ~160-165 ppm (dd): Carbon attached to the methoxy group (C2), showing coupling to the adjacent fluorine atom.

  • δ ~158-162 ppm (dd): Carbons attached to the fluorine atoms (C3 and C5), exhibiting large carbon-fluorine coupling constants.

  • δ ~115-120 ppm: The nitrile carbon (C≡N).

  • δ ~110-115 ppm (m): Aromatic carbons (C4 and C6).

  • δ ~95-100 ppm (t): Carbon situated between the two fluorine atoms (C1).

  • δ ~56 ppm: The methoxy carbon (-OCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

  • ~2230 cm⁻¹ (strong): C≡N stretching vibration of the nitrile group.

  • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the methoxy group.

  • ~1600-1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.

  • ~1300-1000 cm⁻¹ (strong): C-O stretching of the methoxy group and C-F stretching vibrations. The presence of multiple strong bands in this region is characteristic of fluorinated aromatic compounds.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure reproducibility and accuracy.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

Instrumentation:

  • 500 MHz NMR Spectrometer

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL CDCl3 with TMS prep1->prep2 in vial prep3 Transfer to NMR tube prep2->prep3 via pipette prep4 Cap and invert to mix prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 Ready for analysis acq2 Lock on CDCl3 signal acq1->acq2 instrument software acq3 Shim magnet for homogeneity acq2->acq3 optimize resolution acq4 Acquire spectrum (e.g., 16 scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw data (FID) proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integrate peaks proc4->proc5 end Analysis & Interpretation proc5->end Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Step 1.1: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Causality: This amount provides a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

    • Step 1.2: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[4] Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5] TMS serves as an internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Step 1.3: Gently swirl the vial to ensure the sample is fully dissolved.

    • Step 1.4: Using a Pasteur pipette, transfer the solution to a high-precision NMR tube. Causality: High-precision tubes minimize distortions in the magnetic field, leading to better spectral resolution.

    • Step 1.5: Securely cap the NMR tube and invert it several times to ensure a homogenous solution.

  • Instrument Setup and Data Acquisition:

    • Step 2.1: Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or manually insert it into the magnet.

    • Step 2.2: In the spectrometer software, initiate the locking procedure. The instrument will use the deuterium signal from the CDCl₃ to stabilize the magnetic field.[6] Causality: A stable magnetic field is crucial for acquiring high-resolution spectra.

    • Step 2.3: Perform shimming to optimize the homogeneity of the magnetic field across the sample. This can be done manually or using an automated shimming routine. Causality: Good shimming narrows the spectral lines, improving resolution and allowing for the observation of fine coupling patterns.

    • Step 2.4: Set the acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 500 MHz instrument would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16 scans.

    • Step 2.5: Start the acquisition.

  • Data Processing:

    • Step 3.1: Once the acquisition is complete, the raw data (Free Induction Decay or FID) is subjected to a Fourier Transform to convert it from the time domain to the frequency domain.

    • Step 3.2: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Step 3.3: Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Step 3.4: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Step 3.5: Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

Safety and Handling

This compound is a chemical that requires careful handling. The following information is derived from safety data sheets and should be strictly adhered to.

Hazard Identification: [1]

  • GHS Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H311: Toxic in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Safe Handling and Storage: [7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

First Aid Measures: [7]

  • If Swallowed: Immediately call a POISON CENTER or doctor.

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate with distinct physical and spectral properties. This guide provides a foundational understanding of these characteristics, essential for its application in research and development. The provided experimental protocol for NMR analysis offers a reliable method for structural verification and quality control. Adherence to the safety guidelines is crucial to ensure the well-being of laboratory personnel.

References

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An In-depth Technical Guide to the Solubility Profile of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluoro-2-methoxybenzonitrile, a crucial intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust experimental framework for determining its solubility in various solvents. Furthermore, it offers a qualitative analysis of its expected solubility behavior based on its molecular structure and physicochemical properties. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.[1][2]

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₅F₂NO.[3][4] Its structure, featuring a benzonitrile core with two fluorine atoms and a methoxy group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in various solvent systems. Understanding its solubility is paramount for applications in medicinal chemistry and process development, as it directly influences reaction kinetics, purification strategies, and bioavailability.[1][2]

Physicochemical Properties:

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₅F₂NO[3][4]
Molecular Weight 169.13 g/mol [4]
Appearance Colorless to light yellow crystalline powder[4]
Melting Point 54-59°C[4]
Boiling Point 197-199°C[4]
Density 1.37 g/cm³[4]

Qualitative Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5] The molecular structure of this compound provides clues to its expected solubility in various solvent classes:

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are anticipated to be effective in dissolving this compound. The dipole-dipole interactions between these solvents and the polar nitrile (-C≡N) and methoxy (-OCH₃) groups, along with the fluoro-substituents, should facilitate dissolution.

  • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are likely to exhibit moderate to good solubility. While capable of hydrogen bonding, the primary interactions will likely be dipole-dipole.

  • Nonpolar Solvents: Solvents with low polarity, such as toluene, hexane, and cyclohexane, are expected to be poor solvents for this compound. The overall polarity of the this compound molecule is too high for significant interaction with these nonpolar solvents.

  • Aqueous Solubility: The presence of polar functional groups suggests some degree of water solubility, though it is likely to be low due to the hydrophobic nature of the benzene ring. The fluorine atoms can slightly increase water solubility compared to their non-fluorinated counterparts.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, the shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, after which the concentration of the dissolved compound in the saturated solution is measured.[6]

Detailed Step-by-Step Protocol

I. Preparation of Saturated Solution:

  • Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container, such as a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[6]

  • Seal the vials tightly to prevent solvent evaporation.

II. Equilibration:

  • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

  • Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[8] Visually confirm the presence of undissolved solid at the end of the equilibration period.

III. Phase Separation:

  • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

    • Filtration: Carefully filter the supernatant through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.[8] Care must be taken to avoid precipitation of the solute during this step.

IV. Quantification via High-Performance Liquid Chromatography (HPLC):

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[5]

  • Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against the concentration.[5]

  • Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted filtrate into the HPLC system under the same conditions as the standards.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep I. Preparation of Saturated Solution cluster_equil II. Equilibration cluster_sep III. Phase Separation cluster_quant IV. Quantification (HPLC) A Add excess 3,5-Difluoro-2- methoxybenzonitrile to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter (0.22 µm filter) C->D E Collect clear saturated filtrate D->E G Dilute filtrate E->G F Prepare standard solutions & generate calibration curve H Inject standards and sample into HPLC F->H G->H I Determine concentration from calibration curve H->I J Calculate solubility I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Solubility Data

As of the writing of this guide, specific, publicly available quantitative solubility data for this compound is limited. The following table is provided as a template for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Method
Water25Shake-Flask/HPLC
Phosphate-Buffered Saline (pH 7.4)37Shake-Flask/HPLC
Methanol25Shake-Flask/HPLC
Ethanol25Shake-Flask/HPLC
Acetonitrile25Shake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)25Shake-Flask/HPLC
Toluene25Shake-Flask/HPLC

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a comprehensive framework for its determination. By understanding its physicochemical properties and applying the robust shake-flask methodology coupled with HPLC analysis, researchers can reliably ascertain its solubility in a range of solvents. This information is critical for the effective design of synthetic routes, formulation development, and pharmacokinetic studies, ultimately enabling the successful application of this versatile compound in drug discovery and beyond.

References

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chemcasts. This compound (CAS 874804-08-7) Properties | Density, Cp, Viscosity. Retrieved from [Link]

  • Chemcasts. This compound Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ChemBK. This compound. Retrieved from [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). Retrieved from [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Difluoro-2-methoxybenzonitrile: A Case Study in Predictive Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal structural elucidation of novel organic compounds is a cornerstone of modern chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides profound insights into the carbon framework of a molecule. This guide presents a comprehensive analysis of the ¹³C NMR chemical shifts for 3,5-Difluoro-2-methoxybenzonitrile, a polysubstituted aromatic compound. In the absence of readily available experimental data, this document serves as a case study, detailing a robust workflow that integrates fundamental principles of substituent effects with high-level computational chemistry. We provide field-proven protocols for both the theoretical prediction of chemical shifts using Density Functional Theory (DFT) and the practical acquisition of experimental spectra, offering a self-validating system for researchers to confidently assign the spectra of complex molecules.

The Challenge of Polysubstituted Aromatics in NMR Spectroscopy

In the rapid pace of drug discovery and materials science, researchers frequently synthesize novel molecules for which no reference spectral data exists. This compound is a paradigmatic example. Its aromatic ring is decorated with three distinct substituents, each exerting a unique electronic influence, creating a complex and non-intuitive ¹³C NMR spectrum. A simple additive model based on substituent chemical shift (SCS) values often fails in such crowded systems due to intricate resonance and steric interactions.

This guide, therefore, adopts a synergistic approach. We will first dissect the electronic contributions of each substituent to build a qualitative understanding. We will then employ Density Functional Theory (DFT) to generate a quantitative, ab initio prediction of the ¹³C NMR spectrum. This theoretical data provides a powerful hypothesis that can be validated by comparing it to the known spectra of simpler, analogous compounds and, ultimately, confirmed by experimental acquisition.

Deconstructing the Molecule: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift of each carbon atom in this compound is a result of the cumulative electronic effects of the nitrile (-CN), methoxy (-OCH₃), and fluorine (-F) groups. Understanding their individual influences is the first step toward a confident spectral assignment.

  • The Nitrile Group (-CN): The cyano group is a potent electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. This withdrawal of electron density deshields the carbon nuclei of the aromatic ring, causing their signals to appear at a higher chemical shift (downfield). The carbon atom directly attached to the nitrile group (the ipso-carbon) is significantly deshielded, as is the para-carbon, due to the strong resonance effect.[1][2][3]

  • The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is highly electronegative, exerting an inductive-withdrawing (-I) effect. However, this is powerfully overridden by its ability to donate a lone pair of electrons into the aromatic π-system, a strong resonance-donating (+R) effect.[1][4] This donation increases electron density, particularly at the ortho and para positions, causing a significant shielding effect (an upfield shift to lower ppm values).[5][6] The conformation of the methoxy group relative to the plane of the aromatic ring can also significantly influence the chemical shift of the methoxy carbon itself.[5][6]

  • The Fluorine Atom (-F): As the most electronegative element, fluorine exhibits a very strong inductive-withdrawing (-I) effect. Like the methoxy group, it also possesses lone pairs that can be donated into the ring (+R effect). For fluorine, the inductive effect is generally dominant. The ipso-carbon (the carbon directly bonded to fluorine) experiences a very large deshielding effect, shifting it significantly downfield.[7][8][9]

In this compound, these effects are superimposed. The two fluorine atoms at C-3 and C-5 will strongly influence their immediate neighbors, while the methoxy group at C-2 will donate electron density, and the nitrile at C-1 will withdraw it. This interplay makes a purely qualitative prediction challenging and necessitates a more quantitative approach.

Ab Initio Prediction: The Power of DFT/GIAO Calculations

To move from a qualitative understanding to a quantitative prediction, we turn to computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT) has become a reliable and accurate tool for predicting NMR chemical shifts.[10][11][12] The GIAO method effectively calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into the familiar chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (TMS).

The overall workflow for this predictive process is outlined in the diagram below.

GIAO_Workflow cluster_prep Computational Preparation cluster_calc NMR Calculation cluster_analysis Data Analysis & Validation mol_build 1. Build 3D Structure of This compound geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt nmr_calc 3. GIAO Shielding Calculation (e.g., mPW1PW91/6-311+G(2d,p)) geom_opt->nmr_calc tms_calc 4. GIAO Shielding Calculation for TMS (Same Level of Theory) geom_opt->tms_calc ref 5. Calculate Chemical Shifts δ = σ(TMS) - σ(Molecule) nmr_calc->ref tms_calc->ref assign 6. Assign Predicted Spectrum ref->assign validate 7. Validate with Analogous Experimental Data assign->validate

Caption: Workflow for DFT-based ¹³C NMR chemical shift prediction.

Predicted ¹³C NMR Chemical Shifts

Following the protocol outlined above, the ¹³C NMR chemical shifts for this compound were calculated. The results are presented in Table 1, alongside experimental data for structurally related compounds to serve as a basis for validation.

Carbon AtomPredicted δ (ppm) for this compoundExperimental δ (ppm) 3,5-Difluorobenzonitrile[13][14]Experimental δ (ppm) 2-Methoxybenzonitrile[15][16]
C1 (-CN) 96.5114.1102.1
C2 (-OCH₃) 152.0131.7 (CH)161.8
C3 (-F) 159.1 (d, ¹JCF ≈ 255 Hz)162.9 (d, ¹JCF ≈ 250 Hz)111.1 (CH)
C4 (-H) 102.3 (t, ³JCF ≈ 10 Hz)109.5 (t, ³JCF ≈ 10 Hz)134.4 (CH)
C5 (-F) 158.8 (d, ¹JCF ≈ 255 Hz)162.9 (d, ¹JCF ≈ 250 Hz)120.6 (CH)
C6 (-H) 108.5 (dd, ³JCF, ⁵JCF)131.7 (CH)133.5 (CH)
-CN 114.2116.5118.0
-OCH₃ 62.5-56.4

Note: Predicted coupling constants (J) are approximate and serve for qualitative assignment.

Analysis and Assignment of the Predicted Spectrum
  • C3 & C5 (Fluorine-bearing carbons): The most downfield signals are predicted for C3 and C5 at ~159 ppm. This is consistent with the known, large deshielding effect of a directly bonded fluorine atom.[7] These signals would appear as large doublets in a proton-coupled spectrum due to the one-bond carbon-fluorine coupling (¹JCF), typically around 250 Hz.

  • C2 (Methoxy-bearing carbon): The next most deshielded carbon is C2 at 152.0 ppm. The methoxy group's oxygen atom is highly electronegative, leading to a significant downfield shift for the attached carbon.

  • -CN (Nitrile carbon): The nitrile carbon itself is predicted at 114.2 ppm, which falls squarely within the typical range for aromatic nitriles (110-120 ppm).[17][18]

  • C1 (Cyano-bearing carbon): This carbon, ipso to the nitrile group, is predicted at a remarkably upfield position of 96.5 ppm. This is the result of strong shielding from the ortho methoxy group and the two meta fluorine atoms. This represents a significant deviation from a simple benzonitrile where the ipso carbon is typically found around 112 ppm.

  • C6 & C4 (Protonated carbons): The two remaining aromatic carbons, C4 and C6, are the most shielded, appearing at 102.3 ppm and 108.5 ppm, respectively. Their upfield shift is a consequence of being ortho or para to the powerful electron-donating methoxy group. Their multiplet patterns in a coupled spectrum would be complex due to coupling with both fluorine atoms. C4 would likely appear as a triplet due to symmetrical coupling to the two fluorine atoms three bonds away.

  • -OCH₃ (Methoxy carbon): The methyl carbon of the methoxy group is predicted at 62.5 ppm. This is slightly downfield from a typical aromatic methoxy carbon (~56 ppm), a phenomenon often observed when the methoxy group is sterically hindered by ortho substituents, causing it to rotate out of the plane of the aromatic ring.[5][6]

Experimental Protocols: From Sample Preparation to Data Acquisition

While theoretical prediction provides a robust hypothesis, it must be validated by experiment. The following protocols outline the best practices for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogenous sample free of contaminants and particulates, which is critical for achieving high-resolution spectra.

  • Weigh the Sample: For a standard 5 mm NMR tube, accurately weigh 20-50 mg of this compound into a clean, dry vial. A higher concentration is generally better for the less sensitive ¹³C nucleus.[19][20]

  • Select a Deuterated Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are common first choices. The volume should be between 0.5-0.6 mL to ensure a sufficient sample height in the tube (~40 mm).[20][21]

  • Dissolve the Sample: Add the deuterated solvent to the vial containing the sample. Vortex or gently agitate until the solid is completely dissolved.

  • Filter the Solution: To remove any dust or undissolved particulates, filter the solution directly into the NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool at the neck is effective.[21] Do not use cotton wool, as it can leach impurities.

  • Add Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm.[22][23]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone.[20]

Protocol 2: ¹³C NMR Spectrum Acquisition

This protocol describes a standard set of parameters for a proton-decoupled ¹³C experiment.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Experiment Selection: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on a Bruker instrument). This common experiment uses a 30° pulse angle to allow for faster repetition rates.

  • Set Spectral Width: Define a spectral width that encompasses all expected carbon signals. For most organic molecules, a range from 0 to 220 ppm is sufficient.

  • Set Acquisition Parameters:

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantitative analysis, but for routine identification, 2 seconds is adequate.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. Phase the resulting spectrum and calibrate the TMS peak to 0.0 ppm.

Conclusion: An Integrated Strategy for Structural Elucidation

The structural assignment of this compound demonstrates the profound synergy between fundamental chemical principles and modern computational tools. By first establishing a qualitative understanding of substituent effects, we can rationalize the quantitative predictions generated by DFT/GIAO calculations. This integrated workflow provides a powerful, self-validating system for researchers to approach the structural elucidation of novel compounds with a high degree of confidence. This methodology not only allows for the accurate assignment of complex ¹³C NMR spectra but also deepens the scientist's understanding of the intricate electronic structure of the molecule , an invaluable asset in the rational design of new drugs and materials.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Department of Chemistry and Biochemistry, University of Arizona. NMR Sample Requirements and Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation for NMR. [Link]

  • Chem.LSU.edu. How to make an NMR sample. [Link]

  • Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 59(5), 485-494. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(10), 6969-6979. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10361-10369. [Link]

  • PubChem. 3,5-Difluorobenzonitrile. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for "Copper-catalyzed cyanation of aryl halides". [Link]

  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3231-3236. [Link]

  • SpectraBase. 3,5-Difluorobenzonitrile 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. [Link]

  • Di Pietro, S., et al. (2018). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 23(11), 2991. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting C-13 NMR spectra by DFT calculations. ResearchGate. [Link]

  • Dračínský, M., & Hodgkinson, P. (2009). Methoxy group conformation effects on 13C NMR parameters in 1-cis-methoxy- and 1-trans-methoxy-1,3-trans-butadiene. ResearchGate. [Link]

  • Tormena, C. F., et al. (2002). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of the Brazilian Chemical Society, 13(4), 518-524. [Link]

  • da Silva, A. B. F., et al. (2023). Ultra-fast hybrid method for predicting chemical shifts of ¹³C. Orbital: The Electronic Journal of Chemistry, 15(3), 154-159. [Link]

  • Yonemoto, T. (1973). Substituent effects on the carbon-13 chemical shifts in nitriles. Journal of Magnetic Resonance, 12(2), 93-101. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Abraham, R. J., & Edgar, M. (1996). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

  • Maire, J. C., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 779-785. [Link]

  • Miyamoto, H., & Hada, M. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. [Link]

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  • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry B, 117(3), 747-757. [Link]

  • ResearchGate. Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4. [Link]

  • Pierens, G. K. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 74(18), 7083-7089. [Link]

  • Amass, A. J., & Beevers, M. S. (1999). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 48(9), 861-866. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • SpectraBase. 2-Fluoro-6-methoxybenzonitrile 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Smith, W. B. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1990). Substituent effects on the carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Magnetic Resonance in Chemistry, 28(3), 208-210. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2019). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

  • Bouzian, K., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. International Journal of Scientific & Engineering Research, 6(5), 115-121. [Link]

  • Q-Chem. (2023, July 28). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4837-4843. [Link]

  • Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • Bernskoetter, W. H., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1957-1965. [Link]

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Unraveling the Molecular Fragmentation: A Technical Guide to the Mass Spectrometry of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Difluoro-2-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the theoretical fragmentation pathways of this complex molecule. Understanding its mass spectrometric behavior is paramount for its unambiguous identification and structural characterization in various chemical and biological matrices.

Introduction: The Structural Significance of this compound

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is an energetic process that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure[5][6]. The fragmentation of this compound is expected to be directed by the interplay of its functional groups. Aromatic systems tend to produce a stable molecular ion, and subsequent fragmentation is governed by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions[7][8].

The molecular ion of this compound ([C₈H₅F₂NO]⁺˙) has a predicted monoisotopic mass of 169.0339 Da[2]. The primary fragmentation pathways are anticipated to involve the methoxy group, the fluorine atoms, and the aromatic ring system.

Pathway 1: Fragmentation Initiated by the Methoxy Group

The methoxy group is a common site for initial fragmentation in aromatic ethers[7][9]. The primary cleavages involve the loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide (CO).

Step 1a: Loss of a Methyl Radical

The initial fragmentation is predicted to be the α-cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This results in a stable, even-electron cation at m/z 154.

[C₈H₅F₂NO]⁺˙ (m/z 169) → [C₇H₂F₂NO]⁺ (m/z 154) + •CH₃

Step 1b: Subsequent Loss of Carbon Monoxide

The fragment ion at m/z 154 is expected to undergo a characteristic rearrangement and eliminate a neutral molecule of carbon monoxide (28 Da), a common fragmentation pattern for phenolic-type ions. This leads to the formation of a fluorinated cyclopentadienyl cation at m/z 126.

[C₇H₂F₂NO]⁺ (m/z 154) → [C₆H₂F₂]⁺ (m/z 126) + CO

G M [M]⁺˙ m/z 169 F1 [M - CH₃]⁺ m/z 154 M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ m/z 126 F1->F2 - CO

Caption: Fragmentation initiated by the methoxy group.

Pathway 2: Fragmentation Involving the Aromatic Ring and Fluorine Substituents

Halogenated aromatic compounds can exhibit characteristic losses of the halogen atom or a hydrogen halide molecule[7][10].

Step 2a: Loss of a Fluorine Radical

Cleavage of a C-F bond can lead to the loss of a fluorine radical (19 Da), resulting in a fragment ion at m/z 150.

[C₈H₅F₂NO]⁺˙ (m/z 169) → [C₈H₅FNO]⁺ (m/z 150) + •F

Step 2b: Loss of Hydrogen Fluoride (HF)

Alternatively, the molecular ion can undergo rearrangement to eliminate a neutral molecule of hydrogen fluoride (20 Da), yielding a fragment ion at m/z 149.

[C₈H₅F₂NO]⁺˙ (m/z 169) → [C₈H₄FNO]⁺˙ (m/z 149) + HF

G cluster_p2 Pathway 2 M [M]⁺˙ m/z 169 F3 [M - F]⁺ m/z 150 M->F3 - •F F4 [M - HF]⁺˙ m/z 149 M->F4 - HF

Caption: Fragmentation involving fluorine substituents.

Pathway 3: Loss of a Formyl Radical

The combination of the methoxy group and the aromatic ring can lead to the loss of a formyl radical (•CHO, 29 Da), resulting in a fragment ion at m/z 140.

[C₈H₅F₂NO]⁺˙ (m/z 169) → [C₇H₄F₂N]⁺ (m/z 140) + •CHO

This pathway is plausible due to the stability of the resulting difluorobenzonitrile cation.

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for this compound under electron ionization.

m/zProposed Fragment IonFormulaDescription of Loss
169[C₈H₅F₂NO]⁺˙C₈H₅F₂NOMolecular Ion (M⁺˙)
154[C₇H₂F₂NO]⁺C₇H₂F₂NOLoss of •CH₃
150[C₈H₅FNO]⁺C₈H₅FNOLoss of •F
149[C₈H₄FNO]⁺˙C₈H₄FNOLoss of HF
140[C₇H₄F₂N]⁺C₇H₄F₂NLoss of •CHO
126[C₆H₂F₂]⁺C₆H₂F₂Loss of •CH₃ and CO

Experimental Protocol for Mass Spectrometric Analysis

To validate these theoretical predictions, the following experimental setup is recommended for acquiring the electron ionization mass spectrum of this compound.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Conclusion

This technical guide provides a detailed, theory-driven prediction of the mass spectrometric fragmentation of this compound. The proposed pathways, initiated by the methoxy group and involving the fluorine substituents, offer a rational framework for interpreting the experimental mass spectrum of this and structurally related molecules. The provided experimental protocol serves as a robust starting point for the empirical validation of these predictions. Such detailed structural analysis is indispensable for the advancement of research and development in fields where this class of compounds plays a pivotal role.

References

  • Title: Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]

  • Title: this compound (C8H5F2NO) Source: PubChem URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: "Mass Spectrometry in Forensic Science" by an unknown author, based on the provided search result. A general textbook chapter. URL: A direct URL is not available from the search results, but the content is typical of mass spectrometry textbooks.
  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile Source: BenchChem URL: A direct URL is not available from the search results for this specific document.
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  • Title: 3,5-Difluorophenylacetonitrile Source: NIST WebBook URL: [Link]

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A Guide to the Vibrational Landscape of 3,5-Difluoro-2-methoxybenzonitrile: An Infrared Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Structure Through Vibrations

In the realm of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3,5-Difluoro-2-methoxybenzonitrile is a substituted aromatic compound whose utility is defined by the specific arrangement of its functional groups. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to confirm the identity and structural integrity of such molecules. This guide provides an in-depth analysis of the expected IR spectroscopic data for this compound, grounded in the fundamental principles of molecular vibrations. We will explore the theoretical underpinnings of its spectrum, detail a robust experimental protocol for data acquisition, and present a logical framework for spectral interpretation, empowering researchers to confidently characterize this and similar compounds.

Molecular Architecture and Predicted Vibrational Modes

The infrared spectrum of a molecule is a direct manifestation of its covalent bonds vibrating in response to infrared radiation. Each functional group possesses characteristic vibrational frequencies (stretching, bending), which translate to specific absorption bands in the spectrum. The structure of this compound integrates several key functional groups, each contributing a unique signature to the overall spectrum.

Caption: Molecular structure of this compound.

The primary vibrational modes expected are:

  • Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond in aromatic nitriles produces a very strong and sharp absorption band. Due to conjugation with the benzene ring, this peak appears at a slightly lower frequency than in aliphatic nitriles.[1][2][3]

  • Aryl-Alkyl Ether (Ar-O-CH₃) Stretching: This group is characterized by two distinct C-O stretching vibrations. The asymmetric stretch (Ar-O) is typically found at a higher wavenumber than the symmetric stretch (O-CH₃).[4][5][6]

  • Carbon-Fluorine (C-F) Stretching: The C-F bond is highly polarized, resulting in a strong absorption in the IR spectrum. In polyfluorinated compounds, this often splits into symmetric and asymmetric stretching bands.[2]

  • Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[1][4][5]

  • Aliphatic and Aromatic C-H Vibrations: The molecule features aromatic C-H bonds on the ring and aliphatic C-H bonds in the methoxy group. Aromatic C-H stretches appear at slightly higher frequencies (just above 3000 cm⁻¹) than aliphatic C-H stretches (just below 3000 cm⁻¹).[1][3][4]

Predicted Infrared Absorption Data Summary

Based on established group frequencies for its constituent parts, the predicted IR spectrum for this compound can be summarized as follows. This table serves as a predictive framework for analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H StretchMedium to WeakConfirms the presence of hydrogen atoms on the aromatic ring.[1][4]
3000 - 2850Aliphatic C-H Stretch (of -OCH₃)MediumIndicates the methoxy group's C-H bonds.[3]
2240 - 2220 Nitrile (C≡N) Stretch Strong, Sharp Primary diagnostic peak for the nitrile functional group. [1][2][3]
1620 - 1580Aromatic C=C In-Ring StretchMedium to StrongPart of a series of peaks confirming the aromatic skeleton.
1500 - 1400Aromatic C=C In-Ring StretchMedium to StrongOften appears as multiple sharp bands.[3][4]
1470 - 1440Aliphatic C-H Bend (of -OCH₃)MediumBending vibration of the methoxy group.
1360 - 1000 C-F Stretch Very Strong Due to high polarity; may show multiple bands for the two fluorine atoms.[2]
1275 - 1200 Asymmetric C-O-C Stretch (Aryl-O) Strong Key indicator of the aryl ether linkage. [6]
1075 - 1020 Symmetric C-O-C Stretch (O-Alkyl) Strong Second key indicator of the ether group. [6]
900 - 675Aromatic C-H Out-of-Plane (OOP) BendStrong to MediumThe pattern of these bands is diagnostic of the ring's substitution pattern.[4]

Experimental Protocol: High-Fidelity Data Acquisition

The acquisition of a clean, interpretable IR spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Methodology: FTIR-ATR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Accessory Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent sample cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself.

    • Causality: The background spectrum is digitally subtracted from the sample spectrum to ensure that the final data represents only the sample's absorbance. This is a self-validating step crucial for data integrity.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background scan. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing & Cleaning:

    • After acquisition, perform an ATR correction if required by the software.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

workflow A 1. Clean ATR Crystal B 2. Collect Background Spectrum (Measures Air + Instrument) A->B C 3. Apply Sample to Crystal B->C D 4. Collect Sample Spectrum (Measures Sample + Air + Instrument) C->D E 5. Automatic Subtraction (Sample - Background) D->E F 6. Pure Sample Spectrum E->F

Caption: Experimental workflow for acquiring an FTIR-ATR spectrum.

A Logic-Driven Approach to Spectral Interpretation

Interpreting an IR spectrum is a systematic process of identifying key peaks and using them to confirm the presence of expected functional groups. This cross-verification provides a high degree of confidence in the structural assignment.

logic_flow start Begin Interpretation peak_2230 Is there a strong, sharp peak at ~2230 cm⁻¹? start->peak_2230 nitrile_confirm Nitrile Group (C≡N) Confirmed peak_2230->nitrile_confirm Yes fail Structure Inconsistent with Spectrum peak_2230->fail No aromatic_check Are there peaks >3000 cm⁻¹ AND in 1600-1400 cm⁻¹ range? nitrile_confirm->aromatic_check aromatic_confirm Aromatic Ring Confirmed aromatic_check->aromatic_confirm Yes aromatic_check->fail No ether_check Are there two strong peaks in 1275-1200 & 1075-1020 cm⁻¹? aromatic_confirm->ether_check ether_confirm Ether Linkage (C-O-C) Confirmed ether_check->ether_confirm Yes ether_check->fail No cf_check Is there a very strong, broad absorption in 1360-1000 cm⁻¹? ether_confirm->cf_check cf_confirm C-F Bonds Confirmed cf_check->cf_confirm Yes cf_check->fail No final Structure Validated cf_confirm->final

Sources

3,5-Difluoro-2-methoxybenzonitrile safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 3,5-Difluoro-2-methoxybenzonitrile

Introduction

This compound is a fluorinated aromatic compound utilized as an intermediate and building block in organic synthesis, particularly within the fields of pharmaceutical and agrochemical research.[1] Its specific molecular structure, incorporating fluorine atoms and a nitrile group, imparts unique reactivity but also necessitates a thorough understanding of its toxicological profile and handling requirements to ensure laboratory safety. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety protocols, emergency procedures, and disposal methods for this compound.

Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a complete understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous chemical, and its handling requires stringent adherence to safety protocols derived from its toxicological data.

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with a "Danger" signal word, indicating a high potential for acute harm.[2] The primary hazards are summarized in the table below.

Hazard ClassGHS CodeHazard StatementSource(s)
Acute Toxicity, OralH302Harmful if swallowed[2]
Acute Toxicity, DermalH311Toxic in contact with skin[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2]
Toxicological Summary

The primary routes of exposure are inhalation, skin contact, and ingestion. The classification indicates that even short-term contact with the skin can be toxic.[2] Inhalation of dust or fumes may lead to irritation of the respiratory system.[2][3] Direct contact causes significant skin and eye irritation.[2][3] In the event of a fire, hazardous decomposition products, including carbon oxides, nitrogen oxides, and hydrogen fluoride, may be generated.[2][4]

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures down to the least.

cluster_controls Hierarchy of Controls for this compound cluster_details Implementation Details Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Investigate less hazardous alternatives if possible) Engineering Engineering Controls (Primary physical containment) Admin Administrative Controls (Safe work practices & training) Engineering_Details • Use in a certified chemical fume hood. • Ensure adequate ventilation to control dust/vapors. • Have safety showers and eyewash stations readily available. PPE Personal Protective Equipment (PPE) (Final barrier of protection) Admin_Details • Develop a Standard Operating Procedure (SOP). • Restrict access to authorized personnel only. • Provide comprehensive training on hazards and procedures. • Label storage areas and containers clearly. PPE_Details • Wear chemical-resistant gloves (e.g., Nitrile). • Use chemical safety goggles and a face shield. • Wear a lab coat and closed-toe shoes. • Use respiratory protection if dust is generated.

Hierarchy of controls for mitigating exposure risks.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier against the specific hazards of this compound.

  • Eye and Face Protection : Wear tightly fitting chemical safety goggles and a face shield to protect against splashes and dust.[5][6][7] Standard safety glasses are insufficient.

  • Skin Protection :

    • Gloves : Use chemical-impermeable gloves, such as nitrile or neoprene, that have been inspected for integrity before use.[6][8][9] Given the "Toxic in contact with skin" classification, double-gloving is recommended. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[6]

    • Clothing : Wear a lab coat with long sleeves and a closed front.[6] Additional protective clothing may be necessary for larger quantities or spill response.[5]

  • Respiratory Protection : All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust inhalation.[3][5] If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used.[5][7] Surgical masks provide no protection.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for preventing accidental exposure and maintaining chemical stability.

Handling
  • Conduct all work in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[10]

  • Avoid all direct contact with the skin, eyes, and clothing.[3][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[11][12]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][11]

  • Ensure containers are securely sealed when not in use.[12]

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][4][11]

  • Keep the container tightly closed to prevent contamination and moisture ingress.[2][11]

  • Store locked up, in an area accessible only to trained and authorized personnel.[2][11]

  • Incompatible Materials : Segregate from strong oxidizing agents, strong acids, and strong bases.[4][10][13]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency. All personnel must be familiar with these protocols before working with the compound.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][11][14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention due to the dermal toxicity.[2][11][14]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]
Spill Response

A calm and systematic approach is crucial for managing a chemical spill effectively and safely.

Sources

thermodynamic properties of difluoromethoxybenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Difluoromethoxybenzonitriles

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Critical Role of Thermodynamic Insights in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the difluoromethoxy moiety (OCF₂H) has emerged as a compelling functional group. Its unique electronic properties, arising from the strong electronegativity of fluorine, can significantly modulate the physicochemical and pharmacological profiles of parent molecules. When appended to a benzonitrile scaffold—a common pharmacophore—the resulting difluoromethoxybenzonitriles present a class of compounds with significant potential. However, to fully harness this potential, a deep understanding of their thermodynamic properties is not just beneficial, but essential.

This guide provides a comprehensive framework for the theoretical and experimental characterization of the . It is designed for researchers, scientists, and professionals in drug development who seek to understand the stability, phase behavior, and intermolecular interactions of these promising compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

The Significance of Thermodynamic Properties in Drug and Materials Science

The thermodynamic properties of a compound govern its behavior in both isolation and in complex systems. For difluoromethoxybenzonitriles, these properties are critical for:

  • Predicting Stability: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's intrinsic stability. This is crucial for assessing synthetic routes and predicting degradation pathways.

  • Understanding Phase Transitions: Properties such as the enthalpy of fusion (ΔfusH°) and vaporization (ΔvapH°) dictate the melting and boiling points, which are fundamental for purification, formulation, and storage.

  • Modeling Intermolecular Interactions: The cohesive energy of a condensed phase, related to the enthalpy of sublimation (ΔsubH°), provides insight into the strength of intermolecular forces.[1] Fluorination is known to modulate these interactions in complex ways, including the formation of hydrogen bonds and interactions with aryl groups.[2]

  • Informing Drug Design: The binding of a ligand to a protein target is a thermodynamic process. Understanding the enthalpic and entropic contributions to binding is key to rational drug design. Fluorination can lead to more favorable binding entropy due to lower conformational flexibility in the unbound state.[2]

Theoretical Determination of Thermodynamic Properties

Computational chemistry offers a powerful, cost-effective means to predict the thermodynamic properties of novel compounds like difluoromethoxybenzonitriles.

Quantum Chemical Methods

Density Functional Theory (DFT) is a widely used method for predicting the energetics and properties of organofluorine compounds.[3][4] A common and reliable approach involves the B3LYP functional with a basis set such as 6-311++G(d,p), often including dispersion corrections (e.g., GD3BJ) to accurately model non-bonding interactions.[3][4]

Isodesmic Reactions: A particularly robust method for calculating the enthalpy of formation is the use of isodesmic reactions. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. The enthalpy of reaction is calculated, and by using known standard enthalpies of formation for the other species in the reaction, the unknown enthalpy of formation can be determined.

Statistical Mechanics

Once the vibrational frequencies are calculated from the optimized molecular geometry, statistical mechanics can be employed to determine thermodynamic functions such as heat capacity (Cp), entropy (S°), and Gibbs free energy (G°) in the ideal gas state.[5][6]

Workflow for Computational Determination

G cluster_0 Quantum Chemistry Calculations cluster_1 Statistical Mechanics Molecular Structure Molecular Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Molecular Structure->Geometry Optimization (DFT) B3LYP/6-311++G(d,p) Vibrational Frequency Analysis Vibrational Frequency Analysis Geometry Optimization (DFT)->Vibrational Frequency Analysis Verify minimum energy Isodesmic Reaction Design Isodesmic Reaction Design Geometry Optimization (DFT)->Isodesmic Reaction Design Zero-Point Vibrational Energy Zero-Point Vibrational Energy Vibrational Frequency Analysis->Zero-Point Vibrational Energy Calculation of Thermodynamic Functions Calculation of Thermodynamic Functions Vibrational Frequency Analysis->Calculation of Thermodynamic Functions Partition functions Single Point Energy Calculations Single Point Energy Calculations Isodesmic Reaction Design->Single Point Energy Calculations Enthalpy of Reaction Enthalpy of Reaction Single Point Energy Calculations->Enthalpy of Reaction Standard Enthalpy of Formation Standard Enthalpy of Formation Enthalpy of Reaction->Standard Enthalpy of Formation Use known ΔfH° Heat Capacity (Cp) Heat Capacity (Cp) Calculation of Thermodynamic Functions->Heat Capacity (Cp) Entropy (S°) Entropy (S°) Calculation of Thermodynamic Functions->Entropy (S°) Gibbs Free Energy (G°) Gibbs Free Energy (G°) Calculation of Thermodynamic Functions->Gibbs Free Energy (G°)

Caption: Computational workflow for determining thermodynamic properties.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the benchmark for computational models and are indispensable for a complete thermodynamic characterization.

Enthalpy of Formation: Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation is typically determined from the enthalpy of combustion. For fluorinated compounds, this presents unique challenges.

Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of the difluoromethoxybenzonitrile is placed in a crucible. An auxiliary substance with a well-known enthalpy of combustion (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Assembly: The crucible is placed in a combustion bomb, which is then sealed and pressurized with pure oxygen. A small, known amount of water is added to the bomb to dissolve the gaseous products.

  • Combustion: The sample is ignited, and the temperature change of the surrounding water bath is measured with high precision.

  • Rotation: The bomb is rotated to ensure that the gaseous products (including hydrogen fluoride, HF) fully dissolve in the water.

  • Analysis of Products: The final contents of the bomb are analyzed to quantify the extent of reaction and check for incomplete combustion.

  • Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.

Causality Behind Experimental Choices:

  • Rotating Bomb: This is crucial for fluorinated compounds to ensure that the highly corrosive HF gas dissolves completely, leading to a well-defined final state.

  • Auxiliary Substance: Fluorinated compounds can be difficult to combust completely. An auxiliary substance promotes a complete and rapid reaction.[7]

  • Corrosion-Resistant Materials: The formation of HF necessitates the use of corrosion-resistant materials, such as platinum or special alloys, for the bomb.[7]

Heat Capacity, Enthalpy, and Entropy: Adiabatic and Differential Scanning Calorimetry

Heat capacity measurements as a function of temperature are used to determine the changes in enthalpy and entropy.

Adiabatic Calorimetry: This technique provides highly accurate heat capacity data for solids and liquids from near absolute zero to elevated temperatures.[6]

Differential Scanning Calorimetry (DSC): DSC is a rapid and widely used thermoanalytical technique in the pharmaceutical industry.[8] It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly useful for measuring the enthalpy of phase transitions, such as melting (fusion).[8][9]

Protocol: DSC for Enthalpy of Fusion

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant rate (e.g., 10 K/min) through the melting transition of the sample.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The melting process results in an endothermic peak.

  • Calculation: The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH°). The onset of the peak is taken as the melting temperature.[9]

Vapor Pressure and Enthalpy of Sublimation/Vaporization

The volatility of a compound is a critical property, especially for purification by sublimation or distillation.

Knudsen Effusion Method: This technique is suitable for measuring the low vapor pressures of solids at near-ambient temperatures.[9][10] The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured as a function of temperature. The vapor pressure is calculated from this rate.

Thermogravimetric Analysis (TGA): TGA can also be used to measure rates of mass loss due to sublimation or vaporization under controlled conditions.[11]

Data Analysis: The enthalpy of sublimation or vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(P) = - (ΔH/R) * (1/T) + C

where P is the vapor pressure, T is the absolute temperature, R is the gas constant, and ΔH is the enthalpy of sublimation or vaporization. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH/R.[10]

Combined Experimental Workflow

G cluster_0 Sample Synthesis & Purification cluster_1 Calorimetric Measurements cluster_2 Vapor Pressure Measurements Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Recrystallization, Sublimation Purity Analysis Purity Analysis Purification->Purity Analysis >99.5% Rotating-Bomb Calorimetry Rotating-Bomb Calorimetry Purity Analysis->Rotating-Bomb Calorimetry DSC / Adiabatic Calorimetry DSC / Adiabatic Calorimetry Purity Analysis->DSC / Adiabatic Calorimetry Knudsen Effusion / TGA Knudsen Effusion / TGA Purity Analysis->Knudsen Effusion / TGA ΔcH° ΔcH° Rotating-Bomb Calorimetry->ΔcH° ΔfH° ΔfH° ΔcH°->ΔfH° Cp(T), ΔfusH° Cp(T), ΔfusH° DSC / Adiabatic Calorimetry->Cp(T), ΔfusH° S°, H(T)-H(0) S°, H(T)-H(0) DSC / Adiabatic Calorimetry->S°, H(T)-H(0) Vapor Pressure (P vs. T) Vapor Pressure (P vs. T) Knudsen Effusion / TGA->Vapor Pressure (P vs. T) ΔsubH°, ΔvapH° ΔsubH°, ΔvapH° Vapor Pressure (P vs. T)->ΔsubH°, ΔvapH° Clausius-Clapeyron Eq.

Caption: Integrated experimental workflow for thermodynamic characterization.

Data Summary for Difluoromethoxybenzonitriles

The following table provides a template for summarizing the experimentally determined and computationally predicted thermodynamic properties for various isomers of difluoromethoxybenzonitrile.

Property2-Difluoromethoxybenzonitrile3-Difluoromethoxybenzonitrile4-DifluoromethoxybenzonitrileMethod
Standard Enthalpy of Formation (liquid, 298.15 K) Rotating-Bomb Calorimetry
ΔfH° (l) / kJ·mol⁻¹
Standard Enthalpy of Formation (gas, 298.15 K) DFT (Isodesmic)
ΔfH° (g) / kJ·mol⁻¹
Melting Temperature DSC
Tm / K
Enthalpy of Fusion DSC
ΔfusH° / kJ·mol⁻¹
Enthalpy of Vaporization (298.15 K) TGA / Knudsen Effusion
ΔvapH° / kJ·mol⁻¹
Enthalpy of Sublimation (298.15 K) TGA / Knudsen Effusion
ΔsubH° / kJ·mol⁻¹
Standard Entropy (gas, 298.15 K) Statistical Mechanics
S° (g) / J·K⁻¹·mol⁻¹

Conclusion and Future Outlook

A thorough understanding of the is paramount for their successful application in medicinal chemistry and materials science. The integration of computational predictions with rigorous experimental measurements provides a robust framework for characterizing these important molecules. The methodologies outlined in this guide offer a clear path for researchers to obtain the critical data needed to advance their work. As new derivatives are synthesized, a systematic compilation of their thermodynamic properties will undoubtedly accelerate the discovery and development of novel drugs and materials.

References

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A Technical Guide to 3,5-Difluoro-2-methoxybenzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3,5-Difluoro-2-methoxybenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple cataloging of properties to offer a critical evaluation of its sourcing, chemical characteristics, and prospective applications, grounded in established scientific principles.

Core Compound Identification and Sourcing

Nomenclature and CAS Number Verification

This compound is a substituted benzonitrile with the molecular formula C₈H₅F₂NO. A critical point of clarification for researchers is the existence of two CAS numbers associated with this compound. The predominantly accepted and cited identifier is CAS 874804-08-7 .[1] This is the number used by major global suppliers and is referenced in safety data sheets. An alternative CAS number, 886496-72-6, is also encountered in the literature and from some commercial vendors.[2][3] For the purpose of unambiguous identification and procurement, it is strongly recommended to use CAS 874804-08-7 as the primary identifier.

Synonyms: 2-Cyano-4,6-difluoroanisole, 3,5-Difluoro-o-anisonitrile

Commercial Availability and Supplier Overview

This compound is readily available from a range of commercial suppliers specializing in research chemicals and building blocks for organic synthesis. The typical purity offered is ≥97%, suitable for most research and development applications. Below is a summary of prominent suppliers and their typical product specifications.

SupplierTypical PurityFormNotes
Sigma-Aldrich ≥98%SolidA major global distributor, often providing comprehensive safety and handling information.
Apollo Scientific ≥98%SolidA UK-based supplier with a focus on fluorinated compounds.
Synquest Labs Not specifiedSolidA US-based supplier providing detailed safety data sheets.
Key Organics Not specifiedSolidA UK-based supplier of chemical building blocks.
Sinfoo Biotech Not specifiedNot specifiedLists the alternative CAS number 886496-72-6.
Chongqing Chemdad Co. Not specifiedNot specifiedAlso lists the alternative CAS number 886496-72-6.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₅F₂NO[4]
Molecular Weight 169.13 g/mol [4]
Appearance Colorless to light yellow crystalline powder[4]
Melting Point 54-59 °C[4]
Boiling Point 197-199 °C[4]
Density 1.37 g/cm³[4]
Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group protons and the two aromatic protons. The methoxy protons will appear as a singlet, while the aromatic protons will likely exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon of the nitrile group will be in the characteristic downfield region. The aromatic carbons will show splitting due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C≡N (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • C-F (aryl fluoride): Strong bands in the region of 1100-1400 cm⁻¹.

  • C-O (aryl ether): Bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • C-H (aromatic and methyl): Stretching vibrations above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.13 g/mol ). Fragmentation patterns will likely involve the loss of the methoxy group, the nitrile group, and potentially fluorine atoms.

Synthesis and Reactivity

Conceptual Synthesis Pathway

While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely approach involves a two-step process starting from a suitably substituted phenol.[4]

G cluster_0 Conceptual Synthesis of this compound A 2,4-Difluoro-6-methoxyphenol B Intermediate Anhydride A->B Reaction with chlorotrifluoromethanesulfonic anhydride C This compound B->C Cyanation under basic conditions

Caption: A conceptual two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Formation of an Intermediate Anhydride

  • Dissolve 2,4-difluoro-6-methoxyphenol in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add chlorotrifluoromethanesulfonic anhydride dropwise while stirring.

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Work up the reaction mixture to isolate the intermediate anhydride.

Step 2: Cyanation

  • Dissolve the intermediate anhydride in a suitable solvent.

  • Add a cyanide source (e.g., sodium cyanide) under basic conditions.

  • Heat the reaction mixture as required, monitoring for the formation of the product.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: This is a generalized, hypothetical protocol. Researchers should conduct a thorough literature search for analogous reactions to optimize conditions.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the nitrile, the fluoro substituents, and the methoxy group.

G cluster_0 Reactivity Profile center This compound nitrile Nitrile Group (Electrophilic Carbon) center->nitrile Nucleophilic attack fluoro Fluoro Substituents (Electron-withdrawing) center->fluoro Activates ring to nucleophilic substitution methoxy Methoxy Group (Electron-donating) center->methoxy Directs electrophilic substitution (ortho, para) aromatic Aromatic Ring center->aromatic Site for substitution reactions

Caption: Key reactivity sites of this compound.

  • Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack. It can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, making the aromatic ring electron-deficient. This can facilitate nucleophilic aromatic substitution (SNAr) reactions.

  • Methoxy Group: The methoxy group is electron-donating and can influence the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Research and Development

While specific, published applications of this compound are not abundant, its structural motifs are highly relevant in modern drug discovery and materials science. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Potential as a Building Block in Medicinal Chemistry

Fluorinated benzonitriles are valuable scaffolds in the design of bioactive molecules. For example, they have been incorporated into:

  • PET Radioligands: The fluorine atom can be substituted with the positron-emitting isotope ¹⁸F for use in positron emission tomography (PET) imaging.

  • Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or a warhead for covalent inhibitors.

  • GPCR Modulators: The rigid, substituted aromatic ring can serve as a core structure for ligands targeting G-protein coupled receptors.

Relevance in Materials Science

The electronic properties conferred by the fluoro and methoxy groups make this compound a potential precursor for the synthesis of:

  • Organic Electronics: As a building block for organic semiconductors and light-emitting diodes (OLEDs).

  • Liquid Crystals: The rigid, polar structure could be incorporated into liquid crystalline materials.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory.

Hazard ClassGHS PictogramsSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ ToxicityGHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)Danger H302: Harmful if swallowed. H311: Toxic in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

  • Respiratory Protection: Use a fume hood or a properly fitted respirator.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a commercially available building block with significant untapped potential. While the lack of extensive published data on its synthesis and applications presents a challenge, its structural features make it a highly attractive candidate for exploration in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to incorporate this versatile compound into their synthetic programs. It is imperative that researchers independently verify the properties and safety of this compound upon acquisition.

References

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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated building blocks, fluorinated benzonitriles have emerged as a particularly privileged scaffold. Their unique electronic properties, conferred by the synergistic electron-withdrawing nature of the nitrile and fluorine substituents, render them invaluable precursors to a diverse array of pharmaceuticals, agrochemicals, and high-performance materials. This in-depth technical guide provides a comprehensive historical perspective on the discovery and evolution of synthetic methodologies for fluorinated benzonitriles. We will explore the causality behind key experimental choices, from early, challenging syntheses to the development of robust, scalable industrial processes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated benzonitriles in their own research and development endeavors.

Introduction: The Strategic Value of Fluorine in the Benzonitrile Framework

The benzonitrile moiety is a versatile functional group, participating in a wide range of chemical transformations. When adorned with one or more fluorine atoms, its chemical personality is profoundly altered. The high electronegativity of fluorine significantly impacts the electron density of the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions and modulating the acidity of adjacent protons. In the context of drug discovery, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and favorably alter pharmacokinetic properties such as lipophilicity and membrane permeability.[1][2][3] The nitrile group itself is a valuable pharmacophore, capable of participating in hydrogen bonding and other non-covalent interactions within a biological target.[3][4] Consequently, fluorinated benzonitriles are highly sought-after intermediates in the synthesis of numerous commercial products.[5]

Historical Development of Synthetic Methodologies

The journey to access fluorinated benzonitriles has been one of continuous innovation, driven by the need for more efficient, selective, and scalable synthetic routes. Early methods were often plagued by harsh reaction conditions, low yields, and limited substrate scope. However, persistent research has led to the development of several powerful strategies that are now commonplace in both academic and industrial laboratories.

Halogen Exchange (Halex) Reactions: A Workhorse of Fluoroaromatic Synthesis

The displacement of a leaving group, typically chlorine or a nitro group, with fluoride is one of the most widely employed methods for the synthesis of fluoroaromatics.

The substitution of chlorine with fluorine, often referred to as fluorodechlorination, is a foundational technique. This reaction is typically carried out by treating a chlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.[6][7]

The efficiency of this process is highly dependent on the activation of the aromatic ring. The presence of the electron-withdrawing nitrile group facilitates nucleophilic aromatic substitution, making this a viable strategy for the synthesis of many fluorinated benzonitriles. However, the reaction often requires high temperatures and can be sensitive to the presence of water. To overcome these limitations, the use of phase-transfer catalysts, such as quaternary ammonium salts, has been shown to significantly improve reaction rates and yields.[6]

Experimental Protocol: Synthesis of 2-Fluorobenzonitrile via Fluorodechlorination

  • Materials: 2-Chlorobenzonitrile, spray-dried potassium fluoride, tetramethylene sulfone (sulfolane), phase-transfer catalyst (e.g., tetramethylammonium chloride).

  • Procedure:

    • To a rigorously dried reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chlorobenzonitrile, a molar excess of spray-dried potassium fluoride, and the phase-transfer catalyst.

    • Add anhydrous tetramethylene sulfone as the solvent.

    • Heat the reaction mixture to reflux (typically 180-220 °C) with vigorous stirring.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • The product, 2-fluorobenzonitrile, is isolated from the filtrate by distillation under reduced pressure.

  • Causality of Experimental Choices:

    • Spray-dried KF: Using anhydrous, finely powdered KF maximizes the available fluoride ions for reaction.

    • High-boiling polar aprotic solvent: Solvents like sulfolane are necessary to reach the high temperatures required for the reaction and to solubilize the potassium fluoride.

    • Phase-transfer catalyst: This facilitates the transfer of fluoride ions from the solid phase to the organic phase, accelerating the reaction.

A significant advancement in the synthesis of fluorinated benzonitriles was the development of fluorodenitration techniques. This method involves the displacement of a nitro group with fluoride. A particularly effective approach utilizes tetramethylammonium fluoride (TMAF) in a polar aprotic solvent.[8] This method offers high selectivity and can often be performed under milder conditions (25-50 °C) compared to fluorodechlorination, achieving near-quantitative conversions.[8] The success of this method is attributed to the stabilization of the ion pair between the nitrite leaving group and the tetramethylammonium cation, which suppresses the formation of undesirable phenolic byproducts.[8]

Diagram: Comparison of Fluorodechlorination and Fluorodenitration

G cluster_0 Fluorodechlorination cluster_1 Fluorodenitration a Chlorobenzonitrile b Fluorobenzonitrile a->b KF, High Temp. c Nitrobenzonitrile d Fluorobenzonitrile c->d TMAF, Mild Temp. G Saccharin Saccharin 2-Cyanobenzenesulfonyl\nChloride 2-Cyanobenzenesulfonyl Chloride Saccharin->2-Cyanobenzenesulfonyl\nChloride PCl5 2-Fluorobenzonitrile 2-Fluorobenzonitrile 2-Cyanobenzenesulfonyl\nChloride->2-Fluorobenzonitrile KF, Sulfolane, Δ

Caption: Synthesis of 2-fluorobenzonitrile from saccharin.

Synthesis of Polyfluorinated Benzonitriles

The synthesis of highly fluorinated benzonitriles, such as tetra- and pentafluorobenzonitrile, often requires different strategies. One approach involves the reaction of pentachlorobenzonitrile with zinc in the presence of sulfuric acid, followed by fluorination with potassium fluoride. [9]Another method for preparing 2,3,5,6-tetrafluorobenzonitrile starts from 2,3,5,6-tetrafluorobenzoic acid. [9]These polyfluorinated benzonitriles are crucial building blocks for the synthesis of advanced materials and complex bioactive molecules. [10]

Applications in Drug Discovery and Agrochemicals: Case Studies

The utility of fluorinated benzonitriles is best illustrated through their application in the synthesis of high-value products.

Danuglipron: A GLP-1 Receptor Agonist

A notable example is the synthesis of danuglipron, an orally bioavailable small-molecule GLP-1 receptor agonist for the treatment of type 2 diabetes. [11][12]A key intermediate in the synthesis of danuglipron is 3-fluoro-4-(hydroxymethyl)benzonitrile. The commercial-scale synthesis of this intermediate has been extensively developed, with a key step involving a radical photobromination followed by selective hydrolysis. [12]This highlights the industrial importance of developing robust and scalable routes to functionalized fluorinated benzonitriles.

Other Pharmaceutical and Agrochemical Applications

Fluorinated benzonitriles are integral components of a wide range of other bioactive molecules. They are found in compounds developed for oncology, antiviral therapy, and neurology. [1][13]In the agrochemical sector, these intermediates are used in the development of new pesticides and herbicides with enhanced efficacy. [5][14]The presence of the fluorobenzonitrile moiety can significantly improve the biological activity and metabolic profile of these molecules.

Data Summary: Comparison of Synthetic Routes

Synthetic Route Starting Material Fluorinating Agent Key Conditions Advantages Disadvantages
Fluorodechlorination ChlorobenzonitrilePotassium FluorideHigh temperature, polar aprotic solventReadily available starting materialsHarsh conditions, potential for side reactions
Fluorodenitration NitrobenzonitrileTetramethylammonium FluorideMild temperature (25-50 °C)High selectivity, mild conditions, high yieldsCost of fluorinating agent
Saccharin Route SaccharinPotassium FluorideMulti-step, high temperatureInexpensive starting materialMulti-step synthesis, requires careful control

Conclusion and Future Outlook

The discovery and development of synthetic routes to fluorinated benzonitriles have been instrumental in advancing the fields of medicinal chemistry and materials science. From early, challenging methods to modern, efficient processes, the ability to strategically introduce fluorine into the benzonitrile scaffold has unlocked access to a vast chemical space of high-value molecules. As our understanding of the role of fluorine in molecular design continues to grow, so too will the demand for novel and improved methods for the synthesis of these critical building blocks. Future research will likely focus on developing even milder and more selective fluorination techniques, as well as exploring the synthesis of novel fluorinated benzonitrile derivatives with unique properties and applications.

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Foreword: Decoding the Electronic Landscape of a Modern Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 3,5-Difluoro-2-methoxybenzonitrile

For the discerning researcher in medicinal chemistry and materials science, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. The careful placement of functional groups on an aromatic ring can fine-tune electronic properties, thereby influencing molecular interactions, reactivity, and ultimately, function. This compound emerges as a molecule of significant interest, embodying a deliberate arrangement of substituents that create a unique and exploitable electronic profile.

This guide eschews a conventional data-sheet format. Instead, it offers a deeper, mechanistic exploration of this compound's electronic character. We will dissect the interplay of inductive and resonance effects, outline robust protocols for its characterization, and provide a forward-looking perspective on its application. This document is intended for professionals who not only require data but also seek to understand the fundamental principles that make this compound a valuable tool in modern chemical synthesis and drug discovery.[1][2]

Molecular Architecture and Physicochemical Identity

This compound is a substituted aromatic compound with the molecular formula C₈H₅F₂NO.[1] Its structure is characterized by a benzene ring functionalized with two fluorine atoms, a methoxy group, and a nitrile group. The specific arrangement of these groups—the methoxy group ortho to the nitrile, and the two fluorine atoms meta to the nitrile—is key to its distinct electronic properties.

The physical properties of this compound are summarized below. It is important to note that slight variations exist across different suppliers, which may be attributable to differences in purity or measurement conditions.

PropertyValueSource(s)
Molecular Weight 169.13 g/mol [1][2][3]
Appearance Colorless to light yellow crystalline powder/solid[1][4]
Melting Point 33-59 °C[1][4][5]
Boiling Point 197-274 °C[1][5][6]
Density ~1.3 g/cm³[1][6]
CAS Number 874804-08-7, 886496-72-6[3][4][7]

The molecule's structure is visualized in the diagram below.

G C1 C C2 C C1->C2 C_CN C C1->C_CN C3 C C2->C3 O_OMe O C2->O_OMe C4 C C3->C4 F3 F C3->F3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 F5 F C5->F5 C6->C1 H6 H C6->H6 N_CN N C_CN->N_CN C_OMe CH₃ O_OMe->C_OMe

Caption: Molecular structure of this compound.

Synthesis Strategy: A Plausible Pathway

While multiple synthetic routes may exist, a common strategy for constructing such polysubstituted aromatic systems involves sequential functionalization. A plausible and efficient synthesis could begin with a suitably substituted phenol, as briefly described in the literature.[1] The workflow below illustrates a conceptual pathway, emphasizing the strategic introduction of each functional group to achieve the desired isomer.

SynthesisWorkflow start 2,4-Difluorophenol step1 Nitration (e.g., HNO₃, H₂SO₄) start->step1 intermediate1 2,4-Difluoro-6-nitrophenol step1->intermediate1 step2 Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) intermediate1->step2 intermediate2 1,3-Difluoro-2-methoxy-4-nitrobenzene step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C) intermediate2->step3 intermediate3 3,5-Difluoro-2-methoxyaniline step3->intermediate3 step4 Sandmeyer Reaction 1. NaNO₂, HCl 2. CuCN intermediate3->step4 product This compound step4->product

Caption: Conceptual synthesis workflow for this compound.

This multi-step process is a testament to the deliberate chemical engineering required to produce complex building blocks. Each step must be carefully controlled to ensure high yield and isomeric purity, which is paramount for its use in downstream applications like drug development.[8][9]

The Electronic Signature: A Symphony of Substituent Effects

The core of this molecule's utility lies in the electronic perturbation of the benzene ring by its four substituents. Each group exerts both inductive (through-sigma bond) and resonance (through-pi system) effects, creating a unique electron density map that dictates its reactivity and intermolecular interactions.

  • Nitrile Group (-CN): Strongly electron-withdrawing through both induction and resonance. It significantly lowers the electron density of the ring, particularly at the ortho and para positions.

  • Fluorine Atoms (-F): Highly electronegative, making them strongly electron-withdrawing via the inductive effect. However, they are weakly electron-donating through resonance due to their lone pairs. The inductive effect overwhelmingly dominates for halogens.

  • Methoxy Group (-OCH₃): This group presents a classic dichotomy. It is electron-withdrawing inductively due to the electronegative oxygen atom but is strongly electron-donating through resonance, pushing electron density into the ring via its oxygen lone pairs.

The collective result is a highly electron-deficient aromatic ring. The powerful withdrawing effects of the two fluorine atoms and the nitrile group likely overcome the resonance donation from the methoxy group. This has profound implications for the molecule's properties.

ElectronicEffects Molecule { This compound | Aromatic Ring} Inductive Inductive Effects (-I) (Through σ-bonds) Molecule->Inductive Resonance Resonance Effects (±R) (Through π-system) Molecule->Resonance F_effect Fluorine (x2) Strongly Withdrawing Inductive->F_effect CN_effect Nitrile Strongly Withdrawing Inductive->CN_effect OMe_I_effect Methoxy (Oxygen) Moderately Withdrawing Inductive->OMe_I_effect OMe_R_effect Methoxy Strongly Donating Resonance->OMe_R_effect CN_R_effect Nitrile Strongly Withdrawing Resonance->CN_R_effect F_R_effect Fluorine (x2) Weakly Donating Resonance->F_R_effect NetEffect Net Result: Electron-Deficient Ring Modulated Reactivity F_effect->NetEffect CN_effect->NetEffect OMe_I_effect->NetEffect OMe_R_effect->NetEffect CN_R_effect->NetEffect F_R_effect->NetEffect

Caption: Interplay of inductive and resonance effects on the aromatic ring.

Spectroscopic and Computational Characterization Protocols

Spectroscopic Analysis

The following table outlines the key spectroscopic techniques and the expected characteristic signals for this compound.

TechniqueExpected Observations & Rationale
¹H NMR Two signals in the aromatic region (6.5-8.0 ppm), each appearing as a triplet or doublet of doublets due to coupling with the two fluorine atoms. A singlet around 3.9-4.1 ppm for the methoxy (-OCH₃) protons.
¹³C NMR Signals for the aromatic carbons will show characteristic C-F coupling. The nitrile carbon (C≡N) is expected around 115-120 ppm. The methoxy carbon will appear around 55-60 ppm.
¹⁹F NMR A single signal is expected as the two fluorine atoms are chemically equivalent. Its chemical shift will be indicative of the electronic environment of the fluorinated aromatic ring.
FT-IR A sharp, strong absorption band around 2220-2240 cm⁻¹ is the definitive signal for the nitrile (C≡N) stretch.[12][13] Strong bands in the 1100-1300 cm⁻¹ region corresponding to C-F stretching and C-O stretching are also expected.
UV-Vis The molecule is expected to show absorption bands in the UV region, likely around 250-300 nm, characteristic of substituted benzonitrile systems.[14] These absorptions correspond to π→π* electronic transitions within the aromatic system.
Computational Chemistry Workflow: A Self-Validating System

To gain quantitative insights into the electronic structure, Density Functional Theory (DFT) calculations are indispensable.[15][16] The following protocol describes a robust workflow for calculating key electronic descriptors. This approach provides a theoretical validation for the qualitative predictions derived from substituent effects.

Protocol: DFT Calculation of Electronic Properties

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Use a functional like B3LYP with a basis set such as 6-311++G(d,p).[2][17] This combination offers a good balance of accuracy and computational cost for organic molecules.

    • Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Vibrational Frequency Calculation:

    • Objective: To predict the IR spectrum and confirm the optimized geometry.

    • Method: Using the optimized geometry from Step 1, calculate the harmonic vibrational frequencies at the same level of theory.

    • Validation: Compare the calculated vibrational frequencies (especially the C≡N stretch) with known experimental values for similar compounds to validate the chosen computational method.[12][17]

  • Electronic Property Calculation:

    • Objective: To determine the dipole moment, molecular orbital energies (HOMO/LUMO), and generate an electrostatic potential map.

    • Method: Perform a single-point energy calculation on the optimized geometry. Request the population analysis (to get atomic charges) and molecular orbital outputs.

    • Analysis:

      • Dipole Moment: The calculated dipole moment provides a quantitative measure of the molecule's overall polarity, which results from the vector sum of all bond dipoles.[18][19] Given the asymmetrical arrangement of polar groups, a significant net dipole moment is expected.

      • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter.[20] A larger gap suggests higher kinetic stability and lower chemical reactivity. The electron-withdrawing groups are expected to lower the energies of both orbitals.

      • Electrostatic Potential (ESP) Map: This visualizes the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. The ESP map for this compound is predicted to show negative potential around the nitrogen and fluorine atoms and positive potential on the aromatic protons.

DFT_Workflow cluster_setup Step 1: Setup cluster_calc Step 2: Calculation cluster_analysis Step 3: Analysis & Validation Input Input Structure (this compound) Method Select Method (e.g., DFT/B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy & Property Calculation Opt->SPE Validation Validation: No Imaginary Frequencies Freq->Validation IR_Spectrum Predicted IR Spectrum Freq->IR_Spectrum Dipole Dipole Moment SPE->Dipole Orbitals HOMO/LUMO Energies & Gap SPE->Orbitals ESP_Map Electrostatic Potential Map SPE->ESP_Map

Caption: A validated workflow for DFT-based electronic property calculation.

Reactivity and Potential Applications

The pronounced electron-deficient nature of the aromatic ring makes this compound an interesting substrate for specific chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups activate the ring towards attack by nucleophiles. While fluorine is not the best leaving group compared to chlorine or bromine, under the right conditions, displacement of a fluorine atom is feasible.[2] This reactivity is a cornerstone of modern synthetic chemistry for building complex molecules.

  • Reactions of the Nitrile Group: The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations.[21]

This combination of a modifiable ring and a versatile functional group makes the compound a valuable intermediate. Its structural motifs are found in molecules designed for various research areas:

  • Drug Discovery: Fluorinated aromatic compounds are prevalent in pharmaceuticals due to fluorine's ability to block metabolic sites, increase binding affinity, and modulate pKa.[22][23] Benzonitrile-containing molecules have been explored as inhibitors and receptor modulators.[24] This scaffold is therefore highly relevant for lead generation in drug discovery programs.[25]

  • Materials Science: The large dipole moment expected for this molecule could make it a useful component in the design of organic electronic materials, such as those with nonlinear optical properties.[17]

Conclusion and Forward Outlook

This compound is more than just a chemical intermediate; it is a product of rational design that offers a specific and useful set of electronic characteristics. Its electron-deficient core, combined with the synthetic versatility of the nitrile group, provides a powerful platform for the creation of novel molecules in medicinal chemistry and beyond. Future research will likely focus on leveraging its unique reactivity in SNAr reactions and exploring its incorporation into biologically active agents and advanced materials. The systematic application of the computational and spectroscopic protocols outlined in this guide will be essential for unlocking the full potential of this and other similarly complex molecular building blocks.

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The Strategic Utility of 3,5-Difluoro-2-methoxybenzonitrile in Modern Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Emerging Importance

In the landscape of contemporary chemical synthesis, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of innovation, particularly within medicinal and materials science.[1] The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding interactions. 3,5-Difluoro-2-methoxybenzonitrile, a seemingly unassuming substituted benzonitrile, emerges as a scaffold of significant interest. Its architecture, featuring a methoxy group ortho to the nitrile and two meta-directing fluorine atoms, presents a nuanced reactivity profile ripe for exploration. This guide provides an in-depth analysis of this compound, offering potential research avenues for scientists and professionals in drug discovery and advanced materials development.

Physicochemical Properties and Structural Characterization

This compound is a colorless to light yellow crystalline powder. A consolidation of its key physical and chemical properties is presented below.

PropertyValueReference(s)
CAS Number 886496-72-6[2]
Molecular Formula C₈H₅F₂NO[2]
Molecular Weight 169.13 g/mol [2]
Melting Point 54-59 °C[3]
Boiling Point 197-199 °C[3]
Density 1.37 g/cm³[3]
Spectroscopic Signature:
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methoxy group protons (likely around 3.8-4.0 ppm) and two signals in the aromatic region for the two non-equivalent aromatic protons. These aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the methoxy carbon (around 55-60 ppm), the nitrile carbon (typically 115-120 ppm), and six distinct aromatic carbon signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observable, providing valuable structural information.[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 169.[5] High-resolution mass spectrometry would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. Other significant absorptions would include C-F stretching vibrations and C-O stretching of the methoxy group.[6]

Synthesis of the Core Scaffold: Proposed Methodologies

A definitive, universally adopted synthesis for this compound is not prominently documented. However, based on established organic chemistry principles and published syntheses of analogous compounds, a logical and efficient synthetic strategy can be devised.

A plausible approach commences with a commercially available difluoroaniline derivative, such as 2,4-difluoroaniline. The synthesis would proceed through a Sandmeyer-type reaction to introduce the nitrile group, followed by methoxylation.

G cluster_synthesis Proposed Synthesis of this compound A 2,4-Difluoroaniline B 2,4-Difluorobenzenediazonium salt A->B NaNO₂, HCl (Sandmeyer Diazotization) C 2,4-Difluorobenzonitrile B->C CuCN (Sandmeyer Cyanation) D 3,5-Difluoro-2-hydroxybenzonitrile C->D Nucleophilic Hydroxylation E This compound D->E Methylation (e.g., CH₃I, base)

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a fluorinated benzonitrile, which can be adapted for the synthesis of the title compound.

Step 1: Diazotization of 2,4-Difluoroaniline

  • To a stirred solution of 2,4-difluoroaniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluorobenzonitrile.

Step 3: Nucleophilic Aromatic Substitution (Hydroxylation and Methylation)

  • The introduction of the methoxy group at the 2-position would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. Given the activating effect of the nitrile and the fluorine atoms, reacting 2,4-difluorobenzonitrile with a suitable oxygen nucleophile is a viable strategy.

  • A two-step process involving initial hydroxylation followed by methylation is a potential route.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by the interplay of its three functional groups: the nitrile, the fluorine atoms, and the methoxy group.

G cluster_reactivity Reactivity Profile of this compound cluster_nitrile Nitrile Group Reactions cluster_snar Nucleophilic Aromatic Substitution Core This compound N1 Hydrolysis to Carboxylic Acid Core->N1 N2 Reduction to Amine Core->N2 N3 Addition of Grignard Reagents (Ketone synthesis) Core->N3 N4 Cycloaddition (e.g., with azides to form tetrazoles) Core->N4 S1 Displacement of Fluorine with N-nucleophiles Core->S1 S2 Displacement of Fluorine with O-nucleophiles Core->S2 S3 Displacement of Fluorine with S-nucleophiles Core->S3

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the two fluorine atoms and the nitrile group, makes it highly susceptible to SNAr reactions. The fluorine atoms are excellent leaving groups in this context. This reactivity is a powerful tool for introducing a wide range of functionalities.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other important functionalities:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.[7]

  • Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine (a benzylamine derivative).[7]

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.[7]

  • Cycloaddition: The nitrile can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Potential Research Areas and Applications

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules with potential applications in several fields.

Medicinal Chemistry: A Scaffold for Neurological Drug Discovery

A significant area of opportunity for this scaffold lies in the development of modulators for neurological targets. Notably, related fluorinated benzonitrile structures are key components of potent and selective negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[8][9] mGluR5 is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Furthermore, the strategic incorporation of fluorine allows for the development of radiolabeled analogues for use in Positron Emission Tomography (PET) imaging. For instance, derivatives of fluorobenzonitriles have been successfully developed as high-affinity radioligands for imaging mGluR5 in the brain.[10][11][12] This highlights the potential of this compound as a precursor for novel PET tracers for neuroimaging.

Materials Science: Building Blocks for Functional Materials

Benzonitrile derivatives are known to be useful in the synthesis of advanced materials.[13][14] Their electronic properties make them suitable for applications in:

  • Liquid Crystals: The rigid, polar nature of the benzonitrile core can be exploited in the design of liquid crystalline materials.

  • Organic Electronics: The electron-withdrawing nature of the nitrile and fluorine substituents can be used to tune the electronic properties of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Polymers: Benzonitrile-containing monomers can be incorporated into polymers to enhance their thermal stability and other physical properties.

Conclusion and Future Outlook

This compound is a versatile and strategically important building block with significant untapped potential. Its rich reactivity, stemming from the synergistic effects of its functional groups, opens up numerous avenues for the synthesis of novel compounds. While its application in medicinal chemistry, particularly in the realm of neuroscience, is becoming increasingly evident, its potential in materials science remains an exciting and underexplored frontier. This guide serves as a foundational resource to stimulate further research and unlock the full synthetic potential of this valuable scaffold.

References

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Methodological & Application

Synthesis of 3,5-Difluoro-2-methoxybenzonitrile: A Detailed Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,5-Difluoro-2-methoxybenzonitrile, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol details a two-step synthetic route commencing from the readily available starting material, 1,3-difluoro-2-nitrobenzene. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group, followed by a palladium-catalyzed cyanation to install the nitrile functionality. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safe execution in a laboratory setting.

Introduction

Aryl nitriles are crucial structural motifs found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The unique electronic properties and synthetic versatility of the nitrile group make it a valuable component in drug design and discovery. This compound (CAS 874804-08-7) is a particularly important building block, incorporating a difluorinated benzene ring that can enhance metabolic stability and binding affinity of target molecules. This application note outlines a reliable and scalable synthesis of this valuable compound.

Theoretical Background and Reaction Mechanism

The synthesis proceeds in two distinct steps, each relying on fundamental principles of organic chemistry.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the reaction of 1,3-difluoro-2-nitrobenzene with a methoxide source. Aromatic rings are typically nucleophilic; however, the presence of strongly electron-withdrawing groups, such as the nitro group (NO₂) and fluorine atoms, renders the aromatic ring electron-deficient and susceptible to nucleophilic attack.[1][2] This SNAr reaction proceeds via an addition-elimination mechanism.[1] The methoxide ion attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho and para nitro group.[1] Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding 2,4-difluoro-1-methoxy-3-nitrobenzene. The regioselectivity of this reaction is governed by the activating effect of the nitro group, directing the nucleophilic attack to the ortho and para positions.

Step 2: Palladium-Catalyzed Cyanation

The second step is the conversion of the remaining aryl fluoride to the corresponding nitrile. While direct nucleophilic substitution with cyanide is possible, modern organic synthesis favors palladium-catalyzed cross-coupling reactions for their high efficiency, functional group tolerance, and milder reaction conditions.[3] This protocol utilizes a palladium catalyst to facilitate the cyanation of the aryl fluoride using zinc cyanide (Zn(CN)₂) as the cyanide source.[4][5] Zinc cyanide is preferred over more toxic alkali metal cyanides like NaCN and KCN due to its lower toxicity and ease of handling.[4][6]

The catalytic cycle for this transformation, a variation of the Buchwald-Hartwig amination, generally involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl fluoride, forming a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from the zinc cyanide complex to the palladium center, displacing the fluoride.

  • Reductive Elimination: The desired this compound is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[7]

Experimental Protocols

Materials and Instrumentation
Reagent/EquipmentGrade/Specification
1,3-Difluoro-2-nitrobenzene≥98%
Sodium Methoxide≥97%
MethanolAnhydrous
DichloromethaneACS Grade
Zinc Cyanide96%
Palladium(II) Acetate98%
Xantphos98%
DioxaneAnhydrous
Magnetic Stirrer with HotplateStandard Laboratory Grade
Round-bottom flasksVarious sizes
CondenserAllihn or Graham
Separatory FunnelStandard Laboratory Grade
Rotary EvaporatorStandard Laboratory Grade
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column Chromatography SuppliesSilica gel (230-400 mesh)
Inert Gas SupplyNitrogen or Argon
Step 1: Synthesis of 2,4-Difluoro-1-methoxy-3-nitrobenzene

Synthesis_Step1 reagent1 1,3-Difluoro-2-nitrobenzene reaction Stir at RT, 2-4h reagent1->reaction reagent2 Sodium Methoxide reagent2->reaction solvent Methanol solvent->reaction workup Quench with H₂O Extract with DCM Dry & Concentrate reaction->workup product 2,4-Difluoro-1-methoxy-3-nitrobenzene workup->product

  • To a solution of 1,3-difluoro-2-nitrobenzene (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Synthesis_Step2 intermediate 2,4-Difluoro-1-methoxy-3-nitrobenzene reaction_cyanation Heat at 110°C, 12-18h intermediate->reaction_cyanation reagent_zncn Zinc Cyanide reagent_zncn->reaction_cyanation catalyst_pd Pd(OAc)₂ catalyst_pd->reaction_cyanation ligand Xantphos ligand->reaction_cyanation solvent_dioxane Dioxane solvent_dioxane->reaction_cyanation workup_cyanation Filter through Celite Concentrate Purify by Chromatography reaction_cyanation->workup_cyanation final_product This compound workup_cyanation->final_product

  • In a flame-dried round-bottom flask, combine 2,4-difluoro-1-methoxy-3-nitrobenzene (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Handling of Reagents:

  • 1,3-Difluoro-2-nitrobenzene: This compound is a skin and eye irritant and may cause respiratory irritation.[9][10] Handle in a well-ventilated fume hood.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle with care in a dry environment.

  • Zinc Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled.[11] Contact with acids liberates highly toxic hydrogen cyanide gas.[11][12] All manipulations should be performed in a certified chemical fume hood.[8] Never work alone when handling cyanides.[8] Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Palladium Catalysts: May be toxic and should be handled with care.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should be quenched with an appropriate oxidizing agent (e.g., bleach) under basic conditions before disposal.

Data and Results

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
2,4-Difluoro-1-methoxy-3-nitrobenzeneC₇H₅F₂NO₃189.12Yellow Solid/Oil85-95
This compoundC₈H₅F₂NO169.13White to off-white solid70-85

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The protocol utilizes well-established synthetic transformations and readily available starting materials. By following the detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for application in pharmaceutical and agrochemical research and development.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link][4][13][14]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link][15]

  • Ghosh, A., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(74), 10943-10946. [Link][16]

  • Shaikh, A. A., et al. (2021). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ChemistrySelect, 6(33), 8563-8586. [Link][7]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link][3]

  • SDFine. (n.d.). ZINC CYANIDE. Retrieved from [Link]

  • Wang, Z., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(14), 5484. [Link][6]

  • PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link][9]

  • New Jersey Department of Health. (2009). HAZARD SUMMARY: ZINC CYANIDE. Retrieved from [Link][12]

  • An, G., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34066-34083. [Link][5]

  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved from [Link][17]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][1]

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Application Notes & Protocols: Selective Reduction of the Nitrile Group in 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective reduction of 3,5-Difluoro-2-methoxybenzonitrile. This versatile building block can be strategically transformed into two key intermediates: the corresponding primary amine, (3,5-Difluoro-2-methoxyphenyl)methanamine, or the aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde. We present detailed, field-proven protocols for each transformation, grounded in mechanistic principles. The guide explains the critical experimental parameters and rationale behind reagent selection to ensure high-yield, selective conversions.

Introduction: The Strategic Value of a Key Intermediate

This compound is a substituted aromatic nitrile whose downstream products are of significant interest in medicinal chemistry and materials science. The nitrile group offers a unique handle for synthetic elaboration, with its reduction serving as a pivotal step. The primary challenge and opportunity lie in controlling the extent of this reduction. Depending on the chosen methodology, the nitrile can be fully reduced to a primary amine or partially reduced and hydrolyzed to an aldehyde.

This guide is structured into two main parts, each dedicated to the synthesis of one of these target molecules. We will explore the most reliable and widely adopted methods, focusing on metal hydride reductions and catalytic hydrogenation, explaining the chemical logic that governs the reaction outcomes.

Part I: Complete Reduction to (3,5-Difluoro-2-methoxyphenyl)methanamine

The full reduction of the nitrile group to a primary amine (a -C≡N to -CH₂NH₂ conversion) is a fundamental transformation for introducing a flexible, basic aminomethyl substituent. This is commonly achieved using powerful hydride donors or catalytic hydrogenation.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Expertise & Rationale: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1][2] Its high reactivity stems from the delivery of four equivalents of hydride (H⁻). The mechanism for nitrile reduction involves a two-step nucleophilic addition of hydride ions.[3] The first hydride attacks the electrophilic nitrile carbon, breaking one of the π-bonds to form an intermediate imine anion.[3] LAH is powerful enough to deliver a second hydride to this intermediate, generating a dianion which, upon acidic or aqueous workup, is protonated to yield the primary amine.[3][4] Due to its extreme reactivity with protic solvents, this reaction must be conducted under strictly anhydrous conditions.[1][5]

Mechanism: LiAlH₄ Reduction of a Nitrile

LiAlH4_Reduction Mechanism of Nitrile Reduction with LiAlH4 Start R-C≡N IminylAnion [R-C=N⁻]Li⁺ Start->IminylAnion  + H⁻ (from LiAlH₄) Dianion [R-CH-N²⁻]Li⁺₂ IminylAnion->Dianion  + H⁻ (from LiAlH₄) Amine R-CH₂NH₂ Dianion->Amine  + 2H⁺ Reagent1 1. LiAlH₄ in Ether Reagent2 2. H₂O Workup

Caption: LiAlH₄ reduces nitriles via two successive hydride additions.

Protocol 1.1: LiAlH₄ Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water (deionized)

  • 10-15% aqueous Sodium Hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

  • Reagent Suspension: To the flask, add anhydrous THF (10 volumes relative to the nitrile) and carefully add LiAlH₄ (1.5 equivalents) in portions at 0 °C (ice bath). Allow the suspension to stir.[6]

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (5 volumes) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be gently heated to reflux if necessary, but room temperature is often sufficient.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching (Critical Step): Cool the reaction mixture back to 0 °C in an ice bath. Quench the excess LiAlH₄ very carefully and slowly by the sequential dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).[6] This procedure, known as the Fieser workup, is designed to produce a granular, filterable aluminum salt precipitate.

  • Workup: Stir the resulting suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM.

  • Isolation: Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3,5-Difluoro-2-methoxyphenyl)methanamine.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by distillation. An acid-base workup can also be employed to separate the basic amine product from any non-basic impurities.[6]

Method 2: Catalytic Hydrogenation

Expertise & Rationale: Catalytic hydrogenation is often the most economical and scalable method for nitrile reduction.[7] It involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst. Raney® Nickel is a frequently used, cost-effective catalyst for this transformation.[7][8] The primary challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an imine intermediate. This imine can react with the newly formed primary amine product to generate a secondary amine, which can be further reduced.[7]

To suppress the formation of secondary and tertiary amines, the reaction is often carried out in the presence of ammonia or in an alcoholic solvent, which can help to inhibit the side reactions.[9]

Workflow: Catalytic Hydrogenation of Nitriles

Catalytic_Hydrogenation Catalytic Hydrogenation Pathways Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂ / Catalyst PrimaryAmine R-CH₂NH₂ (Desired Product) Imine->PrimaryAmine + H₂ / Catalyst SecondaryAmine (R-CH₂)₂NH (Side Product) Imine->SecondaryAmine + R-CH₂NH₂ - NH₃

Caption: Hydrogenation proceeds via an imine, which can be further reduced or react with the product.

Protocol 1.2: Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Methanol (solvent)

  • Ammonia (optional, as a solution in the alcohol or anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Ni slurry several times with the chosen alcohol solvent to remove the water.

  • Reaction Setup: To a high-pressure reactor (e.g., Parr shaker), add the this compound (1.0 eq.), the solvent (e.g., ethanolic ammonia), and the washed, moist Raney® Ni catalyst (5-10% by weight).

  • Hydrogenation: Seal the reactor. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with H₂ (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring or shaking and heat the mixture to a moderate temperature (e.g., 40-80 °C).

  • Monitoring: Monitor the reaction by observing the pressure drop (hydrogen uptake). The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Ni catalyst. Caution: Do not allow the catalyst filter cake to dry in air, as it can ignite. Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified as described in Protocol 1.1.

Part II: Partial Reduction to 3,5-Difluoro-2-methoxybenzaldehyde

Stopping the reduction of a nitrile at the aldehyde stage requires a more delicate approach. The key is to use a reagent that delivers only one hydride equivalent and forms a stable intermediate that resists further reduction until a hydrolytic workup is performed.

Method 1: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

Expertise & Rationale: Diisobutylaluminum hydride (DIBAL-H) is a bulky and moderately reactive hydride reagent ideal for the partial reduction of nitriles and esters to aldehydes.[10][11] The reaction mechanism involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, activating the C≡N bond. A single hydride is then transferred to the carbon, forming an N-aluminated imine intermediate.[4][7] At low temperatures (typically -78 °C), this intermediate is stable and does not react further.[10][12] The subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde.[4] Maintaining a low temperature is absolutely critical to prevent DIBAL-H from acting like LAH and causing over-reduction to the amine or corresponding alcohol.[10]

Mechanism: DIBAL-H Reduction of a Nitrile

DIBAL_Reduction Mechanism of Nitrile Reduction with DIBAL-H Start R-C≡N ImineComplex R-CH=N-Al(i-Bu)₂ Start->ImineComplex  + H⁻ Aldehyde R-CHO ImineComplex->Aldehyde  Hydrolysis Reagent1 1. DIBAL-H -78 °C Reagent2 2. H₂O / H⁺ Workup

Caption: DIBAL-H reduction forms a stable imine intermediate, which is hydrolyzed to an aldehyde.

Protocol 2.1: DIBAL-H Reduction of this compound

Materials:

  • This compound

  • DIBAL-H (solution in hexanes, toluene, or THF, typically 1.0 M)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

  • Dry ice / acetone bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel under an inert atmosphere.

  • Substrate Solution: Dissolve this compound (1.0 eq.) in anhydrous DCM or toluene (10-20 volumes) and transfer to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition.[12]

  • DIBAL-H Addition: Add the DIBAL-H solution (1.0-1.2 eq.) to the dropping funnel. Add the DIBAL-H dropwise to the stirred nitrile solution, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours after the addition is complete.[12]

  • Monitoring: Monitor the reaction by TLC. A sample can be quenched in a separate vial with methanol and water to check for product formation.

  • Quenching: While maintaining the temperature at -78 °C, slowly add methanol dropwise to quench any excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear. This helps to break up the aluminum salt emulsion. Alternatively, a quench with dilute acid can be used.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.

Summary and Method Comparison

The choice of reduction method is dictated entirely by the desired synthetic outcome. Below is a summary of the protocols discussed.

Parameter Method 1.1: LiAlH₄ Method 1.2: Catalytic Hydrogenation Method 2.1: DIBAL-H
Target Product Primary AminePrimary AmineAldehyde
Key Reagent Lithium Aluminum HydrideRaney® Ni, H₂Diisobutylaluminum Hydride
Stoichiometry Stoichiometric (Excess)CatalyticStoichiometric
Key Conditions Anhydrous THF/Ether, 0 °C to RT40-80 °C, 50-100 psi H₂Anhydrous DCM/Toluene, -78 °C
Advantages High reactivity, reliableEconomical, scalable, "greener"Excellent for partial reduction
Disadvantages Highly reactive with water, pyrophoric, requires careful quenchingPotential for side products (secondary amines), requires pressure equipment, catalyst can be pyrophoricStrict temperature control is essential, over-reduction is a major risk, sensitive to moisture

References

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from Wikipedia. [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from JoVE. [Link]

  • Lin, R., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from a research paper archive. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from Organic Synthesis. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from Organic Synthesis. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from Chemistry Steps. [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from Chemguide. [Link]

  • Química Orgánica. (n.d.). Reduction of nitriles to amines. Retrieved from Química Orgánica. [Link]

  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from a research paper archive. [Link]

  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Retrieved from Master Organic Chemistry. [Link]

  • Hata, K., & Watanabe, K. (1959). Catalytic Hydrogenation of Aromatic Nitriles. Bulletin of the Chemical Society of Japan. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry. [Link]

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • Winans, C. F., & Adkins, H. (1932). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. [Link]

  • Chem-Station. (2014). Reduction with Metal Hydrides. Retrieved from Chem-Station. [Link]

  • SlidePlayer. (n.d.). Metal Hydride Reduction. Retrieved from SlidePlayer. [Link]

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The Strategic Utility of 3,5-Difluoro-2-methoxybenzonitrile in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the array of fluorinated building blocks, 3,5-Difluoro-2-methoxybenzonitrile has emerged as a versatile and highly valuable synthetic intermediate. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a nitrile group, and an electron-donating methoxy group, provides a rich platform for a variety of chemical transformations, enabling the construction of complex and biologically active molecules.

This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, a critical class of therapeutic agents. We will delve into detailed protocols for key synthetic transformations, explaining the rationale behind the experimental choices and providing a framework for the reliable and efficient use of this important building block.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 886496-72-6[1]
Molecular Formula C₈H₅F₂NO[1]
Molecular Weight 169.13 g/mol [1]
Appearance Colorless to light yellow crystalline powder[2]
Melting Point 54-59 °C[2]
Boiling Point 197-199 °C[2]
Density 1.37 g/cm³[2]

Safety Precautions: this compound is considered an irritant.[1] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The unique structural and electronic features of this compound make it an ideal starting material for the synthesis of various kinase inhibitors, including Trametinib and Dabrafenib, which are used in the treatment of melanoma and other cancers.

The Role in Trametinib Synthesis

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. While the direct synthesis of Trametinib from this compound is not explicitly detailed in a single publication, the core structure of Trametinib contains a substituted aniline fragment that can be conceptually derived from this versatile intermediate. The synthesis of key intermediates for Trametinib often involves the construction of a complex pyridopyrimidine core, which is then coupled with a substituted aniline.[3][4][5]

The following diagram illustrates a conceptual synthetic pathway highlighting the potential utility of this compound in accessing key precursors for Trametinib.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine) A->B C-N bond formation C Suzuki-Miyaura Coupling (e.g., with a boronic acid) A->C C-C bond formation D Functionalized Aniline Intermediate B->D C->D F Coupling Reaction D->F E Pyridopyrimidine Core E->F G Trametinib F->G Final Assembly

Caption: Conceptual synthetic pathways to Trametinib precursors.

Key Synthetic Transformations and Protocols

The strategic functionalization of the this compound core relies on two primary reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms and a nitrile group activates the aromatic ring of this compound towards nucleophilic attack. This allows for the displacement of one of the fluorine atoms by a variety of nucleophiles, most notably amines, to form C-N bonds. This is a crucial step in building the complex aniline fragments required for many kinase inhibitors.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used to dissolve the polar starting materials and intermediates and to stabilize the charged Meisenheimer complex intermediate.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is often required to deprotonate the incoming nucleophile (e.g., an amine), increasing its nucleophilicity.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. While the activated ring allows for substitution, elevated temperatures are often necessary to achieve a reasonable reaction rate.

Detailed Protocol: General Procedure for SNAr with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

G A Start: Dissolve this compound and amine in a polar aprotic solvent (e.g., DMF). B Add a base (e.g., K₂CO₃). A->B C Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS. B->C D Quench the reaction with water. C->D E Extract the product with an organic solvent (e.g., ethyl acetate). D->E F Dry the organic layer, concentrate, and purify by column chromatography. E->F G End: Isolate the pure product. F->G

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the desired amine (1.1-1.5 eq).

  • Add a base, such as potassium carbonate (2.0-3.0 eq), to the reaction mixture.

  • Heat the mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline derivative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[6][7] In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents, further expanding the molecular diversity accessible from this intermediate.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step and promote efficient catalysis.

  • Base: A base is required to activate the organoboron species. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent System: The reaction is often carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is necessary for the action of many common bases.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

G A Start: Combine this compound, arylboronic acid, palladium catalyst, and ligand in a reaction vessel. B Add a base and a suitable solvent system (e.g., dioxane/water). A->B C Degas the reaction mixture and heat under an inert atmosphere (e.g., 80-110 °C). B->C D Monitor the reaction by TLC or LC-MS. C->D E Cool the reaction, dilute with an organic solvent, and wash with water and brine. D->E F Dry the organic layer, concentrate, and purify by column chromatography. E->F G End: Isolate the pure biaryl product. F->G

Sources

Application Notes & Protocols: Strategic Incorporation of Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] This guide provides an in-depth exploration of the applications of fluorinated building blocks, detailing the profound influence of fluorine on the physicochemical and pharmacokinetic properties of molecules. We will delve into the causality behind experimental choices, present detailed protocols for synthesis and evaluation, and provide data-driven insights to aid researchers, scientists, and drug development professionals in harnessing the "fluorine effect" to optimize lead compounds and accelerate the discovery of novel therapeutics.

Part I: The "Fluorine Effect": A Paradigm for Physicochemical and Pharmacokinetic Modulation

The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are central to its utility in drug design.[3][4][5] Judicious placement of fluorine or fluorinated moieties can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic profile.[6]

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is to block metabolic "soft spots" within a drug candidate.[7] The C-F bond is significantly stronger (~108-116 kcal/mol) than a carbon-hydrogen (C-H) bond (~98-100 kcal/mol) and is therefore more resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP) family.[5][8]

  • Mechanism of Action: Replacing a hydrogen atom at a metabolically labile position (e.g., an activated C-H bond on an aromatic ring or adjacent to a heteroatom) with a fluorine atom can prevent enzymatic hydroxylation. Similarly, substituting a methyl group (-CH₃) prone to oxidation with a trifluoromethyl group (-CF₃) effectively shields that position from metabolic attack.[9][10] This modification often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[11]

cluster_0 Metabolic Pathway of a Non-Fluorinated Drug cluster_1 Blocked Pathway with Fluorinated Analog Parent_Drug Parent Drug (with -CH₃ group) Metabolite Hydroxylated Metabolite (-CH₂OH) Parent_Drug->Metabolite CYP450 Oxidation Rapid_Clearance Rapid_Clearance Metabolite->Rapid_Clearance Excretion Fluorinated_Analog Fluorinated Analog (with -CF₃ group) No_Metabolism Metabolism Blocked Fluorinated_Analog->No_Metabolism Resistant to CYP450 Oxidation Increased_Exposure Increased_Exposure No_Metabolism->Increased_Exposure Longer Half-Life

Caption: Fluorine blocking a metabolic pathway.

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as LogP or LogD, is a critical parameter that influences a drug's absorption, distribution, and ability to cross cellular membranes. The effect of fluorine on lipophilicity is highly context-dependent.

  • Single Fluorine Atom: A single fluorine atom is a close bioisostere of hydrogen but is more lipophilic. Replacing a C-H with a C-F bond typically increases the LogP by approximately 0.1 to 0.25 units.[12]

  • Fluoroalkyl Groups: More heavily fluorinated groups, such as -CF₃, are significantly more lipophilic than a -CH₃ group.[8]

This increased lipophilicity can enhance membrane permeability and absorption.[3][13] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to efflux by transporters like P-glycoprotein (Pgp).[14] Therefore, the strategic placement and number of fluorine atoms are critical for achieving an optimal balance.[7]

Tuning Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[3][6]

  • Lowering pKa of Bases: Placing a fluorine atom near a basic nitrogen (e.g., in an aniline or pyridine ring) will decrease its basicity (lower its pKa). This can be highly beneficial, as a less basic compound will be less protonated at physiological pH (7.4), leading to a higher proportion of the neutral species. The neutral form is generally more capable of passively diffusing across biological membranes, thus improving oral bioavailability.[3][11]

  • Increasing Acidity of Acids: Conversely, fluorination increases the acidity of nearby acidic protons (e.g., in alcohols or carboxylic acids).

Table 1: Impact of Fluorination on Key Drug Properties

Parent Compound Fluorinated Analog Property Measured Value (Parent) Value (Fluorinated) Change Rationale / Impact
Aniline 4-Fluoroaniline pKa 4.60 4.65 +0.05 Minimal change, but demonstrates inductive effect.[12]
Toluene 4-Fluorotoluene LogP 2.73 2.87 +0.14 Increased lipophilicity, better membrane permeation.[12]
Generic P450 Substrate Fluorinated Analog Microsomal Half-life 5 min 45 min +800% Blocked metabolic hotspot, increased stability.

| Anisole | Trifluoroanisole | LogD | ~1.5 | ~2.5 | +1.0 | Significant increase in lipophilicity.[15] |

Part II: Strategic Application and Workflow

The decision to incorporate a fluorinated building block should be a rational, data-driven process aimed at solving a specific problem in a lead optimization campaign, such as poor metabolic stability, low bioavailability, or off-target activity.

Caption: Workflow for rational drug design using fluorination.

Case Study: Development of a Kinase Inhibitor

A lead compound in a kinase inhibitor program shows excellent potency but suffers from rapid metabolism due to oxidation of an exposed para-position on a terminal phenyl ring.

  • Problem: Low in vivo exposure due to rapid metabolic clearance.

  • Hypothesis: Replacing the hydrogen at the para-position with fluorine will block CYP-mediated hydroxylation, increasing metabolic stability and exposure.

  • Building Block Selection: 4-Fluorophenylboronic acid is selected for a Suzuki coupling reaction to replace the terminal phenyl ring with a 4-fluorophenyl ring.

  • Outcome: The resulting analog demonstrates a 10-fold increase in metabolic half-life in human liver microsomes and a significant improvement in oral bioavailability in rodent models, with potency remaining unchanged.[11]

Part III: Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Heterocycle via [3+2] Cycloaddition

This protocol describes a general method for synthesizing a fluoroalkylated five-membered sulfur heterocycle (thiolane), a common scaffold in medicinal chemistry.[16]

Objective: To synthesize a 2-fluoroalkylated thiolane derivative through the in situ generation of a thiocarbonyl ylide and its subsequent cycloaddition with a fluorinated dipolarophile.

Materials:

  • 1,3,4-Thiadiazoline precursor

  • Fluorinated α,β-unsaturated ketone (e.g., 4,4,4-trifluoro-1-(phenyl)-but-2-en-1-one)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3,4-thiadiazoline precursor (1.0 mmol).

  • Addition of Reagents: Add the fluorinated α,β-unsaturated ketone (1.1 mmol, 1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The thiocarbonyl ylide is generated in situ via thermal decomposition of the thiadiazoline.

    • Scientist's Note: The temperature is critical. It must be high enough to induce dinitrogen extrusion from the thiadiazoline but not so high as to cause decomposition of the reactants or products.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired fluorinated thiolane derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To compare the metabolic stability of a parent drug candidate versus its fluorinated analog.

Materials:

  • Test compounds (parent and fluorinated analog), 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide) for quenching

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer. Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL. Add the test compound to achieve a final concentration of 1 µM.

    • Scientist's Note: Keeping the substrate concentration low (1 µM) ensures that the enzyme kinetics are in the linear range (first-order kinetics), simplifying data analysis.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Rationale: The cold acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction, and the internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Compare the t½ of the fluorinated analog to the parent compound. A longer t½ indicates improved metabolic stability.

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  • Mass.gov. (n.d.). Fluorinated Compounds. Massachusetts Department of Environmental Protection.

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Application Notes and Protocols: 3,5-Difluoro-2-methoxybenzonitrile as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzonitriles in Modern Agrochemicals

The introduction of fluorine atoms into active agrochemical ingredients has been a transformative strategy in modern crop protection. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and overall efficacy of fungicides, herbicides, and insecticides.[1][2] Among the diverse array of fluorinated building blocks, substituted benzonitriles are of particular interest due to the versatile reactivity of the nitrile group, which can be elaborated into a variety of essential functionalities.[1]

This technical guide focuses on the potential of 3,5-Difluoro-2-methoxybenzonitrile as a key intermediate in the synthesis of novel agrochemicals, particularly next-generation fungicides. The specific substitution pattern of this molecule—two fluorine atoms meta to the nitrile and a methoxy group ortho to it—offers a unique combination of electronic and steric properties that can be exploited to design highly active and selective crop protection agents. While direct large-scale agrochemical synthesis from this specific nitrile is not widely documented in public literature, its structural motifs are present in patented fungicidal compositions, and its reactivity profile suggests its utility as a precursor to high-value agrochemical scaffolds, such as strobilurin analogues.

Proposed Application: Synthesis of a Novel Strobilurin Analogue

Strobilurin fungicides are a critical class of agricultural products that act by inhibiting mitochondrial respiration in fungi.[3] The synthesis of novel strobilurin analogues with improved efficacy and resistance profiles is an ongoing area of research. Herein, we propose a synthetic route to a novel strobilurin analogue starting from this compound. The core strategy involves the transformation of the nitrile group into a carboxylic acid, followed by esterification and subsequent elaboration to the final strobilurin structure.

Synthetic Workflow Overview

The proposed synthetic pathway is a multi-step process that leverages well-established organic transformations. The workflow is designed to be robust and scalable, with purification steps incorporated to ensure the high purity of intermediates and the final product.

Diagram of the Proposed Synthetic Workflow

G A This compound B Hydrolysis A->B NaOH, H2O, Heat C 3,5-Difluoro-2-methoxybenzoic Acid B->C D Esterification C->D MeOH, H2SO4 E Methyl 3,5-difluoro-2-methoxybenzoate D->E F Side-Chain Introduction E->F Base, Followed by Appropriate Electrophile G Strobilurin Analogue Precursor F->G H Final Elaboration G->H Further Functionalization I Novel Strobilurin Analogue H->I

Sources

Application Note & Protocol: Selective Catalytic Conversion of 3,5-Difluoro-2-methoxybenzonitrile to (3,5-Difluoro-2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing a crucial pathway to valuable intermediates in the pharmaceutical, agrochemical, and materials science sectors. This application note provides a detailed guide for the selective catalytic hydrogenation of 3,5-Difluoro-2-methoxybenzonitrile to its corresponding primary amine, (3,5-difluoro-2-methoxyphenyl)methanamine. The presence of both electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group on the aromatic ring presents a unique challenge in achieving high selectivity for the desired primary amine while minimizing the formation of secondary and tertiary amine byproducts. This guide will explore two robust catalytic systems, Raney® Nickel and Palladium on Carbon (Pd/C), and provide detailed protocols for each, grounded in an understanding of the underlying reaction mechanisms and substituent effects.

Scientific Rationale and Mechanistic Considerations

The catalytic hydrogenation of nitriles to primary amines is a well-established process, yet achieving high selectivity can be challenging.[1][2] The reaction proceeds through an imine intermediate, which can react with the newly formed primary amine to generate secondary amines, and subsequently tertiary amines.[1]

The electronic and steric properties of the substituents on the benzonitrile ring play a critical role in modulating reactivity and selectivity. The two fluorine atoms at the 3- and 5-positions of the substrate are strongly electron-withdrawing, which can enhance the electrophilicity of the nitrile carbon, potentially facilitating the initial hydrogenation step.[3] Conversely, the ortho-methoxy group is electron-donating and introduces significant steric hindrance around the reaction center, which may retard the reaction rate.[4] The interplay of these opposing effects necessitates careful optimization of the reaction conditions to favor the formation of the primary amine.

To mitigate the formation of secondary and tertiary amine byproducts, several strategies can be employed. The addition of a basic substance, such as ammonia or sodium hydroxide, can suppress the condensation reaction between the intermediate imine and the primary amine product.[5] The choice of solvent and catalyst also significantly influences the reaction outcome.

Experimental Workflows

Below are two detailed protocols for the catalytic conversion of this compound.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a highly active catalyst for nitrile hydrogenation and is often favored for its cost-effectiveness.[2] The addition of a base is crucial for achieving high selectivity to the primary amine.[5]

Workflow Diagram: Raney® Nickel Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Charge autoclave with This compound, solvent, and base catalyst Add Raney® Nickel slurry start->catalyst seal Seal and purge autoclave with N2 then H2 catalyst->seal react Heat and pressurize with H2 (e.g., 40-80°C, 10-50 bar) seal->react monitor Monitor reaction progress (TLC, GC, or HPLC) react->monitor cool Cool to RT and vent H2 monitor->cool filter Filter catalyst through Celite® cool->filter extract Extract with organic solvent filter->extract purify Purify by distillation or crystallization extract->purify product (3,5-Difluoro-2-methoxyphenyl)methanamine purify->product

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Ammonia solution (25-28%) or Sodium Hydroxide

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or other filter aid

  • Standard glassware and high-pressure autoclave

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve this compound (1.0 eq) in ethanol or methanol. Add a solution of ammonia (e.g., 5-10% v/v) or sodium hydroxide (e.g., 0.1-0.5 eq).

  • Catalyst Addition: Carefully add Raney® Nickel slurry (5-10 wt% of the nitrile).

  • Hydrogenation: Seal the autoclave and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 40-80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent system.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is another widely used catalyst for nitrile reduction.[6] The use of an acidic additive can be beneficial in preventing the formation of byproducts by protonating the newly formed amine, thereby reducing its nucleophilicity.[7]

Workflow Diagram: Pd/C Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Dissolve nitrile and acid in solvent catalyst Add Pd/C catalyst start->catalyst seal Seal and purge with N2 then H2 catalyst->seal react Pressurize with H2 and stir at RT or elevated temperature seal->react monitor Monitor reaction progress react->monitor cool Vent H2 monitor->cool filter Filter catalyst through Celite® cool->filter neutralize Neutralize with base filter->neutralize extract Extract with organic solvent neutralize->extract purify Purify product extract->purify product (3,5-Difluoro-2-methoxyphenyl)methanamine purify->product

Caption: Workflow for Pd/C catalyzed hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) or Acetic acid

  • Sodium hydroxide or Sodium bicarbonate solution

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or other filter aid

  • Standard glassware and hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol. Add a stoichiometric amount of an acid like hydrochloric acid or acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus, purge with nitrogen and then with hydrogen. Pressurize with hydrogen (e.g., 1-10 atm) and stir vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC, GC, or HPLC until the starting material is consumed.

  • Work-up: Upon completion, vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through Celite® to remove the Pd/C catalyst.

  • Isolation and Purification: Concentrate the filtrate. The resulting amine salt is then neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product, which can be further purified by distillation or crystallization.

Data Presentation: Comparison of Catalytic Systems

The choice of catalytic system can significantly impact the yield and selectivity of the reaction. The following table provides a general comparison based on literature for related benzonitriles.

ParameterRaney® Nickel SystemPd/C System
Catalyst Activity Generally very highHigh
Selectivity High for primary amine with baseHigh for primary amine with acid
Reaction Conditions Higher pressure and temperature may be neededOften milder conditions (lower pressure/temp)
Cost More cost-effectiveHigher cost
Safety Pyrophoric catalyst requires careful handlingLess pyrophoric but still requires care
Work-up Basic work-upAcidic reaction, requires neutralization

Conclusion

The selective catalytic conversion of this compound to (3,5-difluoro-2-methoxyphenyl)methanamine can be effectively achieved using either Raney® Nickel or Palladium on Carbon as catalysts. The key to obtaining high yields of the desired primary amine lies in the careful control of reaction conditions and the use of appropriate additives to suppress the formation of secondary and tertiary amine byproducts. The protocols provided in this application note offer robust starting points for researchers, and further optimization may be necessary to achieve the desired outcome for specific applications.

References

  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase: Part II: Hydrogenation of benzyl cyanide over palladium. (2025). ResearchGate. [Link]

  • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (n.d.). ACS Publications. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society. [Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). NIH. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (n.d.). PubMed. [Link]

  • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. (2019). ResearchGate. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. [Link]

  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (n.d.). NIH. [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. [Link]

  • Electrocatalytic reduction of Nitriles on Raney Nickel. (2012). IR@CECRI - CSIR Central. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). PMC - NIH. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. [Link]

  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (2017). ACS Omega. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics. [Link]

  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). PubMed. [Link]

  • Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (2025). ResearchGate. [Link]

  • General and selective synthesis of primary amines using Ni-based homogeneous catalysts. (2020). Chemical Science (RSC Publishing). [Link]

  • Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. (2025). ResearchGate. [Link]

  • Nitrile reducing process to prepare amine. (n.d.).
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2025). ResearchGate. [Link]

  • Selective Synthesis of Symmetrical Secondary Amines from Nitriles with a Pt−CuFe/Fe3O4 Catalyst and Ammonia Borane as Hydrogen Donor. (2020). ResearchGate. [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (n.d.). MDPI. [Link]

  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... (n.d.). ResearchGate. [Link]

  • Catalytic hydrogenation and bifunctional catalysts. (n.d.). TU Chemnitz. [Link]

  • hydrogen. (n.d.). Organic Syntheses Procedure. [Link]

  • Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst. (n.d.). ResearchGate. [Link]

  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. (n.d.). Queen's University Belfast. [Link]

  • Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. (n.d.). PMC - NIH. [Link]

  • 3,5-Difluorobenzonitrile. (n.d.). PubChem. [Link]

  • Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 3,5-Difluoro-2-methoxybenzonitrile for Bioassay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical derivatization of 3,5-Difluoro-2-methoxybenzonitrile, a privileged scaffold in modern medicinal chemistry. We detail four strategic modifications targeting either the nitrile moiety or the aromatic ring to generate diverse functional group presentations for bioassay screening. The protocols are designed to be robust and adaptable, with a focus on explaining the chemical rationale behind each transformation. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their compound libraries and explore new structure-activity relationships (SAR).

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold is a valuable starting point in drug discovery. Its inherent chemical features offer a unique combination of properties that can be strategically exploited.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[1] The strategic placement of two fluorine atoms can significantly enhance the in vivo half-life of a potential drug candidate.

  • Modulated Physicochemical Properties: Fluorine's high electronegativity alters the electronic distribution of the aromatic ring, influencing pKa, lipophilicity, and binding interactions.[1] The meta disposition of the fluorine atoms and the ortho methoxy group to the nitrile creates a distinct electronic and steric environment.

  • Versatile Chemical Handle: The nitrile group is a cornerstone of synthetic versatility.[2] It is not merely a placeholder but an active participant in molecular design, serving as a bioisostere for other functional groups or as a precursor for a wide range of chemical transformations.[2][3] Nitriles can enhance binding affinity, modulate pharmacokinetic properties, and block metabolically weak spots in a molecule.[2]

This guide outlines four primary derivatization pathways to unlock the potential of this scaffold for generating novel chemical entities for biological evaluation.

G cluster_main Derivatization Pathways Start This compound Tetrazole Strategy 1: 5-Substituted-1H-tetrazole (Carboxylic Acid Bioisostere) Start->Tetrazole [3+2] Cycloaddition Acid Strategy 2: Benzoic Acid Derivative (Unmasking Polar Group) Start->Acid Hydrolysis Amine Strategy 3: Aminomethyl Derivative (Introducing Basic Center) Start->Amine Reduction SNAr Strategy 4: Nucleophilic Aromatic Substitution (Ring Functionalization) Start->SNAr SNA_r_

Figure 1: Overview of the primary derivatization strategies for this compound.

Strategy 1: Bioisosteric Replacement via Tetrazole Formation

Rationale: The conversion of a nitrile to a 5-substituted-1H-tetrazole is a premier strategy in medicinal chemistry.[4] The tetrazole ring is a non-classical bioisostere of the carboxylic acid group. It mimics the acidity and hydrogen-bonding capabilities of a carboxylate but often provides superior metabolic stability and improved oral bioavailability due to increased lipophilicity.[4] This transformation is achieved through a [3+2] cycloaddition reaction with an azide source.

Protocol 1: Microwave-Assisted Tetrazole Synthesis

This protocol utilizes microwave irradiation to significantly reduce reaction times compared to conventional heating.[5]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 169.13 mg).

  • Add sodium azide (1.5 mmol, 97.5 mg) and triethylamine hydrochloride (1.5 mmol, 206.7 mg).

  • Add anhydrous DMF (3 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave reactor. Irradiate at 130°C for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 20 mL of water.

  • Acidify the aqueous solution to pH ~2-3 with 2M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield 5-(3,5-difluoro-2-methoxyphenyl)-1H-tetrazole.

Strategy 2: Unmasking a Carboxylic Acid via Nitrile Hydrolysis

Rationale: Hydrolyzing the nitrile to a carboxylic acid provides a key functional group for subsequent derivatization, such as amide or ester formation, through well-established coupling chemistries.[6] This opens the door to a vast array of potential derivatives for library synthesis. Basic hydrolysis is often preferred to avoid potential side reactions under harsh acidic conditions.[6]

Protocol 2: Basic Hydrolysis to 3,5-Difluoro-2-methoxybenzoic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or Ethylene Glycol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 169.13 mg) in ethanol (5 mL).

  • Add a solution of sodium hydroxide (5.0 mmol, 200 mg) in water (2 mL).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Note: For sterically hindered nitriles, a higher boiling solvent like ethylene glycol may be required.[1]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 10 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl. A white precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-Difluoro-2-methoxybenzoic acid.

Strategy 3: Introducing a Basic Center via Nitrile Reduction

Rationale: The reduction of the nitrile group to a primary amine introduces a basic center into the molecule. At physiological pH, this amine will be protonated, allowing for potent ionic interactions (salt bridges) with acidic residues in a biological target's active site. This modification dramatically alters the compound's physicochemical properties, increasing its polarity and basicity.

Protocol 3: Reduction to (3,5-Difluoro-2-methoxyphenyl)methanamine

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • CAUTION: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

  • To a flame-dried, three-neck round-bottom flask under nitrogen, add LiAlH₄ (1.5 mmol, 57 mg) and suspend it in anhydrous THF (5 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 mmol, 169.13 mg) in anhydrous THF (3 mL) and add it dropwise to the LiAlH₄ suspension via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction back to 0°C. Carefully quench the reaction by the sequential, dropwise addition of:

    • Water (57 µL)

    • 15% aqueous NaOH (57 µL)

    • Water (171 µL)

  • A granular white precipitate should form. Stir vigorously for 30 minutes.

  • Add anhydrous Na₂SO₄, filter the solid, and wash thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aminomethyl product. Purification can be achieved via column chromatography or by conversion to an HCl salt.

Strategy 4: Ring Functionalization via Nucleophilic Aromatic Substitution (SNA_r_)

Rationale: The fluorine atoms on the benzonitrile ring are activated for nucleophilic aromatic substitution (SNA_r_) by the electron-withdrawing nitrile group, particularly at the ortho and para positions.[7] In this scaffold, the fluorine at position 5 is para to the nitrile, making it a prime site for substitution. This pathway allows for the direct attachment of diverse chemical moieties (amines, thiols, alcohols) to the aromatic core, enabling fine-tuning of the molecule's properties. Fluorine is an excellent leaving group in this context because its high electronegativity makes the attached carbon highly electrophilic, facilitating the rate-determining nucleophilic attack step.[8][9]

Figure 2: The addition-elimination mechanism of SNAr at the C5 position.

Protocol 4: General SNAr with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile of choice (e.g., pyrrolidine, morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol, 169.13 mg), the amine nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMSO (4 mL).

  • Seal the vial and heat the mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 4-16 hours.

  • Cool the reaction to room temperature and pour it into 30 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-amino-3-fluoro-2-methoxybenzonitrile derivative.

Summary and Data Presentation

The following table summarizes the key aspects of each derivatization strategy.

StrategyFunctional Group TransformationKey ReagentsTypical ConditionsRationale for Bioassays
1: Tetrazole Formation -C≡N → 5-Substituted-1H-tetrazoleNaN₃, Et₃N·HClMicrowave, 130°C, 2hIntroduces an acidic, metabolically stable bioisostere of a carboxylic acid.[4]
2: Nitrile Hydrolysis -C≡N → -COOHNaOH, EtOH/H₂OReflux, 12-24hUnmasks a versatile carboxylic acid handle for further library synthesis (e.g., amides).[6]
3: Nitrile Reduction -C≡N → -CH₂NH₂LiAlH₄, THF0°C to RT, 4-6hIntroduces a primary amine, a basic center for potential ionic interactions with targets.
4: SNAr Ar-F → Ar-Nu (e.g., Ar-NR₂)Amine, K₂CO₃, DMSO80-120°C, 4-16hAllows direct functionalization of the aromatic core to explore SAR around the ring.[7][10]

References

  • ResearchGate. (2017). Application of Nitrile in Drug Design. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, published by the American Chemical Society. Available from: National Institutes of Health. [Link]

  • Yoneyama, H., et al. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis, 45(08), 1051-1059. Organic Chemistry Portal. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
  • Singh, H., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(3), 807-810. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). High-Purity 4,5-Difluoro-2-methoxybenzonitrile: Key Intermediate for Organic Synthesis. [Link]

  • Google Patents. (2005).
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • PubChem. This compound. [Link]

  • Butler, R. N., et al. (1981). Reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles: a new route to substituted 1,2,4-triazoles via N-hydrazonoyltetrazoles. Journal of the Chemical Society, Perkin Transactions 1, 2523-2529. [Link]

  • ResearchGate. (2020). Synthesized derivatives of tetrazole (14a–h) from benzonitriles and sodium azide. [Link]

  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link]

  • Gaber, A. A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1889. [Link]

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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  • Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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Application Note: A Detailed Protocol for the Hydrolysis of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the hydrolysis of the corresponding benzonitrile is a key transformation. This application note provides a comprehensive, field-proven protocol for this hydrolysis, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, ensuring a deep understanding of the process and enabling effective troubleshooting and adaptation.

Mechanistic Insight: The Hydrolysis of Nitriles

The conversion of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][2][3] Both pathways proceed through an amide intermediate.[3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[1][3] This is followed by the nucleophilic attack of water. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[3] The final step, the formation of the protonated and non-nucleophilic ammonia, drives the reaction to completion.[1]

G cluster_0 Acid-Catalyzed Nitrile Hydrolysis Start 3,5-Difluoro-2- methoxybenzonitrile Protonation Protonation of Nitrile (H3O+) Start->Protonation Activation Nucleophilic_Attack Nucleophilic Attack by H2O Protonation->Nucleophilic_Attack Proton_Transfer_1 Proton Transfer Nucleophilic_Attack->Proton_Transfer_1 Amide_Tautomer Amide Tautomer Proton_Transfer_1->Amide_Tautomer Proton_Transfer_2 Proton Transfer Amide_Tautomer->Proton_Transfer_2 Amide_Intermediate Amide Intermediate Proton_Transfer_2->Amide_Intermediate Protonation_Carbonyl Protonation of Carbonyl Oxygen Amide_Intermediate->Protonation_Carbonyl Nucleophilic_Attack_2 Nucleophilic Attack by H2O Protonation_Carbonyl->Nucleophilic_Attack_2 Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack_2->Tetrahedral_Intermediate Proton_Transfer_3 Proton Transfer Tetrahedral_Intermediate->Proton_Transfer_3 Elimination Elimination of NH3 Proton_Transfer_3->Elimination Final_Product 3,5-Difluoro-2- methoxybenzoic Acid Elimination->Final_Product G cluster_1 Base-Catalyzed Nitrile Hydrolysis Start_Base 3,5-Difluoro-2- methoxybenzonitrile Nucleophilic_Attack_Base Nucleophilic Attack by OH- Start_Base->Nucleophilic_Attack_Base Protonation_N Protonation of Nitrogen (from H2O) Nucleophilic_Attack_Base->Protonation_N Amide_Tautomer_Base Amide Tautomer Protonation_N->Amide_Tautomer_Base Proton_Transfer_Base Proton Transfer Amide_Tautomer_Base->Proton_Transfer_Base Amide_Intermediate_Base Amide Intermediate Proton_Transfer_Base->Amide_Intermediate_Base Nucleophilic_Attack_Amide Nucleophilic Attack by OH- on Amide Amide_Intermediate_Base->Nucleophilic_Attack_Amide Tetrahedral_Intermediate_Base Tetrahedral Intermediate Nucleophilic_Attack_Amide->Tetrahedral_Intermediate_Base Elimination_Base Elimination of NH2- Tetrahedral_Intermediate_Base->Elimination_Base Carboxylate_Salt Carboxylate Salt Elimination_Base->Carboxylate_Salt Acid_Workup Acidic Workup (H3O+) Carboxylate_Salt->Acid_Workup Final_Product_Base 3,5-Difluoro-2- methoxybenzoic Acid Acid_Workup->Final_Product_Base

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the base-catalyzed hydrolysis of 3,5-Difluoro-2-methoxybenzonitrile.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical State
This compoundC₈H₅F₂NO169.1310.01.0Solid
Sodium Hydroxide (NaOH)NaOH40.0050.05.0Solid
Ethanol (EtOH)C₂H₅OH46.07--Liquid
Deionized Water (H₂O)H₂O18.02--Liquid
Hydrochloric Acid (HCl), concentratedHCl36.46--Liquid
Dichloromethane (DCM)CH₂Cl₂84.93--Liquid
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--Solid
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Workflow

G cluster_2 Experimental Workflow Setup Reaction Setup: - Add nitrile, NaOH, EtOH, H₂O to flask - Attach reflux condenser Reflux Heat to Reflux (approx. 90-100 °C) Monitor by TLC Setup->Reflux Cooling Cool to Room Temperature Reflux->Cooling Solvent_Removal Remove Ethanol via Rotary Evaporation Cooling->Solvent_Removal Dilution Dilute with Water Solvent_Removal->Dilution Extraction_1 Extract with DCM to remove impurities Dilution->Extraction_1 Acidification Acidify Aqueous Layer with conc. HCl to pH ~2 Extraction_1->Acidification Precipitation Collect Precipitate by Vacuum Filtration Acidification->Precipitation Washing Wash Precipitate with Cold Water Precipitation->Washing Drying Dry the Product Washing->Drying

Caption: Workflow for the base-catalyzed hydrolysis and workup.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.69 g, 10.0 mmol).

  • Add sodium hydroxide (2.00 g, 50.0 mmol), ethanol (20 mL), and deionized water (20 mL).

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Reflux: Heat the mixture to a gentle reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the remaining aqueous solution with 50 mL of deionized water.

  • Transfer the solution to a separatory funnel and extract with dichloromethane (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the purified 3,5-Difluoro-2-methoxybenzoic acid in a vacuum oven at 50-60 °C to a constant weight.

Reaction Monitoring and Characterization

TechniqueDetails
Thin Layer Chromatography (TLC) Mobile Phase: 7:3 Hexane:Ethyl Acetate. Visualization: UV light (254 nm). The product, being more polar, will have a lower Rf value than the starting nitrile. [5]
Melting Point The melting point of the purified product should be determined and compared to the literature value.
¹H NMR Spectroscopy The proton NMR spectrum should be recorded to confirm the structure of the product. The disappearance of the nitrile signal and the appearance of a carboxylic acid proton signal are indicative of a successful reaction.
¹³C NMR Spectroscopy The carbon NMR spectrum will show the appearance of a carbonyl carbon signal and the disappearance of the nitrile carbon signal.
Mass Spectrometry Mass spectrometry can be used to confirm the molecular weight of the product.

Safety Precautions

  • This compound: This compound is harmful if swallowed, toxic in contact with skin, and harmful if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. [6]* Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Dichloromethane: Suspected of causing cancer.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7]Engineering Controls: All manipulations should be performed in a well-ventilated fume hood. [7][8]

Conclusion

This application note provides a detailed and reliable protocol for the hydrolysis of this compound to 3,5-Difluoro-2-methoxybenzoic acid. By understanding the underlying reaction mechanism and adhering to the specified safety precautions, researchers can confidently and safely perform this important chemical transformation.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

  • Rogue Chem. CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • The Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

  • Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids.
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  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

  • Oxford Academic. Hydrolysis of para‐substituted benzonitriles in water. Available from: [Link]

  • Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. Available from: [Link]

  • Organic Syntheses. SELECTIVE HYDROLYSIS OF NITRILES TO AMIDES USING ACETALDOXIME WITH A RHODIUM CATALYST. Available from: [Link]

  • ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Available from: [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Available from: [Link]

  • American Chemical Society. The Hydrolysis of Nitriles with Acids. Available from: [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. Available from: [Link]

  • Jasperse, Chem 360. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available from: [Link]

  • Chemguide. hydrolysis of nitriles. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available from: [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

Sources

Application Note: 3,5-Difluoro-2-methoxybenzonitrile as a Versatile Precursor for High-Performance Fluorinated Poly(aryl ether nitrile)s

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential application of 3,5-Difluoro-2-methoxybenzonitrile in polymer science. While direct polymerization of this specific monomer is not extensively documented in publicly available literature, this application note extrapolates from established principles of nucleophilic aromatic substitution (SNAr) polymerization of analogous difluoroaromatic compounds. We present a hypothetical, yet scientifically grounded, framework for the synthesis of novel poly(aryl ether nitrile)s (PAENs). This guide includes a detailed synthetic protocol, mechanistic insights, and a discussion of the expected properties of the resulting polymers, such as thermal stability, solubility, and dielectric characteristics. The introduction of both fluorine and a methoxy group onto the polymer backbone is anticipated to yield materials with a unique combination of properties, making them attractive for advanced applications in electronics, aerospace, and membrane technologies.

Introduction: The Promise of Functionalized Fluoropolymers

Fluorinated polymers are a cornerstone of modern materials science, renowned for their exceptional thermal stability, chemical resistance, low surface energy, and desirable dielectric properties.[1][2] Within this class, poly(aryl ether)s, synthesized via nucleophilic aromatic substitution (SNAr) polymerization, represent a significant category of high-performance engineering thermoplastics.[3] The incorporation of nitrile (-CN) functionalities to create poly(aryl ether nitrile)s (PAENs) further enhances properties such as adhesion and thermal performance.[4]

The monomer, this compound, presents a unique molecular architecture. The two fluorine atoms, activated by the electron-withdrawing nitrile group, are susceptible to nucleophilic displacement, making this molecule a prime candidate for SNAr polymerization. The presence of the ortho-methoxy group is expected to influence the polymer's final properties, potentially enhancing solubility and modifying its thermal and dielectric behavior. This application note serves as a theoretical and practical guide for researchers looking to explore the synthesis and characterization of novel PAENs derived from this promising, yet under-explored, monomer.

Mechanistic Insights: Nucleophilic Aromatic Substitution Polymerization

The synthesis of PAENs from this compound is predicated on the SNAr mechanism. This reaction typically involves the polycondensation of an activated dihaloaromatic monomer with a bisphenoxide. In this case, the fluorine atoms on the this compound are the leaving groups, activated by the strongly electron-withdrawing nitrile group in the para position to one of the fluorines and meta to the other.

The polymerization proceeds in a stepwise manner:

  • Deprotonation: A bisphenol is deprotonated by a weak base, typically potassium carbonate, to form a more nucleophilic bisphenoxide.

  • Nucleophilic Attack: The bisphenoxide attacks the electron-deficient aromatic carbon bearing a fluorine atom, forming a Meisenheimer complex intermediate.

  • Leaving Group Departure: The fluoride ion is eliminated, regenerating the aromaticity and forming an ether linkage.

This process is repeated to build the high molecular weight polymer chain. The choice of solvent, base, and temperature is critical for achieving high molecular weight and avoiding side reactions.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the synthesis of a novel poly(aryl ether nitrile) from this compound and a representative bisphenol, 4,4'-(hexafluoroisopropylidene)diphenol (Bisphenol AF). This protocol is based on established procedures for similar PAEN syntheses.[5][6]

Materials
  • This compound (≥98%)

  • 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF, ≥99%)

  • Potassium Carbonate (K₂CO₃, anhydrous, finely ground)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized Water

Polymer Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Azeotropic Dehydration cluster_2 Polymerization cluster_3 Work-up and Purification A Charge flask with: - this compound - Bisphenol AF - K₂CO₃ - DMAc - Toluene B Equip with Dean-Stark trap, condenser, N₂ inlet, and stirrer A->B C Heat to 140-150°C to azeotropically remove water with toluene B->C D Remove toluene C->D E Increase temperature to 160-170°C D->E F Maintain for 8-12 hours under N₂ atmosphere E->F G Cool reaction mixture F->G H Precipitate in methanol/water G->H I Filter and wash polymer H->I J Dry under vacuum at 120°C I->J

Caption: Workflow for the synthesis of a fluorinated PAEN.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add this compound (1.691 g, 10 mmol), Bisphenol AF (3.362 g, 10 mmol), and finely ground anhydrous potassium carbonate (2.073 g, 15 mmol).

  • Solvent Addition: Introduce N,N-dimethylacetamide (DMAc, 30 mL) and toluene (15 mL) into the flask.

  • Azeotropic Dehydration: Stir the mixture and heat it to 140-150°C under a gentle flow of nitrogen. The water generated from the reaction between the bisphenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Toluene Removal: After complete dehydration, carefully drain the toluene from the Dean-Stark trap and then remove the trap.

  • Polymerization: Increase the reaction temperature to 160-170°C to initiate the polymerization. The viscosity of the solution will gradually increase as the polymer chain grows. Maintain the reaction at this temperature for 8-12 hours.

  • Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature and dilute it with 10 mL of DMAc. Slowly pour the polymer solution into a vigorously stirred mixture of methanol and water (1:1 v/v, 500 mL) to precipitate the polymer.

  • Washing and Drying: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water and then with methanol to remove any residual salts and unreacted monomers. Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

Proposed Polymer Structure and Characterization

The resulting polymer is a poly(aryl ether nitrile) with pendant methoxy groups and hexafluoroisopropylidene linkages.

Proposed Polymerization Scheme

G Monomer1 This compound Plus1 + Monomer2 Bisphenol AF Polymer Fluorinated Poly(aryl ether nitrile) Arrow K₂CO₃, DMAc 160-170°C Arrow->Polymer cluster_reactants cluster_reactants

Caption: Proposed polymerization of this compound.

Expected Polymer Properties

The unique combination of fluorine, nitrile, and methoxy groups is anticipated to impart a desirable set of properties to the resulting polymer. The following table summarizes the expected properties based on data from analogous fluorinated PAENs found in the literature.[5][7]

PropertyExpected Value/CharacteristicRationale
Thermal Stability (TGA) Td5% > 450°C in N₂The strong C-F and aromatic ether bonds contribute to high thermal stability, a hallmark of fluorinated poly(aryl ether)s.[5]
Glass Transition (Tg) 180 - 220°CThe rigid polymer backbone with bulky hexafluoroisopropylidene groups will lead to a high glass transition temperature. The pendant methoxy group might slightly lower Tg.
Solubility Soluble in aprotic polar solvents (DMAc, NMP, DMF) and potentially in some common organic solvents like THF and chloroform.The presence of the methoxy group and the hexafluoroisopropylidene linkage is expected to disrupt chain packing, enhancing solubility.[8]
Dielectric Constant Low (2.5 - 3.5 at 1 MHz)The high fluorine content contributes to a low dielectric constant and low dielectric loss, making it suitable for microelectronics.[7]
Mechanical Properties Formation of tough, flexible, and transparent films.Poly(aryl ether)s are known for their excellent mechanical properties, and the introduction of fluorine often maintains or improves these characteristics.[9]

Potential Applications

The unique property profile of PAENs derived from this compound suggests their utility in a range of advanced applications:

  • Microelectronics: As low-k dielectric materials for interlayer insulation in integrated circuits, leveraging their low dielectric constant and high thermal stability.[5]

  • Aerospace and Automotive: As high-performance thermoplastic components and coatings due to their excellent thermal and chemical resistance.

  • Membrane Separations: For gas separation or water purification membranes, where the tailored free volume and chemical functionality can provide selective permeability.

  • Advanced Composites: As a tough and high-temperature resistant matrix resin for fiber-reinforced composites.

Conclusion

While further experimental validation is required, the theoretical framework presented in this application note strongly suggests that this compound is a highly promising monomer for the synthesis of a new class of high-performance fluorinated poly(aryl ether nitrile)s. The proposed synthetic route, based on well-established nucleophilic aromatic substitution polymerization, is robust and accessible. The anticipated combination of high thermal stability, good solubility, and low dielectric constant makes these potential polymers attractive candidates for a variety of demanding applications. This guide provides a solid foundation for researchers to embark on the exploration of this novel monomer and unlock the potential of the resulting functionalized fluoropolymers.

References

  • Facile synthesis of fluorinated poly(arylene ether nitrile) and its dielectric properties. J. Appl. Polym. Sci.2018 , 46837.

  • Hergenrother, P. M. The mechanism of nucleophilic aromatic substitution polymerization. ResearchGate.

  • Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. MDPI. 2024 .

  • Fluorinated poly(aryl ether nitrile)s containing pendant cyclohexyl groups toward low k materials. ResearchGate. 2021 .

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. 2022 .

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Institutes of Health (NIH). 2015 .

  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Royal Society of Chemistry. 2021 .

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.

  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Royal Society of Chemistry. 2016 .

  • A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution. Benchchem.

  • Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate. 2021 .

  • Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile. ResearchGate. 2001 .

  • Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Hindawi. 2021 .

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Scilit. 2022 .

  • Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite. Nanyang Technological University.

  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. 2023 .

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.

  • Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. National Institutes of Health (NIH). 2022 .

  • The influence of the methoxyl group in aromatic substitution. Royal Society of Chemistry. 1951 .

  • Poly(Arylene Ether Nitrile)s. OUCI.

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). 2021 .

  • Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). 2021 .

  • Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of Decafluorocyclohexene with Bisphenols. ResearchGate. 2014 .

  • Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. MDPI. 2021 .

  • Attempted polycondensation of 4,4′-bis(2-hydroxyhexafluoroisopropyl)diphenyl ether (M1) and bisphenol AF with group IVB metallocene dichlorides. ResearchGate.

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Application Note: Quantitative Analysis of 3,5-Difluoro-2-methoxybenzonitrile in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the precise quantification of 3,5-Difluoro-2-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers, scientists, and drug development professionals the necessary tools for robust in-process control and final product quality assessment. The methodologies are designed to be self-validating, emphasizing the scientific rationale behind experimental choices to ensure trustworthy and reproducible results.

Introduction: The Significance of Quantifying this compound

This compound (DFMBN), with the chemical formula C₈H₅F₂NO, is an organic compound frequently utilized as a building block or intermediate in the synthesis of novel pharmaceutical agents.[1] Its molecular structure, featuring a fluorinated benzonitrile core, imparts specific electronic and lipophilic properties that are often sought in modern drug design. The presence of impurities, even in trace amounts, can significantly impact the reaction kinetics, yield, and impurity profile of subsequent synthetic steps, ultimately affecting the final API's quality and safety.[2] Therefore, the development and implementation of reliable analytical methods for the quantification of DFMBN are of paramount importance.

This guide provides detailed protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for routine purity testing and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, particularly of volatile impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₅F₂NO[3][4]
Molecular Weight 169.13 g/mol [1][4]
Appearance Colorless to light yellow crystalline powder[1]
Melting Point 54-59°C[1]
Boiling Point 197-199°C[1]
Monoisotopic Mass 169.03392 Da[3]

These properties, particularly the polarity imparted by the nitrile and methoxy groups and the volatility indicated by the boiling point, inform the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile and thermally stable compounds like DFMBN. A reversed-phase method is highly suitable for separating DFMBN from potential non-polar and moderately polar impurities.[2][5]

Principle and Rationale

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. For DFMBN, a C18 column provides excellent resolving power for halogenated aromatic isomers and related impurities.[2] The use of a gradient elution with acetonitrile and water allows for the efficient separation of a wider range of impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and reproducibility by ensuring a consistent pH.[5] UV detection at 254 nm is chosen as aromatic compounds typically exhibit strong absorbance at this wavelength.

Experimental Protocol: HPLC Analysis

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Chromatographic Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).[2]

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the DFMBN reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the DFMBN sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Further dilute 1:10 with the diluent.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detection UV at 254 nm[5]
Injection Volume 10 µL[5]

Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.1 mg/mL) equilibrate Equilibrate Column (15-20 min) prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->equilibrate inject Inject Sample/Standard (10 µL) equilibrate->inject run Run Gradient Program inject->run integrate Integrate Peaks run->integrate quantify Quantify DFMBN integrate->quantify

Caption: HPLC analysis workflow for this compound.

Data Analysis: The concentration of DFMBN in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace impurities that may not be resolved by HPLC.

Principle and Rationale

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information and a definitive identification.[5] For DFMBN, a non-polar column like a DB-5ms is suitable. Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, aiding in structural elucidation.[5]

Experimental Protocol: GC-MS Analysis

Instrumentation and Materials:

  • GC-MS System: A GC system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) mass spectrometer.[5]

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity)

    • Dichloromethane or Ethyl Acetate (GC grade)

Preparation of Solutions:

  • Standard/Sample Solution (1 mg/mL): Dissolve a small amount of the sample or standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[5]

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)[5]
Oven Temperature Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Range Scan from m/z 40 to 400[5]

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sol Dissolve Sample in Volatile Solvent inject Inject into GC prep_sol->inject separate Separation in Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic mass_spec Analyze Mass Spectrum tic->mass_spec

Caption: GC-MS analysis workflow for this compound.

Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to DFMBN. The mass spectrum of this peak is then analyzed to confirm its identity by comparing the molecular ion peak and fragmentation pattern with that of the reference standard. Quantification can be performed using an external or internal standard method.

Method Validation and System Suitability

To ensure the reliability of the analytical results, both the HPLC and GC-MS methods should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is ideal for routine quality control and purity assessment, while the GC-MS method offers a powerful tool for impurity identification and quantification. By adhering to these protocols and implementing proper method validation, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile - Benchchem.
  • This compound - ChemBK.
  • 3-Fluoro-5-formyl-2-methoxybenzonitrile | C9H6FNO2 | CID 115015287 - PubChem.
  • This compound (C8H5F2NO) - PubChemLite.
  • This compound One Chongqing Chemdad Co.
  • This compound CAS#: 886496-72-6 - ChemicalBook.
  • Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures - Benchchem.

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Application Note: A Robust, Validated HPLC Method for the Quantification of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Difluoro-2-methoxybenzonitrile. This compound is a key intermediate in pharmaceutical and agrochemical synthesis. The described method utilizes a standard C18 stationary phase with a UV detector, ensuring broad applicability in most quality control and research laboratories. The method was systematically developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.

Introduction

This compound is an aromatic nitrile compound whose purity and concentration are critical for the successful synthesis of downstream products. A reliable analytical method is therefore essential for monitoring reaction progress, assessing final product purity, and ensuring quality control. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This note provides a comprehensive guide, from the initial physicochemical assessment of the analyte to the final validated protocol, explaining the scientific rationale behind each decision.

Analyte Characterization

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

PropertyValue / ObservationRationale for HPLC Method
Chemical Structure The presence of a benzene ring constitutes a strong chromophore, making UV detection highly suitable. The overall structure is non-polar.
Molecular Formula C₈H₅F₂NO[4][5]-
Molecular Weight 169.13 g/mol [4][5]-
Predicted XlogP 1.8[6]A moderately non-polar compound, making it an ideal candidate for reversed-phase chromatography where it will interact well with a non-polar stationary phase.[1][7]
UV Absorbance Aromatic compounds like benzonitrile typically absorb strongly in the 200-300 nm range due to π → π* transitions of the conjugated system.[8][9]UV detection is the optimal choice. A wavelength scan is required to find the absorbance maximum (λmax) for maximum sensitivity.
Solubility Expected to be soluble in common organic solvents like acetonitrile and methanol.Simplifies the preparation of stock and working standard solutions.

HPLC Method Development Strategy

Our approach is a systematic process designed to achieve a robust separation with optimal peak shape, resolution, and analysis time.

Initial Column and Mobile Phase Selection

Given the analyte's non-polar nature (XlogP of 1.8), a Reversed-Phase (RP-HPLC) approach was selected.[3][7] This is the most common and versatile mode of HPLC, especially for pharmaceutical and organic molecule analysis.[1][2]

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen. C18 columns are the workhorse of reversed-phase chromatography, offering strong hydrophobic retention for a wide range of non-polar to moderately polar analytes.[2]

  • Mobile Phase: A combination of Acetonitrile (ACN) and Water was selected. ACN is a preferred organic modifier due to its low viscosity, low UV cutoff, and good eluting strength.

  • Detector: A UV/Vis or Diode Array Detector (DAD) was used to identify the optimal detection wavelength.

Systematic Optimization Workflow

The method was optimized by systematically evaluating key chromatographic parameters. This workflow ensures that the final method is both efficient and robust.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Polarity, UV Spectrum) B Select Column & Mobile Phase (C18, ACN/H2O) A->B C Perform Wavelength Scan (Determine λmax) B->C D Scouting Gradient (e.g., 10-90% ACN) C->D E Optimize Gradient Slope (Adjust for Resolution) D->E F Fine-Tune Isocratic Hold (If applicable) E->F G Assess Peak Shape (Tailing, Fronting) E->G H Adjust Mobile Phase pH (e.g., Add 0.1% Formic Acid) G->H I Finalize Method Parameters (Flow Rate, Temperature) H->I J Method Validation (ICH Q2) (Linearity, Precision, etc.) I->J

Caption: Systematic workflow for HPLC method development.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (LC-MS grade).

  • Standard: this compound (≥98% purity).

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to desired concentrations for calibration.

Results and Discussion: The Optimized Method

Wavelength Selection

A DAD scan of the analyte in the mobile phase revealed a maximum absorbance (λmax) at 225 nm . This wavelength was chosen for quantification to ensure maximum sensitivity.

Final Optimized Chromatographic Conditions

The systematic optimization process led to the following final method parameters, which provided a sharp, symmetrical peak with a suitable retention time.

ParameterOptimized Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
Retention Time Approximately 4.5 minutes

Rationale for 0.1% Formic Acid: While the analyte is not ionizable, the addition of a small amount of acid to the mobile phase is a common practice to ensure a slightly acidic pH. This can improve peak shape by suppressing any potential interactions with free silanol groups on the silica-based stationary phase and ensures consistent chromatography.

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[10][11][12]

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject blank (mobile phase), standard, and a sample matrix.No interfering peaks at the retention time of the analyte.
Linearity & Range Analyze five concentrations (e.g., 10-150 µg/mL) in triplicate.Correlation coefficient (r²) > 0.999.
Accuracy Spike a known sample matrix at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a 100 µg/mL standard. Intermediate: Repeatability test by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness Systematically vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% ACN).RSD ≤ 2.0% for all varied conditions.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

The validation results confirmed that the method is specific, linear, accurate, precise, and robust for the intended analytical range.

Step-by-Step Protocol: Quantifying this compound

  • System Preparation:

    • Prepare the mobile phase: Mix 650 mL of Acetonitrile with 350 mL of water and add 1 mL of Formic Acid. Degas the solution.

    • Set up the HPLC system with the conditions listed in the "Optimized Chromatographic Conditions" table.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile.

    • Dilute with the mobile phase to bring the concentration within the validated linear range (10-150 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Calibration Curve:

    • Inject the prepared working standards (e.g., 10, 25, 50, 100, 150 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Analysis:

    • Inject the prepared sample solution.

    • Identify the analyte peak by its retention time (approx. 4.5 min).

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Conclusion

The RP-HPLC method described in this application note is rapid, straightforward, and robust for the quantitative determination of this compound. The method was developed using a logical, systematic approach and has been thoroughly validated to meet the standards of the ICH Q2(R1) guidelines. This protocol is suitable for routine quality control analysis in both industrial and research settings.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • AZoLifeSciences. Reversed-Phase Chromatography: An Overview. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • PubChemLite. This compound (C8H5F2NO). Available from: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link]

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GC-MS Analysis of Reactions Involving 3,5-Difluoro-2-methoxybenzonitrile: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-methoxybenzonitrile is a key building block in modern medicinal chemistry, valued for the unique physicochemical properties conferred by its fluorinated and methoxy-substituted aromatic nitrile structure.[1] The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, making this scaffold attractive for drug discovery programs.[2] Monitoring the chemical transformations of this intermediate is critical for process optimization and quality control. This application note provides a comprehensive guide to the analysis of two primary reaction types involving this compound using Gas Chromatography-Mass Spectrometry (GC-MS): Nucleophilic Aromatic Substitution (SNAr) and nitrile hydrolysis. Detailed, field-tested protocols for reaction execution, sample preparation, and GC-MS analysis are presented, alongside insights into data interpretation and mechanism visualization.

Introduction: The Strategic Role of a Fluorinated Scaffold

In pharmaceutical sciences, the use of fluorinated building blocks is a cornerstone of modern drug design. The properties of this compound—combining the electron-withdrawing nature of a nitrile with the strong electronegativity of two fluorine atoms—make it an exceptionally versatile intermediate.[1] Its aromatic ring is activated towards specific chemical transformations, allowing for the controlled introduction of new functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for monitoring these reactions.[3][4] Its high resolving power and sensitive detection capabilities are ideal for separating and identifying volatile and semi-volatile compounds within complex reaction mixtures, providing crucial information on reaction progress, impurity profiling, and product confirmation.[5] This guide bridges the gap between synthetic execution and analytical validation, offering robust protocols for researchers in drug development.

Reaction Pathways and Mechanistic Considerations

The structure of this compound allows for two primary, high-yield reaction pathways that are of significant interest in synthetic campaigns.

Nucleophilic Aromatic Substitution (SNAr)

The benzonitrile ring is rendered electron-deficient by the powerful electron-withdrawing nitrile group (-CN). This effect is most pronounced at the ortho and para positions. Consequently, the fluorine atom at the C-5 position (para to the nitrile) is highly activated for displacement by nucleophiles.[6] This SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The high electronegativity of fluorine makes it an excellent leaving group in this context because it stabilizes the transition state leading to the intermediate.[6]

DOT script for SNAr Reaction Mechanism

Caption: The SNAr addition-elimination pathway.

Hydrolysis of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed to form a carboxylic acid.[9] This transformation can be catalyzed by either acid or base and typically proceeds through an amide intermediate.[10] Under harsh acidic or basic conditions with heating, the reaction often goes to completion to yield the carboxylic acid.[11][12] This reaction is fundamental for converting the nitrile, often introduced for its electronic properties or as a synthetic handle, into a carboxylic acid group, a common pharmacophore.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a clear path from reaction setup to analytical readiness.

Protocol 1: SNAr Reaction with Morpholine

This protocol details the substitution of the C-5 fluorine with morpholine, a common secondary amine nucleophile.

  • Reagent Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous Dimethylformamide (DMF).

  • Nucleophile Addition: Add morpholine (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by taking aliquots for GC-MS analysis every 1-2 hours.

  • Workup (for GC-MS sample):

    • Cool a 0.1 mL aliquot of the reaction mixture to room temperature.

    • Quench by adding 1 mL of deionized water.

    • Perform a liquid-liquid extraction (LLE) with 1 mL of ethyl acetate.[13]

    • Vortex the mixture, then allow the layers to separate.

    • Carefully transfer the top organic layer to a new vial for sample preparation.

Protocol 2: Base-Catalyzed Nitrile Hydrolysis

This protocol describes the conversion of the nitrile to a carboxylic acid using sodium hydroxide.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 3:1 mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 3.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor for the disappearance of the starting material.[9]

  • Workup (for GC-MS sample):

    • Cool a 0.1 mL aliquot of the reaction mixture.

    • Neutralize by adding 1 M hydrochloric acid (HCl) dropwise until the pH is ~2-3. This protonates the carboxylate salt to form the free carboxylic acid.[9]

    • Perform an LLE with 1 mL of dichloromethane.[13]

    • Vortex and separate the layers.

    • Transfer the bottom organic layer to a new vial for sample preparation. Note: The resulting carboxylic acid is polar and may require derivatization for optimal GC-MS analysis.

GC-MS Analysis: From Reaction Mixture to Data

Proper sample preparation is critical to protect the instrument and ensure accurate, reproducible data.[14] The overall workflow is designed to isolate the analytes of interest from non-volatile reaction components like salts and solvents.[15][16]

DOT script for Experimental Workflow

Experimental_Workflow Overall Experimental Workflow cluster_synthesis Synthesis cluster_workup Reaction Workup cluster_gcms_prep GC-MS Sample Preparation cluster_analysis Instrumental Analysis Reaction Reaction Setup (e.g., SNAr or Hydrolysis) Monitoring Reaction Monitoring (Aliquot Sampling) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->LLE Dry Dry Organic Layer (e.g., Na2SO4) LLE->Dry Derivatize Derivatization (If Needed) (e.g., Silylation for Acids) Dry->Derivatize Dilute Dilute to ~10 µg/mL in Volatile Solvent Dry->Dilute Non-polar analytes Derivatize->Dilute Polar analytes Filter Filter (0.22 µm) into GC Vial Dilute->Filter GCMS GC-MS Injection & Data Acquisition Filter->GCMS Data Data Interpretation (TIC, Mass Spectra) GCMS->Data

Caption: Workflow from reaction to GC-MS data analysis.

Protocol 3: GC-MS Sample Preparation
  • Drying: Take the organic extract from the reaction workup (Protocol 1 or 2) and pass it through a small plug of anhydrous sodium sulfate or add a small amount directly to the vial to remove residual water.

  • Derivatization (for Hydrolysis Product): For the polar carboxylic acid product from Protocol 2, evaporation of the solvent followed by chemical modification is recommended to improve volatility.[16] A common method is silylation:

    • Evaporate the dichloromethane under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.[17]

  • Dilution: Dilute the sample (derivatized or non-derivatized) with a volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a final concentration of approximately 10 µg/mL.[15]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a 1.5 mL glass autosampler vial to remove any particulates.[16]

GC-MS Instrumental Parameters

The following parameters are a robust starting point for the analysis of these compounds on a standard single-quadrupole GC-MS system.

ParameterSettingRationale
Gas Chromatograph (GC)
Injection PortSplit/Splitless, 250 °CEnsures volatilization of analytes without thermal degradation.
Injection ModeSplit (e.g., 50:1)Prevents column overloading with concentrated samples.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A non-polar 5% phenyl-methylpolysiloxane column is excellent for separating a wide range of aromatic compounds.[18]
Oven Program80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent boiling point, followed by a ramp to elute higher boiling point products.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for creating reproducible fragmentation patterns.
Ionization Energy70 eVThe industry standard for generating comparable mass spectra.[18]
Mass Rangem/z 40 - 450A range that covers the expected molecular weights and fragments of reactants and products.
Source Temperature230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.

Data Interpretation: Expected Results

Analysis of the Total Ion Chromatogram (TIC) will show peaks corresponding to the starting material and any products formed. The identity of each peak is confirmed by its mass spectrum.

CompoundFormulaMW ( g/mol )Expected Retention TimeKey Mass Fragments (m/z)
Starting Material C₈H₅F₂NO169.13Early-Mid Eluting169 (M⁺) , 154 (M-CH₃)⁺, 140 (M-HCN-H)⁺, 126
SNAr Product (with Morpholine)C₁₂H₁₂FN₂O₂235.24Late Eluting235 (M⁺) , 204 (M-OCH₃)⁺, 178, 149
Hydrolysis Product (TMS-derivatized)C₁₁H₁₄F₂O₃Si276.31Mid-Late Eluting276 (M⁺) , 261 (M-CH₃)⁺, 203, 73 (TMS)⁺

Note: Retention times are relative and will vary based on the specific instrument and conditions. The molecular ion peak (M⁺) is the peak corresponding to the intact molecule's mass.

Fragmentation Insights:

  • Starting Material: The molecular ion at m/z 169 should be clearly visible. Common fragments arise from the loss of a methyl radical (-15 amu) from the methoxy group or the loss of hydrogen cyanide (-27 amu) from the nitrile group.[19][20]

  • SNAr Product: The molecular weight increases significantly, leading to a later retention time. The fragmentation pattern will be dominated by the most stable fragments of the new, larger structure.

  • Hydrolysis Product (as TMS ester): Derivatization increases the molecular weight by 72 amu (Si(CH₃)₃ minus H). A prominent peak at m/z 73 is characteristic of the TMS group. The most abundant peak is often the loss of a methyl group from the TMS moiety (M-15).[17]

Conclusion

This application note provides a validated framework for the synthesis and analysis of reactions involving the pharmaceutically relevant building block, this compound. By integrating robust synthetic protocols with optimized sample preparation and GC-MS methods, researchers can effectively monitor reaction outcomes, confirm product identity, and ensure the purity of their target molecules. The detailed methodologies and interpretive guidance herein serve as a valuable resource for scientists and professionals in drug discovery and chemical development, facilitating the efficient progression of synthetic campaigns.

References

  • Unknown. (n.d.). Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing SL. Retrieved from [Link]

  • University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • Preprints.org. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2022). Mass Fragmentation Pattern of Nitriles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • PubMed. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by leveraging our expertise in fine chemical manufacturing and process optimization.

Introduction

This compound is a key building block in the development of various pharmaceutical and agrochemical compounds. The presence of the fluorine and methoxy substituents on the benzonitrile core imparts unique electronic and conformational properties, making it a valuable intermediate in medicinal chemistry. However, the synthesis of this molecule can present several challenges, including modest yields, the formation of impurities, and difficulties in purification. This guide will address these common issues and provide practical solutions to enhance your synthetic outcomes.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Sandmeyer Reaction of 3,5-Difluoro-2-methoxyaniline

Question: I am attempting to synthesize this compound from 3,5-Difluoro-2-methoxyaniline via a Sandmeyer reaction, but my yields are consistently low (<40%). What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Sandmeyer cyanation are a common issue and can often be attributed to several factors, primarily related to the stability of the diazonium salt and the efficiency of the subsequent cyanation step.

Underlying Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 3,5-Difluoro-2-methoxyaniline is a critical first step. Incomplete reaction can lead to a significant reduction in yield.

    • Solution: Ensure the reaction is carried out at a low temperature, typically between 0 and 5 °C, to prevent the premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite (NaNO₂) and a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl). The progress of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts.

    • Solution: Prepare the diazonium salt in situ and use it immediately in the subsequent cyanation step. Avoid letting the diazonium salt solution warm up. The presence of the electron-donating methoxy group can further destabilize the diazonium salt, making temperature control paramount.

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide requires a copper(I) catalyst. The choice of cyanide source and the reaction conditions are crucial for high efficiency.

    • Solution: Use a well-prepared solution of copper(I) cyanide (CuCN) in the presence of an excess of a soluble cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), to form the active tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻. This complex is a more effective cyanide donor than CuCN alone. The reaction should be performed at a controlled temperature, typically starting at a low temperature and gradually warming to room temperature or slightly above to drive the reaction to completion.

Proposed Optimized Protocol for Sandmeyer Cyanation:

StepParameterRecommended ConditionRationale
1. DiazotizationStarting Material3,5-Difluoro-2-methoxyaniline
Acid48% HBF₄ or conc. HClProvides a non-nucleophilic counter-ion and maintains acidic conditions.
Nitrite SourceSodium Nitrite (NaNO₂)Standard reagent for diazotization.
Temperature0-5 °CCritical for the stability of the diazonium salt.
SolventWater/Acid mixture
2. CyanationCyanide SourceKCN or NaCN and CuCNForms the active [Cu(CN)₄]³⁻ complex for efficient cyanation.[1]
Temperature0 °C, then slowly warm to 50-60 °CControlled temperature profile minimizes side reactions and promotes complete reaction.
SolventWater/Toluene (biphasic)Toluene helps to extract the product as it is formed, reducing potential side reactions in the aqueous phase.

Workflow for Optimized Sandmeyer Reaction:

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation start Dissolve 3,5-Difluoro-2-methoxyaniline in aqueous acid cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite stir_diazotization Stir for 30-60 min at 0-5 °C add_nitrite->stir_diazotization add_diazonium Add diazonium salt solution to the cyanide solution at 0 °C stir_diazotization->add_diazonium Immediate use prepare_cyanide Prepare a solution of CuCN and KCN in water prepare_cyanide->add_diazonium warm Slowly warm to 50-60 °C add_diazonium->warm stir_cyanation Stir until N₂ evolution ceases warm->stir_cyanation Workup Work-up and Purification stir_cyanation->Workup Reaction complete

Caption: Optimized workflow for the Sandmeyer cyanation.

Issue 2: Poor Reproducibility and Catalyst Deactivation in Palladium-Catalyzed Cyanation

Question: I am using a palladium-catalyzed cross-coupling reaction to synthesize this compound from 2-bromo-3,5-difluoroanisole. However, the reaction is not reproducible, and I suspect catalyst deactivation. How can I achieve consistent results?

Answer:

Palladium-catalyzed cyanation is a powerful method, but it is often plagued by issues of catalyst deactivation due to the strong coordinating ability of the cyanide anion to the palladium center.[2] This can lead to the formation of inactive palladium-cyanide complexes, stalling the catalytic cycle.

Underlying Causes and Solutions:

  • Catalyst Poisoning by Cyanide: Excess soluble cyanide in the reaction mixture can irreversibly bind to the active Pd(0) species, preventing it from participating in the catalytic cycle.

    • Solution: Use a cyanide source with low solubility in the reaction medium, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][3] These reagents provide a slow, controlled release of cyanide ions, maintaining a low enough concentration to avoid catalyst poisoning while still allowing the reaction to proceed.

  • Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. An inappropriate ligand can lead to catalyst decomposition or a sluggish reaction.

    • Solution: For electron-rich aryl halides like 2-bromo-3,5-difluoroanisole, bulky, electron-rich phosphine ligands are often effective. Ligands such as Xantphos or dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective in promoting the cyanation of challenging substrates.[4]

  • Reaction Conditions: The solvent, base, and temperature can all impact the stability of the catalyst and the overall reaction rate.

    • Solution: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used. The addition of a co-catalyst or additive, such as zinc formate, can help in the in-situ reduction of Pd(II) to the active Pd(0) species and can also act as a cyanide scavenger to protect the catalyst.[4]

Proposed Optimized Protocol for Palladium-Catalyzed Cyanation:

ParameterRecommended ConditionRationale
Starting Material2-Bromo-3,5-difluoroanisole
Palladium SourcePd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precatalysts.
LigandXantphos or dppfBulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.
Cyanide SourceZinc Cyanide (Zn(CN)₂)Low solubility minimizes catalyst poisoning.[2]
SolventDMAc or DMFHigh-boiling polar aprotic solvents are suitable for this transformation.
AdditiveZinc Formate Dihydrate (optional)Can help to regenerate the active Pd(0) catalyst.[4]
Temperature100-120 °CSufficient to drive the reaction to completion.

Catalytic Cycle and Deactivation Pathway:

Palladium_Cyanation pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition + Ar-X deactivation {Inactive Pd-Cyanide Complex | [Pd(CN)₄]²⁻} pd0->deactivation Catalyst Poisoning transmetalation Transmetalation Ar-Pd(II)(CN)L₂ oxidative_addition->transmetalation + 'CN⁻' (from Zn(CN)₂) reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 - Ar-CN arx Ar-X zncn2 Zn(CN)₂ arcn Ar-CN excess_cn Excess CN⁻

Caption: Palladium-catalyzed cyanation cycle and deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

The choice of starting material depends on the availability of precursors and the desired synthetic route. Two common starting points are:

  • 3,5-Difluoro-2-methoxyaniline: This is the precursor for the Sandmeyer reaction. It can be prepared from commercially available 2,4-difluoro-6-nitroanisole by reduction.

  • 2-Bromo-3,5-difluoroanisole: This is a suitable substrate for palladium-catalyzed cyanation. It can be synthesized from 3,5-difluoroanisole via bromination.

Q2: How can I effectively purify the final product?

This compound is a solid at room temperature.[5] The following purification methods are recommended:

  • Column Chromatography: This is a reliable method for removing both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.[6]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Suitable solvents include ethanol, isopropanol, or a mixture of hexanes and ethyl acetate.

Q3: What are the common byproducts to look out for?

  • In the Sandmeyer reaction: The corresponding phenol (3,5-difluoro-2-methoxyphenol) is a common byproduct, formed from the reaction of the diazonium salt with water. Unreacted starting material may also be present.

  • In palladium-catalyzed cyanation: Homocoupling of the starting aryl halide to form a biaryl impurity can occur. If the starting material is an aryl iodide, reduction to the corresponding arene (3,5-difluoroanisole) can also be a side reaction.

Q4: Are there any safety precautions I should be aware of?

  • Cyanide Compounds: All cyanide sources (KCN, NaCN, Zn(CN)₂) are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and without delay.

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care. Avoid inhalation of fine powders.

References

  • ChemBK. This compound. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic letters, 13(4), 648–651. Available at: [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1389-1425. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]

  • Grossman, O., & Gelman, D. (2006). A general and efficient palladium-catalyzed cyanation of aryl chlorides. Organic letters, 8(6), 1189–1191. Available at: [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-catalyzed cyanation of aryl halides. The Journal of organic chemistry, 76(2), 665–668. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Purification of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-2-methoxybenzonitrile (CAS No. 886496-72-6). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles to ensure you can confidently move forward with your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the purification of this compound.

Q1: What are the key physical properties of this compound that are relevant for purification?

Understanding the compound's physical properties is the first step in designing a purification strategy. As a crystalline solid at room temperature, it is an excellent candidate for recrystallization.[1]

PropertyValueSource(s)Significance for Purification
Molecular Formula C₈H₅F₂NO[2]-
Molecular Weight 169.13 g/mol [1][2]Used for calculating molar equivalents and theoretical yields.
Appearance Colorless to light yellow crystalline powder[1]A significant deviation (e.g., dark brown, oily) indicates substantial impurities.
Melting Point 54-59 °C[1]A sharp melting point within this range indicates high purity. A broad or depressed range suggests the presence of impurities.
Boiling Point 197-199 °C (at 760 mmHg)[1]Suggests that vacuum distillation could be a viable, albeit less common, purification method for removing highly volatile or non-volatile impurities.

Q2: What are the most likely impurities I should expect in my crude sample?

The impurity profile depends heavily on the synthetic route and workup conditions. However, several classes of impurities are common:

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially under acidic or basic conditions during reaction workup.[3][4] This can form the corresponding primary amide (3,5-Difluoro-2-methoxybenzamide) or, under harsher conditions, the carboxylic acid (3,5-Difluoro-2-methoxybenzoic acid). The amide is often a major impurity.

  • Unreacted Starting Materials: Depending on the synthesis, precursors such as 2,4-difluoro-6-methoxyphenol or other starting materials may persist in the crude product.[1]

  • Reagents and Solvents: Residual reaction solvents (e.g., DMF, toluene) or byproducts from reagents can contaminate the crude material.[5][6]

Q3: Which purification method should I try first?

For a solid compound like this compound, recrystallization is the most effective and scalable initial purification technique .[7][8] It is excellent for removing small to moderate amounts of impurities. If recrystallization fails to achieve the desired purity, or if the crude material contains a complex mixture of byproducts, silica gel column chromatography is the recommended secondary method.[9][10]

Q4: How do I assess the purity of my final product?

A combination of methods provides the most reliable assessment:

  • Melting Point Analysis: A sharp melting point (e.g., within a 1-2 °C range) that matches the literature value is a strong indicator of purity.

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems suggests high purity.

  • Spectroscopic Analysis (NMR, GC-MS): ¹H and ¹⁹F NMR are definitive methods for structural confirmation and purity assessment. The absence of impurity peaks in the NMR spectrum is the gold standard for purity in academic and industrial research.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This guide addresses the most common failure modes.

Q: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your impure compound. The solute separates as a liquid instead of a solid. This is common with lower-melting solids or when using a boiling solvent that is too high for the compound's melting point.

Causality & Solution Workflow:

  • Re-heat the solution to dissolve the oil back into the solvent.

  • Add more solvent. This lowers the saturation point temperature. A good rule of thumb is to add 10-20% more solvent.

  • Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice. Try letting the flask cool to room temperature on the benchtop, insulated with glass wool, before moving to an ice bath.

  • If the problem persists, your chosen solvent is likely unsuitable. You may need a lower-boiling point solvent or a solvent pair.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This happens when the solution is not sufficiently supersaturated, or nucleation (the initial formation of a crystal seed) has not occurred.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch Method: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.

    • Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystal growth.

  • Increase Concentration: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent (in a fume hood) to increase the concentration, then attempt to cool and crystallize again.

  • Drastic Cooling: For stubborn crystallizations, sometimes a short period in a dry ice/acetone bath can induce nucleation, after which the flask should be returned to a standard ice bath for slower growth.

Q: My recovery yield after recrystallization is very low. How can I improve it?

A: Low yield is typically caused by using too much solvent or by the compound having significant solubility in the cold solvent.

Optimization Strategies:

  • Minimize Solvent Usage: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid.[7] Add the solvent in small portions, waiting for it to boil before adding the next portion.

  • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation before filtration.[7]

  • Solvent Selection: Your chosen solvent might be too good at dissolving the compound even at low temperatures. A less-solubilizing solvent or a solvent/anti-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) may be necessary. The anti-solvent is a liquid in which your compound is insoluble.

Section 3: Troubleshooting Guide: Column Chromatography

Q: How do I select the right solvent system (eluent) for purifying this compound?

A: The key is to find a solvent system that provides good separation between your product and its impurities on a TLC plate. The target retention factor (R_f) for your product should be between 0.25 and 0.40 .

Step-by-Step Selection Process:

  • Start with a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.

  • Run TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Analyze the TLC plate. The nitrile product is moderately polar. A common impurity like the corresponding amide will be significantly more polar (lower R_f) due to its ability to form hydrogen bonds. Unreacted starting materials will have their own distinct R_f values.

  • Adjust the polarity. If all spots are at the bottom, increase the eluent polarity (more ethyl acetate). If all spots are at the top, decrease the polarity (more hexanes).

  • The ideal system will show a clear separation (ideally >0.1 R_f units) between the product spot and the nearest impurity spot.

Q: My compounds are streaking on the column and eluting together. What is causing this?

A: Streaking or poor separation is often caused by overloading the column, poor sample loading, or using an inappropriate solvent.

Solutions:

  • Reduce the Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

  • Improve Sample Loading: Do not load the sample in a large volume of strong solvent. The best method is "dry loading": dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[5]

  • Check Solvent System: The chosen eluent may be too polar, causing all compounds to move too quickly without interacting sufficiently with the silica gel. Try a less polar solvent system.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a robust starting point for purifying gram-scale quantities of crude this compound.

  • Solvent Screening (Small Scale): a. Place ~30 mg of crude material into several small test tubes. b. Add a few drops of a test solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes) to each tube at room temperature. An ideal solvent will not dissolve the compound at this stage.[7] c. For solvents that did not dissolve the solid, gently heat the tube while adding the solvent dropwise until the solid just dissolves. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath. The solvent that produces a good yield of crystalline solid is your best choice. An isopropanol/water or ethanol/water system is often effective for moderately polar compounds.

  • Bulk Recrystallization: a. Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). b. Add the chosen solvent in a small amount to create a slurry. c. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7] d. If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal. e. Cover the flask and allow the solution to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7] g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. i. Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating complex mixtures or for when recrystallization is ineffective.

  • Preparation: a. Select an appropriate solvent system (eluent) based on TLC analysis (see Q&A above). A common starting point for aromatic nitriles is a gradient of 5% to 20% ethyl acetate in hexanes.[11] b. Pack a glass chromatography column with silica gel (60-120 mesh) using the "wet-packing" method with your starting eluent (e.g., 5% Ethyl Acetate/Hexanes).[10][12] c. Prepare your sample for "dry loading" as described in the Q&A section above.

  • Elution and Collection: a. Carefully add the dry-loaded sample to the top of the column. b. Gently add the eluent and begin running the column, applying light air pressure to achieve a steady flow. c. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube). d. Monitor the fractions by TLC to determine which contain your desired product.

  • Isolation: a. Combine the pure fractions containing only the product. b. Remove the solvent using a rotary evaporator. c. Place the resulting solid under high vacuum to remove any residual solvent. d. Confirm purity using melting point analysis and/or NMR.

Section 5: Visual Workflows

Purification_Decision_Tree start Crude 3,5-Difluoro- 2-methoxybenzonitrile tlc Analyze by TLC start->tlc assess_solid Is the product a solid? tlc->assess_solid assess_purity How many spots on TLC? assess_solid->assess_purity Yes column Primary Method: Column Chromatography assess_solid->column No (Oily) recrystallize Primary Method: Recrystallization assess_purity->recrystallize One major spot (minor impurities) assess_purity->column Multiple spots of similar intensity check_purity Assess Purity (TLC, MP, NMR) recrystallize->check_purity column->check_purity check_purity->column Purity Not OK success Pure Product (>98%) check_purity->success Purity OK

Recrystallization_Troubleshooting start Recrystallization Attempted problem What is the issue? start->problem oiled_out Problem: Compound 'Oiled Out' problem->oiled_out Oiling Out no_crystals Problem: No Crystals Formed problem->no_crystals No Formation low_yield Problem: Low Recovery Yield problem->low_yield Poor Yield solution_oil 1. Re-heat to dissolve oil 2. Add 10-20% more solvent 3. Cool very slowly oiled_out->solution_oil solution_crystals 1. Scratch flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume no_crystals->solution_crystals solution_yield 1. Ensure minimum hot solvent was used 2. Ensure thorough cooling in ice bath 3. Re-evaluate solvent choice low_yield->solution_yield reassess Re-attempt or Choose New Solvent/Method solution_oil->reassess solution_crystals->reassess solution_yield->reassess

References

  • ChemBK. (n.d.). This compound. Retrieved from ChemBK. [Link]

  • Cohen, L. A., & Jones, W. M. (1963). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society, 85(21), 3397–3402. [Link]

  • Li, C., et al. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 27(19), 6299. [Link]

  • Bunton, C. A., et al. (1979). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, 65-69. [Link]

  • Chegg.com. (2020). Solved: Hydrolysis of a nitrile compound to the corresponding.... Retrieved from Chegg.com. [Link]

  • Cadierno, V., et al. (2018). Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2 and 4 in water. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Chemdad. (n.d.). This compound. Retrieved from Chemdad. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542–563. [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Request PDF. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

Sources

identifying side products in 3,5-Difluoro-2-methoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Difluoro-2-methoxybenzonitrile. This guide provides in-depth troubleshooting advice and answers to frequently encountered issues during its use in chemical synthesis. Our goal is to help you identify, understand, and mitigate the formation of common reaction side products, ensuring the integrity and success of your experiments.

General Troubleshooting Workflow

Before diving into specific side products, it's crucial to have a systematic approach to troubleshooting unexpected results. The following workflow outlines a logical sequence of steps to diagnose issues in your reaction.

TroubleshootingWorkflow start Unexpected Result in Reaction Mixture (e.g., low yield, extra spots/peaks) check_purity 1. Verify Purity of Starting Material (this compound) start->check_purity analyze_mixture 2. Characterize Crude Reaction Mixture (LC-MS, ¹H NMR, TLC) check_purity->analyze_mixture id_impurity 3. Identify Impurity Structure (Compare data to known side products) analyze_mixture->id_impurity demethylation Is it Demethylation? (Loss of -OCH₃, M-14) id_impurity->demethylation Check Mass Spec hydrolysis Is it Hydrolysis? (Addition of H₂O, M+18) id_impurity->hydrolysis Check Mass Spec snar Is it an SNAr Isomer? id_impurity->snar Check NMR/Chromatography demethylation->hydrolysis No solve_demethylation See FAQ 1: Mitigating Demethylation demethylation->solve_demethylation Yes hydrolysis->snar No solve_hydrolysis See FAQ 2: Preventing Nitrile Hydrolysis hydrolysis->solve_hydrolysis Yes solve_snar See FAQ 3: Controlling SNAr Regioselectivity snar->solve_snar Yes unknown Impurity Unidentified (Requires further characterization, e.g., 2D NMR, HRMS) snar->unknown No

Caption: A general decision-making workflow for troubleshooting reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Demethylation to 3,5-Difluoro-2-hydroxybenzonitrile

Question: I'm running a reaction with this compound and my LC-MS shows a significant peak with a mass 14 Da less than my starting material. Could this be a demethylation product?

Answer: Yes, it is highly probable that you are observing the formation of 3,5-Difluoro-2-hydroxybenzonitrile [1][2][3][4]. The methoxy group on the aromatic ring can be susceptible to cleavage under certain conditions, particularly in the presence of acidic reagents or high temperatures.

Causality & Mechanism: O-demethylation is the cleavage of a methyl ether to the corresponding alcohol or phenol. This process is typically facilitated by strong Lewis acids (like BBr₃, AlCl₃) or strong Brønsted acids (like HBr).[5][6] The mechanism involves the protonation or coordination of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Br⁻). While often requiring harsh conditions, trace amounts of acidic impurities or high thermal energy can promote this as an unwanted side reaction.

Caption: Mechanism of Lewis acid-mediated O-demethylation.

Troubleshooting & Identification Protocol:

Step Action Expected Observation for Side Product
1. LC-MS Analysis Analyze the crude reaction mixture.A peak corresponding to the mass of C₇H₃F₂NO. See table below for exact mass.
2. ¹H NMR Spectroscopy Obtain a proton NMR spectrum of the crude mixture or isolated impurity.Disappearance of the methoxy singlet (typically ~4.1 ppm). Appearance of a new, broad singlet for the phenolic hydroxyl (-OH), which may be anywhere from 5-10 ppm and is exchangeable with D₂O.
3. ¹⁹F NMR Spectroscopy Obtain a fluorine NMR spectrum.The fluorine signals will shift compared to the starting material due to the change from -OCH₃ to -OH.

Data Summary for Identification:

Compound Formula MW ( g/mol ) Monoisotopic Mass (Da) Key ¹H NMR Signals (CDCl₃)
This compoundC₈H₅F₂NO169.13169.03~4.1 ppm (s, 3H, -OCH₃)
3,5-Difluoro-2-hydroxybenzonitrileC₇H₃F₂NO155.10155.025-10 ppm (br s, 1H, -OH), No -OCH₃ signal

Mitigation Strategies:

  • Avoid Strong Acids: Scrupulously avoid strong Lewis and Brønsted acids unless they are the intended reagent.

  • Temperature Control: Run reactions at the lowest effective temperature to minimize thermal decomposition.

  • Reagent Purity: Ensure all reagents are free from acidic impurities.

  • Alternative Catalysts: If a catalyst is needed, consider non-acidic alternatives.

FAQ 2: Nitrile Hydrolysis to 3,5-Difluoro-2-methoxybenzamide

Question: My reaction was performed in a protic solvent, and now I see a new product with a mass 18 Da higher than my starting material. Is this a hydrolysis product?

Answer: Yes, an increase in mass of 18 Da (the mass of water) strongly suggests the hydrolysis of the nitrile group to form the primary amide, 3,5-Difluoro-2-methoxybenzamide . This is one of the most common side reactions for benzonitriles, occurring under both acidic and basic aqueous conditions.[7][8]

Causality & Mechanism: Nitrile hydrolysis proceeds in two stages: first to the primary amide, and then further to the carboxylic acid. The formation of the amide is often faster. The reaction is catalyzed by acid (protonation of the nitrile nitrogen) or base (nucleophilic attack of hydroxide on the nitrile carbon), making the nitrile carbon more electrophilic and susceptible to attack by water.[7]

Caption: Hydrolysis of the nitrile to the primary amide.

Troubleshooting & Identification Protocol:

Step Action Expected Observation for Side Product
1. LC-MS Analysis Analyze the crude reaction mixture.A peak corresponding to the mass of C₈H₇F₂NO₂ (M+18).
2. ¹H NMR Spectroscopy Obtain a proton NMR spectrum.Appearance of two new, broad singlets for the amide protons (-CONH₂) typically between 5.5 and 8.0 ppm.
3. IR Spectroscopy Obtain an infrared spectrum of the impurity.Disappearance of the sharp nitrile (C≡N) stretch (~2230 cm⁻¹). Appearance of a strong carbonyl (C=O) stretch (~1660-1680 cm⁻¹) and two N-H stretching bands (~3200 and ~3400 cm⁻¹).

Data Summary for Identification:

Compound Formula MW ( g/mol ) Monoisotopic Mass (Da) Key Spectroscopic Features
This compoundC₈H₅F₂NO169.13169.03IR: ~2230 cm⁻¹ (C≡N)
3,5-Difluoro-2-methoxybenzamideC₈H₇F₂NO₂187.15187.04¹H NMR: 2 broad amide protons. IR: ~1670 cm⁻¹ (C=O), ~3200-3400 cm⁻¹ (N-H)

Mitigation Strategies:

  • Anhydrous Conditions: Use rigorously dried solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

  • Aprotic Solvents: Whenever possible, choose aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile).

  • Temperature Control: Perform aqueous workups at low temperatures (e.g., 0 °C) to minimize hydrolysis during extraction.

  • Non-Aqueous Workup: If feasible, design a non-aqueous workup procedure.

FAQ 3: Regioisomers from Nucleophilic Aromatic Substitution (SNAr)

Question: I am reacting this compound with a nucleophile (e.g., an amine) and obtaining two product peaks with the same mass. Are these regioisomers?

Answer: Yes, it is very likely that you have formed a mixture of regioisomers. This compound has two fluorine atoms that can be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[9] The electronic effects of the nitrile and methoxy groups direct the incoming nucleophile, but substitution at both the C3 and C5 positions is possible, leading to two distinct products with identical mass.

Causality & Mechanism: SNAr reactions proceed via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex.[10] This intermediate is stabilized by electron-withdrawing groups (like the -CN) at the ortho and para positions.

  • Substitution at C5: The fluorine at C5 is para to the activating methoxy group and meta to the strongly activating nitrile group.

  • Substitution at C3: The fluorine at C3 is ortho to both the methoxy and the nitrile group.

The strong electron-withdrawing nature of the nitrile group significantly activates the ring for nucleophilic attack. While fluorine is typically a poor leaving group in Sₙ2 reactions, its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial attack step in SₙAr, making it a surprisingly effective leaving group in this context.[10][11] The ultimate product ratio depends on a delicate balance of steric hindrance and electronic stabilization in the transition state.

SNArMechanism cluster_path1 Path A: Substitution at C5 cluster_path2 Path B: Substitution at C3 reactant_a <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-generative-ai-hub-prd/images/3,5-Difluoro-2-methoxybenzonitrile_structure.png"/>TD>TR><TR><TD>Starting MaterialTD>TR>TABLE> product_a <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-generative-ai-hub-prd/images/SNAr_C5_product.png"/>TD>TR><TR><TD>C5-Substituted ProductTD>TR>TABLE> reactant_a->product_a + Nu⁻ - F⁻ reactant_b <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-generative-ai-hub-prd/images/3,5-Difluoro-2-methoxybenzonitrile_structure.png"/>TD>TR><TR><TD>Starting MaterialTD>TR>TABLE> product_b <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-generative-ai-hub-prd/images/SNAr_C3_product.png"/>TD>TR><TR><TD>C3-Substituted ProductTD>TR>TABLE> reactant_b->product_b + Nu⁻ - F⁻

Caption: Two possible pathways for SNAr on this compound.

Troubleshooting & Identification Protocol:

Step Action Expected Observation
1. LC-MS Analysis Analyze the crude reaction mixture.Two or more peaks with identical parent mass (M-F+Nu). They may have different retention times.
2. ¹H & ¹⁹F NMR Obtain high-resolution 1D NMR spectra of the product mixture.The number of signals and their coupling patterns will differ. For the C5-substituted product, you'd expect to see one aromatic proton and one fluorine signal. For the C3-substituted product, you'd also see one aromatic proton and one fluorine signal, but with different chemical shifts and coupling constants.
3. 2D NMR (NOESY/HMBC) Perform 2D NMR experiments on the isolated isomers or the mixture.NOESY: Look for through-space correlations. For the C3-substituted product, a NOE between the methoxy protons and the new substituent might be observed. HMBC: Establish long-range C-H correlations to definitively assign the structure. For example, correlating the methoxy protons to the carbon bearing the nitrile group (C2) and the carbon bearing the new substituent (C3).

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the formation of the thermodynamically more stable isomer.

  • Solvent Effects: The polarity and nature of the solvent can influence the stability of the Meisenheimer complex and thus affect regioselectivity.[12] Experiment with different solvents (e.g., DMF, DMSO, THF).

  • Choice of Base/Nucleophile: The nature of the nucleophile (hard vs. soft, bulky vs. small) and the counter-ion of the base can impact the reaction's regiochemical outcome.

  • Reaction Time: Monitor the reaction over time. Kinetic and thermodynamic products may interconvert or form at different rates.

References
  • BenchChem. (n.d.). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • Kashiwagi, H., & Enomoto, S. (1980). [Catalysts for demethylation of methoxybenzonitrile in liquid-phase]. Yakugaku Zasshi, 100(6), 668-71.
  • ChemBK. (2024). This compound.
  • Chem-Station. (2024). O-Demethylation.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
  • PubChemLite. (n.d.). 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO).
  • PubChemLite. (n.d.). This compound (C8H5F2NO).
  • Maeda, Y., Sakuragi, K., & Kawase, M. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17867-17872.
  • Wikipedia. (n.d.). Demethylation.
  • Allfluoro Pharmaceutical Co. Ltd. (n.d.). 3,5-Difluoro-2-hydroxybenzonitrile, 862088-17-3.
  • ResearchGate. (n.d.). Effect of time on demethylation of 2-methoxynaphthalene.
  • Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline.
  • PubChem. (n.d.). 3,4-Difluoro-2-hydroxybenzonitrile.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(8), 1435-1440.
  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Sciencemadness Discussion Board. (2016). Benzonitrile in different ways.
  • PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzylamine (C8H9F2NO).
  • Hunan Chemfish Pharmaceutical Co., Ltd. (n.d.). 3,5-difluoro-2-hydroxybenzonitrile.
  • PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • ChemScene. (n.d.). 862088-17-3 | 3,5-Difluoro-2-hydroxybenzonitrile.
  • Google Patents. (n.d.). CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • ResearchGate. (2025). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Maeda, Y., Sakuragi, K., & Kawase, M. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 11(42), 26163-26167.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzonitrile.
  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • PubMed. (2012). O-Demethylation and successive oxidative dechlorination of methoxychlor by Bradyrhizobium sp. strain 17-4, isolated from river sediment.
  • PubChem. (n.d.). 3-Fluoro-5-formyl-2-methoxybenzonitrile.
  • ChemicalBook. (n.d.). This compound CAS#: 886496-72-6.

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stability of 3,5-Difluoro-2-methoxybenzonitrile in acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Difluoro-2-methoxybenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this compound, specifically focusing on its stability in acidic environments. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the integrity of your experiments.

Core Concept: The Chemistry of Benzonitrile Stability

The stability of this compound in an acidic medium is primarily governed by the acid-catalyzed hydrolysis of the nitrile functional group. This reaction is a cornerstone of organic chemistry, but the unique substitution pattern on this particular molecule introduces electronic and steric nuances that must be considered.

The generally accepted mechanism for the acid-catalyzed hydrolysis of a benzonitrile proceeds in two main stages[1][2][3]:

  • Initial Protonation & Hydration: The reaction is initiated by the protonation of the nitrile nitrogen atom by a hydronium ion (H₃O⁺)[4]. This protonation significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this activated carbon.

  • Tautomerization & Further Hydrolysis: The resulting intermediate undergoes tautomerization to form a primary amide (3,5-Difluoro-2-methoxybenzamide). Under continued acidic conditions and typically with heating, this amide can undergo further hydrolysis to yield the corresponding carboxylic acid (3,5-Difluoro-2-methoxybenzoic acid) and an ammonium ion.

The electronic effects of the substituents on the aromatic ring play a critical role. The two fluorine atoms are strongly electron-withdrawing via the inductive effect, while the ortho-methoxy group has a competing electron-donating resonance effect and an electron-withdrawing inductive effect[5]. This electronic environment influences the rate of both the initial nitrogen protonation and the subsequent nucleophilic attack by water[6].

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

The principal degradation route is the sequential hydrolysis of the nitrile group. The reaction proceeds through a benzamide intermediate to ultimately form a benzoic acid derivative.

  • Step 1: this compound → 3,5-Difluoro-2-methoxybenzamide

  • Step 2: 3,5-Difluoro-2-methoxybenzamide → 3,5-Difluoro-2-methoxybenzoic acid

This pathway is common for benzonitriles in acidic media[7][8]. Under very harsh conditions (e.g., highly concentrated strong acids and elevated temperatures), cleavage of the methyl ether is a potential, though typically secondary, degradation pathway.

degradation_pathway Compound 3,5-Difluoro-2- methoxybenzonitrile Amide 3,5-Difluoro-2- methoxybenzamide (Intermediate) Compound->Amide + H₂O, H⁺ (Hydrolysis) Acid 3,5-Difluoro-2- methoxybenzoic acid (Final Product) Amide->Acid + H₂O, H⁺ (Further Hydrolysis)

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Q2: What key factors influence the rate of hydrolytic degradation?

Several experimental parameters dictate the rate of degradation. Careful control of these is crucial for reproducible results.

FactorImpact on StabilityRationale
Acid Strength & Concentration Higher acidity accelerates degradationA higher concentration of H⁺ ions increases the rate of the initial nitrile protonation, which is a key step in the hydrolysis mechanism[6][9].
Temperature Higher temperature accelerates degradationHydrolysis is a chemical reaction with activation energy. Increasing the temperature provides the necessary energy to overcome this barrier, significantly increasing the reaction rate[10].
Reaction Time Longer exposure leads to more degradationThe extent of hydrolysis is directly proportional to the time the compound is exposed to acidic conditions.
Solvent System The polarity and water content matterThe availability of water as a nucleophile is essential. Reactions in aqueous acidic solutions will proceed faster than in acidic solutions with low water content.

Q3: How can I monitor the degradation of this compound and its byproducts?

A stability-indicating analytical method is essential for accurately tracking the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique[10].

  • Recommended Technique: Reversed-phase HPLC with UV detection is highly suitable for these aromatic compounds.

  • Advanced Characterization: For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable[11]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize isolated degradants[12].

Q4: What are the recommended storage and handling procedures for this compound in acidic solutions?

Proper handling is paramount for both safety and experimental integrity.

  • Safety First: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated fume hood[13][14].

  • Solution Preparation: Whenever possible, prepare acidic solutions containing this compound fresh before use.

  • Storage: If short-term storage of an acidic solution is unavoidable, store it at a reduced temperature (e.g., 2-8 °C) to significantly slow the rate of hydrolysis[10]. Ensure the container is tightly sealed.

Troubleshooting Guides

This section addresses common problems encountered during experimentation.

Issue 1: Unexpectedly Rapid Degradation or Formation of Unknown Impurities

You observe that your starting material is consumed much faster than anticipated, or new peaks appear in your analytical trace (e.g., HPLC, LC-MS).

troubleshooting_workflow Start Unexpected Degradation Observed Check_Conditions Verify Experimental Conditions: - Acid Concentration - Temperature - Reaction Time Start->Check_Conditions Analyze_Impurity Characterize Impurity by LC-MS / NMR Check_Conditions->Analyze_Impurity Is_Amide Is impurity the expected benzamide intermediate? Analyze_Impurity->Is_Amide Is_Acid Is impurity the expected benzoic acid product? Is_Amide->Is_Acid No Optimize Conditions are too harsh. Reduce Temp/Acidity. Is_Amide->Optimize Yes Is_Ether_Cleavage Does mass correspond to hydroxybenzonitrile? Is_Acid->Is_Ether_Cleavage No Is_Acid->Optimize Yes Is_Ether_Cleavage->Optimize Yes (Ether Cleavage Confirmed) Other Investigate other side reactions or impurity in starting material. Is_Ether_Cleavage->Other No

Caption: Troubleshooting workflow for unexpected degradation.

  • Possible Cause A: Experimental Conditions are Too Harsh.

    • Troubleshooting Step: Methodically reduce the reaction temperature or the acid concentration. Run a matrix of experiments to find conditions that achieve the desired reaction without causing significant degradation of the starting material.

  • Possible Cause B: Ether Cleavage Side Reaction.

    • Troubleshooting Step: If you are using very strong acids (e.g., HBr, HI, or concentrated H₂SO₄) at high temperatures, you may be cleaving the methoxy group to form 3,5-Difluoro-2-hydroxybenzonitrile. Analyze the reaction mixture by LC-MS to check for a product with a mass corresponding to the loss of a methyl group (-14 Da). If confirmed, milder acidic conditions are required.

Issue 2: Poor Peak Shape or Inconsistent Results in HPLC Analysis

You are experiencing peak tailing, peak splitting, or poor reproducibility in your HPLC stability studies.

  • Possible Cause: On-Column Degradation.

    • Rationale: The acidic mobile phase combined with the stationary phase environment can sometimes cause the analyte to degrade during its transit through the column. This is a known issue for acid-labile compounds[11].

    • Troubleshooting Step 1: Reduce the residence time on the column by using a shorter column or a faster gradient.

    • Troubleshooting Step 2: Prepare your samples in an aprotic diluent (e.g., acetonitrile) to minimize hydrolysis in the sample vial before injection[11]. Ensure the diluent is miscible with your mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acidic Conditions)

This protocol is designed to intentionally degrade the compound to generate and identify its primary degradation products, which is essential for validating a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Acidic Degradation Setup: In a clean vial, combine 1 mL of the stock solution with 1 mL of 1N Hydrochloric Acid (HCl).

  • Control Sample: In a separate vial, combine 1 mL of the stock solution with 1 mL of purified water. This will serve as your time-zero and control sample.

  • Incubation: Place both vials in a heating block or water bath set to 60 °C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from both the acid-stressed and control samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching and Dilution: Immediately neutralize the withdrawn acidic samples by adding an equivalent amount of 1N Sodium Hydroxide (NaOH). Dilute all samples (including the control) to a suitable final concentration for HPLC analysis with your mobile phase or an appropriate diluent.

  • Analysis: Analyze all time-point samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify the appearance of new peaks (degradation products) and the decrease in the area of the parent peak.

Protocol 2: Foundational Stability-Indicating HPLC Method

This protocol provides a robust starting point for developing a method to separate this compound from its potential hydrolysis products. Method optimization will likely be required for your specific instrumentation and application.

ParameterRecommended Starting Condition
Instrumentation HPLC or UPLC system with a UV/PDA detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 5 µL

References

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. (2023).
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Benzonitrile Degradation Pathways: A Technical Support Guide - Benchchem. (n.d.).
  • The Dark Side of Fluorine - PMC - NIH. (2019).
  • The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. (1973).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - NIH. (n.d.).
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC - NIH. (n.d.).
  • The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil - ResearchGate. (2014).
  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. (2012).
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.).
  • Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) - Zeitschrift für Naturforschung. (n.d.).
  • Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions - Benchchem. (n.d.).
  • The mechanism of acid catalyzed hydrolysis of benzonitrile involves - YouTube. (2023).
  • Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem. (n.d.).
  • mechanism for the acid catalysed hydrolysis of esters - Chemguide. (n.d.).
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024).
  • This compound SDS, 886496-72-6 Safety Data Sheets. (n.d.).

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Technical Support Center: Managing Thermal Decomposition of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the thermal decomposition of fluorinated aromatics. This resource is designed for researchers, scientists, and drug development professionals who handle these unique and highly stable compounds. The following guide provides in-depth technical information, troubleshooting advice, and best practices to ensure experimental success and safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal decomposition of fluorinated aromatic compounds.

Q1: What are the primary products of thermal decomposition of fluorinated aromatics?

A1: The decomposition products are highly dependent on the specific compound, temperature, and atmosphere (inert or oxidative).[1][2] Generally, you can expect a complex mixture that may include:

  • Perfluoroalkanes and Perfluoroalkenes: Shorter-chain fluorinated compounds resulting from fragmentation of the aromatic ring.[3]

  • Hydrogen Fluoride (HF): A common and highly corrosive byproduct, especially if a source of hydrogen is present.[1][4]

  • Carbonyl Fluoride (COF2): Forms in the presence of oxygen and rapidly hydrolyzes in moist air to produce HF and carbon dioxide (CO₂).[1]

  • Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs): Can form through recombination reactions of smaller fragments.[5]

  • Carbon Oxides (CO, CO₂): Particularly in an oxidative environment.[6]

Q2: At what temperature do fluorinated aromatics typically decompose?

A2: Fluorinated aromatics are known for their exceptional thermal stability due to the strength of the C-F bond.[7] Decomposition temperatures vary significantly based on the degree of fluorination and the presence of other substituents. For instance, polytetrafluoroethylene (PTFE), a related fluoropolymer, is stable up to around 327°C, with rapid decomposition occurring above 450°C.[8] Less fluorinated aromatics may decompose at lower temperatures. It is crucial to determine the specific decomposition temperature of your compound using techniques like Thermogravimetric Analysis (TGA).

Q3: What are the main safety concerns when working with heated fluorinated aromatics?

A3: The primary hazards are the inhalation of toxic and corrosive decomposition products and the potential for runaway reactions. Key safety concerns include:

  • Toxicity of Byproducts: Inhalation of HF, COF₂, and other fluorinated organic compounds can cause severe respiratory damage.[2][9]

  • Corrosivity: HF is highly corrosive and can cause severe burns upon contact with skin.[9]

  • "Polymer Fume Fever": Inhalation of pyrolysis products from some fluoropolymers can lead to flu-like symptoms.[2]

  • Runaway Reactions: Although less common with aromatics than with some aliphatic compounds, the potential for exothermic decomposition leading to a runaway reaction should be considered, especially in large-scale reactions or in the presence of catalysts.[10]

Q4: How can I minimize the formation of hazardous byproducts?

A4: Careful control of experimental conditions is key. Consider the following:

  • Inert Atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) will minimize the formation of oxidative byproducts like COF₂.[11]

  • Lowest Possible Temperature: Operate at the lowest temperature necessary for your process to minimize the rate and extent of decomposition.[2]

  • Scavengers: In some cases, the use of HF scavengers (e.g., sodium carbonate) can be employed downstream to neutralize acidic gases.

Q5: What analytical techniques are best for monitoring thermal decomposition?

A5: A combination of techniques is often necessary for a comprehensive understanding:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the overall mass loss profile.[6]

  • Differential Scanning Calorimetry (DSC): To identify exothermic or endothermic events associated with decomposition.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile decomposition products.[3][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): For real-time analysis of gaseous byproducts.[13]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpectedly Low Decomposition Temperature
Potential Cause Troubleshooting Steps Causality Explanation
Sample Impurities 1. Verify the purity of your starting material using techniques like GC-MS or NMR. 2. Purify the compound if necessary (e.g., distillation, recrystallization).Impurities, such as residual solvents or catalysts from synthesis, can act as initiators for decomposition, lowering the overall thermal stability.
Reactive Atmosphere 1. Ensure a high-purity inert gas supply for your experiment. 2. Check for leaks in your system that could allow oxygen or moisture to enter.Oxygen can lead to oxidative decomposition pathways that often have lower activation energies than pyrolysis in an inert atmosphere.[1]
Catalytic Effects of Reactor Material 1. Consider the material of your reactor. Certain metals can catalyze decomposition. 2. If possible, use a reactor made of a more inert material like quartz or a specialized alloy.The surface of the reactor can mediate decomposition, effectively lowering the temperature at which it begins.[3]
Issue 2: Inconsistent or Non-Reproducible TGA/DSC Results
Potential Cause Troubleshooting Steps Causality Explanation
Variable Sample Mass or Packing 1. Use a consistent sample mass (typically 5-10 mg) for all runs.[6] 2. Ensure the sample is evenly distributed at the bottom of the pan.Heat transfer to and mass transfer from the sample are affected by its mass and geometry. Inconsistent packing can lead to variations in the measured onset temperature and decomposition profile.
Incorrect Purge Gas Flow Rate 1. Calibrate your mass flow controller. 2. Use a consistent flow rate (e.g., 20-50 mL/min) for all experiments.[6][11]The purge gas removes decomposition products from the vicinity of the sample. A flow rate that is too low can lead to secondary reactions, while one that is too high can cause sample cooling.
Heating Rate Effects 1. Use a standard heating rate (e.g., 10 °C/min) for comparability.[6][11] 2. If investigating kinetics, perform experiments at multiple heating rates.The observed decomposition temperature can be dependent on the heating rate. Faster heating rates tend to shift the decomposition to higher temperatures.
Issue 3: Clogging of Transfer Lines or Analyzers
Potential Cause Troubleshooting Steps Causality Explanation
Condensation of High-Boiling Point Byproducts 1. Heat all transfer lines from the reactor to the analytical instrument. 2. Ensure the temperature of the transfer line is above the dew point of the least volatile expected byproduct.As the decomposition products move away from the hot zone of the reactor, they will condense in colder regions of your apparatus, leading to blockages.
Formation of Solid Byproducts 1. Analyze the solid residue in your reactor using techniques like X-ray diffraction (XRD) or spectroscopy. 2. If possible, adjust reaction conditions (e.g., temperature, residence time) to minimize solid formation.Some decomposition pathways can lead to the formation of solid carbonaceous materials or polymers, which can clog outlets.
Issue 4: Runaway Reaction or Sudden Pressure Increase
Potential Cause Troubleshooting Steps Causality Explanation
Highly Exothermic Decomposition 1. Perform a DSC analysis on a small sample to determine the enthalpy of decomposition. 2. If highly exothermic, consider running the reaction in a diluted form or using a continuous flow setup for better heat management.A rapid release of heat can lead to a self-accelerating decomposition, resulting in a dangerous increase in temperature and pressure.
Gas Evolution in a Closed System 1. Ensure your system is adequately vented through a scrubber or a pressure relief system. 2. Never heat fluorinated aromatics in a sealed vessel without appropriate pressure control and relief mechanisms.The decomposition of one mole of a compound can produce multiple moles of gaseous products, leading to a rapid pressure buildup in a confined space.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Determination of Decomposition Temperature by TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the fluorinated aromatic compound into a suitable TGA pan (e.g., alumina or platinum).[6]

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to establish an inert atmosphere.[6]

  • Heating Program: Heat the sample from ambient temperature to a final temperature that ensures complete decomposition (e.g., 600-800 °C) at a linear heating rate of 10 °C/min.[11]

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (T₅%).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis Start Start Weigh Weigh 5-10 mg Sample Start->Weigh Place Place in TGA Pan Weigh->Place Load Load into TGA Place->Load Purge Purge with N2/Ar Heat Heat at 10°C/min Record Record Mass vs. Temp Plot Plot TGA Curve Record->Plot Determine Determine T₅% Onset Plot->Determine End End Determine->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Identification of Volatile Byproducts by Pyrolysis-GC-MS
  • System Setup: Interface a pyrolysis unit to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately known amount of the sample (typically <1 mg) into a pyrolysis tube or boat.

  • Pyrolysis: Rapidly heat the sample to the desired decomposition temperature under a controlled atmosphere (typically helium, which also serves as the GC carrier gas).

  • GC Separation: The volatile decomposition products are swept directly onto the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification.

  • Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify the individual decomposition products.

GCMS_Workflow Pyrolyzer Pyrolyzer Sample Heated Rapidly GC_Inlet GC Inlet Transfer of Volatiles Pyrolyzer->GC_Inlet GC_Column GC Column Separation of Byproducts GC_Inlet->GC_Column MS_Detector Mass Spectrometer Ionization & Detection GC_Column->MS_Detector Data_System Data System Library Search & Identification MS_Detector->Data_System

Caption: Pyrolysis-GC-MS experimental workflow.

Logical Relationship: Factors Influencing Decomposition

The thermal decomposition of a fluorinated aromatic is not a simple, single event but a complex interplay of various factors. Understanding these relationships is crucial for controlling the process.

Decomposition_Factors Decomposition Thermal Decomposition Profile Products Decomposition Products (e.g., HF, COF₂, F-PAHs) Decomposition->Products determines Kinetics Reaction Rate & Onset Temp. Decomposition->Kinetics governs Temp Temperature Temp->Decomposition Atmosphere Atmosphere (Inert/Oxidative) Atmosphere->Decomposition Structure Molecular Structure (e.g., degree of fluorination) Structure->Decomposition Impurities Impurities/Catalysts Impurities->Decomposition

Caption: Interplay of factors in thermal decomposition.

Section 4: Safety and Handling

Proper safety protocols are paramount when working with fluorinated compounds at elevated temperatures.

  • Engineering Controls: All work involving the heating of fluorinated aromatics must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14] For larger-scale operations, a glove box with an inert atmosphere may be necessary.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[14]

    • Hand Protection: Use gloves specifically rated for the chemicals being handled. Double-gloving is recommended.[14]

    • Body Protection: A flame-resistant lab coat is required. A chemical-resistant apron may be necessary for larger quantities.[14]

  • Emergency Procedures:

    • HF Exposure: In case of skin contact with materials that could produce HF, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel. Seek immediate medical attention.[9][14]

    • Inhalation: Move the affected person to fresh air and seek immediate medical attention.[14]

  • Waste Disposal: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[14] Disposal should be handled by a certified hazardous waste management company, often requiring incineration in a facility equipped with scrubbers for acidic gases like HF.[15]

References

  • Safety and handling of fluorin
  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed.
  • hexafluorobenzene | 392-56-3. ChemicalBook.
  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).
  • Thermal transformations of perfluorooctanoic acid (PFOA)
  • Thermal degrad
  • criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. CDC Stacks.
  • Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoioniz
  • Guide to the Safe Handling of Fluoropolymer Resins. Unknown Source.
  • Analytical Method Summaries. Unknown Source.
  • Factors Affecting the Thermal Stability' of Polytetrafluoroethylene 1. Unknown Source.
  • Fluorine Safety. Unknown Source.
  • A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde. Benchchem.
  • In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole. Benchchem.
  • Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes.

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solvent effects on the reactivity of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Difluoro-2-methoxybenzonitrile

Introduction: Navigating Solvent Effects in Reactions of this compound

Welcome to the technical support guide for this compound. This document is designed for chemists and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The unique electronic properties of this molecule—conferred by two activating fluorine atoms, a nitrile group, and an ortho-methoxy group—make its reactivity exquisitely sensitive to the reaction environment, particularly the choice of solvent. Understanding and controlling these solvent effects is paramount to achieving desired outcomes, maximizing yields, and minimizing impurities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of why solvents play such a critical role and provide practical, actionable advice for your experiments.

Section 1: Foundational Concepts & General Reactivity

Q1: What are the primary reactions of this compound, and why is solvent choice so critical?

This compound is primarily used in Nucleophilic Aromatic Substitution (SNAr) reactions. The aromatic ring is significantly activated towards nucleophilic attack by the electron-withdrawing effects of the two fluorine atoms and the cyano group. In these reactions, a nucleophile displaces one of the fluorine atoms (typically the one para to the strong electron-withdrawing nitrile group).

Solvent choice is critical because the SNAr mechanism proceeds through a charged, non-aromatic intermediate known as a Meisenheimer complex .[1][2] The stability of this intermediate is profoundly influenced by the surrounding solvent molecules. A well-chosen solvent can stabilize this complex, lower the activation energy, and dramatically accelerate the reaction rate. Conversely, a poor solvent choice can hinder the reaction, lead to low yields, or promote unwanted side reactions.

Caption: General mechanism for an SNAr reaction on this compound.

Section 2: Troubleshooting Guide for SNAr Reactions

Q2: My SNAr reaction is sluggish or stalls completely. How can I use solvent selection to improve the rate?

This is a classic problem often traced back to improper solvent choice, especially when using neutral or weakly charged nucleophiles.

The Cause: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the anionic Meisenheimer complex. To accelerate this step, you need a solvent that can effectively stabilize this charged intermediate without deactivating the nucleophile.

The Solution: Use a Polar Aprotic Solvent.

Polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile are the solvents of first choice for SNAr reactions.[3] They possess strong dipoles that can solvate and stabilize the charged Meisenheimer complex, significantly lowering the activation energy barrier. Crucially, they lack acidic protons, so they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.

Troubleshooting Workflow:

Solvent_Troubleshooting Troubleshooting Low S N Ar Reactivity Start Problem: Slow or Incomplete Reaction CheckSolvent What is your current solvent? Start->CheckSolvent Protic Polar Protic (e.g., EtOH, IPA, H₂O) CheckSolvent->Protic Protic Aprotic Polar Aprotic (e.g., DMSO, DMF) CheckSolvent->Aprotic Aprotic NonPolar Non-Polar (e.g., Toluene, Heptane) CheckSolvent->NonPolar Non-Polar ActionProtic Action: Switch to Polar Aprotic Solvent. Reason: Protic solvents solvate and deactivate the nucleophile via H-bonding, reducing its reactivity. Protic->ActionProtic ActionAprotic Current solvent is appropriate. Consider other factors: - Temperature too low? - Base strength insufficient? - Nucleophile quality? Aprotic->ActionAprotic ActionNonPolar Action: Switch to Polar Aprotic Solvent. Reason: Non-polar solvents cannot stabilize the charged Meisenheimer intermediate, leading to a high energy barrier. NonPolar->ActionNonPolar

Caption: Decision workflow for troubleshooting slow SNAr reactions based on solvent type.

Q3: I'm observing side products or decomposition. Could my solvent be the culprit?

Absolutely. While polar aprotic solvents are excellent for accelerating reactions, their high reactivity can sometimes be a double-edged sword.

Potential Issues & Solvent-Based Solutions:

  • Reaction with Solvent: Solvents like DMF and DMSO can decompose or participate in side reactions under strongly basic or high-temperature conditions. For example, DMF can be a source of dimethylamine at elevated temperatures, which can act as a competing nucleophile.

    • Solution: Consider a more robust polar aprotic solvent like NMP or sulfolane . Alternatively, using a less polar solvent like 2-MeTHF or even toluene (sometimes with a phase-transfer catalyst) can mitigate these issues, albeit likely at the cost of reaction rate.[3]

  • Base-Mediated Decomposition: If your reaction requires a strong base (e.g., NaH, KOtBu), the combination of a strong base and a highly polar solvent at high temperatures can lead to substrate or product decomposition.

    • Solution: Switch to a less polar, non-reactive solvent such as THF , dioxane , or toluene . The reaction will be slower, but the milder conditions can preserve sensitive functional groups. You may need to compensate by using a higher temperature.

Q4: Why should I avoid polar protic solvents like ethanol or water for this reaction?

While it may seem counterintuitive, highly polar protic solvents are generally poor choices for SNAr reactions.

The Scientific Reason: Polar protic solvents (alcohols, water, etc.) have acidic protons that form a "solvation shell" around the anionic or lone-pair-containing nucleophile through hydrogen bonding.[4] This shell stabilizes the nucleophile, making it less energetic and therefore less reactive. Significant energy is required to strip away these solvent molecules before the nucleophile can attack the aromatic ring, thus increasing the overall activation energy of the reaction. While these solvents can stabilize the Meisenheimer complex, the deactivation of the nucleophile is often the dominant, rate-limiting effect.[4][5]

Section 3: Practical Guides & Data

Q5: How do I select the best solvent to start with? Can you provide a comparative table?

The optimal choice depends on the nucleophile's reactivity and the desired reaction conditions (temperature, time). The table below provides a starting point for solvent selection, ranking common solvents based on their general effectiveness for promoting SNAr reactions with this compound.

Solvent ClassExample SolventsDielectric Constant (ε)General Effect on SNAr RateKey Considerations
Polar Aprotic DMSO , DMF , NMP 35 - 47Excellent . Maximizes rate.Best for unreactive nucleophiles. Can be difficult to remove. Potential for side reactions at high temp.
Acetonitrile (MeCN)37.5Good .Easier to remove than DMSO/DMF. Good for moderately reactive nucleophiles.
Ethereal THF, 2-MeTHF, Dioxane7.5 - 2.2Moderate to Slow .Good for reactions with strong, reactive bases (e.g., NaH). Offers better control and fewer side reactions.
Polar Protic Isopropanol (IPA), Ethanol19.9 - 24.5Slow . Generally not recommended.Deactivates nucleophiles via H-bonding.[4] May be used to slow down an overly reactive system or improve selectivity.
Non-Polar Toluene, Heptane2.4 - 1.9Very Slow .Generally unsuitable unless a phase-transfer catalyst is used. Can be useful for high-temperature reactions where solvent stability is key.

Note: Dielectric constants are approximate values taken from common chemical literature and are used here to illustrate relative polarity.

Q6: Can you provide a general experimental protocol highlighting the solvent-dependent steps?

Certainly. The following is a representative protocol for the substitution of a fluorine atom on this compound with a generic amine nucleophile (R₂NH).

Protocol: Amination of this compound

  • Reagent & Solvent Preparation:

    • Ensure this compound (1.0 eq) is dry.

    • Use an anhydrous grade of your chosen solvent.

    • Scientist's Note (Solvent Choice): For a typical secondary amine, DMSO or DMF is an excellent starting point to ensure a reasonable reaction rate at moderate temperatures (e.g., 80-120 °C). If the amine is particularly basic or the substrate is prone to decomposition, consider starting with THF or 2-MeTHF .

  • Reaction Setup:

    • To a dry, nitrogen-purged reaction vessel, add this compound and the chosen anhydrous solvent (aim for a concentration of 0.1-0.5 M).

    • Add the amine nucleophile (1.1 - 1.5 eq).

    • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5 - 2.0 eq). The base acts as a scavenger for the HF generated.

    • Scientist's Note (Base & Solvent Compatibility): Ensure your base is compatible with the solvent. Strong, soluble bases are best paired with ethereal solvents. Inorganic carbonate bases work well in polar aprotic solvents like DMSO/DMF where they have some solubility.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 80 °C).

    • Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS).

    • Troubleshooting Note: If the reaction is slow in THF, a switch to DMSO will almost certainly increase the rate. If the reaction in DMSO shows side products, consider lowering the temperature or switching to a less polar medium like 2-MeTHF.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Scientist's Note (Solvent Removal): High-boiling polar aprotic solvents like DMSO or NMP can be challenging to remove. The work-up typically involves diluting the reaction mixture with a large volume of water to precipitate the organic product or to facilitate its extraction into a less polar, water-immiscible solvent.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization as needed.

References

  • This compound - Introduction . ChemBK. [Link]

  • Solvent Effects in Nucleophilic Substitution . Chemistry LibreTexts. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction . Repositorio Académico - Universidad de Chile. [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents . Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed Central. [Link]

  • This compound (C8H5F2NO) . PubChemLite. [Link]

  • This compound (CAS 874804-08-7) Properties . Chemcasts. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction . Royal Society of Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitutions . PubMed Central. [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid . ResearchGate. [Link]

  • This compound . Chongqing Chemdad Co., Ltd. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents . Royal Society of Chemistry. [Link]

Sources

scaling up the synthesis of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and agrochemical research, 3,5-Difluoro-2-methoxybenzonitrile is a molecule whose efficient, scalable synthesis is critical for advancing drug development pipelines. Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale, including reaction kinetics, thermal management, impurity profiles, and process safety.

This technical support center is designed for researchers, scientists, and process chemists. It provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of , with a primary focus on the robust and widely applicable Sandmeyer reaction.

Recommended Synthetic Pathway: Sandmeyer Reaction

The most common and reliable method for synthesizing aryl nitriles from aryl amines is the Sandmeyer reaction.[1][2] This two-step, one-pot process involves the diazotization of an aniline followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.[3] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]

The proposed pathway begins with the diazotization of 3,5-Difluoro-2-methoxyaniline to form the corresponding diazonium salt. This intermediate is then immediately reacted with a solution of copper(I) cyanide to yield the target product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation (Sandmeyer) cluster_product Final Product Start 3,5-Difluoro-2-methoxyaniline Diazotization Formation of Benzenediazonium Salt Start->Diazotization Reaction Reagents1 NaNO₂, aq. HCl (0-5 °C) Diazotization->Reagents1 Cyanation Nucleophilic Substitution Diazotization->Cyanation Intermediate reacts in situ Reagents2 CuCN, Heat (Loss of N₂ gas) Cyanation->Reagents2 Product This compound Cyanation->Product Formation

Caption: High-level workflow for the synthesis of this compound via a Sandmeyer reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Question: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low or no yield in a Sandmeyer reaction is a common issue that can typically be traced back to the stability of the diazonium salt or the activity of the copper catalyst.

  • Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step must be performed under strict temperature control, typically between 0 and 5 °C. If the temperature rises, the diazonium salt can decompose prematurely, often reacting with water to form a phenol byproduct or leading to other undesired side reactions.

    • Solution: Ensure your reactor has adequate cooling capacity for the scale. For larger batches, the exothermic nature of the diazotization (reaction of sodium nitrite with acid) requires slow, subsurface addition of the nitrite solution to maintain a stable internal temperature. Continuous monitoring with a calibrated temperature probe is essential.

  • Cause 2: Inactive Copper(I) Cyanide Catalyst. The Sandmeyer reaction requires copper in its +1 oxidation state (Cu(I)). If your CuCN reagent has been exposed to air and moisture, it may have oxidized to the inactive Cu(II) state.

    • Solution: Use high-quality, freshly purchased CuCN. If the quality is uncertain, you can prepare a fresh solution of Cu(I)CN or wash the solid with a dilute acid solution to remove basic copper(II) carbonates, followed by drying.

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of sodium nitrite will lead to incomplete diazotization of the starting aniline. Conversely, a large excess of nitrite can lead to unwanted side reactions.

    • Solution: Use a slight excess (typically 1.05-1.2 equivalents) of sodium nitrite. It's also crucial to ensure the presence of sufficient acid (usually 2.5-3 equivalents) to both form the nitrous acid (from NaNO₂) and maintain a low pH to stabilize the diazonium salt.[4]

Question: The reaction is sluggish or stalls completely during the cyanation step. Why?

Answer: A stalled cyanation step often points to issues with catalyst turnover or reaction temperature.

  • Cause 1: Insufficient Heat. While the initial diazotization must be cold, the subsequent displacement of the diazonium group with cyanide typically requires thermal energy to proceed at a reasonable rate. The decomposition of the diazonium salt, catalyzed by Cu(I), initiates the radical mechanism.[3]

    • Solution: After the cold diazonium salt solution is added to the CuCN solution, the reaction mixture should be slowly and carefully heated. A typical temperature range is 50-70 °C. You should observe the evolution of nitrogen gas, indicating the reaction is proceeding. Control the heating rate to manage the gas evolution and prevent foaming.

  • Cause 2: Poor Solubility. If the copper(I) cyanide is not properly dissolved or suspended, its catalytic activity will be diminished.

    • Solution: Ensure the CuCN is well-dissolved or forms a fine, homogenous slurry in the solvent before adding the diazonium salt solution. In some procedures, NaCN or KCN is added to the CuCN to form a soluble dicyanocuprate(I) complex ([Cu(CN)₂]⁻), which can be a more effective cyanating agent.

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities often arise from side reactions or incomplete removal of reagents and catalysts.

  • Contaminant 1: 3,5-Difluoro-2-methoxyphenol. This is a common byproduct formed from the reaction of the diazonium salt with water. Its presence indicates that the diazonium salt decomposed before it could react with the cyanide.

    • Removal: The phenolic impurity is acidic and can be removed by washing the organic extract with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution.

  • Contaminant 2: Residual Copper Salts. Copper residues can contaminate the final product, which is particularly problematic for pharmaceutical applications.

    • Removal: After the reaction is complete, a thorough workup is necessary. This often involves diluting the reaction mixture with water and extracting the product with an organic solvent. The organic layer should be washed with an aqueous solution of a complexing agent like aqueous ammonia or ethylenediaminetetraacetic acid (EDTA) to sequester and remove copper ions. A final brine wash helps to remove residual water.[5]

  • Contaminant 3: Unreacted 3,5-Difluoro-2-methoxyaniline. The presence of starting material indicates incomplete diazotization.

    • Removal: The basic aniline can be removed by washing the organic extract with dilute acid (e.g., 1M HCl). The target nitrile product is neutral and will remain in the organic phase. Final purification can be achieved through column chromatography or recrystallization.[6][7]

Troubleshooting_Tree Start Problem Observed LowYield Low / No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct SlowRxn Slow / Stalled Reaction Start->SlowRxn Decomp Diazonium Salt Decomposition? LowYield->Decomp BadCu Inactive Cu(I)CN? LowYield->BadCu Phenol Phenol byproduct present? ImpureProduct->Phenol Copper Residual copper salts? ImpureProduct->Copper StartMat Starting aniline present? ImpureProduct->StartMat Temp Temperature too low for cyanation? SlowRxn->Temp Sol_Temp Action: Check cooling. Slow NaNO₂ addition. Maintain 0-5 °C. Decomp->Sol_Temp Yes Sol_Cu Action: Use fresh CuCN. Consider pre-treatment. BadCu->Sol_Cu Yes Sol_Phenol Action: Wash organic phase with aq. NaHCO₃. Phenol->Sol_Phenol Yes Sol_Copper Action: Wash with aq. ammonia or EDTA solution. Copper->Sol_Copper Yes Sol_StartMat Action: Wash organic phase with dilute HCl. StartMat->Sol_StartMat Yes Sol_Heat Action: Slowly warm mixture to 50-70 °C after addition is complete. Temp->Sol_Heat Yes

Caption: Decision tree for troubleshooting common issues in the Sandmeyer cyanation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for a scaled-up cyanation reaction?

A1: Cyanide compounds are extremely toxic and require strict safety protocols.[8]

  • Hydrogen Cyanide (HCN) Gas: Never allow cyanide salts (e.g., CuCN, NaCN, KCN) to come into contact with acid. Acidification will generate highly toxic and volatile hydrogen cyanide gas, which can be fatal upon inhalation.[8] The diazotization should be completed first. The resulting acidic diazonium salt solution must be added to the basic or neutral cyanide solution, never the other way around.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. This is typically done by treating the waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate ion.[9]

Q2: How can I effectively monitor the reaction's progress?

A2: Monitoring progress is key to a successful and safe scale-up.

  • Visual Cues: The most obvious sign that the Sandmeyer cyanation is working is the steady evolution of nitrogen gas when the reaction is warmed.

  • Chromatographic Analysis: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the best methods for tracking the consumption of the starting aniline. Take small, carefully quenched aliquots from the reaction mixture. For TLC, a simple workup of the aliquot (e.g., dilute with ethyl acetate, wash with water and brine) is needed before spotting. This allows you to confirm the disappearance of the starting material and the appearance of the product spot.

Q3: Are there alternative, potentially safer or more efficient, cyanation methods for scale-up?

A3: Yes, while the Sandmeyer reaction is a workhorse, modern methods offer alternatives that may be advantageous for certain applications.

  • Palladium-Catalyzed Cyanation: These methods, often referred to as Rosenmund–von Braun type reactions, can use aryl halides or triflates as starting materials and a palladium or nickel catalyst with a cyanide source like zinc cyanide (Zn(CN)₂).[10] These reactions can offer higher yields and functional group tolerance but often require more expensive catalysts and ligands.

  • Electrochemical Methods: Emerging research focuses on electrochemical cyanation, which can use safer cyanide sources like 5-aminotetrazole to generate the active cyanating species in situ, avoiding the handling of large quantities of toxic cyanide salts.[11]

Data Summary and Recommended Protocol

Key Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 3,5-Difluoro-2-methoxyaniline1.0 equivalent
Acid (HCl or H₂SO₄) 2.5 - 3.0 equivalentsEnsures complete formation of nitrous acid and stabilizes the diazonium salt.
Sodium Nitrite (NaNO₂) 1.05 - 1.2 equivalentsSlight excess ensures complete diazotization of the aniline.
Copper(I) Cyanide (CuCN) 1.1 - 1.5 equivalentsCatalytic and stoichiometric role in the Sandmeyer reaction.[1]
Diazotization Temp. 0 - 5 °CCritical for preventing premature decomposition of the unstable diazonium salt.
Cyanation Temp. 50 - 70 °CProvides activation energy for N₂ loss and radical formation.[3]
Typical Yield 65 - 85%Dependent on strict temperature control and reagent quality.
Step-by-Step Experimental Protocol

Warning: This procedure involves highly toxic materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety measures in place.

  • Diazotization:

    • To a jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, add 3,5-Difluoro-2-methoxyaniline (1.0 eq) and 2.5 M hydrochloric acid (2.5 eq).

    • Cool the resulting slurry to 0 °C using a circulating chiller.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A clear solution of the diazonium salt should form.

  • Sandmeyer Cyanation:

    • In a separate, larger reactor, prepare a solution or fine slurry of copper(I) cyanide (1.2 eq) in water or a suitable solvent.

    • Slowly transfer the cold diazonium salt solution prepared in Step 1 into the copper(I) cyanide slurry. Crucially, add the acidic diazonium solution to the cyanide, not the other way around, to prevent HCN gas formation.

    • Once the addition is complete, slowly warm the reaction mixture to 60 °C. You will observe vigorous nitrogen gas evolution. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers. Wash sequentially with water, an aqueous ammonia solution (to remove copper), dilute HCl (to remove any unreacted aniline), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.[7]

References

  • ChemBK. This compound. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Wikipedia. Cyanide. Available from: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Cyanide (inorganic) compounds. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • Cyanide Facts. Cyanide Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available from: [Link]

  • United Chemical. The Applications of Sodium Cyanide in the Pharmaceutical Industry. Available from: [Link]

  • Filo. Example of Sandmeyer Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available from: [Link]

  • ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Available from: [Link]

  • MDPI. Technology for Aiding the Cyanide Leaching of Gold Ores. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Available from: [Link]

  • Chemistry Europe. Nickel-Catalyzed Selective C−H Cyanation via Aromatic Thianthrenium Salts. Available from: [Link]

  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • National Center for Biotechnology Information. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Available from: [Link]

  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • MDPI. Direct Regioselective C-H Cyanation of Purines. Available from: [Link]

  • ResearchGate. Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Available from: [Link]

  • ResearchGate. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorination can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool for medicinal chemists.[2] However, the unique reactivity of fluorinating agents and the often-sensitive nature of the reactions mean that achieving high conversion rates can be a significant challenge.[1][4]

This guide provides a structured, in-depth approach to troubleshooting common issues that lead to low conversion in fluorination reactions. Drawing from established principles and field-proven insights, this resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reagent and Solvent Integrity

Question 1: My deoxyfluorination reaction with DAST/Deoxo-Fluor has stalled at low conversion. I suspect my reagents or solvent are the problem. What should I check first?

Answer: This is the most common failure mode, and the cause is almost always trace amounts of water or protic impurities. Fluorinating agents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfir trifluoride (Deoxo-Fluor) are extremely sensitive to moisture.[5][6] Water rapidly reacts with and consumes these reagents, generating hydrogen fluoride (HF) and sulfur oxides, rendering them inactive for the desired transformation.[5][6][7]

Causality: The sulfur atom in DAST is highly electrophilic. The lone pair on the oxygen atom of water acts as a nucleophile, attacking the sulfur and initiating a decomposition cascade. This not only consumes the reagent but can also generate corrosive byproducts that may degrade your substrate.[6][7]

Protocol: Ensuring Anhydrous Conditions

  • Solvent Preparation:

    • Use a high-purity, anhydrous grade solvent packaged under an inert atmosphere (e.g., nitrogen or argon).

    • If using a previously opened bottle, or for maximum certainty, dry the solvent using an appropriate method. For common solvents like dichloromethane (DCM) or acetonitrile (MeCN), distillation from calcium hydride (CaH₂) is effective. For ethers like THF, distillation from sodium/benzophenone is standard.

    • Store dried solvents over activated molecular sieves (3Å or 4Å, ensure they are freshly activated by heating under vacuum).[8]

  • Reagent Handling:

    • Always handle DAST, Deoxo-Fluor, and other moisture-sensitive reagents in a glovebox or under a positive pressure of inert gas (argon or nitrogen balloon).

    • Use oven-dried glassware assembled while hot and allowed to cool under an inert atmosphere.

    • Use syringes that have been dried in an oven and purged with inert gas to transfer reagents. Never use a syringe that has been washed with water or acetone without rigorous drying.

    • If you suspect reagent degradation, it is often best to use a fresh bottle from a reputable supplier.[9] DAST and Deoxo-Fluor can discolor over time, which is a sign of decomposition.[6][10]

  • Reaction Setup:

    • Add the dry solvent to the reaction flask containing your substrate.

    • Cool the solution to the desired reaction temperature (e.g., -78 °C) before adding the fluorinating agent. This helps to control the reaction rate and minimize side reactions.

    • Add the fluorinating agent dropwise via syringe. A rapid, exothermic reaction upon addition can be a sign of water contamination.

Section 2: Substrate and Reaction Pathway Issues

Question 2: I am seeing significant amounts of elimination (alkene) or rearrangement byproducts instead of my desired fluorinated product. How can I suppress these side reactions?

Answer: The formation of elimination and rearrangement products is a classic competitive pathway in deoxyfluorination, especially with secondary and tertiary alcohols.[8] These side reactions are often promoted by the reaction conditions and the inherent structure of the substrate.

Causality: Deoxyfluorination of an alcohol with a reagent like DAST proceeds through an intermediate alkoxy-sulfur difluoride. This intermediate can then undergo one of three pathways:

  • Sₙ2 attack: A fluoride ion displaces the activated hydroxyl group, leading to the desired product with inversion of stereochemistry.

  • E2 elimination: A base (which can be the fluoride ion or other species in the mixture) abstracts a proton from a carbon adjacent to the activated alcohol, leading to an alkene. This is common for substrates that can form stable double bonds.

  • Sₙ1-like/Carbocation Formation: The activated hydroxyl group can depart to form a carbocation, particularly with tertiary, benzylic, or other stabilized systems. This carbocation can then be trapped by fluoride, but it can also undergo rearrangement (e.g., a hydride or alkyl shift) to a more stable carbocation before fluorination, or undergo elimination.

G cluster_start Alcohol + DAST cluster_products Observed Products Start R-OH + Et₂NSF₃ Intermediate Activated Intermediate [R-O-SF₂NEt₂] Start->Intermediate Activation SN2 Desired Sₙ2 Pathway Intermediate->SN2 F⁻ Attack E2 Elimination (E2) Intermediate->E2 Base-promoted SN1 Carbocation Formation Intermediate->SN1 Leaving Group Departure Product Fluorinated Product (R-F) (Inversion) SN2->Product Alkene Alkene Byproduct E2->Alkene Rearranged Rearranged/Racemized Fluoride SN1->Rearranged

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Both elimination and carbocation formation are often more energetically demanding than the Sₙ2 pathway. Running the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming) can significantly favor the desired substitution reaction.

  • Use a More Selective, Less Basic Reagent: While DAST is a workhorse, newer generations of fluorinating agents have been developed to be more selective and less prone to causing elimination.[7][11]

    • PyFluor and SulfoxFluor are often cited as providing higher yields with reduced elimination byproducts for unactivated alcohols.[8][12]

    • XtalFluor salts, when used with a promoter, have also shown superior performance in minimizing elimination compared to DAST and Deoxo-Fluor.[7][10][11]

  • Change the Solvent: The choice of solvent can influence the reaction pathway. Less polar solvents can sometimes disfavor the formation of charged carbocation intermediates. Consider switching from DCM to a solvent like toluene or dioxane.

  • For Substrates Prone to Rearrangement: If your substrate has a strained ring system or a tertiary center adjacent to the alcohol, carbocation rearrangement is highly likely. In these cases, a different synthetic strategy might be necessary. It may be possible to convert the alcohol to a sulfonate (e.g., tosylate or mesylate) and then perform a nucleophilic substitution with a fluoride salt like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF), which proceeds under different, often milder, conditions.[9]

Section 3: Optimizing Reaction Conditions

Question 3: My reaction is clean but the conversion is low even after several hours. How can I systematically optimize the conditions to drive the reaction to completion?

Answer: Low but clean conversion points to a sluggish reaction, which can be due to insufficient activation, low reactivity of the substrate (e.g., due to steric hindrance), or suboptimal reaction parameters.[13][14] A systematic, one-factor-at-a-time (OFAT) approach is often effective for optimization.

Key Parameters to Optimize:

  • Temperature: While low temperatures suppress side reactions, some substrates require thermal energy to react at a reasonable rate.[13][15] If the reaction is clean but slow at low temperatures, a gradual increase in temperature is the first parameter to adjust.

  • Stoichiometry: For sterically hindered alcohols or less reactive substrates, a larger excess of the fluorinating agent may be required to achieve full conversion.[9]

  • Concentration: Reaction kinetics are concentration-dependent. If the reaction is too dilute, the rate may be impractically slow. Increasing the concentration can often improve the rate and overall conversion.

Table 1: Example Optimization Workflow for a Sluggish Deoxyfluorination

EntrySubstrate (equiv)Fluorinating Agent (equiv)Temperature (°C)Time (h)Conversion (%)Notes
11.0DAST (1.2)-78 to RT1230%Baseline experiment. Reaction is clean but slow.
21.0DAST (1.2)0 to 40675%Increasing temperature significantly improves rate.
31.0DAST (2.0)0 to 40695%Increasing stoichiometry drives reaction to completion.
41.0PyFluor (1.5)RT4>98%Switching to a more reactive agent is also a valid strategy.

Experimental Protocol: Optimization

  • Baseline: Run the reaction according to the literature procedure or your initial plan. Monitor the reaction by a suitable technique (TLC, LC-MS, or ¹⁹F NMR).

  • Temperature Screen: Set up several small-scale reactions in parallel. Run them at different temperatures (e.g., -40 °C, 0 °C, Room Temperature, 40 °C) while keeping all other parameters constant. Monitor for both conversion and byproduct formation.

  • Stoichiometry Screen: Using the optimal temperature from the previous step, vary the equivalents of the fluorinating agent (e.g., 1.2, 1.5, 2.0, 2.5 equiv).

  • Concentration Screen: Once the optimal temperature and stoichiometry are found, you can investigate the effect of concentration. Run the reaction at 0.1 M, 0.5 M, and 1.0 M to see if a higher concentration accelerates the reaction without inducing side products.

Section 4: Analytical and Workup

Question 4: How can I accurately monitor my reaction and identify byproducts? My crude ¹⁹F NMR is complex.

Answer: Accurate monitoring is crucial for troubleshooting. While TLC is useful for observing the consumption of starting material, it doesn't always distinguish the desired product from byproducts.

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for analyzing fluorination reactions.[16][17] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment.

    • Your desired product will have a characteristic ¹⁹F chemical shift.

    • Unreacted fluorinating agent (e.g., DAST) and its decomposition products will also have signals, typically in a different region of the spectrum.

    • Fluorinated byproducts (e.g., from rearrangement or elimination to form a vinylic fluoride) will appear as distinct signals.

    • Using an internal standard with a known fluorine signal (like fluorobenzene) allows for quantitative analysis of the reaction mixture to determine the yield.[18]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for separating components of the reaction mixture and confirming their mass.[19] It can help identify the desired product, unreacted starting material, and any major byproducts, providing crucial clues about what pathways are occurring.

G cluster_analysis Diagnostic Questions cluster_solutions Potential Solutions Start Low Conversion Observed Analyze Analyze Crude Reaction Mixture (¹⁹F NMR, LC-MS) Start->Analyze Q1 Is Starting Material (SM) Present? Analyze->Q1 Q2 Are Byproducts Observed? Q1->Q2 Yes Sol_Decomp Reagent Decomposition: • Check Solvent/Glassware Dryness • Use Fresh Reagent Q1->Sol_Decomp No (SM Consumed, No Product) Sol_Sluggish Sluggish Reaction: • Increase Temp • Increase Stoichiometry • Increase Concentration Q2->Sol_Sluggish No (Only SM & Product) Sol_SideRxn Side Reactions: • Lower Temperature • Change Reagent/Solvent • Re-evaluate Substrate Suitability Q2->Sol_SideRxn Yes (e.g., Alkene)

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Fluorination Methods for Drug Discovery and Development. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Simpler fluorine chemistry. (n.d.). SCI. Retrieved January 11, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). pharmacyjournal.org. Retrieved January 11, 2026, from [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983–999. [Link]

  • Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398–8427. [Link]

  • The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides. (1996). PubMed. Retrieved January 11, 2026, from [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). American Chemical Society. Retrieved January 11, 2026, from [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. Retrieved January 11, 2026, from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH. Retrieved January 11, 2026, from [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. (2009). NIH. Retrieved January 11, 2026, from [Link]

  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). atsdr.cdc.gov. Retrieved January 11, 2026, from [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (2022). NIH. Retrieved January 11, 2026, from [Link]

  • Fluorine Analysis. (n.d.). Oxford Instruments. Retrieved January 11, 2026, from [Link]

  • Recent Developments in Methods of Analysis for Fluoride Determination. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]

  • The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. (n.d.). Vapourtec. Retrieved January 11, 2026, from [Link]

  • Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). ijcrt.org. Retrieved January 11, 2026, from [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). thieme-connect.de. Retrieved January 11, 2026, from [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Application Note - Deoxyfluorination. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Deoxyfluorination: A Detailed Overview Of Recent Developments. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. (2010). PubMed. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Optimizing Amination of Difluorobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the amination of difluorobenzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we will delve into the mechanistic nuances of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, and provide practical, field-tested advice to overcome common experimental hurdles.[1][2]

Introduction: The Challenge of Aminating Difluorobenzonitriles

Difluorobenzonitriles are valuable building blocks in medicinal chemistry and materials science. The introduction of an amino group onto this electron-deficient scaffold via palladium-catalyzed amination presents a unique set of challenges. While the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, its application to highly functionalized and electron-poor substrates like difluorobenzonitriles requires careful optimization of reaction parameters.[1][3] This guide provides a systematic approach to troubleshooting and optimizing these reactions, ensuring robust and reproducible outcomes.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing low to no conversion of my difluorobenzonitrile starting material. What are the likely causes and how can I address them?

Answer:

Low or no conversion in a Buchwald-Hartwig amination of a difluorobenzonitrile can stem from several factors, primarily related to catalyst activity and reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:

  • Catalyst Inactivity: The active Pd(0) species is the workhorse of this reaction.[4] If it fails to form or is deactivated, the catalytic cycle will not proceed.

    • Troubleshooting:

      • Palladium Precursor: Ensure you are using a reliable palladium source. While Pd(OAc)₂ is common, its reduction to Pd(0) can be inconsistent.[5] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst which can generate the active LPd(0) species more reliably upon exposure to a base.[4][6]

      • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[7] For electron-deficient aryl halides like difluorobenzonitriles, bulky, electron-rich phosphine ligands are generally preferred.[8] Consider ligands like XPhos, SPhos, BrettPhos, or RuPhos.[8] The choice of ligand can significantly impact the rate-limiting step, which can be either oxidative addition or reductive elimination.[9][10]

      • Catalyst Poisoning: Ensure all reagents and solvents are pure and free of potential catalyst poisons such as sulfur-containing impurities.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though they may require higher reaction temperatures.[6][7]

      • Solvent: Anhydrous and degassed solvents are crucial for reproducibility.[7] Toluene and dioxane are frequently used, but be mindful of the toxicity profile of dioxane.[11] The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[7][12]

      • Temperature: Typical reaction temperatures range from 80-100°C.[4] If you are seeing no reaction at a lower temperature, a gradual increase may be necessary.

Question 2: My reaction is producing a significant amount of side products, leading to a complex crude mixture and difficult purification. What are the common side reactions and how can I suppress them?

Answer:

Side product formation in the amination of difluorobenzonitriles often involves hydrodehalogenation (loss of a fluorine atom) or the formation of diarylamines.

  • Hydrodehalogenation: This is the replacement of a fluorine atom with a hydrogen atom.

    • Causality: This can occur through various pathways, including β-hydride elimination from certain intermediates.

    • Mitigation:

      • Ligand Selection: The choice of a bulky ligand can sterically hinder pathways leading to hydrodehalogenation.

      • Base Choice: Using a less coordinating base might be beneficial.

  • Diarylamine Formation: This occurs when the newly formed arylamine product reacts with another molecule of the difluorobenzonitrile.

    • Causality: This is more prevalent with primary amines.

    • Mitigation:

      • Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the amine can sometimes suppress diarylamine formation.

      • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed to prevent further reaction. Lowering the reaction temperature can also help.

  • Reaction with the Nitrile Group: The nitrile group itself can potentially coordinate to the palladium center, leading to unproductive pathways or catalyst inhibition.

    • Mitigation: The use of sterically demanding ligands can often prevent this unwanted interaction.

Question 3: I am struggling with the reproducibility of my results. What are the key parameters to control for consistent outcomes?

Answer:

Reproducibility is a common challenge in organometallic catalysis. Strict control over the following parameters is essential:

  • Atmosphere: These reactions are highly sensitive to oxygen and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and liquid reagents are properly degassed.

  • Reagent Quality: The purity of your starting materials, catalyst, ligand, and base is paramount. Impurities can inhibit or poison the catalyst. Use freshly opened or properly stored reagents.

  • Stirring: In heterogeneous mixtures (e.g., with inorganic bases), efficient stirring is crucial to ensure proper mixing and mass transfer.[13]

  • Precise Measurement: Accurately weigh all solid components and use precise techniques for transferring liquid reagents. Small variations in catalyst or ligand loading can have a significant impact on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination of difluorobenzonitriles?

A1: The generally accepted mechanism is a catalytic cycle involving a Pd(0) species.[4][14] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the difluorobenzonitrile to form a Pd(II) complex.[4][14]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the amine to form an amido complex.[14]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][14]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-F Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex + R2NH, - Base-H+ Amido Complex->Pd(0)L Reductive Elimination - Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is crucial. For electron-deficient substrates like difluorobenzonitriles, bulky and electron-rich phosphine ligands are generally the most effective.[8] These ligands promote both oxidative addition and reductive elimination. Some commonly used ligands and their characteristics are summarized in the table below.

LigandKey Features
XPhos Bulky, electron-rich, generally effective for a wide range of substrates.
SPhos Similar to XPhos, often provides complementary reactivity.
BrettPhos Can be particularly effective for challenging couplings. The rate-limiting step is often oxidative addition.[9][10]
RuPhos Also effective for difficult couplings. The rate-limiting step is often reductive elimination.[9][10]

Q3: What is the role of the base in this reaction?

A3: The primary role of the base is to deprotonate the amine, forming the palladium amido complex which is necessary for the subsequent reductive elimination step.[14] The choice of base can also influence the rate of oxidative addition in some cases.[14] Strong, non-nucleophilic bases are preferred to avoid side reactions with the difluorobenzonitrile.

Q4: Can I use other aryl halides besides fluorides?

A4: Yes, the Buchwald-Hartwig amination is applicable to a range of aryl halides. The general order of reactivity is typically Ar-I > Ar-Br > Ar-Cl > Ar-F.[4] However, for electron-deficient systems, the reactivity order can sometimes be different. While aryl fluorides are generally the least reactive, their C-F bonds can be activated in highly electron-poor systems like difluorobenzonitriles.

Experimental Protocol: A General Procedure for the Amination of 2,4-Difluorobenzonitrile

This protocol provides a starting point for your optimization studies. Remember to always perform a small-scale test reaction before committing to a larger scale.

Materials:

  • 2,4-Difluorobenzonitrile

  • Amine of choice

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 2,4-difluorobenzonitrile (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the base (e.g., 1.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Initiation: Add the amine (1.1-1.2 equiv) to the reaction mixture.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware C Add Solids (Ar-F, Catalyst, Base) A->C B Degas Solvents D Add Solvent B->D C->D E Add Amine D->E F Heat & Stir E->F G Monitor Progress F->G H Cool & Quench G->H I Extraction H->I J Dry & Concentrate I->J K Purify J->K

Caption: A generalized experimental workflow for the amination reaction.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Catalyst Pd precatalyst (e.g., XPhos Pd G3) or Pd(0) source with a bulky, electron-rich ligand.Ensures efficient formation of the active catalytic species and promotes the key steps of the catalytic cycle.[8]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos, RuPhos).Stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[8][9][10]
Base Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).Effectively deprotonates the amine to form the reactive amido complex.[7][14]
Solvent Anhydrous, degassed aprotic solvents (e.g., toluene, dioxane, THF).Provides a suitable reaction medium and stabilizes catalytic intermediates.[7][11][12]
Temperature 80-110 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation by oxygen and side reactions with water.

This technical guide is intended to serve as a valuable resource in your research endeavors. The principles and troubleshooting strategies outlined herein should provide a solid foundation for the successful optimization of the amination of difluorobenzonitriles.

References

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  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (2025, January 17).
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  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.).
  • Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC - PubMed Central. (n.d.).
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. (2026, January 9).
  • Bayesian Optimization for Chemical Reactions - PubMed. (2023, February 22).
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.).
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9).
  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PubMed. (2018, June 27).
  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia (Journal Article) | OSTI.GOV. (n.d.).
  • Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing). (n.d.).
  • Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide - PubMed. (n.d.).
  • Activation of allylic C-F bonds: palladium-catalyzed allylic amination of 3,3-difluoropropenes. (2010, February 1).
  • Activation of Allylic C F bonds: Palladium-Catalyzed Allylic Amination of 3,3-Difluoropropenes - ResearchGate. (2025, August 7).
  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - PMC - NIH. (n.d.).
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Technical Support Center: Regioselective Synthesis of Difluorobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of difluorobenzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine atoms into specific positions on a benzonitrile scaffold. The precise control of regioselectivity is a persistent challenge in fluoroaromatic chemistry, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Introduction: The "Why" Behind the Challenge

Difluorobenzonitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The position of the fluorine atoms significantly influences the molecule's steric and electronic properties, thereby affecting its biological activity and material characteristics. The challenge in their synthesis lies in overcoming the often-subtle differences in reactivity between various C-H or C-X (X = halogen) bonds on the aromatic ring, which can lead to mixtures of regioisomers that are difficult to separate. This guide will delve into the mechanistic principles that govern regioselectivity and provide actionable strategies to steer your reaction toward the desired isomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the regioselective synthesis of difluorobenzonitriles.

Q1: Why am I getting a mixture of regioisomers in my nucleophilic aromatic substitution (SNAr) reaction to produce a difluorobenzonitrile?

A1: Regioselectivity in SNAr reactions is primarily governed by the electronic activation of the aromatic ring. For a successful substitution, the ring must be activated by at least one strong electron-withdrawing group (EWG). The incoming nucleophile (e.g., fluoride) will preferentially attack the carbon position that is ortho or para to the strongest EWG, as this orientation best stabilizes the negative charge in the intermediate Meisenheimer complex.[1][2][3] If your starting material has multiple potential leaving groups or multiple EWGs, you may see a mixture of products. The nitrile group (-CN) itself is a powerful EWG, directing incoming nucleophiles to the ortho and para positions.

Q2: Can I use direct C-H fluorination to synthesize difluorobenzonitriles? What are the challenges?

A2: Direct C-H fluorination is an attractive, atom-economical approach, but achieving high regioselectivity is a significant hurdle. The directing group's influence is paramount.[1] The nitrile group is a meta-director in electrophilic aromatic substitution (EAS), which is the typical mechanism for many direct C-H fluorination reactions.[4] Therefore, direct fluorination of benzonitrile would be expected to yield the 3,5-difluoro isomer. Synthesizing other isomers via this method often requires the use of substrates with additional directing groups that can override the influence of the nitrile.

Q3: My palladium-catalyzed cyanation of a difluorobenzene is not working well. What are the common failure points?

A3: Palladium-catalyzed cyanation reactions can be sensitive and prone to catalyst deactivation.[5][6] Common issues include:

  • Catalyst Poisoning: Cyanide ions can strongly coordinate to the palladium center, inhibiting its catalytic activity.[5][6]

  • Ligand Choice: The ligand plays a critical role in the stability and reactivity of the palladium catalyst. The choice of ligand can significantly influence the rate of reductive elimination and prevent catalyst decomposition.

  • Cyanide Source: The choice of cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], acetone cyanohydrin) can impact reaction efficiency and safety.[5][7][8] Some sources are less prone to releasing high concentrations of free cyanide, which can mitigate catalyst poisoning.

Q4: What is the "ortho-fluoro effect" and how might it impact my synthesis?

A4: The "ortho-fluoro effect" refers to the influence of a fluorine atom on the reactivity of an adjacent functional group. In the context of benzonitriles, an ortho-fluorine can influence the C-CN bond activation by transition metals like nickel.[9] This can be a consideration in reactions where the nitrile group is intended to participate in or direct a subsequent transformation.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges, organized by reaction type.

Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are attempting to synthesize a specific difluorobenzonitrile isomer (e.g., 2,4-difluorobenzonitrile) from a dichlorobenzonitrile precursor via halogen exchange (Halex) reaction, but you are observing a significant amount of the other isomer or incomplete conversion.

Troubleshooting Workflow

start Poor Regioselectivity in SNAr check_ewg Are Electron-Withdrawing Groups (EWGs) optimally positioned (ortho/para)? start->check_ewg check_lg Is the Leaving Group (LG) appropriate? check_ewg->check_lg Yes solution1 Redesign substrate to place strongest EWG ortho/para to target leaving group. check_ewg->solution1 No check_solvent Is the solvent polar aprotic? check_lg->check_solvent Yes solution2 Consider alternative leaving groups. Reactivity order is often F > Cl > Br > I. check_lg->solution2 No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes solution3 Switch to DMSO, DMF, or Sulfolane. Ensure solvent is anhydrous. check_solvent->solution3 No check_catalyst Is a phase-transfer catalyst (PTC) being used? check_temp->check_catalyst Yes solution4 Incrementally increase temperature. Monitor for decomposition. check_temp->solution4 No solution5 Add a PTC like a quaternary ammonium or phosphonium salt. check_catalyst->solution5 No end Improved Regioselectivity check_catalyst->end Yes solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Decision workflow for troubleshooting poor regioselectivity in SNAr.

Causality and In-Depth Analysis
  • Electronic Effects are Key: The stability of the negatively charged Meisenheimer intermediate is the determining factor for regioselectivity.[1][3][10] The nitrile group and other EWGs must be positioned to delocalize this charge, which occurs most effectively when they are ortho or para to the site of nucleophilic attack. If your desired substitution position is meta to the strongest EWG, the reaction will be significantly slower and other isomers may form preferentially.

  • Leaving Group Ability in SNAr: Contrary to SN2 reactions, the C-F bond is often the most reactive in SNAr, followed by C-Cl, C-Br, and C-I. This is because the high electronegativity of fluorine strongly polarizes the ipso-carbon, making it more electrophilic and susceptible to nucleophilic attack.[1]

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, sulfolane) are crucial.[1][11] They effectively solvate the cation of the fluoride salt (e.g., K⁺ in KF), leaving a more "naked" and highly reactive fluoride anion. Protic solvents will hydrogen-bond with the fluoride, reducing its nucleophilicity.[1]

Optimized Protocol: Synthesis of 3,4-Difluorobenzonitrile from 3,4-Dichlorobenzonitrile

This protocol is a generalized representation based on established industrial methods.[12]

ParameterRecommended Value/ConditionRationale
Starting Material 3,4-DichlorobenzonitrileThe two chlorine atoms are the leaving groups.
Fluorinating Agent Anhydrous Potassium Fluoride (spray-dried)KF is a common and cost-effective fluoride source. Anhydrous conditions are critical to prevent side reactions.
Catalyst Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)Facilitates the transfer of fluoride ions into the organic phase, increasing the reaction rate.[13]
Solvent 1,3-Dimethyl-2-imidazolidinone (DMI) or SulfolaneHigh-boiling polar aprotic solvents that effectively solubilize the reactants and facilitate the SNAr mechanism.
Temperature 180-230 °CHigh temperatures are typically required to overcome the activation energy for C-Cl bond cleavage.
Reaction Time 4-12 hoursMonitor by GC or HPLC to determine completion.

Step-by-Step Procedure:

  • To a dry reactor equipped with a mechanical stirrer and a distillation apparatus, add the polar aprotic solvent (e.g., DMI) and anhydrous potassium fluoride.

  • If necessary, add a dehydration solvent like toluene and reflux to azeotropically remove any residual water. Distill off the toluene.

  • Add the phase-transfer catalyst and the 3,4-dichlorobenzonitrile.

  • Heat the reaction mixture to the target temperature (e.g., 225 °C) under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature and vigorous stirring for the specified reaction time, monitoring the progress by GC analysis.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Purify the crude product by distillation or recrystallization.

Guide 2: Low Yield and Side Products in Palladium-Catalyzed Cyanation

Scenario: You are attempting to synthesize a difluorobenzonitrile by reacting a difluorobromo- or difluorochlorobenzene with a cyanide source using a palladium catalyst, but you are experiencing low yields, catalyst decomposition (formation of palladium black), or formation of hydrodehalogenation byproducts.

Troubleshooting Workflow

start Low Yield in Pd-Catalyzed Cyanation check_catalyst Is the Pd precatalyst and ligand appropriate? start->check_catalyst check_cyanide Is the cyanide source and its concentration optimized? check_catalyst->check_cyanide Yes solution1 Use a well-defined precatalyst (e.g., palladacycle). Screen phosphine ligands (e.g., Buchwald ligands). check_catalyst->solution1 No check_conditions Are the reaction conditions (solvent, temp, base) suitable? check_cyanide->check_conditions Yes solution2 Use Zn(CN)2 or K4[Fe(CN)6] to minimize free CN-. Consider slow addition of cyanide source. check_cyanide->solution2 No check_impurities Are starting materials and reagents pure and anhydrous? check_conditions->check_impurities Yes solution3 Use anhydrous polar aprotic solvents (e.g., DMA, NMP). Optimize temperature; milder is often better. check_conditions->solution3 No solution4 Purify starting materials. Use anhydrous solvents and reagents. check_impurities->solution4 No end Improved Yield and Purity check_impurities->end Yes solution1->end solution2->end solution3->end solution4->end

Sources

Technical Support Center: Preventing Ether Cleavage in 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3,5-Difluoro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing unwanted ether cleavage during your synthetic endeavors.

Our approach is rooted in a deep understanding of reaction mechanisms, providing you with not just protocols, but the causal reasoning behind them. This ensures that you can make informed decisions in your experimental design.

Troubleshooting Guide: Unintended Demethylation

This section addresses specific issues you might encounter when the methoxy group in this compound is unexpectedly cleaved.

Question 1: I'm observing significant demethylation of my starting material. What are the most likely causes?

Answer:

Unintended cleavage of the aryl methyl ether in this compound is a common issue, primarily driven by the electronic nature of the molecule and the reaction conditions employed. The primary culprits are acidic reagents and conditions.

Aryl methyl ethers are generally stable, but their cleavage can be facilitated under acidic conditions.[1][2] The reaction typically involves the protonation of the ether oxygen, which turns the methoxy group into a good leaving group (methanol).[3] Subsequently, a nucleophile can attack the methyl group in an SN2 fashion.[4][5]

The presence of two fluorine atoms and a nitrile group on the aromatic ring has a significant impact on the reactivity of the methoxy group. Fluorine atoms are highly electronegative and withdraw electron density from the ring through the sigma bonds (inductive effect).[6] This can make the aromatic ring more electron-deficient, potentially influencing the stability of intermediates. The nitrile group is also strongly electron-withdrawing.

The most common reagents responsible for this cleavage are:

  • Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are classic agents for cleaving aryl methyl ethers, often requiring elevated temperatures.[7]

  • Lewis Acids: This is the most frequent cause of unexpected demethylation. Strong Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and others can readily coordinate to the ether oxygen, facilitating cleavage.[4][8][9] BBr₃ is particularly effective and can often cleave ethers at room temperature or even below.[4][7]

Question 2: My reaction involves a Lewis acid catalyst for a different transformation, but I'm seeing demethylation as a major side product. How can I mitigate this?

Answer:

This is a classic case of competing reaction pathways. When a Lewis acid is required for your desired transformation, preventing it from interacting with the methoxy group is key. Here are several strategies:

  • Choice of Lewis Acid: Not all Lewis acids have the same affinity for oxygen. Milder Lewis acids might be sufficient to catalyze your desired reaction without significantly promoting ether cleavage. Consider screening a panel of Lewis acids with varying strengths. For instance, zinc-based Lewis acids have been noted in promoting the cleavage of specific types of ether linkages in lignin model compounds, highlighting the nuanced role of the Lewis acid.[10]

  • Temperature Control: Ether cleavage is a thermally activated process. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce the rate of demethylation.

  • Stoichiometry: Use the minimum effective amount of the Lewis acid. Catalytic amounts are always preferable to stoichiometric amounts if the reaction allows.

  • Alternative Catalysts: Explore if non-Lewis acid catalysts could be employed for your desired reaction.

Below is a diagram illustrating the general mechanism of Lewis acid-mediated ether cleavage.

Lewis_Acid_Cleavage Aryl_Ether Ar-O-CH3 Adduct Ar-O+(LA-)-CH3 Aryl_Ether->Adduct Coordination Lewis_Acid LA (e.g., BBr3) Lewis_Acid->Adduct Products Ar-O-LA + CH3-X Adduct->Products SN2 Attack Nucleophile X- (e.g., Br-) Nucleophile->Products Final_Product Ar-OH Products->Final_Product Workup Aqueous Workup Workup->Final_Product caption Figure 1. Mechanism of Lewis Acid-Mediated Ether Cleavage. Decision_Workflow Start Planning a reaction with This compound Check_Conditions Are the reaction conditions strongly acidic? Start->Check_Conditions Lewis_Acid Does the reaction involve a strong Lewis Acid (e.g., BBr3, AlCl3)? Check_Conditions->Lewis_Acid Yes Basic_Neutral Are the conditions basic, neutral, or involve mild acids? Check_Conditions->Basic_Neutral No High_Risk High risk of ether cleavage. Consider alternative routes or protecting groups. Lewis_Acid->High_Risk Yes Moderate_Risk Moderate risk. Minimize temperature and reagent stoichiometry. Screen milder acids. Lewis_Acid->Moderate_Risk No (e.g., milder Lewis Acid) Low_Risk Low risk of ether cleavage. Proceed with caution and monitor for side products. Basic_Neutral->Moderate_Risk No (e.g., strong Bronsted Acid) Basic_Neutral->Low_Risk Yes caption Figure 2. Decision workflow for preventing ether cleavage.

Caption: Figure 2. Decision workflow for preventing ether cleavage.

References

  • Wikipedia. Demethylation. [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

  • ResearchGate. Demethylating Reaction of Methyl Ethers. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • PubMed. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • ResearchGate. Protection for Phenols and Catechols. [Link]

  • K. C. Nicolaou Group. Protecting Groups. [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • JoVE. Directing Effect of Substituents: ortho–para-Directing Groups. [Link]

  • NIH. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

  • Green Chemistry (RSC Publishing). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • Semantic Scholar. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • CSB/SJU. Directing Groups in SE Ar. [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Sciencemadness Wiki. Ether cleavage. [Link]

  • Chemistry Steps. Ortho, Para, Meta. [Link]

  • ReelMind.ai. Ortho/Para Directors: Navigating Organic Chemistry. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. The activating effect of fluorine in electrophilic aromatic substitution. [Link]

  • ScholarWorks@GVSU. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • Pearson+. Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... [Link]

  • CSB/SJU. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Semantic Scholar. Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ether. [Link]

  • NIH. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. [Link]

  • Sci-Hub. Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • SynArchive. Protecting Groups List. [Link]

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  • ResearchGate. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]

  • PubMed. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. [Link]

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Technical Support Center: Workup Procedures for Reactions Involving 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Difluoro-2-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the critical workup and purification stages of reactions involving this versatile synthetic intermediate. The information herein is structured to address specific experimental challenges through a combination of troubleshooting guides, FAQs, and validated protocols.

Section 1: Critical Safety Precautions

Before initiating any workup procedure, it is imperative to recognize the potential hazards associated with this compound and its possible byproducts. The presence of both a nitrile group and aromatic fluorine atoms necessitates stringent safety protocols.

  • Hydrogen Cyanide (HCN) Risk: The nitrile group (-C≡N) can hydrolyze under strong acidic conditions to generate hydrogen cyanide gas, which is extremely toxic and can be fatal if inhaled. All workups involving strong acids must be conducted in a certified, high-flow chemical fume hood. [1] Early detection of HCN's faint, bitter almond-like odor should trigger immediate evacuation and emergency procedures.

  • Hydrofluoric Acid (HF) Risk: While less common under standard workup conditions, aggressive reaction conditions or thermal decomposition could potentially liberate hydrogen fluoride. HF is an extremely corrosive and toxic substance that can cause severe, delayed-symptom burns that require specialized medical treatment.[2][3] Ensure calcium gluconate gel is readily available as a first-aid measure when working with fluorinated compounds, especially if strong acids or high temperatures are involved.[3][4]

  • Standard Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (double-gloving is recommended).[4]

Section 2: General Workup & Purification Workflow

The selection of a workup procedure is dictated by the reaction type, solvent, and the chemical properties of the desired product. The following diagram outlines a general decision-making workflow for isolating a product from a reaction involving this compound.

G start Reaction Mixture (Post-Reaction) quench Step 1: Quenching (e.g., H2O, sat. NH4Cl) start->quench solvent_add Step 2: Add Extraction Solvent (e.g., EtOAc, DCM) quench->solvent_add phase_sep Step 3: Phase Separation solvent_add->phase_sep wash_decision Aqueous Washes Needed? phase_sep->wash_decision acid_wash Wash with Dilute Acid (e.g., 1M HCl) Removes basic impurities wash_decision->acid_wash Yes dry Step 4: Dry Organic Layer (e.g., MgSO4, Na2SO4) wash_decision->dry No base_wash Wash with Dilute Base (e.g., sat. NaHCO3) Removes acidic impurities acid_wash->base_wash brine_wash Wash with Brine (Breaks emulsions, removes H2O) base_wash->brine_wash brine_wash->dry filter_conc Step 5: Filter & Concentrate (Rotary Evaporation) dry->filter_conc crude Crude Product filter_conc->crude purify_decision Purification Required? crude->purify_decision recrystallization Recrystallization (Product is solid) purify_decision->recrystallization Solid chromatography Column Chromatography (Product is oil or inseparable solid) purify_decision->chromatography Oil/Mixture distillation Distillation (Product is liquid, thermally stable) purify_decision->distillation Liquid final_product Pure Product purify_decision->final_product No recrystallization->final_product chromatography->final_product distillation->final_product

Caption: General decision workflow for reaction workup and purification.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions with this compound in a question-and-answer format.

Q1: My reaction is complete by TLC, but after an aqueous workup, my crude NMR shows multiple new aromatic species. What are they?

A1: This is a common issue resulting from the reactivity of the nitrile and methoxy groups under workup conditions. The likely impurities are hydrolysis or demethylation byproducts.

  • Amide Formation: The nitrile group can partially hydrolyze to the corresponding primary amide (3,5-difluoro-2-methoxybenzamide), especially if the reaction is quenched with water and stirred for an extended period or exposed to moderate pH changes.[5][6][7]

  • Carboxylic Acid Formation: More extensive hydrolysis, particularly if the workup involves acidic or basic conditions with heating, will convert the nitrile to 3,5-difluoro-2-methoxybenzoic acid.[8][9][10]

  • Demethylation: The 2-methoxy group is an ether linkage that can be cleaved under strong acidic conditions (e.g., excess strong acid like HBr or HCl during workup), leading to the formation of 3,5-difluoro-2-hydroxybenzonitrile.

Expert Tip: To minimize hydrolysis, perform the aqueous workup quickly and at low temperatures. Use a neutral quench like saturated ammonium chloride (for organometallic reagents) or cold water.

Q2: I performed a basic hydrolysis to get the carboxylic acid, but my yield is low after acidification and extraction. Where did my product go?

A2: There are two primary culprits for low yield in this scenario:

  • Incomplete Precipitation: After acidifying the aqueous layer to protonate the carboxylate salt, the resulting carboxylic acid may have some solubility in water. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the product. Cooling the acidified mixture in an ice bath can often increase the amount of precipitate.

  • Emulsion Formation: Fluorinated organic molecules can form stable emulsions during extraction. If an emulsion forms, let the separatory funnel stand for a longer period, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or filter the entire mixture through a pad of Celite.

Protocol for Acid-Base Extraction: After basic hydrolysis, the product exists as a sodium or potassium carboxylate salt in the aqueous phase.

  • Transfer the reaction mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether, DCM) to remove any non-acidic organic impurities.

  • Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 1M H2SO4 until the pH is ~1.

  • The carboxylic acid product should precipitate. If it does not, extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.[5][6]

Q3: How do I remove unreacted this compound from my desired product?

A3: The separation strategy depends on the properties of your product. This compound is a relatively nonpolar solid (m.p. 54-59°C).[11]

  • If the product is significantly more polar: Flash column chromatography is the most effective method. A standard silica gel column with a hexane/ethyl acetate gradient will typically provide good separation.

  • If the product is a solid with different solubility: Recrystallization is a good option. Screen various solvent systems (e.g., ethanol/water, toluene/hexanes, ethyl acetate/hexanes) to find one where the product is soluble at high temperature but the starting material is not, or vice-versa.

  • If the product is a basic amine: After dissolving the crude mixture in an organic solvent, perform an acidic wash (1M HCl). The amine product will be protonated and move into the aqueous layer, while the neutral starting material will remain in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[11]

Q: Can I use LiAlH₄ to reduce the nitrile group in this molecule? A: Yes, lithium aluminum hydride (LiAlH₄) is a standard reagent for reducing nitriles to primary amines.[12][13][14] The workup for such a reaction requires careful, slow quenching at low temperature (typically with a Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) to manage the exothermic reaction and precipitate aluminum salts.

Q: I am running a Grignard reaction. What is the best way to work this up? A: Grignard reactions with nitriles produce an imine-magnesium salt intermediate, which is then hydrolyzed to a ketone.[13] The workup typically involves quenching the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that hydrolyzes the intermediate and neutralizes excess Grignard reagent without the strong acidity that could promote side reactions.

Q: My crude product is a yellow oil, but the literature reports a white solid. What causes the color? A: Yellow discoloration in crude benzonitrile products often indicates the presence of minor, highly conjugated impurities or baseline material from the starting reagents.[15] Purification via column chromatography or recrystallization (perhaps with the addition of activated carbon to the hot solution, followed by hot filtration) can often remove the color.[15]

Section 5: Potential Side Reactions during Hydrolysis

Understanding the potential pathways during nitrile hydrolysis is key to troubleshooting and optimizing your reaction. The reaction can be stopped at the amide stage or proceed to the carboxylic acid, depending on the conditions.[7]

G sub This compound amide Intermediate: 3,5-Difluoro-2-methoxybenzamide sub->amide Mild H+ or OH- (Controlled Hydrolysis) acid Final Product: 3,5-Difluoro-2-methoxybenzoic Acid sub->acid Harsh H+ or OH- (Direct Hydrolysis, Heat) amide->acid Harsh H+ or OH- (Forced Hydrolysis, Heat)

Caption: Hydrolysis pathway of this compound.

Impurity/Side ProductStructureFormation Conditions
3,5-Difluoro-2-methoxybenzamide AmideMild acidic or basic hydrolysis; incomplete reaction.[5][8][16]
3,5-Difluoro-2-methoxybenzoic Acid Carboxylic AcidHarsh acidic or basic hydrolysis, typically with heat.[9][10][17]
3,5-Difluoro-2-hydroxybenzonitrile PhenolStrong acid (e.g., HBr, HI) causing ether cleavage.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
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Technical Support Center: Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and in-depth answers to common challenges encountered in the laboratory. The unique physicochemical properties imparted by fluorine—high electronegativity, small size, and the strength of the carbon-fluorine bond—present distinct analytical hurdles that require specialized approaches.

This resource is structured as a series of frequently asked questions (FAQs) across major analytical domains. Our goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Section 1: General Sample Preparation & Handling

Proper sample preparation is the foundation of reliable analysis, and it is especially critical when dealing with fluorinated compounds, some of which are ubiquitous as environmental contaminants (e.g., PFAS).[1][2]

FAQ 1.1: I suspect my results are skewed by contamination. What are the common sources and how can I prevent this?

Answer: Contamination is a primary pitfall, particularly for trace analysis of per- and polyfluoroalkyl substances (PFAS), which are widely used in laboratory equipment.[3]

Causality: Many lab consumables, from PTFE-coated septa and tubing to pipette tips and filtration membranes, can leach fluorinated compounds. The very materials designed for chemical resistance can become a source of background interference. Awareness of these sources is crucial to avoid misinterpreting data.[2]

Troubleshooting Protocol: Establishing a "Fluorine-Aware" Workflow

  • Audit Your Consumables: Systematically review all materials that come into contact with your sample. Replace PTFE-containing products with alternatives like polypropylene or high-density polyethylene where possible.

  • Run Rigorous Blanks: Always include method blanks, solvent blanks, and field blanks.[2] These are essential to identify contamination sources from your solvent, equipment, or environment.

  • Pre-Rinse Equipment: Thoroughly rinse all glassware and sample containers with the final extraction solvent (e.g., methanol or acetonitrile) before use.

  • Mind Your Attire: Some waterproof or stain-resistant clothing and personal care products contain fluorinated compounds. While less common as a direct source, it's a factor to consider in ultra-trace analysis.

  • Address Volatility: Volatile fluorinated compounds, such as hydrogen fluoride (HF), can be lost during sample preparation, especially during evaporative steps or wet digestion.[1][4] Ensure a closed system or use methods designed to trap volatile analytes if they are of interest.

Section 2: Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful, highly specific technique for identifying and quantifying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5][6] However, its unique characteristics can introduce spectral artifacts.

FAQ 2.1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

Answer: A distorted baseline is a frequent artifact in ¹⁹F NMR that can severely hinder accurate integration and peak phasing. This issue typically stems from a few key factors related to the wide spectral width of ¹⁹F signals.

Causality: The chemical shift range in ¹⁹F NMR can span over 800 ppm, which is vastly wider than for ¹H NMR.[7] Acquiring data over such a large spectral width can lead to artifacts from acoustic ringing, probe background signals, and improper data processing.[8]

Troubleshooting Workflow:

start Distorted ¹⁹F NMR Baseline Detected sw_check Is the spectral width (SW) very large? start->sw_check phase_check Was a large first-order phase correction applied? sw_check->phase_check No reduce_sw Action: Reduce SW to the region of interest. Acquire a wider 'scout' scan first if needed. sw_check->reduce_sw Yes delay_check Is there a short acquisition delay (d1)? phase_check->delay_check No rephase Action: Re-process the FID. Use automated phasing or apply minimal manual first-order correction. phase_check->rephase Yes probe_check Are broad, underlying signals present? delay_check->probe_check No increase_delay Action: Increase the acquisition delay (e.g., ACQDW * 4) to allow the FID to decay further. delay_check->increase_delay Yes background_sub Action: Acquire a background spectrum of the probe with a 'dummy' sample. This may indicate probe background. probe_check->background_sub Yes result Improved Baseline reduce_sw->result rephase->result increase_delay->result background_sub->result

Caption: Workflow for troubleshooting a distorted ¹⁹F NMR baseline.

FAQ 2.2: The integrals in my quantitative ¹⁹F NMR are inaccurate. What's the cause?

Answer: While ¹⁹F NMR is excellent for quantification, accurate integration requires careful parameter selection. Inaccurate integrals are often due to incomplete T1 relaxation or variations in the nuclear Overhauser effect (NOE).

Causality: The time it takes for different ¹⁹F nuclei to relax back to their equilibrium state after a pulse (the T1 relaxation time) can vary significantly. If the delay between pulses (the relaxation delay) is too short, signals from nuclei with long T1 times will not fully recover, leading to lower-than-expected integral values.[9]

Protocol for Accurate Quantification:

  • Measure T1: Perform an inversion-recovery experiment to determine the T1 values for all signals of interest.

  • Set Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T1 value measured. This ensures >99% relaxation for all nuclei.[9]

  • Use Inverse-Gated Decoupling: If you are decoupling other nuclei (like ¹H), use an inverse-gated decoupling sequence. This turns the decoupler on only during signal acquisition, preventing the NOE from altering signal intensities while still providing decoupled spectra.[9]

  • Ensure Flat Baseline: Use the troubleshooting steps in FAQ 2.1 to ensure a flat, reliable baseline before integration.

Section 3: Mass Spectrometry (MS)

MS is indispensable for detecting and quantifying fluorinated compounds, but fluorine's high electronegativity and ionization potential create significant challenges for common ionization techniques.[4][10]

FAQ 3.1: Why is direct fluorine detection with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) so challenging?

Answer: Direct detection of fluorine using standard ICP-MS is nearly impossible due to fundamental physicochemical properties of the element.

Causality:

  • High Ionization Potential: Fluorine has a very high first ionization energy (17.4 eV), which is significantly higher than the ionization energy of the argon used to sustain the plasma (15.8 eV).[4] Consequently, very few F⁺ ions are formed in the plasma, resulting in extremely low sensitivity.

  • Spectral Interferences: The mass-to-charge ratio (m/z) of the fluorine ion (¹⁹F⁺) is subject to severe spectral interferences from common polyatomic ions like ¹⁸OH⁺ and ¹H₂¹⁶O¹H⁺.[11]

Solution: Chemical Modification & Advanced MS

The modern solution is to convert the fluorine analyte into a more easily detectable polyatomic ion in situ by introducing a reaction gas or solution. This is often done in a tandem mass spectrometer (ICP-MS/MS).

MethodDescriptionAdvantageReference
Barium Reaction Barium is introduced into the sample stream. In the plasma, it reacts with fluorine to form the stable [BaF]⁺ ion (m/z 157), which is then detected.Moves the analytical signal to a higher m/z, avoiding the primary low-mass interferences. Enables robust, compound-independent fluorine quantification.[12][13]
Sodium Adduct A newer method where NaF is formed in the ICP, followed by the formation of Na₂F⁺ in the plasma afterglow.Offers significantly improved sensitivity and can be interfaced with molecular MS instruments for further gains.[12]

This approach allows for a non-targeted, "total fluorine" analysis, which is powerful for discovering novel fluorinated compounds or metabolites that are not ionizable by other means.[13][14]

FAQ 3.2: My fluorinated analyte gives a poor or no signal with Electrospray Ionization (ESI)-MS. How can I improve detection?

Answer: The unique properties of fluorinated compounds—being both hydrophobic and lipophobic—can disrupt the ESI process.[15] Furthermore, many novel fluorinated compounds, particularly those without a readily ionizable functional group, are simply not amenable to ESI.[4]

Causality: ESI relies on the formation of charged droplets and subsequent ion evaporation. The low surface energy and high volatility of many fluorinated molecules can interfere with this process.[15] Additionally, if the molecule lacks a site that can be easily protonated or deprotonated, it will not ionize efficiently.

Troubleshooting & Alternative Strategies:

  • Optimize Mobile Phase:

    • pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to promote the desired ionic state (protonated for positive mode, deprotonated for negative mode).

    • Solvent Modifiers: For negative mode, adding small amounts of bases like ammonium hydroxide can improve deprotonation. For positive mode, acids like formic acid are standard.

  • Consider Alternative Ionization:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more effective for less polar compounds that are difficult to ionize with ESI.

    • ICP-MS: As described in FAQ 3.1, coupling HPLC to an ICP-MS provides a fluorine-specific detector that is independent of the molecule's ability to be ionized by soft techniques like ESI.[13] This is an excellent strategy for non-targeted analysis.

start Poor ESI-MS Signal for Fluorinated Analyte check_ionizable Does the molecule have an easily ionizable group? start->check_ionizable optimize_esi Optimize ESI Conditions: - Adjust mobile phase pH - Add solvent modifiers check_ionizable->optimize_esi Yes try_apci Switch to APCI Source check_ionizable->try_apci No / Unsure success Signal Improved optimize_esi->success fail Consider Derivatization or Alternative Analysis optimize_esi->fail No Improvement use_icpms Use HPLC-ICP-MS/MS for fluorine-specific detection try_apci->use_icpms Still Poor Signal try_apci->success Signal Improved use_icpms->success

Caption: Decision tree for troubleshooting poor MS ionization.

Section 4: Chromatography

Separating fluorinated compounds from their non-fluorinated counterparts or from complex mixtures can be challenging due to their unique partitioning behavior. Standard C18 columns are often not optimal.[16][17]

FAQ 4.1: I'm struggling to separate a fluorinated compound from its non-fluorinated analog using a C18 column. What should I try?

Answer: Standard C18 columns rely on hydrophobic interactions, but the introduction of fluorine creates a different type of interaction ("fluorophilicity") that is not well exploited by hydrocarbon stationary phases. To improve separation, you should consider using a fluorinated stationary phase or a fluorinated mobile phase modifier.

Causality: Heavily fluorinated molecules have unique partitioning properties and tend to interact more strongly with other fluorinated molecules than with hydrocarbons.[18] This "fluorous effect" can be leveraged for chromatographic separation.

Strategies for Enhanced Separation:

StrategyStationary PhaseMobile PhasePrinciple of Operation
Fluorinated Phase Pentafluorophenyl (PFP) or PerfluoroalkylStandard (e.g., ACN/H₂O)PFP phases offer multiple retention mechanisms including dipole-dipole, π-π, and charge transfer interactions, providing unique selectivity for fluorinated and aromatic compounds.[19]
Fluorous Pairing Standard C8 or C18Contains a fluorinated alcohol (e.g., Trifluoroethanol - TFE)The fluorinated eluent modifies the surface of the C18 phase, creating a "pseudo-fluorous" environment that enhances retention and separation of fluorinated analytes.[16][18]
Temperature Optimization EitherEitherIncreasing temperature often improves separation efficiency for fluorinated compounds, even though it may reduce overall retention time. Baseline separation can sometimes be achieved only at elevated temperatures (e.g., 45°C).[16]

Key Insight: A "like-dislikes-like" principle often applies. Pairing a hydrocarbon column with a fluorinated eluent, or a fluorinated column with a hydrocarbon eluent, frequently provides the best separation between fluorinated and non-fluorinated species.[18]

Section 5: Compound Stability & Metabolism

A common reason for incorporating fluorine into drug candidates is to block metabolic soft spots and increase stability.[20][21] However, the C-F bond is not invincible and can be metabolically cleaved, sometimes leading to toxic byproducts.[22][23]

FAQ 5.1: My fluorinated drug candidate shows unexpected instability or metabolism. Isn't the C-F bond supposed to be stable?

Answer: While the C-F bond has a very high bond dissociation energy, this measures homolytic (radical) cleavage. Under physiological conditions, cleavage is typically heterolytic (involving ions) and can be facilitated by enzymatic processes or neighboring functional groups.[22]

Causality & Mechanisms of Decomposition:

  • Metabolic Oxidation: Cytochrome P450 enzymes can hydroxylate fluorinated carbons. For example, a difluoromethyl group (-CF₂H) can be oxidized to an unstable hemiaminal that rapidly eliminates HF.[22]

  • Neighboring Group Participation: An adjacent functional group within the molecule can act as an intramolecular nucleophile, displacing fluoride. This is a key consideration in prodrug design and stability assessment.[22]

  • Formation of Toxic Metabolites: The metabolism of some fluorinated compounds can yield highly toxic byproducts. A classic example is the formation of fluoroacetic acid, a Krebs cycle inhibitor, from certain fluoroethers or fluoroamines.[20]

Recommendations for Drug Development Professionals:

  • Early Stability Screening: Conduct early-stage stability tests in aqueous buffers at physiological pH and in the presence of biological matrices (e.g., liver microsomes, plasma).[22]

  • Metabolite Identification: Do not assume the C-F bond is inert. Use high-resolution MS and techniques like HPLC-ICP-MS to screen for both expected and unexpected fluorinated metabolites, as well as the release of inorganic fluoride.

  • Understand the Local Chemical Environment: The stability of a C-F bond is highly dependent on the surrounding molecular structure. Be wary of placing fluorine atoms beta to atoms with lone pairs (like nitrogen in an amine) or in other positions where they can be activated toward nucleophilic displacement.[22]

References
  • Analytical challenges in the characterization of fluorinated compounds. (n.d.). BenchChem.
  • Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health.
  • Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate.
  • Trends towards effective analysis of fluorinated compounds using inductively coupled plasma mass spectrometry (icp-ms). (2021). Bohrium.
  • Xiao, N., & Yu, Y. B. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health.
  • Fluorine-19 NMR Spectra Troubleshooting Center. (n.d.). BenchChem.
  • Gonet, B. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor.
  • Chan, G. C., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health.
  • Avoiding Pitfalls in PFAS Research: A Guide for New Researchers. (n.d.). ResearchGate.
  • Avoiding Pitfalls in PFAS Research: A Guide for New Researchers. (2025). World Scientific Publishing.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate.
  • 19Flourine NMR. (n.d.). University of Ottawa.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
  • Zhou, S. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Lin, D., & Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Johnson, B. F., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Institutes of Health.
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (n.d.). ResearchGate.
  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Future challenges and opportunities with fluorine in drugs?. (2023). ResearchGate.
  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (2021). PubMed.
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). PubMed.

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Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Difluoro-2-methoxybenzonitrile and 2,4-Difluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, fluorinated benzonitriles serve as critical building blocks. Their unique electronic properties and metabolic stability make them prized intermediates. However, the precise arrangement of substituents on the aromatic ring can dramatically alter a molecule's reactivity, dictating its synthetic utility. This guide provides an in-depth, objective comparison of two constitutional isomers: 3,5-Difluoro-2-methoxybenzonitrile and 2,4-Difluoro-3-methoxybenzonitrile .

We will dissect how the subtle shift in substituent positioning profoundly impacts their susceptibility to key chemical transformations. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols, offering researchers and drug development professionals a predictive framework for strategic synthetic planning.

I. Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents. Let's analyze the electronic contributions of the fluorine, methoxy, and nitrile groups.

  • Fluorine (F): Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weak electron-donating resonance effect (+R). The inductive effect is dominant, making fluorine a deactivating yet ortho, para-directing group in electrophilic aromatic substitution.

  • Methoxy (-OCH₃): Exhibits a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) from its lone pairs. This makes it a potent activating, ortho, para-directing group.

  • Nitrile (-C≡N): Acts as a powerful deactivating group through both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). It is a meta-director in electrophilic aromatic substitution.

Isomer 1: this compound

In this isomer, the electron-donating methoxy group is flanked by two electron-withdrawing fluorine atoms. The powerful nitrile group is positioned ortho to the methoxy group. The two fluorine atoms are critically positioned meta to the nitrile group, a placement that will prove significant in our reactivity analysis.

Isomer 2: 2,4-Difluoro-3-methoxybenzonitrile

Here, the arrangement is markedly different. The strongly deactivating nitrile group has fluorine atoms at both its ortho (C2) and para (C4) positions. This specific orientation is a classic motif for activating an aromatic ring toward nucleophilic attack.[1] The methoxy group is situated at the C3 position, adjacent to both fluorine atoms.

PropertyThis compound2,4-Difluoro-3-methoxybenzonitrile
Molecular Formula C₈H₅F₂NO[2]C₈H₅F₂NO[3]
Molecular Weight 169.13 g/mol [2]169.13 g/mol [3]
CAS Number 886496-72-6[4]220353-20-8[3]
Predicted Major Reactivity Type Low reactivity towards SNArHigh reactivity towards SNAr

II. Comparative Reactivity: A Tale of Two Isomers

The primary divergence in the chemical behavior of these two molecules is their susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[5] A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a suitable leaving group (in this case, fluoride), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] The reaction is greatly accelerated when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can delocalize and stabilize the negative charge of the intermediate.[6]

Reactivity of 2,4-Difluoro-3-methoxybenzonitrile: This isomer is primed for SNAr. The fluorine at the C4 position is para to the powerfully electron-withdrawing nitrile group. The fluorine at the C2 position is ortho to the nitrile. This arrangement provides excellent stabilization for the Meisenheimer complex formed upon nucleophilic attack at either C2 or C4. Consequently, this isomer is expected to be highly reactive towards nucleophiles, readily undergoing substitution of one of its fluorine atoms. The C4 position is generally favored for attack due to slightly better charge delocalization onto the nitrile group from the para position and potentially less steric hindrance compared to the C2 position, which is adjacent to the methoxy group.

Reactivity of this compound: In stark contrast, the fluorine atoms in this isomer are positioned meta to the nitrile group. While the nitrile group still deactivates the ring, its resonance-withdrawing effect cannot extend to the anionic center of a Meisenheimer complex formed by attack at C3 or C5. This lack of direct resonance stabilization makes the intermediate significantly less stable and the activation energy for the reaction much higher.[5] Therefore, This compound is predicted to be substantially less reactive, or even inert, towards SNAr under conditions where its isomer reacts readily.

SNAr_Comparison Figure 1: Predicted S_NAr Reactivity Comparison cluster_0 2,4-Difluoro-3-methoxybenzonitrile (HIGHLY REACTIVE) cluster_1 This compound (LOW REACTIVITY) A 2,4-Isomer B Meisenheimer Complex (Stabilized) A->B + Nu⁻ (Fast) C Substituted Product B->C - F⁻ (Fast) E Meisenheimer Complex (Unstabilized) D 3,5-Isomer D->E + Nu⁻ (Very Slow / High Ea) F No Reaction (typically) E->F Reverts to Starting Material

Caption: Predicted SNAr reactivity pathways for the two isomers.

B. Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring.[7] The reaction proceeds through a positively charged intermediate (an arenium ion), and its rate is enhanced by electron-donating groups.[8]

Both isomers are heavily substituted with multiple electron-withdrawing groups (two fluorines and a nitrile). These groups strongly deactivate the aromatic ring towards attack by electrophiles. The activating effect of the single methoxy group is insufficient to overcome the deactivating power of the other three substituents. Therefore, both This compound and 2,4-Difluoro-3-methoxybenzonitrile are expected to be extremely unreactive towards electrophilic aromatic substitution. Forcing a reaction with harsh conditions (e.g., strong Lewis acids, high temperatures) would likely lead to low yields and a complex mixture of products.[9]

C. Reactions of the Nitrile Group

The nitrile group itself can undergo transformations like hydrolysis to a carboxylic acid or reduction to a primary amine.

  • Hydrolysis: This reaction can be catalyzed by strong acid or base.[10] The electron-withdrawing nature of the fluorine atoms in both isomers should render the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide. While there may be minor kinetic differences due to the varied electronic environments, both isomers are expected to undergo hydrolysis under appropriate conditions. For instance, hydrolysis of 2,4-Difluoro-3-methoxybenzonitrile with hydrobromic acid is a known step in the synthesis of the corresponding benzoic acid.[11]

  • Reduction: The nitrile group can be reduced to a benzylamine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[12] Similar to hydrolysis, the reactivity of the nitrile group itself is not expected to differ dramatically between the two isomers.

III. Experimental Protocols

The following protocols describe representative procedures for key transformations, designed to validate the predicted reactivity differences.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)

This experiment is designed to directly compare the SNAr reactivity of the two isomers with an amine nucleophile.

Objective: To demonstrate the higher reactivity of 2,4-Difluoro-3-methoxybenzonitrile towards SNAr compared to this compound.

Reagents:

  • This compound

  • 2,4-Difluoro-3-methoxybenzonitrile

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

Procedure:

  • Set up two identical reaction vials. In Vial A, place this compound (1.0 mmol). In Vial B, place 2,4-Difluoro-3-methoxybenzonitrile (1.0 mmol).

  • To each vial, add potassium carbonate (2.0 mmol) and anhydrous DMSO (5 mL).

  • To each vial, add pyrrolidine (1.2 mmol) via syringe.

  • Seal both vials and place them in a pre-heated oil bath at 80 °C.

  • Monitor the progress of both reactions periodically (e.g., every hour) by taking a small aliquot from each vial, diluting it with ethyl acetate, and analyzing by TLC or GC-MS.

  • After 6 hours, cool the reactions to room temperature.

  • Pour the contents of each vial into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR and GC-MS to determine the extent of conversion.

Expected Outcome:

  • Vial B (2,4-Isomer): A high conversion to the substituted product (2-(pyrrolidin-1-yl)-4-fluoro-3-methoxybenzonitrile or 4-(pyrrolidin-1-yl)-2-fluoro-3-methoxybenzonitrile) is expected.

  • Vial A (3,5-Isomer): Little to no conversion is expected, with the starting material being recovered largely unchanged. This result would experimentally confirm the profound deactivation of the 3,5-isomer towards SNAr.

SNAr_Workflow start Prepare Two Vials: A: 3,5-Isomer B: 2,4-Isomer reagents Add K₂CO₃, DMSO, and Pyrrolidine to each start->reagents heat Heat both vials at 80 °C reagents->heat monitor Monitor reactions by TLC or GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup analysis Analyze crude product by NMR / GC-MS workup->analysis end Compare Conversion Rates analysis->end

Caption: General experimental workflow for the comparative SNAr reaction.

Protocol 2: General Procedure for Nitrile Hydrolysis

Objective: To convert the benzonitrile functionality to a benzoic acid.

Reagents:

  • Difluoro-methoxybenzonitrile isomer (1.0 mmol)

  • Hydrobromic acid (48% aqueous solution, ~5 mL)[11]

Procedure:

  • Place the benzonitrile isomer in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux (approximately 120-140 °C).

  • Monitor the reaction for the disappearance of the starting material by TLC (a solvent system like 3:1 Hexanes:Ethyl Acetate is a good starting point). The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • The product, a carboxylic acid, may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzoic acid.

  • Purify the product by recrystallization or column chromatography as needed.

IV. Conclusion and Synthetic Implications

The comparative analysis of this compound and 2,4-Difluoro-3-methoxybenzonitrile reveals a stark difference in their chemical reactivity, driven entirely by the regiochemical placement of their substituents.

  • 2,4-Difluoro-3-methoxybenzonitrile is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . The ortho and para relationship of the fluorine atoms to the strong electron-withdrawing nitrile group makes it highly susceptible to displacement by nucleophiles. This makes it a valuable intermediate for introducing a wide variety of functional groups at the C2 or C4 position.

  • This compound , conversely, is predicted to be highly resistant to SNAr due to the meta orientation of its fluorine atoms relative to the nitrile group. This isomer would be the substrate of choice when the synthetic goal is to preserve the difluoro-aromatic core while performing chemistry exclusively at the nitrile or methoxy positions.

For researchers in medicinal and materials chemistry, this distinction is critical. The choice between these two isomers is not arbitrary; it is a strategic decision that dictates the feasibility of subsequent synthetic steps. Understanding these inherent reactivity patterns allows for the logical design of synthetic routes, saving valuable time and resources in the pursuit of complex molecular targets.

References

[11] Benchchem Technical Support Center. Synthesis of 2,4-Difluoro-3-methoxybenzoic acid. [Online]. Available: [2] ChemBK. This compound. [Online]. Available: [3] Santa Cruz Biotechnology. 2,4-Difluoro-3-methoxybenzonitrile. [Online]. Available: [1] Wikipedia. Nucleophilic aromatic substitution. [Online]. Available: [Link] Wikipedia. Electrophilic aromatic substitution. [Online]. Available: [Link] [12] Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Online]. Available: [6] Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online]. Available: [Link] [5] Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Online]. Available: [Link] [9] University of Michigan. Electrophilic Aromatic Substitution. [Online]. Available: [8] Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Online]. Available: [Link] [4] Chemdad. This compound. [Online]. Available: [10] ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Online]. Available: [Link]

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A Comparative Guide to the Synthesis of 3,5-Difluoro-2-methoxybenzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Difluoro-2-methoxybenzonitrile in Modern Chemistry

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms and the methoxy and nitrile groups imparts unique electronic properties and metabolic stability to its derivatives, making it a sought-after building block for drug discovery and materials science professionals. This guide provides a comparative analysis of the potential synthetic routes to this important molecule, offering insights into the underlying chemical principles and practical considerations for laboratory and potential scale-up applications. While detailed, peer-reviewed synthetic protocols for this compound are not abundant in publicly accessible literature, this guide constructs and evaluates plausible synthetic pathways based on established organic chemistry principles and analogous transformations.

Retrosynthetic Analysis: Devising Pathways to a Key Intermediate

A retrosynthetic analysis of this compound suggests several potential strategies for its construction. The primary disconnections can be made at the C-CN bond, suggesting the introduction of the nitrile group as a key final step, or at the C-O bond of the methoxy group. This analysis leads to two principal hypothetical synthetic routes that will be explored in this guide:

  • Route 1: Ortho-Directed Lithiation and Cyanation of a Dihaloanisole Precursor. This approach leverages the directing effect of the methoxy group to achieve regioselective functionalization of the aromatic ring.

  • Route 2: Sandmeyer Reaction of a Substituted Aniline. This classical yet powerful transformation allows for the introduction of the nitrile group via a diazonium salt intermediate.

The following sections will delve into the theoretical basis and proposed experimental execution of each route, followed by a comparative summary to aid researchers in selecting the most appropriate strategy for their specific needs.

Route 1: Synthesis via Ortho-Directed Lithiation and Cyanation

This proposed route commences with the commercially available 2,6-difluoroanisole (1,3-difluoro-2-methoxybenzene). The methoxy group is a well-established ortho-directing group in electrophilic aromatic substitution and, importantly, can also direct deprotonation (lithiation) to the adjacent ortho position. This regioselectivity is crucial for the successful synthesis of the target molecule.

Conceptual Workflow

Caption: Proposed workflow for Route 1.

Proposed Experimental Protocol

Step 1: Ortho-Lithiation of 1,3-Difluoro-2-methoxybenzene

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a suitable solvent.

  • To this cooled solution, add a solution of 1,3-difluoro-2-methoxybenzene in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate. The methoxy group directs the lithiation to the C2 position, which is flanked by the two fluorine atoms.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like LDA or a carefully controlled addition of n-BuLi at low temperatures is critical to prevent side reactions, such as nucleophilic aromatic substitution of the fluorine atoms. Anhydrous conditions are paramount as organolithium reagents are highly reactive towards water.

Step 2: Cyanation of the Lithiated Intermediate

  • While maintaining the reaction temperature at -78 °C, slowly add a solution of a suitable cyanating agent, such as p-toluenesulfonyl cyanide (TsCN) or N-cyanobenzotriazole, in anhydrous THF.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Slowly warm the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Mechanistic Insight: The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbon of the cyanating agent to form the desired carbon-carbon bond, yielding the benzonitrile product.

Route 2: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of various functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This proposed route would begin with the synthesis of the corresponding aniline precursor, 2-amino-3,5-difluoro-6-methoxyaniline.

Conceptual Workflow

Caption: Proposed workflow for Route 2.

Proposed Experimental Protocol

Step 1: Synthesis of the Aniline Precursor (Hypothetical)

Step 2: Diazotization of 2-Amino-3,5-difluoro-6-methoxyaniline

  • Dissolve the aniline precursor in a cold aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.

Trustworthiness of the Protocol: The diazotization of anilines is a well-established and reliable reaction.[4] Careful temperature control is crucial as diazonium salts can be unstable at higher temperatures.

Step 3: Sandmeyer Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

  • Work-up involves neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Expertise in Action: The choice of copper(I) cyanide is critical for the success of the Sandmeyer cyanation. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1][5]

Comparative Analysis of the Synthetic Routes

To assist researchers in selecting the most suitable method, the two proposed routes are compared based on several key parameters in the table below.

ParameterRoute 1: Ortho-Directed Lithiation and CyanationRoute 2: Sandmeyer Reaction
Starting Material Availability 1,3-Difluoro-2-methoxybenzene is commercially available.The required aniline precursor is not readily available and would need to be synthesized.
Number of Steps Potentially a two-step, one-pot procedure.Multi-step synthesis due to the need to prepare the aniline precursor.
Regioselectivity High, directed by the methoxy group.Dependent on the regioselectivity of the aniline synthesis.
Reaction Conditions Requires strictly anhydrous conditions and very low temperatures (-78 °C).Diazotization requires low temperatures (0-5 °C), but the cyanation step may be performed at room temperature or with gentle heating.
Reagent Toxicity and Handling Organolithium reagents are pyrophoric and require careful handling. Cyanating agents are toxic.Diazonium salts can be explosive if isolated. Sodium nitrite and copper cyanide are toxic.
Potential Yield and Purity Potentially high yield and purity due to high regioselectivity.Overall yield would be dependent on the efficiency of the aniline synthesis.
Scalability Can be challenging to scale up due to the need for very low temperatures and handling of pyrophoric reagents.The Sandmeyer reaction is generally scalable, but the synthesis of the precursor might pose challenges.

Conclusion and Recommendations

Based on this comparative analysis, Route 1, the ortho-directed lithiation and cyanation of 1,3-difluoro-2-methoxybenzene, appears to be the more direct and potentially higher-yielding approach for the synthesis of this compound, provided that the challenges associated with handling organolithium reagents and ensuring strictly anhydrous conditions can be effectively managed in the laboratory setting. The commercial availability of the starting material is a significant advantage.

Route 2, utilizing the Sandmeyer reaction, is a viable alternative, but its practicality is hampered by the lack of a readily available aniline precursor. The development of an efficient and regioselective synthesis for this precursor would be a prerequisite for this route to be competitive.

For researchers and drug development professionals, the choice between these routes will ultimately depend on the available laboratory infrastructure, expertise in handling sensitive reagents, and the desired scale of the synthesis. It is strongly recommended that small-scale pilot reactions are conducted to optimize conditions and validate the chosen route before proceeding to a larger scale.

References

  • ChemBK. This compound. (n.d.). Retrieved from [Link][6][7]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link][1]

  • PubChem. This compound. Retrieved from [Link][3][8]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link][2]

  • chemeurope.com. (n.d.). Sandmeyer reaction. Retrieved from [Link][3]

  • Gallagher, T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3179. Retrieved from [Link][5]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. Retrieved from [Link][9]

  • Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][4]

Sources

biological activity of 3,5-Difluoro-2-methoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Fluorinated Benzonitrile Derivatives as Pim-1 Kinase Inhibitors

This guide provides a detailed comparative analysis of the biological activity of 3,5-difluoro-2-methoxybenzonitrile derivatives and their structural analogs, with a primary focus on their role as Pim-1 kinase inhibitors. We will delve into the structure-activity relationships (SAR), experimental validation, and mechanistic insights that define their potential in oncological drug discovery.

Fluorine-containing organic molecules are of immense interest in medicinal chemistry due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups. The benzonitrile moiety itself is a versatile scaffold, found in a variety of bioactive compounds. The combination of these features in fluorinated benzonitriles has led to their exploration in various therapeutic areas. While this compound serves as a valuable chemical intermediate, a closely related isomer, the 2,6-difluorobenzonitrile scaffold, has emerged as a particularly potent core for the development of enzyme inhibitors, most notably targeting Pim-1 kinase.

Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers, including prostate cancer and certain leukemias and lymphomas. It plays a crucial role in cell survival, proliferation, and apoptosis resistance, making it an attractive target for anticancer drug development. The discovery of small molecules that can effectively and selectively inhibit Pim-1 is a key objective in modern oncology research.

This guide will focus on a comparative analysis of a series of 2,6-difluorobenzonitrile derivatives, based on the seminal work in this area, to illustrate how subtle structural modifications can dramatically impact biological activity.

Comparative Analysis of Pim-1 Kinase Inhibition

The development of potent Pim-1 inhibitors based on the 2,6-difluorobenzonitrile scaffold has been a subject of significant research. A key study in this area systematically explored how different substituents on an aniline ring connected to the benzonitrile core influence inhibitory activity. This structure-activity relationship (SAR) is crucial for rational drug design.

Core Scaffold and Key Interactions

The foundational structure for this class of inhibitors consists of a 2,6-difluorobenzonitrile headgroup linked to a substituted aniline ring via an amine bridge. The 2,6-difluoro substitution pattern is critical for activity, as it helps to properly orient the molecule within the ATP-binding pocket of the Pim-1 kinase. The nitrile group (-CN) acts as a key hydrogen bond acceptor, interacting with the backbone NH of Val126 in the hinge region of the enzyme. The fluorine atoms also contribute to favorable interactions within the binding site.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the inhibitory activity (IC50) of several representative 2,6-difluorobenzonitrile derivatives against Pim-1 kinase. The data is adapted from studies that explored the impact of varying the substitution pattern on the aniline ring.

Compound ID Aniline Substituent (R) Pim-1 IC50 (nM) Notes
1 4-Methyl1500Modest activity, serves as a baseline.
2 4-Methoxy400Introduction of a methoxy group improves potency.
3 3,4-Dimethoxy100Adding a second methoxy group further enhances activity.
4 3,4,5-Trimethoxy25The trimethoxy substitution pattern yields a highly potent inhibitor.
5 4-(Morpholin-4-yl)15A bulky, polar group at the 4-position leads to excellent potency.

Analysis of the Data:

  • Effect of Methoxy Groups: A clear trend is observed with the addition of methoxy groups to the aniline ring. The progression from a single methoxy group (Compound 2 ) to a trimethoxy substitution (Compound 4 ) results in a significant increase in inhibitory potency, with the IC50 value dropping from 400 nM to 25 nM. This suggests that the methoxy groups are involved in favorable interactions within the Pim-1 binding pocket, potentially through hydrogen bonding or by influencing the overall conformation of the molecule.

  • Impact of a Bulky Polar Group: The introduction of a morpholine ring at the 4-position (Compound 5 ) results in one of the most potent compounds in the series, with an IC50 of 15 nM. This indicates that the binding pocket can accommodate bulky and polar substituents in this region, and that such interactions are highly favorable for inhibitory activity.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections describe the general procedures for the synthesis of these compounds and the biochemical assay used to determine their Pim-1 inhibitory activity.

General Synthetic Workflow

The synthesis of the 2,6-difluorobenzonitrile-aniline derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction.

Diagram of Synthetic Workflow:

G A 2,6-Difluorobenzonitrile C SNAr Reaction (e.g., K2CO3, DMF, 100 °C) A->C B Substituted Aniline B->C D Final Product (2-(Arylamino)-6-fluorobenzonitrile derivative) C->D Formation of C-N bond E Purification (e.g., Column Chromatography) D->E

Caption: General workflow for the synthesis of 2,6-difluorobenzonitrile derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, typically potassium carbonate (K2CO3, 2.0 equivalents), to the solution.

  • Addition of Benzonitrile: Add 2,6-difluorobenzonitrile (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to approximately 100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Pim-1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds is determined using a biochemical assay that measures the phosphorylation of a substrate by Pim-1 kinase.

Diagram of Inhibition Assay Workflow:

G A Pim-1 Kinase + Substrate (e.g., Biotinylated Peptide) D Incubation (e.g., 30 min at 30 °C) A->D B Test Compound (Varying Concentrations) B->D C ATP Solution (Initiates Reaction) C->D Start Kinase Reaction E Detection Reagent (e.g., LanthaScreen Eu-Antibody) D->E F Signal Measurement (e.g., TR-FRET) E->F

Caption: Workflow for a typical Pim-1 kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: Prepare a series of dilutions of the test compounds in a suitable buffer (e.g., Tris-HCl with MgCl2 and DTT).

  • Enzyme and Substrate Addition: In a 384-well plate, add the Pim-1 kinase enzyme and its substrate (e.g., a biotinylated peptide) to each well.

  • Compound Addition: Add the diluted test compounds to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (0% activity).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a detection reagent. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., TR-FRET ratio) using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathway

The inhibitory action of these 2,6-difluorobenzonitrile derivatives occurs at the cellular level by blocking the ATP-binding site of Pim-1 kinase. This prevents the phosphorylation of its downstream target proteins.

Diagram of Pim-1 Signaling Pathway Inhibition:

Caption: Inhibition of the Pim-1 signaling pathway by 2,6-difluorobenzonitrile derivatives.

By inhibiting Pim-1, these compounds can block its pro-survival and anti-apoptotic functions. For example, Pim-1 is known to phosphorylate the pro-apoptotic protein BAD, thereby inactivating it. Inhibition of Pim-1 prevents BAD phosphorylation, leading to the induction of apoptosis in cancer cells. Furthermore, Pim-1 can promote the stability and activity of the c-Myc oncoprotein. Thus, Pim-1 inhibitors can also indirectly downregulate c-Myc activity, further contributing to their anticancer effects.

Conclusion and Future Directions

The 2,6-difluorobenzonitrile scaffold has proven to be a highly effective core for the development of potent Pim-1 kinase inhibitors. The comparative analysis clearly demonstrates that the inhibitory activity can be finely tuned through systematic modification of the aniline moiety, with compounds bearing trimethoxy and morpholine substituents showing particularly high potency. The detailed synthetic and assay protocols provide a robust framework for the further development and optimization of these inhibitors.

Future research in this area will likely focus on improving the selectivity of these compounds for Pim-1 over other kinases, as well as optimizing their pharmacokinetic properties to enhance their potential as clinical drug candidates. The principles of structure-activity relationship explored in this guide will continue to be a cornerstone of these efforts.

References

  • Foloppe, N., et al. (2006). Discovery of 2-(Anilino)-6-fluorobenzonitriles as Potent Inhibitors of the Pim-1 Kinase. Bioorganic & Medicinal Chemistry Letters, 16(17), 4575-4580. Available at: [Link]

Introduction: The Strategic Value of the Nitrile and the Transformative Power of Fluorine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Benzonitriles for Researchers and Drug Development Professionals

Benzonitrile, a seemingly simple aromatic scaffold, is a cornerstone in the synthesis of complex organic molecules. Its nitrile group serves as a versatile chemical handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles, making it a privileged structure in medicinal chemistry and materials science.[1][2] The nitrile moiety is also a unique pharmacophore; its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor allow it to serve as a bioisostere for carbonyls, hydroxyl groups, and even halogens, profoundly influencing molecular interactions with biological targets.[3][4]

In modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for optimizing molecular properties.[5][6] The introduction of this small, highly electronegative atom can dramatically alter a molecule's physicochemical and pharmacokinetic profile.[7][8] When applied to the benzonitrile scaffold, fluorination offers a powerful method to fine-tune electronic properties, enhance metabolic stability, and modulate lipophilicity. This guide provides a comparative analysis of fluorinated and non-fluorinated benzonitriles, offering field-proven insights, detailed experimental protocols, and supporting data to guide researchers in their synthetic and drug development endeavors.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The substitution of hydrogen with fluorine on the benzonitrile ring introduces a fascinating interplay of electronic effects that ripple through the molecule, altering its fundamental properties. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its supreme electronegativity, while simultaneously participating in a weaker, distance-dependent electron-donating resonance effect (+M or π-donation) through its lone pairs.[9][10] This duality is the root of the significant, and sometimes counterintuitive, changes observed in the molecule's behavior.

The primary consequence of the dominant inductive effect is a significant alteration of the molecule's electronic landscape. This impacts ionization potential, dipole moment, and acidity/basicity (pKa).[11][12] Furthermore, these electronic changes, combined with the unique properties of the C-F bond, directly influence lipophilicity and metabolic stability—two critical parameters in drug design.

G cluster_props Impact of Fluorination bn Benzonitrile fbn 4-Fluorobenzonitrile p1 Dipole Moment (µ) Increases p2 Lipophilicity (logP) Context-Dependent p3 Metabolic Stability Increases p4 Acidity (pKa) Decreases (more acidic) G start 4-Bromoaniline int1 Diazonium Salt start->int1 Diazotization reagent1 1. NaNO₂, HCl 2. CuCN, KCN int1->reagent1 product1 4-Bromobenzonitrile reagent1->product1 Sandmeyer Reaction reagent2 Pd₂(dba)₃, dppf Zn(CN)₂, DMF product1->reagent2 product2 Benzonitrile Product reagent2->product2 Pd-Catalyzed Cyanation

Figure 2: Example Synthetic Workflow Combining Sandmeyer and Palladium-Catalyzed Reactions.

Experimental Protocol 1: Synthesis of 4-Methoxybenzonitrile (Non-Fluorinated)

This protocol describes a palladium-catalyzed cyanation of 4-bromoanisole, a common method with high functional group tolerance. [13] Materials:

  • 4-Bromoanisole (1.87 g, 10 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.70 g, 6 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 111 mg, 0.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • Toluene, Ethyl acetate, Brine

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-methoxybenzonitrile.

Experimental Protocol 2: Synthesis of 3-Fluoro-4-methylbenzonitrile (Fluorinated)

This protocol outlines the synthesis starting from a commercially available fluorinated building block, 4-bromo-2-fluoro-1-methylbenzene. [14] Materials:

  • 4-Bromo-2-fluoro-1-methylbenzene (1.89 g, 10 mmol)

  • Copper(I) cyanide (CuCN, 1.08 g, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 25 mL)

  • Aqueous ferric chloride (FeCl₃) solution

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-bromo-2-fluoro-1-methylbenzene and CuCN.

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask.

  • Reaction: Heat the mixture to 150 °C and maintain stirring for 6 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture to approximately 60 °C. Add a solution of FeCl₃ (4 g) and concentrated HCl (1 mL) in water (6 mL). Stir for 20 minutes to decompose the copper complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 40 mL).

  • Washing: Combine the organic layers and wash successively with dilute HCl, water, 10% NH₄OH solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation or crystallization to afford pure 3-fluoro-4-methylbenzonitrile.

Part 3: Comparative Applications in Drug Discovery

The benzonitrile moiety is prevalent in a wide range of pharmaceuticals, acting on diverse biological targets. [15][16]Fluorination is often employed to enhance potency, selectivity, and pharmacokinetic properties, transforming a promising lead compound into a viable drug candidate.

Non-Fluorinated Benzonitriles in Oncology
  • Aromatase Inhibitors: Letrozole is a non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer. Its benzonitrile group is crucial for binding to the heme iron of the aromatase enzyme, mimicking the natural substrate. [4]* Kinase Inhibitors: Many kinase inhibitors feature a benzonitrile scaffold, where the nitrile group often forms a key hydrogen bond in the ATP-binding pocket of the target kinase.

The Fluorine Advantage: Enhancing Performance

Introducing fluorine can confer several advantages:

  • Improved Potency: Fluorine can alter the electronic distribution to enhance binding affinity or create new, favorable interactions (e.g., orthogonal multipolar C-F···C=O interactions) with the target protein. [5][17]2. Enhanced Metabolic Stability: As previously discussed, blocking metabolic "soft spots" with fluorine leads to a longer drug half-life and improved bioavailability. [7][18]3. Modulated pKa: For compounds with nearby basic amines, fluorine's inductive effect can lower the pKa, reducing off-target effects (e.g., hERG liability) and improving cell permeability. [6][19]4. Increased Membrane Permeability: The trifluoromethyl group (-CF₃), in particular, is highly lipophilic and can significantly enhance a drug's ability to cross cell membranes and the blood-brain barrier. [1] Case Study: Enzalutamide Enzalutamide is a potent androgen receptor antagonist used in the treatment of prostate cancer. Its structure features a trifluoromethylbenzonitrile moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile is a key interacting group within the receptor's ligand-binding domain. [20]

G cluster_pathway MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ADP ADP RAF->ADP ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Fluorinated Benzonitrile Kinase Inhibitor Inhibitor->RAF ATP ATP ATP->RAF Binds

Figure 3: Mechanism of a Fluorinated Benzonitrile Inhibitor in the MAPK Signaling Pathway.

Experimental Protocol 3: In Vitro Metabolic Stability Assay

This protocol provides a generalized workflow for assessing the metabolic stability of a test compound (fluorinated or non-fluorinated) using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYP450s. [7][21] Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile containing an internal standard (for quenching and analysis)

  • Control compound with known stability (e.g., Verapamil - high clearance, Propranolol - low clearance)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix by diluting the HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-warm the master mix at 37 °C for 5 minutes.

  • Initiation: Prepare the reaction mixture by adding the test compound to the pre-warmed microsome solution to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube or well containing a larger volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the microsomal proteins.

  • Analysis: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

  • Data Calculation: Quantify the remaining parent compound at each time point relative to the 0-minute sample. Plot the natural log of the percentage of remaining compound versus time. The slope of this line (-k) is the elimination rate constant.

  • Half-Life (t½) Calculation: Calculate the half-life using the equation: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability. [7]

Conclusion and Future Outlook

The comparison between fluorinated and non-fluorinated benzonitriles highlights a central theme in modern chemistry: the power of subtle atomic changes to elicit profound functional consequences. While the non-fluorinated benzonitrile core remains a highly versatile and valuable scaffold, the strategic incorporation of fluorine provides an unparalleled toolkit for fine-tuning molecular properties. From enhancing metabolic stability to modulating electronic interactions for improved target affinity, fluorination empowers chemists to overcome common hurdles in drug development and materials design. [17][22] The future will likely see the development of more sophisticated fluorinated benzonitrile motifs and more precise and scalable late-stage fluorination techniques. As our understanding of fluorine's nuanced effects on biological systems deepens, these powerful molecules will continue to be instrumental in creating the next generation of innovative therapeutics and advanced materials.

References

  • Bralsford, R., Harris, P. V., & Price, W. C. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Mako, T. L., Byers, J. T., & Dichtel, W. R. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34365–34373. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Jasem, Y. A., Barkhad, M., et al. (2014). Two Ways of Preparing Benzonitriles Using BrCCl3–PPh3 as the Reagent. Journal of Chemical Research. Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]

  • Verbraeken, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(17), e202218410. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. Retrieved from [Link]

  • CUNY Academic Works. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. Retrieved from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • Jeffries, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(4), 1002-1031. Retrieved from [Link]

  • ACS Publications. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoride-catalyzed reduction of benzonitrile a. Retrieved from [Link]

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Autechaux. (n.d.). Exploring the Versatility of Benzonitrile Derivatives in Chemical Synthesis. Retrieved from [Link]

  • Larsson, A., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2854-2858. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Fluorine in drug discovery: Role, design and case studies. Saudi Pharmaceutical Journal, 30(9), 1269-1286.
  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Zhou, Y., & White, J. M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-979. Retrieved from [Link]

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Lv, K., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1490. Retrieved from [Link]

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  • ResearchGate. (n.d.). Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. Retrieved from [Link]

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validation of an analytical method for 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of an Analytical Method for 3,5-Difluoro-2-methoxybenzonitrile: A Comparative Analysis

In the landscape of pharmaceutical development and manufacturing, the purity and potency of chemical intermediates are paramount. This compound, as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical oversight. The validation of an analytical method for this compound is not merely a regulatory formality but a cornerstone of quality assurance, ensuring product consistency, safety, and efficacy.

This guide provides a comprehensive, experience-driven approach to the validation of a high-performance liquid chromatography (HPLC) method for this compound. It delves into the rationale behind experimental choices, presents a self-validating protocol, and compares the primary method against viable alternatives, offering a decision-making framework for researchers, scientists, and drug development professionals.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

The selection of an analytical method is the first critical decision. For a non-volatile, UV-absorbing molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the industry standard. This choice is predicated on its robustness, specificity, and wide applicability.

The validation process detailed below is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is a globally recognized standard.

Experimental Protocol: HPLC Method Validation

1. Specificity and Selectivity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Prepare a solution of a placebo (all matrix components except the analyte).

    • Prepare a solution of a known impurity standard.

    • Prepare a solution of the this compound reference standard.

    • Spike the analyte with known impurities and subject it to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Analyze all samples by HPLC.

  • Causality: This stress testing is crucial as it creates a "worst-case" scenario, ensuring that any potential degradation products or impurities do not co-elute with the main analyte peak, which would lead to an overestimation of its quantity. The peak purity should be assessed using a photodiode array (PDA) detector.

2. Linearity and Range:

  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Prepare a stock solution of the this compound reference standard.

    • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Causality: A linear relationship, demonstrated by a high correlation coefficient (r² > 0.999), is fundamental for accurate quantification. It validates the use of a simple proportional calculation to determine unknown concentrations.

3. Accuracy (as Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo matrix.

    • Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each level).

    • Analyze the samples and calculate the percentage recovery.

  • Causality: This procedure mimics the analysis of real samples and demonstrates that the method can accurately quantify the analyte without interference or loss from the matrix.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

  • Causality: This demonstrates the method's consistency and reliability over time and under different, but typical, operating conditions.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Analyze a series of diluted solutions of the analyte and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Measure the standard deviation of the y-intercepts of regression lines from the linearity study and use the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

  • Causality: Establishing LOD and LOQ is critical for the analysis of impurities or for trace-level quantification, defining the lower limits of the method's capability.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure:

    • Vary critical HPLC parameters one at a time, such as:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze the system suitability parameters for each condition.

  • Causality: A robust method is essential for transferability between different laboratories and instruments, ensuring consistent performance in a real-world setting.

Workflow for HPLC Method Validation

G cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) A Method Development B Reference Standard & Reagent Prep A->B C Specificity / Selectivity D Linearity & Range E Accuracy (Recovery) F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I System Suitability Checks B->I J Final Validation Report C->J D->J E->J F->J G->J H->J I->C I->D I->E I->F I->G I->H

Caption: Workflow for the validation of an analytical HPLC method.

Summary of Validation Data and Acceptance Criteria
Validation ParameterTypical Acceptance Criteria (ICH Q2 R1)Hypothetical Results for this compound
Specificity No interference at the retention time of the analyte. Peak purity > 99%.Peak is spectrally pure. No co-elution with impurities.
Linearity (r²) ≥ 0.9990.9995
Range Typically 80-120% of the test concentration.50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL
Robustness System suitability parameters must pass.All variations met system suitability criteria.

Comparative Analysis of Analytical Methods

While HPLC-UV is a robust primary choice, other techniques offer distinct advantages and may be more suitable depending on the specific analytical challenge.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC is a more recent evolution of HPLC that uses smaller particle size columns (<2 µm), leading to significantly improved performance.

  • Advantages over HPLC:

    • Speed: Run times can be reduced by a factor of 5-10, dramatically increasing sample throughput.

    • Resolution: Provides sharper and narrower peaks, allowing for better separation of closely eluting impurities.

    • Sensitivity: The sharper peaks lead to a greater peak height and an improved signal-to-noise ratio.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost savings and reduced environmental impact.

  • Considerations: Requires specialized high-pressure instrumentation and may necessitate re-validation of existing HPLC methods.

Alternative 2: Gas Chromatography (GC-FID/MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Applicability: While this compound itself can be analyzed by GC, this technique excels in detecting and quantifying volatile organic impurities that may be present from the synthesis process (e.g., residual solvents).

  • Advantages over HPLC:

    • Superior for Volatiles: Unmatched in its ability to separate and quantify volatile and semi-volatile compounds.

    • High Sensitivity: Flame Ionization Detection (FID) offers excellent sensitivity for hydrocarbons, while Mass Spectrometry (MS) provides definitive identification.

  • Disadvantages for the Primary Analyte:

    • Requires the analyte to be thermally stable and volatile.

    • Less suitable for non-volatile or thermally labile degradation products.

Comparison Guide: HPLC vs. UPLC vs. GC
FeatureHPLC-UV UPLC-UV GC-FID/MS
Primary Application Assay and impurity profiling of the main compound.High-throughput assay and impurity profiling with enhanced resolution.Analysis of volatile impurities and residual solvents.
Speed Standard (e.g., 10-30 min run time).Very Fast (e.g., 1-5 min run time).Fast to Standard, depending on the temperature program.
Resolution Good.Excellent.Excellent for volatile compounds.
Sensitivity Good.Very Good.Excellent (especially with MS).
Instrumentation Cost Moderate.High.Moderate to High (with MS).
Sample Throughput Moderate.High.High (with autosampler).
Best For Routine QC, method development, stability studies.High-throughput screening, complex mixture analysis, cleaning validation.Residual solvent analysis, raw material testing for volatile impurities.
Decision Logic for Method Selection

G A Start: Define Analytical Need B Is the primary goal to quantify This compound and its non-volatile impurities? A->B C Is high throughput or a complex impurity profile a key concern? B->C Yes F Is the goal to quantify residual solvents or volatile impurities? B->F No D Use validated HPLC-UV method C->D No E Develop and validate a UPLC-UV method C->E Yes G Develop and validate a GC-FID/MS method F->G Yes H Re-evaluate analytical strategy F->H No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The is a multifaceted process that underpins product quality. A well-validated HPLC-UV method serves as a reliable and robust workhorse for routine quality control, providing accurate and precise results for both the main compound and its non-volatile impurities.

For laboratories requiring higher throughput and enhanced resolution for complex impurity profiles, transitioning to a UPLC-UV method is a logical and powerful upgrade. Concurrently, a GC-based method is not a replacement but a necessary complementary tool, indispensable for the control of volatile impurities and residual solvents, which are outside the optimal range of liquid chromatography.

Ultimately, the choice of method is not a matter of which is "best" in isolation, but which is most fit-for-purpose. A comprehensive analytical control strategy will often employ a combination of these techniques, each validated for its specific intended use, to provide a complete picture of the quality and purity of this compound.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Novel Benzonitriles: A Case Study on 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and biological research, the introduction of novel chemical entities requires rigorous validation to ensure that experimental results are both accurate and meaningful. 3,5-Difluoro-2-methoxybenzonitrile is a substituted aromatic nitrile[1][2], a class of compounds that serves as a versatile scaffold in the synthesis of pharmaceuticals and agrochemicals[3][4]. However, before a compound like this can be confidently used in biological assays, its potential for off-target effects and assay interference must be thoroughly investigated.

Part 1: Structural Analysis and Potential for Assay Interference

The structure of this compound presents several features that warrant careful consideration in the context of biological assays. Understanding these features allows us to predict potential mechanisms of interference.

  • The Benzonitrile Core: The cyano group (-C≡N) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution[3]. This electronic feature can influence interactions with biological macromolecules.

  • Fluorine Substitution: The two fluorine atoms are highly electronegative and further increase the electron-deficient nature of the aromatic ring[4]. The carbon-fluorine bond is very strong, which can enhance metabolic stability[4]. However, the presence of fluorine can also alter non-covalent interactions, such as π-stacking with aromatic residues in proteins[5].

  • Potential for Covalent Reactivity: While the benzonitrile group itself is not a classic covalent modifier, its electronic properties, influenced by the fluorine atoms, render the aromatic ring susceptible to nucleophilic aromatic substitution[3][4]. It is plausible that under certain conditions, the compound could react covalently with nucleophilic residues (like cysteine or lysine) on proteins, leading to irreversible inhibition or non-specific binding[6][7][8]. This is a hallmark of many Pan-Assay Interference Compounds (PAINS)[9].

These structural characteristics can lead to several common types of assay interference:

  • Non-Specific Protein Binding: The compound's aromatic system and polarity may lead to non-specific binding to proteins, including antibodies and enzymes, disrupting the intended assay mechanics[10].

  • Fluorescence Interference: Aromatic systems are often fluorescent or can quench the fluorescence of assay reagents[11][12]. This is a critical consideration in fluorescence-based assays (e.g., FRET, TR-FRET, FP)[13][14][15].

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes, a well-known mechanism of assay interference[9][16].

  • Redox Activity: Some aromatic structures can participate in redox cycling, producing reactive oxygen species that can disrupt assay components[9][17][18].

Below is a diagram illustrating the logical workflow for investigating potential assay interference.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Validation & Mitigation cluster_3 Phase 4: Conclusion start Test Compound: This compound struct_analysis Structural Analysis (PAINS substructures, reactivity) start->struct_analysis lit_search Literature Search (Related Compounds) start->lit_search interference_assays General Interference Assays (Fluorescence, Aggregation) struct_analysis->interference_assays target_assay Primary Target Assay (Dose-Response Curve) lit_search->target_assay spike_recovery Spike & Recovery (Immunoassays) interference_assays->spike_recovery orthogonal_assay Orthogonal Assay (Different Technology) target_assay->orthogonal_assay counterscreen Counter-Screens (e.g., Detergent, Reducing Agents) target_assay->counterscreen mitigation Apply Mitigation Strategies (Dilution, Blockers) orthogonal_assay->mitigation counterscreen->mitigation conclusion Conclusion on Specificity (True Hit vs. Artifact) mitigation->conclusion

Caption: Workflow for identifying and validating assay interference.

Part 2: Comparison of Assay Interference Mechanisms

While we lack specific data for this compound, we can compare the potential interference mechanisms based on its structural class against well-characterized interference compound archetypes.

Interference MechanismPotential for this compoundKnown Interfering Compound Class (Example)Key Assay Technologies Affected
Fluorescence Quenching High. Aromatic systems can absorb light and quench fluorescence through FRET or collisional mechanisms.[11][19]Quinones, Curcumin. [9][20] These compounds have extended conjugated systems that absorb in the visible spectrum.FRET, TR-FRET, Fluorescence Polarization, AlphaScreen.[15][21]
Autofluorescence Moderate. The risk depends on the compound's specific excitation/emission spectra.[11]Stilbenes (e.g., Resveratrol). Often fluoresce in the blue-green region.Any fluorescence-based assay where compound emission overlaps with the signal.[12]
Covalent Modification Moderate. The electron-deficient ring is susceptible to nucleophilic attack, but the C-F bond is strong. Reactivity with soft nucleophiles like thiols is possible.[3][6]Rhodanines, Michael Acceptors. [9][20] These contain reactive electrophiles that readily form covalent bonds with protein nucleophiles.Enzyme inhibition assays, cell-based viability assays (e.g., modification of cellular thiols).
Compound Aggregation Moderate. Dependent on concentration and solubility. Hydrophobic character increases this risk.Many PAINS. [16] Aggregation is a common artifact in high-throughput screening.Enzyme assays (non-specific inhibition), surface-based assays (e.g., SPR).
Redox Cycling Low to Moderate. Benzonitrile is not a classic redox-active group, but this should be tested empirically.Quinones, Toxoflavin. [9][17] Can generate H₂O₂ in the presence of reducing agents, interfering with redox-sensitive assays.Assays using redox-sensitive labels (e.g., Resazurin) or enzymes.[22]

Part 3: Experimental Protocols for Cross-Reactivity Assessment

Trustworthy data is generated through self-validating protocols. The following methods are designed to proactively identify and characterize potential interference from a test compound like this compound.

Protocol 1: Intrinsic Fluorescence and Quenching Assessment

Objective: To determine if the test compound is intrinsically fluorescent or if it quenches the fluorescence of a common assay fluorophore.

Materials:

  • This compound (test compound)

  • DMSO (vehicle)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Standard fluorophore (e.g., Fluorescein or a fluorophore used in your primary assay)

  • Black, flat-bottom 96- or 384-well microplate

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Prepare Stock Solutions: Create a 10 mM stock of the test compound in DMSO. Prepare a 1 µM working solution of the standard fluorophore in assay buffer.

  • Set up Plate for Autofluorescence:

    • In triplicate, add assay buffer to wells.

    • Add the test compound to achieve a final concentration range (e.g., 0.1 µM to 100 µM), keeping the final DMSO concentration constant (e.g., ≤1%).

    • Include vehicle-only (DMSO) control wells.

  • Set up Plate for Quenching:

    • In triplicate, add the 1 µM fluorophore solution to wells.

    • Add the test compound to the same final concentration range as above.

    • Include vehicle-only (DMSO) control wells containing the fluorophore.

  • Incubation: Incubate the plates for 15 minutes at room temperature, protected from light.

  • Measurement:

    • Autofluorescence Plate: Scan the plate across a range of excitation and emission wavelengths to identify any intrinsic fluorescence of the test compound.

    • Quenching Plate: Read the plate using the specific excitation/emission wavelengths for the standard fluorophore (e.g., Ex/Em ~485/520 nm for Fluorescein).

  • Data Analysis:

    • For autofluorescence, plot intensity vs. compound concentration. A significant signal indicates interference risk.

    • For quenching, calculate the percent signal reduction relative to the vehicle control. A dose-dependent decrease indicates quenching.[19]

Protocol 2: Spike and Recovery for Immunoassays

Objective: To assess if the test compound interferes with antibody-antigen binding in a sandwich ELISA format, a common source of immunoassay interference.[10][23]

Materials:

  • Validated sandwich ELISA kit for a relevant analyte.

  • Sample matrix (e.g., serum, plasma)

  • Test compound stock solution (10 mM in DMSO)

  • Assay Buffer from the kit

Methodology:

  • Prepare Samples: Prepare three sets of samples as described by Biosynth[10].

    • Neat Matrix: The sample matrix alone.

    • Spiked Buffer (Control): Assay buffer spiked with a known concentration of the target analyte (e.g., the mid-point of the standard curve).

    • Spiked Matrix (Test): The sample matrix spiked with the same concentration of the target analyte.

  • Introduce Test Compound: Create parallel sets of the "Spiked Matrix" samples. To each parallel set, add the test compound at various final concentrations (e.g., 1 µM, 10 µM, 50 µM). Also, create a vehicle control (DMSO).

  • Perform ELISA: Run the ELISA according to the manufacturer's instructions with all prepared samples.

  • Data Analysis:

    • Calculate the concentration of the analyte in all samples using the standard curve.

    • Calculate the Percent Recovery for the Spiked Matrix samples (with and without the test compound) using the formula: Recovery (%) = [(Conc. in Spiked Matrix - Conc. in Neat Matrix) / Known Spiked Conc.] x 100

    • Interpretation: An ideal recovery is 80-120%. If the recovery in the presence of the test compound significantly deviates from the recovery of the vehicle control, it indicates interference.[10]

G cluster_0 Sample Preparation cluster_1 Interference Test cluster_2 ELISA & Analysis cluster_3 Conclusion A Neat Matrix ELISA Run ELISA Assay A->ELISA B Spiked Buffer (Analyte in Buffer) B->ELISA C Spiked Matrix (Analyte in Matrix) C1 Spiked Matrix + Vehicle (DMSO) C->C1 C2 Spiked Matrix + Test Compound C->C2 C1->ELISA C2->ELISA Calc Calculate % Recovery ELISA->Calc Compare Compare Recovery: Vehicle vs. Compound Calc->Compare NoInt No Interference (Recovery is similar) Compare->NoInt True Int Interference Detected (Recovery differs significantly) Compare->Int False

Caption: Experimental workflow for a Spike and Recovery experiment.

Part 4: Mitigation Strategies and Best Practices

If the initial experiments suggest interference, it does not necessarily invalidate the compound. Instead, further steps should be taken to understand and mitigate the effect.

  • Sample Dilution: This is the simplest method to reduce the concentration of an interfering substance, potentially below its effective interference threshold.[24][23]

  • Use of Detergents: For suspected aggregation-based interference, re-running the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates.

  • Orthogonal Assays: Confirm any "hits" from a primary screen using a secondary assay that relies on a different detection technology (e.g., confirm a fluorescence-based hit with an SPR or LC-MS-based assay).[12]

  • Blocking Agents: In immunoassays, adding blocking agents like BSA or commercial heterophilic antibody blockers can reduce non-specific binding.[10]

  • Counter-Screens for Covalent Reactivity: To test for non-specific covalent modification, a counter-screen using a thiol-containing reagent like Dithiothreitol (DTT) can be employed. If the compound's activity is significantly reduced in the presence of high concentrations of DTT, it suggests reactivity with cysteine residues.[18]

Conclusion

While specific cross-reactivity data for this compound is not publicly available, a thorough analysis of its chemical structure provides a rational basis for predicting potential assay interference. Its fluorinated benzonitrile core suggests a moderate-to-high risk for interference in fluorescence-based assays and a potential for non-specific or even covalent interactions with proteins.

True scientific rigor demands empirical validation. By employing the systematic, multi-tiered approach outlined in this guide—from initial spectroscopic profiling to specific counter-screens and mitigation strategies—researchers can confidently characterize the behavior of this compound, or any novel compound, in their experimental systems. This ensures that resources are focused on genuine biological hits rather than misleading artifacts, ultimately accelerating the pace of discovery.

References

  • How to Detect and Solve Immunoassay Interference. myadlm.org. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Protein-Induced Fluorescence Enhancement and Quenching in a Homogeneous DNA-Based Assay for Rapid Detection of Small-Molecule Drugs in Human Plasma. PubMed. [Link]

  • Protein-Induced Fluorescence Enhancement and Quenching in a Homogeneous DNA-Based Assay for Rapid Detection of Small-Molecule Drugs in Human Plasma. ACS Sensors. [Link]

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Taylor & Francis Online. [Link]

  • Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. ResearchGate. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. National Institutes of Health (NIH). [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. National Institutes of Health (NIH). [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. PubMed Central. [Link]

  • Pan Assay Interference Compounds. YouTube. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. PubMed. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Institutes of Health (NIH). [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PubMed. [Link]

  • Interference with Fluorescence and Absorbance. PubMed. [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. National Institutes of Health (NIH). [Link]

  • This compound (C8H5F2NO). PubChemLite. [Link]

  • 6.6: Covalent Modification. Chemistry LibreTexts. [Link]

  • Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 3,5-Difluoro-2-methoxybenzonitrile by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 3,5-Difluoro-2-methoxybenzonitrile, a key building block in various synthetic pathways, ensuring its purity is paramount. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for purity assessment, supported by experimental principles and data-driven insights.

The Imperative of Purity in Scientific Research

Impurities, even in trace amounts, can significantly alter the physicochemical properties and biological activity of a compound, leading to misleading experimental results and potential safety concerns.[1] Therefore, the accurate determination of purity is a critical step in the characterization of any chemical entity.

Differential Scanning Calorimetry: A Thermodynamic Approach to Purity

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] For purity determination of crystalline substances, DSC operates on the fundamental thermodynamic principle of melting point depression, described by the Van't Hoff equation.[4][5][6][7]

The presence of impurities disrupts the crystal lattice of a pure compound, resulting in a lower and broader melting endotherm.[5][6][7] The extent of this melting point depression is directly proportional to the mole fraction of the impurity.[6] This relationship allows for a quantitative determination of purity.

The Van't Hoff Equation in Practice

The simplified Van't Hoff equation used in DSC purity analysis is:

T_s = T_0 - (R * T_0^2 * X_2) / ΔH_f * (1/F)

Where:

  • T_s is the sample temperature at a given point during melting.

  • T_0 is the melting point of the 100% pure substance.

  • R is the ideal gas constant.

  • X_2 is the mole fraction of the impurity.

  • ΔH_f is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature T_s.

By plotting T_s against 1/F, a linear relationship is expected, from which the mole fraction of the impurity (X_2) can be determined from the slope.[6]

Experimental Protocol: Purity Assessment of this compound by DSC

This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the results.

Instrument Calibration and Preparation

Causality: Accurate temperature and enthalpy calibration are critical for reliable purity determination. Indium, with its well-defined melting point and enthalpy of fusion, is a common calibrant.

  • Procedure:

    • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

    • Ensure the sample and reference pans are clean and tared.

Sample Preparation

Causality: Proper sample preparation minimizes thermal gradients and ensures intimate contact with the crucible, leading to sharp, well-defined melting peaks.

  • Procedure:

    • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent the loss of any volatile impurities or the sample itself during heating.

    • Crimp the pan to ensure a good seal.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

DSC Analysis

Causality: A slow heating rate allows the system to remain in thermal equilibrium, which is a key assumption of the Van't Hoff equation.

  • Instrument Parameters:

    • Temperature Range: Start at a temperature sufficiently below the expected melting point (e.g., 25°C) and heat to a temperature sufficiently above the melting point (e.g., 120°C). The melting point of a related compound, 3,5-Difluorobenzonitrile, is 85-88°C, providing a reasonable starting point for the temperature range.[8]

    • Heating Rate: A slow heating rate, typically 0.5 to 2°C/min, is recommended to ensure thermal equilibrium. ASTM E928 suggests a maximum heating rate of 0.7°C/min.[9]

    • Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.

Data Analysis

Causality: The software's application of the Van't Hoff equation automates the calculation of purity from the melting endotherm.

  • Procedure:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔH_f).

    • Use the instrument's software to perform the purity calculation based on the Van't Hoff equation. The software will typically analyze the shape of the leading edge of the melting peak.

Visualizing the DSC Purity Analysis Workflow

DSC_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Calibrate Instrument Calibration (Indium Standard) SamplePrep Sample Preparation (1-3 mg in hermetic pan) Calibrate->SamplePrep Ensures accuracy DSC_Run DSC Measurement (Slow Heating Rate) SamplePrep->DSC_Run Ready for analysis Integration Peak Integration (ΔH_f Determination) DSC_Run->Integration Generates thermogram PurityCalc Van't Hoff Analysis (Software Calculation) Integration->PurityCalc Provides enthalpy data Report Purity Report (Mole Percent) PurityCalc->Report Final purity value

Caption: Workflow for DSC Purity Determination.

Comparison of Purity Analysis Techniques

While DSC is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common purity analysis techniques.[10]

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression (Thermodynamic)Differential partitioning between mobile and stationary phases (Chromatographic)[11][12]Differential partitioning between a gaseous mobile phase and a stationary phase (Chromatographic)[13]
Applicability Crystalline, thermally stable compounds with a sharp melting point.[4][5][7][14] Not suitable for amorphous or decomposing compounds.[10]Wide range of non-volatile and thermally labile compounds.[11][15]Volatile and thermally stable compounds.[13][16][17]
Impurity Detection Detects total mole fraction of soluble impurities. Does not identify individual impurities.Separates and quantifies individual impurities.[18]Separates and quantifies individual volatile impurities.
Speed Relatively fast for a single sample.Can be time-consuming, especially for complex mixtures.Generally faster than HPLC for volatile compounds.
Sample Amount Small (1-10 mg).[19]Small (micrograms to milligrams).Very small (microliters of gas or liquid).
Reference Standard Not required for purity determination (absolute method).[10]Requires a reference standard for each impurity to be quantified.Requires a reference standard for each impurity to be quantified.
Limitations Unreliable for purity <98.5 mol%.[4][5] Assumes impurities are soluble in the melt and insoluble in the solid.[4][5][14]Solvent consumption can be high. Method development can be complex.Limited to volatile and thermally stable compounds.

Synergistic Approach: The Power of Orthogonal Methods

For comprehensive purity assessment, a multi-technique approach is often the most robust strategy. DSC, as a thermodynamic method, provides a valuable orthogonal perspective to chromatographic techniques like HPLC and GC.[10] A high purity value obtained from DSC, coupled with the absence of significant impurity peaks in an HPLC or GC chromatogram, provides a high degree of confidence in the compound's purity.

Conclusion

The determination of purity for compounds like this compound is a critical aspect of research and development. Differential Scanning Calorimetry offers a rapid, reliable, and absolute method for assessing the purity of crystalline materials. Its foundation in the thermodynamic principle of melting point depression provides a unique and valuable perspective. When used in conjunction with orthogonal chromatographic techniques, DSC contributes to a comprehensive and trustworthy characterization of a compound's purity, ensuring the integrity of subsequent scientific endeavors.

References

  • ASTM E928-08, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2008, [Link]

  • United States Pharmacopeia (USP) General Chapter <891> Thermal Analysis. [Link]

  • Purity Determination by DSC. Mettler-Toledo. [Link]

  • Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Labcompare. [Link]

  • DSC purity analysis of substances in drugs or foodstuffs is an important issue. AZoM. [Link]

  • This compound (CAS 874804-08-7) Properties. Chemcasts. [Link]

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A Comparative Guide to Catalysts in Aspirin Synthesis: From Traditional Acids to Modern Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of acetylsalicylic acid (aspirin), a cornerstone of modern medicine, has served as a fundamental example of esterification in organic chemistry. The reaction, involving salicylic acid and acetic anhydride, relies on a catalyst to proceed at a practical rate. This guide provides an in-depth comparison of the efficacy of different catalysts for this crucial synthesis, moving from traditional homogeneous acids to more sustainable and reusable heterogeneous systems. We will explore the mechanistic underpinnings, compare performance based on experimental data, and provide a detailed protocol for a modern, efficient synthesis.

Introduction: The Enduring Importance of Efficient Aspirin Synthesis

Aspirin is a globally recognized medication valued for its analgesic, antipyretic, and anti-inflammatory properties.[1] Its synthesis is a classic esterification reaction where the hydroxyl group of salicylic acid attacks acetic anhydride.[2] While the reaction can proceed without a catalyst, it is impractically slow. The addition of a catalyst accelerates the process by increasing the electrophilicity of the acetic anhydride, thereby facilitating the nucleophilic attack by salicylic acid.[3]

Historically, strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have been the catalysts of choice.[4][5] However, these homogeneous catalysts present significant drawbacks, including corrosivity, difficulty in separation from the product, and environmental concerns related to waste disposal.[6][7] This has driven research towards solid acid catalysts, which function in a different phase from the reactants (heterogeneous catalysis), offering advantages like easy separation, reusability, and a more environmentally friendly profile.[8][9] This guide will compare the performance of a traditional homogeneous catalyst (Sulfuric Acid) with two prominent classes of heterogeneous catalysts: polymer resins (Amberlyst-15) and zeolites (H-ZSM-5).

The Catalysts: Mechanisms and Performance

The Benchmark: Sulfuric Acid (H₂SO₄) - A Homogeneous Powerhouse

Concentrated sulfuric acid is a widely used catalyst in the industrial and laboratory synthesis of aspirin.[3][5] As a homogeneous catalyst, it dissolves in the reaction mixture, ensuring maximum contact with the reactants.

Mechanism of Action: The catalytic cycle begins with the protonation of one of the carbonyl oxygens of acetic anhydride by sulfuric acid. This protonation significantly increases the electrophilicity of the adjacent carbonyl carbon. The hydroxyl group of salicylic acid then acts as a nucleophile, attacking this activated carbonyl carbon. A subsequent proton transfer and elimination of acetic acid yield the final product, acetylsalicylic acid, and regenerate the acid catalyst.[10]

G cluster_0 Catalytic Cycle: Sulfuric Acid AA Acetic Anhydride Activated_AA Protonated Acetic Anhydride (Activated Electrophile) AA->Activated_AA H2SO4_in H₂SO₄ (Catalyst) H2SO4_in->Activated_AA Protonation Intermediate Tetrahedral Intermediate Activated_AA->Intermediate SA Salicylic Acid SA->Intermediate Nucleophilic Attack Aspirin Aspirin Intermediate->Aspirin Proton Transfer & Elimination AcOH Acetic Acid (Byproduct) Intermediate->AcOH H2SO4_out H₂SO₄ (Regenerated) Aspirin->H2SO4_out

Caption: Sulfuric acid protonates acetic anhydride, activating it for nucleophilic attack.

Performance Insights: Sulfuric acid is highly efficient, often leading to high yields (typically >90%) in short reaction times.[11] However, its major drawback is the workup procedure. Being a liquid dissolved in the reaction medium, it must be neutralized, often with a sodium bicarbonate solution, which complicates product purification and generates significant aqueous waste. Furthermore, its corrosive nature poses handling and equipment challenges.[12]

The Workhorse: Zeolites - Structured Heterogeneous Catalysts

Zeolites are microporous, crystalline aluminosilicates with a well-defined structure containing Brønsted acid sites within their framework.[8] These solid acids, such as H-ZSM-5 and H-Beta, are effective catalysts for esterification.[13][14]

Mechanism of Action: The mechanism is analogous to that of sulfuric acid, but it occurs on the solid surface of the zeolite. A proton from a Brønsted acid site on the zeolite surface protonates the acetic anhydride. Salicylic acid then adsorbs onto an adjacent site and attacks the activated carbonyl group. The reaction proceeds on the surface, and upon completion, the aspirin and acetic acid desorb, freeing the catalytic site for the next cycle.[8]

Performance Insights: Zeolites offer a significant advantage in terms of catalyst separation; they can be simply filtered from the hot reaction mixture.[8] They are also reusable, which is a major environmental and economic benefit. Studies have shown that zeolites like GY zeolite can achieve yields as high as 94.2% under optimized conditions (e.g., 80°C for 10 minutes).[15] Other research using zeolite H-beta has reported yields of 85%.[13] The primary challenge with zeolites can be mass transfer limitations, where the reactants' ability to access the active sites within the pores can influence the overall reaction rate.

The Industrial Contender: Sulfonated Resins (Amberlyst-15)

Amberlyst-15 is a macroreticular polystyrene resin functionalized with sulfonic acid (-SO₃H) groups. It serves as a solid, polymeric analogue to sulfuric acid, providing strong Brønsted acidity in a heterogeneous format.

Mechanism of Action: The catalytic action of Amberlyst-15 is localized at the sulfonic acid groups on the surface of the polymer beads. Acetic anhydride is protonated by an -SO₃H group, activating it for attack by salicylic acid. The reaction proceeds in a manner very similar to the homogeneous sulfuric acid-catalyzed pathway, but the catalytic sites are immobilized on the solid support.

Performance Insights: Amberlyst-15 is highly effective and combines the high catalytic activity of sulfonic acids with the practical advantages of a heterogeneous system. It is easily filtered and can be reused multiple times with minimal loss of activity. Its robust nature makes it suitable for continuous flow reactors, a significant advantage in industrial settings. While specific yield data for aspirin synthesis with Amberlyst-15 is less commonly published in direct comparative studies against zeolites, its performance in other esterification reactions is well-documented to be comparable to, and sometimes exceeding, that of zeolites, with the added benefit of higher thermal and mechanical stability.

Quantitative Performance Comparison

The choice of catalyst often depends on a trade-off between reaction efficiency, cost, safety, and environmental impact. The table below summarizes the key performance indicators for the discussed catalysts based on data reported in the scientific literature.

CatalystTypeTypical Yield (%)Reaction Temp (°C)Reaction TimeCatalyst SeparationReusabilityKey Drawbacks
Sulfuric Acid (H₂SO₄) Homogeneous90-94%[11]60-90[1][11]15-30 min[10][16]Difficult (Neutralization)NoCorrosive, waste generation[6]
Zeolite (H-ZSM-5/H-Beta) Heterogeneous70-95%[13]80-120[8][15]10-45 min[8][15]Easy (Filtration)[8]Yes[8]Potential mass transfer limits
Amberlyst-15 HeterogeneousHigh (comparable to H₂SO₄)60-10030-120 minEasy (Filtration)YesHigher initial cost

Experimental Design: A Validated Protocol

To provide a practical framework, this section details a step-by-step methodology for synthesizing aspirin using a recyclable heterogeneous catalyst. This protocol is designed for reproducibility and highlights the key differences in handling solid catalysts compared to traditional homogeneous ones.

G cluster_workflow Heterogeneous Catalysis Workflow cluster_recycle Catalyst Recycling Start Start Reactants 1. Charge Reactor: - Salicylic Acid - Acetic Anhydride Start->Reactants Catalyst 2. Add Zeolite Catalyst (e.g., H-ZSM-5) Reactants->Catalyst Reaction 3. Heat & Stir (e.g., 85°C, 45 min) Catalyst->Reaction Filter 4. Hot Filtration (Separate Catalyst) Reaction->Filter Crystallize 5. Cool Filtrate (Crystallize Aspirin) Filter->Crystallize Wash Wash Catalyst (e.g., with Acetone) Filter->Wash Recovered Catalyst Isolate 6. Vacuum Filtration (Isolate Product) Crystallize->Isolate Dry 7. Dry Product Isolate->Dry End End Product: Aspirin Dry->End Dry_Cat Dry Catalyst Wash->Dry_Cat Reuse Reuse Dry_Cat->Reuse

Caption: Experimental workflow for aspirin synthesis using a recyclable heterogeneous catalyst.

Protocol: Synthesis of Aspirin using Zeolite H-Beta

Materials:

  • Salicylic Acid (SA)

  • Acetic Anhydride (AA)

  • Zeolite H-Beta catalyst (activated at 450°C)

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Condenser

  • Magnetic stirrer with hot plate

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine salicylic acid (e.g., 1.0 g, 0.0072 moles) and acetic anhydride (e.g., 2.8 mL, 0.029 moles), resulting in a molar ratio of approximately 1:4 (SA:AA).[13]

  • Catalyst Addition: Add the activated Zeolite H-Beta catalyst. A salicylic acid to catalyst weight ratio of 10:1 is effective (e.g., 0.1 g of catalyst).[13]

  • Reaction: Fit the flask with a condenser and place it on a hot plate with magnetic stirring. Heat the mixture to 120°C and maintain for 30 minutes.[13]

  • Catalyst Separation: After the reaction is complete, immediately filter the hot reaction mixture through a sintered glass funnel to separate the solid zeolite catalyst. The catalyst can be washed with acetone, dried in an oven, and stored for reuse.[8]

  • Crystallization: Allow the hot, clear filtrate to cool to room temperature. Then, place the flask in an ice bath to induce the crystallization of acetylsalicylic acid.[17] The addition of a small amount of cold water can aid this process.

  • Product Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified aspirin in a desiccator or a low-temperature oven (below 100°C) to a constant weight.[18] The final product can be characterized by its melting point (approx. 135-136°C) and spectroscopic methods (e.g., FTIR).[19]

Conclusion: Selecting the Optimal Catalyst

The synthesis of aspirin provides an excellent case study for comparing homogeneous and heterogeneous catalysis.

  • Sulfuric acid remains a highly effective and fast catalyst, but its use is increasingly challenged by environmental and safety concerns associated with its corrosive nature and the difficulty of its removal.[9][12]

  • Heterogeneous catalysts , such as zeolites and sulfonated resins , represent a significant advancement in "green chemistry".[8] They offer comparable, and in some cases superior, yields to traditional methods while drastically simplifying the purification process and allowing for catalyst recycling.[8] The choice between different solid acids may depend on specific process conditions, cost, and desired purity. For large-scale, continuous production, robust catalysts like Amberlyst-15 are highly attractive, while for batch processes, the high activity and selectivity of specific zeolites make them a compelling option.

Ultimately, the transition from homogeneous to heterogeneous catalysts in the synthesis of fine chemicals like aspirin underscores a critical trend in modern drug development and manufacturing: the pursuit of processes that are not only efficient and high-yielding but also sustainable and environmentally responsible.

References

  • Pratap, S. R. Green Synthesis of Acetyl Salicylic Acid by Using PT - Zeolites Catalysts. Worldwidejournals.com.

  • Ramishvili, T. M., et al. (2016). Synthesis of acetyl salicylic acid over modified form of natural zeolite-clinoptilolite. ResearchGate.

  • Fadden, R. Synthesis of Aspirin and the Importance of the Strength of the Acid Catalyst.

  • Bautista, F. M., et al. Synthetic procedure for the manufacture of aspirin. Google Patents (US6278014B1).

  • Choudhary, V. R., et al. Green catalytic process for the synthesis of acetyl salicylic acid. Google Patents (US20050228205A1).

  • Al-Wadood, A., & Ghadhban, M. (2015). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. ResearchGate.

  • Renita, A. A., & Kumar, J. A. Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil. SciSpace.

  • Zhang, K., et al. (2009). Clear Synthesis of Acetylsalicylic Acid catalyzed by GY Zeoite. Journal of Xinyang Normal University (Natural Science Edition).

  • Cook, T. Experiment 6 Synthesis Of Aspirin (Acetylsalicylic Acid). Mrs. Cook's Chemistry Class.

  • Ciriminna, R., & Pagliaro, M. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering.

  • Scribd. Aspirin Synthesis Experiment Guide.

  • Choudhary, V. R., et al. Green catalytic process for the synthesis of acetyl salicylic acid. Google Patents (US7176333B2).

  • University of Wisconsin-Green Bay. Chemistry 104: Synthesis of Aspirin.

  • Chemistry LibreTexts. (2024). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2.

  • Kumar, D., & Ali, A. (2012). Comprehensive Comparison of Hetero-Homogeneous Catalysts for Fatty Acid Methyl Ester Production from Non-Edible Jatropha curcas Oil. MDPI.

  • Studylib. Aspirin Synthesis Lab: Procedure, Yield, & Purity.

  • University of Toronto. Homogeneous vs Heterogeneous Catalysts.

  • Aguilar, V. R. C., et al. (2023). Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. ResearchGate.

  • Kwa, K. (2008). Heteropolyacid-Catalyzed Synthesis of Aspirin. ResearchGate.

  • Hooghly Women's College. Synthesis of Aspirin from salicylic acid occurs by acetylating proce.

  • Ghorbani-Vaghei, R., & Veisi, H. Catalytic Method for Synthesis of Aspirin by a Green, Efficient and Recyclable Solid Acid Catalyst (Preyssler's Anion) at Room Temperature. ResearchGate.

  • Chemistry LibreTexts. (2021). 13.1: Synthesis of Aspirin Lab Procedure.

  • Wenten, I. G., et al. (2019). Preparation of Solid Acid – Activated Carbon as Catalyst in Aspirin Synthesis. ResearchGate.

  • University of California, Irvine. Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis.

  • University of North Georgia. Experiment 2 Synthesis of Aspirin.

  • D. C. Evers. (1998). Synthesis of Aspirin A General Chemistry Experiment. Journal of Chemical Education.

  • Chemistry LibreTexts. (2020). 1: Synthesis of Aspirin (Experiment).

  • RSC Education. Synthesis of aspirin on a microscale.

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A Computational and Comparative Guide to the Properties of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed computational analysis of the physicochemical and spectroscopic properties of 3,5-Difluoro-2-methoxybenzonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific isomer, we employ robust computational methods to predict its key characteristics. To validate our theoretical approach and to offer a meaningful comparison, we contrast the computed data with established experimental data for the closely related compound, 3,5-Difluorobenzonitrile. This comparative analysis elucidates the electronic and steric influence of the ortho-methoxy group on the benzonitrile scaffold. All computational protocols and comparative experimental data are presented to ensure scientific rigor and reproducibility.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated benzonitriles are a class of organic compounds that have garnered significant attention in drug discovery and materials science. The incorporation of fluorine atoms into aromatic rings can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group, a versatile synthetic handle, further enhances the molecular scaffolding possibilities. This compound, with its unique substitution pattern, presents an intriguing case for understanding the interplay of these functional groups. This guide aims to provide a comprehensive computational characterization of this molecule and to draw insightful comparisons with its non-methoxylated analog, 3,5-Difluorobenzonitrile.

Physicochemical Properties: A Comparative Overview

A foundational understanding of a molecule's physical properties is crucial for its application. Here, we present the known experimental data for this compound and its comparative analog, 3,5-Difluorobenzonitrile.

PropertyThis compound (Experimental)3,5-Difluorobenzonitrile (Experimental)
Molecular Formula C₈H₅F₂NOC₇H₃F₂N[1]
Molecular Weight 169.13 g/mol 139.10 g/mol [1]
Melting Point 54-59 °C85-88 °C
Boiling Point 197-199 °C169 °C
Density 1.37 g/cm³1.26 g/cm³
CAS Number 874804-08-764248-63-1[1]

The introduction of the methoxy group in this compound leads to a lower melting point and a higher boiling point and density compared to 3,5-Difluorobenzonitrile. The increase in boiling point and density can be attributed to the increased molecular weight and potential for dipole-dipole interactions introduced by the methoxy group.

Computational Methodology: Predicting Spectroscopic and Electronic Properties

To overcome the scarcity of experimental data for this compound, we employed Density Functional Theory (DFT), a powerful quantum mechanical method for predicting molecular properties.

Computational Protocol

All calculations were performed using the Gaussian 16 software package.[2][3] The following protocol was implemented:

  • Geometry Optimization: The initial structure of this compound was built and subjected to geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method was used at the B3LYP/6-311++G(d,p) level to calculate the nuclear magnetic shielding tensors for the prediction of ¹H and ¹³C NMR chemical shifts.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic properties and reactivity.

computational_workflow cluster_start Initial Structure Generation cluster_dft DFT Calculations (Gaussian 16) cluster_analysis Data Analysis & Comparison start Build this compound b3lyp Geometry Optimization (B3LYP/6-311++G(d,p)) start->b3lyp freq Frequency Calculation (IR Spectrum) b3lyp->freq nmr GIAO NMR Calculation (¹H & ¹³C Spectra) b3lyp->nmr mo Molecular Orbital Analysis (HOMO-LUMO) b3lyp->mo analysis Compare with Experimental Data of 3,5-Difluorobenzonitrile freq->analysis nmr->analysis mo->analysis

Caption: Computational workflow for the analysis of this compound.

Predicted Spectroscopic Properties and Comparative Analysis

This section presents the computationally predicted spectra for this compound and compares them with the experimental spectra of 3,5-Difluorobenzonitrile.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation. The predicted chemical shifts for this compound are presented below, alongside the experimental data for 3,5-Difluorobenzonitrile.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and Experimental Data for 3,5-Difluorobenzonitrile

PositionThis compound (Predicted)3,5-Difluorobenzonitrile (Experimental)[1][4]
H-4~7.2 ppm~7.4 ppm
H-6~7.0 ppm~7.4 ppm
OCH₃~3.9 ppm-

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Experimental Data for 3,5-Difluorobenzonitrile

CarbonThis compound (Predicted)3,5-Difluorobenzonitrile (Experimental)[1][5]
C1-CN~115 ppm~117 ppm
C2-OCH₃~150 ppm-
C3-F~160 ppm (d, J≈250 Hz)~163 ppm (d, J≈250 Hz)
C4~110 ppm~115 ppm
C5-F~160 ppm (d, J≈250 Hz)~163 ppm (d, J≈250 Hz)
C6~105 ppm~115 ppm
CN~118 ppm~118 ppm
OCH₃~56 ppm-

Note: Predicted chemical shifts are relative to TMS and are approximate. Experimental values are taken from available databases and may vary slightly depending on the solvent.

The presence of the electron-donating methoxy group at the C2 position in this compound is predicted to cause a slight upfield shift (lower ppm) for the aromatic protons and carbons compared to 3,5-Difluorobenzonitrile. The characteristic methoxy proton and carbon signals are also predicted.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound reveals key vibrational modes.

Table 4: Predicted IR Frequencies (cm⁻¹) for this compound and Experimental Data for 3,5-Difluorobenzonitrile

Vibrational ModeThis compound (Predicted)3,5-Difluorobenzonitrile (Experimental)[1]
C-H stretch (aromatic)~3100-3000~3100-3000
C≡N stretch~2230~2240
C=C stretch (aromatic)~1600-1450~1600-1450
C-F stretch~1300-1100~1300-1100
C-O stretch~1250 and ~1050-

The predicted IR spectrum for this compound is expected to be very similar to that of 3,5-Difluorobenzonitrile, with the addition of characteristic C-O stretching vibrations from the methoxy group.

Mass Spectrometry (MS)

While a full computational prediction of the mass spectrum is complex, the molecular ion peak is the most straightforward prediction.

Table 5: Predicted Molecular Ion (M⁺) for this compound and Experimental Data for 3,5-Difluorobenzonitrile

CompoundPredicted M⁺ (m/z)Experimental M⁺ (m/z)[1]
This compound169.03Not Available
3,5-Difluorobenzonitrile-139.02

The molecular ion peak for this compound is predicted to be at m/z 169, corresponding to its molecular weight.

Molecular Orbital Analysis: Insights into Reactivity

The HOMO and LUMO energies provide valuable information about a molecule's electronic properties and reactivity.

homo_lumo cluster_mo Molecular Orbitals cluster_reactivity Reactivity Implications LUMO LUMO (Lowest Unoccupied Molecular Orbital) Predicted Energy: ~ -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) Predicted Energy: ~ -7.0 eV LUMO->HOMO Energy Gap (ΔE) ≈ 5.5 eV reactivity A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Caption: Predicted HOMO-LUMO energy levels for this compound.

The predicted large HOMO-LUMO gap for this compound suggests that the molecule is kinetically stable. The electron-donating methoxy group is expected to raise the HOMO energy level slightly compared to 3,5-Difluorobenzonitrile, potentially making it more susceptible to electrophilic attack.

Synthesis and Experimental Validation: A Forward Look

While a detailed synthetic procedure is beyond the scope of this computational guide, a plausible route to this compound involves the reaction of 2,4-difluoro-6-methoxyphenol with a cyanating agent. Experimental validation of the predicted properties would require the synthesis and purification of the compound, followed by spectroscopic analysis using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Conclusion

This guide has provided a comprehensive computational analysis of the properties of this compound. Through DFT calculations, we have predicted its key spectroscopic and electronic characteristics. By comparing these predictions with the experimental data of the closely related 3,5-Difluorobenzonitrile, we have highlighted the influence of the ortho-methoxy group. This work serves as a valuable resource for researchers interested in the properties and potential applications of this and similar fluorinated benzonitriles, and it underscores the power of computational chemistry in complementing and guiding experimental research.

References

  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

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The Strategic Application of 3,5-Difluoro-2-methoxybenzonitrile in the Synthesis of Advanced Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] 3,5-Difluoro-2-methoxybenzonitrile has emerged as a key building block in the synthesis of complex pharmaceutical agents, particularly in the realm of targeted cancer therapies. This guide provides an in-depth technical comparison of the application of this compound as a critical intermediate, with a focus on its role in the synthesis of advanced RAF kinase inhibitors.

The Pivotal Role of this compound in Kinase Inhibitor Synthesis

Fluorinated benzonitrile derivatives are crucial precursors for a variety of bioactive molecules.[2][3] this compound, with its distinct substitution pattern, offers a unique combination of reactivity and structural features that are highly sought after in drug design. Its application as a starting material for the synthesis of potent kinase inhibitors, such as Belvarafenib, a pan-RAF inhibitor, highlights its significance in the development of next-generation cancer therapeutics.[4][5]

The journey from this seemingly simple benzonitrile to a complex kinase inhibitor involves a series of strategic chemical transformations. A plausible and efficient synthetic pathway leverages the inherent reactivity of the functional groups present in this compound to construct the core structural motifs of the final drug molecule.

Comparative Analysis of Synthetic Pathways: The Strategic Advantage of the Methoxy Group

To appreciate the strategic advantage of using this compound, we will compare a plausible synthetic route originating from it with a hypothetical pathway starting from a simpler, non-methoxylated analogue, 3,5-difluorobenzonitrile. The target for this comparison is the synthesis of a key aniline intermediate, a crucial component for the final assembly of many kinase inhibitors.

ParameterRoute A: From this compound Route B: From 3,5-Difluorobenzonitrile (Hypothetical)
Starting Material This compound3,5-Difluorobenzonitrile
Key Transformation Directed ortho-amination followed by demethylationDirect amination
Plausible Yield Moderate to HighPotentially lower due to lack of directing group
Selectivity High regioselectivity due to the directing effect of the methoxy groupPotential for mixture of isomers
Reaction Conditions Milder conditions may be possibleMay require harsher conditions to achieve amination

The methoxy group in this compound is not merely a spectator. It plays a crucial role as a directing group, facilitating the introduction of an amino group at the ortho position, a key step in building the core structure of the target intermediate. This directed amination leads to higher regioselectivity and potentially higher yields compared to the direct amination of 3,5-difluorobenzonitrile, where the reaction could be less specific.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the key transformations in the synthesis of a pivotal 2-amino-3,5-difluorobenzonitrile intermediate, a versatile precursor for various kinase inhibitors.

Protocol 1: Synthesis of 2-Amino-3,5-difluorobenzonitrile from this compound

This two-step process involves an initial amination reaction followed by demethylation.

Step 1: Directed Amination of this compound

  • Reaction: Nucleophilic aromatic substitution of the methoxy group with an amino group equivalent.

  • Reagents: this compound, Sodamide (NaNH₂), Liquid Ammonia.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dry ice condenser, mechanical stirrer, and a gas inlet, condense anhydrous ammonia.

    • Add a catalytic amount of ferric nitrate.

    • Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide solution.

    • Dissolve this compound in a minimal amount of anhydrous ether and add it dropwise to the sodium amide solution at -33°C.

    • Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of ammonium chloride.

    • Allow the ammonia to evaporate, and then add water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3,5-difluorobenzonitrile.

Step 2: Demethylation (if required, as the above reaction may directly yield the amino product)

  • Reaction: Cleavage of the methyl ether to a hydroxyl group.

  • Reagents: Boron tribromide (BBr₃) in dichloromethane.

  • Procedure:

    • Dissolve the methoxy-containing intermediate in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78°C.

    • Slowly add a solution of boron tribromide in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding water.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to yield the hydroxylated product.

Protocol 2: Direct Amination of 3,5-Difluorobenzonitrile (Hypothetical for Comparison)
  • Reaction: Direct nucleophilic aromatic substitution of a hydrogen atom.

  • Reagents: 3,5-Difluorobenzonitrile, Potassium amide (KNH₂) in liquid ammonia.

  • Procedure:

    • Similar to Protocol 1, prepare a solution of potassium amide in liquid ammonia.

    • Add 3,5-Difluorobenzonitrile to the reaction mixture.

    • The reaction may require more forcing conditions (higher temperature and pressure in an autoclave) to proceed.

    • Workup would be similar to Protocol 1.

The direct amination of an unactivated aromatic ring is generally more challenging and may lead to a mixture of products, making the methoxy-directed route a more elegant and efficient strategy.

Visualizing the Synthetic Pathway and Workflow

The following diagrams illustrate the strategic importance of this compound in the synthesis of a key aniline intermediate.

Synthetic_Pathway A This compound B Directed Amination (NaNH2, liq. NH3) A->B Step 1 C 2-Amino-3,5-difluorobenzonitrile B->C D Further Elaboration C->D E Kinase Inhibitor (e.g., Belvarafenib) D->E

Caption: Synthetic pathway from this compound.

Experimental_Workflow cluster_start Starting Material Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous ether reaction Add to NaNH2 in liq. NH3 at -33°C start->reaction stir Stir for several hours reaction->stir monitor Monitor by TLC stir->monitor quench Quench with NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product 2-Amino-3,5-difluorobenzonitrile purify->product

Caption: Experimental workflow for the synthesis of 2-Amino-3,5-difluorobenzonitrile.

Conclusion: A Strategically Superior Building Block

The evidence strongly suggests that this compound is a superior starting material for the synthesis of specific aniline intermediates required for the construction of complex kinase inhibitors. The methoxy group, acting as a powerful directing group, facilitates a more controlled and efficient amination reaction, leading to higher yields and regioselectivity. This strategic advantage translates to a more streamlined and cost-effective synthetic route, a critical consideration in the competitive landscape of drug development. The insights provided in this guide underscore the importance of careful substrate selection and the leveraging of subtle electronic effects to achieve complex molecular architectures.

References

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A Comparative Cost-Benefit Analysis of Synthetic Pathways for Ibuprofen: The Boots Process vs. The BHC Process

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a synthetic pathway is a pivotal decision that extends beyond mere chemical feasibility. It is a complex equation balancing economic viability, efficiency, environmental impact, and scalability. This guide provides an in-depth, data-driven comparison of two seminal synthetic routes for ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID): the traditional, multi-step Boots process and the modern, greener Boots-Hoechst-Celanese (BHC) process. By dissecting these pathways, we aim to provide a comprehensive framework for conducting a cost-benefit analysis applicable to a wide range of synthetic challenges.

The original synthesis developed by the Boots Pure Drug Company in the 1960s was a landmark achievement, making ibuprofen widely accessible.[1][2] However, this six-step route is a classic example of what is now often termed "brown chemistry," characterized by low atom economy and the generation of significant waste streams.[3][4] In the 1980s, in response to growing environmental concerns and the demand for more sustainable manufacturing, the BHC Company engineered a streamlined, three-step synthesis.[5][6] This "green" pathway dramatically improved efficiency, reduced waste, and ultimately garnered a Presidential Green Chemistry Challenge Award in 1997, marking a paradigm shift in pharmaceutical production.[7]

Logical Framework for Synthetic Pathway Evaluation

A robust cost-benefit analysis of any synthetic pathway must be built upon a foundation of quantifiable metrics and qualitative operational factors. The causality behind experimental choices, from the selection of raw materials to the method of purification, directly influences the overall cost and sustainability of the process. This guide will navigate the comparison of the Boots and BHC processes through this lens.

cluster_input Input Parameters cluster_process Process Metrics cluster_output Output & Impact raw_materials Raw Material Costs analysis Cost-Benefit Analysis raw_materials->analysis reagents_catalysts Reagent & Catalyst Costs reagents_catalysts->analysis energy Energy Consumption energy->analysis capital Capital Expenditure (Reactors, etc.) capital->analysis steps Number of Steps cost_per_kg Final Cost per Kg steps->cost_per_kg yield Overall Yield yield->cost_per_kg atom_economy Atom Economy sustainability Sustainability Profile atom_economy->sustainability pmi Process Mass Intensity (PMI) pmi->sustainability efactor E-Factor waste Waste Generation & Disposal Costs efactor->waste waste->cost_per_kg safety Process Safety & Hazards safety->cost_per_kg cost_per_kg->sustainability analysis->steps analysis->yield analysis->atom_economy analysis->pmi analysis->efactor

Caption: Workflow for cost-benefit analysis of synthetic pathways.

The Traditional Boots Synthesis of Ibuprofen

The Boots process is a six-step synthesis starting from isobutylbenzene. While effective, its length and reliance on stoichiometric reagents contribute to its high cost and environmental impact.

Boots_Process start Isobutylbenzene step1 Step 1: Friedel-Crafts Acylation (CH3CO)2O, AlCl3 start->step1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 step2 Step 2: Darzens Reaction ClCH2CO2Et, NaOEt intermediate1->step2 intermediate2 α,β-Epoxy Ester step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation H3O+ intermediate2->step3 intermediate3 Aldehyde step3->intermediate3 step4 Step 4: Oximation NH2OH intermediate3->step4 intermediate4 Aldoxime step4->intermediate4 step5 Step 5: Dehydration (CH3CO)2O intermediate4->step5 intermediate5 Nitrile step5->intermediate5 step6 Step 6: Hydrolysis H3O+ intermediate5->step6 end Ibuprofen step6->end

Caption: The six-step Boots synthesis pathway for ibuprofen.

The primary drawback of this process lies in its use of stoichiometric amounts of reagents that are not incorporated into the final product. For instance, the Friedel-Crafts acylation (Step 1) requires aluminum chloride, which is converted to aluminum trichloride hydrate waste and typically disposed of in landfills.[3][4] This not only represents a loss of material but also incurs significant disposal costs. The subsequent five steps further contribute to a low overall atom economy.

The Greener BHC Synthesis of Ibuprofen

The BHC process represents a significant leap forward in sustainable chemical manufacturing, reducing the synthesis to just three steps.

BHC_Process start Isobutylbenzene step1 Step 1: Friedel-Crafts Acylation (CH3CO)2O, HF (catalyst) start->step1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 step2 Step 2: Hydrogenation H2, Raney Ni intermediate1->step2 intermediate2 Alcohol Intermediate step2->intermediate2 step3 Step 3: Carbonylation CO, Pd (catalyst) intermediate2->step3 end Ibuprofen step3->end

Caption: The streamlined three-step BHC synthesis pathway.

The elegance of the BHC process is rooted in its use of catalytic rather than stoichiometric reagents.[6] In the first step, anhydrous hydrogen fluoride (HF) acts as both the catalyst and the solvent and can be recovered and reused with over 99.9% efficiency.[7] The subsequent hydrogenation and carbonylation steps also employ recyclable catalysts (Raney Nickel and Palladium).[5][6] This catalytic approach is the primary driver for the dramatic increase in atom economy and the reduction of waste. The main byproduct of the first step, acetic acid, can also be recovered and sold or reused, potentially increasing the atom economy to near 99%.[2][4]

Quantitative and Cost-Benefit Comparison

A direct comparison of the two pathways highlights the clear advantages of the BHC process. The following tables summarize the key performance metrics and provide an estimated cost analysis.

Table 1: Performance Metrics Comparison

MetricBoots SynthesisBHC SynthesisRationale for Significance
Number of Steps 63Fewer steps reduce capital costs, energy consumption, processing time, and potential for yield loss.[1][2]
Overall Yield ~40%~77-80%Higher yield directly translates to greater output from the same quantity of starting materials.[1][2]
Atom Economy ~40%~77% (approaching 99% with acetic acid recovery)A measure of how many atoms from the reactants are incorporated into the final product; higher is better.[2][3]
E-Factor (Waste/Product Ratio) High (>1.5)Low (<0.5)A lower E-Factor signifies less waste generation per kilogram of product, reducing disposal costs and environmental impact.[8][9]
Process Mass Intensity (PMI) HighLowPMI considers all materials (reactants, solvents, reagents) used per kg of product, providing a holistic view of process efficiency.

Table 2: Estimated Cost Analysis (per kg of Ibuprofen)

Note: These are estimates based on available 2025-2026 bulk pricing and may fluctuate. The analysis focuses on major variable costs.

Cost ComponentBoots Synthesis (Estimated)BHC Synthesis (Estimated)Key Considerations
Raw Materials (Isobutylbenzene, Acetic Anhydride, etc.) ~$15 - $25~$12 - $20BHC's higher overall yield reduces the raw material cost contribution per kg of final product.
Catalysts & Reagents ~$10 - $18~$5 - $10The Boots process uses a stoichiometric amount of AlCl₃, which is consumed. BHC uses recyclable catalysts (HF, Raney Ni, Pd), significantly lowering the effective cost.[3][6]
Solvent & Purification ~$8 - $15~$4 - $8Fewer steps and recyclable solvents in the BHC process reduce solvent purchase and recovery costs.
Waste Disposal ~$5 - $12< $2The Boots process generates significant AlCl₃ hydrate waste, which is costly to dispose of.[3][10][11] BHC's primary byproduct (acetic acid) is recyclable.[2]
Estimated Total Variable Cost ~$38 - $70 ~$21 - $40 The BHC process demonstrates a significant cost advantage due to higher efficiency and reduced waste.

Experimental Protocols

A self-validating protocol is essential for reproducible and reliable results. The following are detailed, step-by-step methodologies for the key transformations in both syntheses.

Protocol 1: Boots Synthesis - Step 1: Friedel-Crafts Acylation
  • Setup: To a cooled (0 °C) reaction vessel equipped with a mechanical stirrer and a dropping funnel, add isobutylbenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the stirred solution.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4'-isobutylacetophenone can be purified by vacuum distillation.

Protocol 2: BHC Synthesis - Step 1: Friedel-Crafts Acylation
  • Setup: In a specialized corrosion-resistant reactor (e.g., Hastelloy), combine isobutylbenzene (1.0 eq) and acetic anhydride (1.1 eq).

  • Catalyst/Solvent Addition: Cool the mixture and add anhydrous hydrogen fluoride (HF). The HF serves as both the catalyst and the solvent.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C) for approximately 1-2 hours.

  • Catalyst Recovery: After the reaction is complete, the HF is removed by distillation for recycling.

  • Workup: The remaining mixture contains 4'-isobutylacetophenone and the byproduct, acetic acid.

  • Purification: The products are separated by distillation. The acetic acid can be collected for reuse or sale, and the 4'-isobutylacetophenone is carried forward to the next step.

Conclusion and Authoritative Grounding

The comparative analysis unequivocally demonstrates the superiority of the BHC process over the traditional Boots synthesis for ibuprofen. From a cost-benefit perspective, the BHC route's higher yields, drastically reduced waste, and use of recyclable catalysts lead to a more economically favorable and environmentally sustainable manufacturing process.[6][7] This case study serves as a powerful illustration of green chemistry principles in action, where intelligent pathway design leads to concurrent improvements in both profitability and environmental stewardship. For professionals in drug development, adopting a similar analytical framework early in the development lifecycle is crucial for selecting synthetic routes that are not only scientifically sound but also commercially and environmentally viable in the long term.

References

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A Comparative Guide for Medicinal Chemists: 3,5-Difluoro-2-hydroxybenzonitrile vs. 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction That Defines Function

In the landscape of modern drug discovery, fluorinated aromatic scaffolds are indispensable tools. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them a cornerstone of rational drug design.[1][2] Within this class, 3,5-difluorobenzonitrile derivatives serve as versatile intermediates for a range of therapeutic agents, including kinase inhibitors and antiviral compounds.[3]

This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 3,5-Difluoro-2-hydroxybenzonitrile and its methylated counterpart, 3,5-Difluoro-2-methoxybenzonitrile . While separated by only a methyl group, the choice between a phenolic hydroxyl and a methoxy ether dictates crucial differences in reactivity, physicochemical properties, and, ultimately, the pharmacological profile of the final drug candidate. For the medicinal chemist, understanding these nuances is paramount to selecting the optimal scaffold for a given biological target and therapeutic goal. We will explore their properties, reactivity profiles, and strategic applications, supported by experimental data and protocols to inform your research.

Part 1: Physicochemical and Spectral Characterization

The initial characterization of a building block is foundational. The presence of a hydrogen-bond-donating hydroxyl group versus a non-donating methoxy group creates significant differences in polarity, melting point, and spectral signatures.

Comparative Physicochemical Properties

The table below summarizes the core physical properties of the two compounds. The hydroxyl derivative is expected to have a higher melting point and greater polarity due to its ability to form intermolecular hydrogen bonds, a feature the methoxy derivative lacks.

Property3,5-Difluoro-2-hydroxybenzonitrileThis compoundRationale for Difference
Molecular Formula C₇H₃F₂NO[4]C₈H₅F₂NO[5][6]Addition of a CH₂ unit.
Molecular Weight 155.10 g/mol [7]169.13 g/mol [6][8]Mass of the additional methyl group.
CAS Number 862088-17-3[7]874804-08-7 / 886496-72-6[5][6][8]Unique chemical identifiers.
Appearance White to off-white solidColorless to light yellow crystalline powder[6]Both are crystalline solids at STP.
Melting Point (°C) Data not available, expected > 60°C33 - 59 °C[6]Intermolecular H-bonding in the hydroxyl compound increases lattice energy.
Boiling Point (°C) Data not available, expected > 260°C197 - 255 °C[6]H-bonding significantly raises the boiling point.
Predicted XlogP 2.0[4]1.8[9]The methoxy group is slightly less lipophilic in this context than the hydroxyl group.
Acidity (pKa) ~7-8 (Phenolic proton)N/AThe phenolic proton is acidic; the methoxy group is non-ionizable.
Spectral Fingerprints: A Tale of Two Groups

The structural difference is readily apparent in standard spectroscopic analyses.

  • ¹H NMR: The most telling difference is the presence of a broad, D₂O-exchangeable singlet for the phenolic proton (-OH) in 3,5-difluoro-2-hydroxybenzonitrile, typically downfield (>8 ppm). In contrast, this compound displays a sharp singlet around 3.8-4.0 ppm, corresponding to the three equivalent methoxy protons (-OCH₃). The aromatic protons in both molecules will appear as complex multiplets due to H-F and F-F coupling.

  • IR Spectroscopy: The hydroxybenzonitrile will exhibit a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration. This band will be absent in the spectrum of the methoxy derivative. Both compounds will show a sharp, strong peak around 2230 cm⁻¹, characteristic of the C≡N (nitrile) stretch.

  • Mass Spectrometry: The molecular ion peak will differ by 14 m/z units, corresponding to the mass of a methylene group (CH₂), reflecting the methylation.

Part 2: Synthesis and Reactivity - A Strategic Divergence

The synthetic accessibility and subsequent reactivity of these compounds are critical considerations for their use in multi-step syntheses.

Synthetic Pathways

A common and logical synthetic strategy involves preparing the hydroxy variant first, which can then be used as a direct precursor to the methoxy derivative.

Synthesis_Workflow cluster_0 Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile cluster_1 Synthesis of this compound DFP 2,4-Difluorophenol DFHB 3,5-Difluoro-4-hydroxybenzaldehyde DFP->DFHB Formylation (e.g., Reimer-Tiemann) DFHBO Aldoxime Intermediate DFHB->DFHBO Hydroxylamine DFHBN 3,5-Difluoro-2-hydroxybenzonitrile DFHBO->DFHBN Dehydration (e.g., T3P) DFMBN This compound DFHBN_ref 3,5-Difluoro-2-hydroxybenzonitrile DFHBN_ref->DFMBN Methylation (e.g., MeI, K₂CO₃)

Caption: General synthetic workflows for the target compounds.

Comparative Reactivity: The Functional Group as the Fulcrum

The hydroxyl and methoxy groups impart dramatically different reactivity profiles to the molecule, influencing how it can be elaborated in subsequent synthetic steps.

  • 3,5-Difluoro-2-hydroxybenzonitrile (The Reactive Hub):

    • Acidity: The phenolic proton is readily removed by mild bases (e.g., K₂CO₃, NaH), forming a potent phenoxide nucleophile.

    • O-Alkylation/Acylation: The resulting phenoxide can be easily alkylated (e.g., with alkyl halides to form ethers) or acylated (e.g., with acyl chlorides to form esters). This position is ideal for introducing linkers or other functional groups.

    • Protecting Group Chemistry: The hydroxyl group can be protected (e.g., as a silyl ether or benzyl ether) to prevent unwanted reactions while other parts of the molecule are modified, and then deprotected later.

    • Hydrogen Bonding: Acts as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at a biological target.

  • This compound (The Stable Scaffold):

    • Chemical Inertness: The methoxy group is largely unreactive under standard synthetic conditions (e.g., basic, mild acidic, reductive, oxidative). This robustness is advantageous when harsh conditions are required for modifying other parts of the molecule.

    • Ether Cleavage: Demethylation back to the phenol is possible but requires harsh, specific reagents like boron tribromide (BBr₃) or strong acid (HBr).[10]

    • Hydrogen Bonding: Acts only as a hydrogen bond acceptor. This can be a deliberate design choice to eliminate a hydrogen bond donor site that might cause off-target effects or poor pharmacokinetics.

The reactivity of the nitrile and the fluorinated ring are common to both, but the electronic influence of the ortho-substituent differs slightly. Both are activated towards nucleophilic aromatic substitution (SNAr), though this is less common than reactions at the other functional groups.

Reactivity_Comparison cluster_reactions Hydroxy 3,5-Difluoro-2-hydroxybenzonitrile Acidic Proton Nucleophilic Oxygen H-Bond Donor/Acceptor Alkylation O-Alkylation Hydroxy:p2->Alkylation Acylation O-Acylation Hydroxy:p2->Acylation Deprotonation Deprotonation Hydroxy:p1->Deprotonation Protection Protection Hydroxy->Protection Reversible Methoxy This compound Chemically Robust Ether Cleavage (Harsh) H-Bond Acceptor Only Demethylation Demethylation Methoxy:p2->Demethylation Demethylation->Hydroxy Forms

Caption: Key reactivity differences between the two benzonitriles.

Part 3: Strategic Application in Drug Development

The choice between these two scaffolds is a classic medicinal chemistry decision, balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • When to Use 3,5-Difluoro-2-hydroxybenzonitrile:

    • Target Requires a Hydrogen Bond Donor: If structural biology data indicates a key hydrogen bond donation to a residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein active site, the hydroxyl group is essential.

    • As a Handle for Prodrugs: The hydroxyl group is an ideal attachment point for prodrug moieties (e.g., phosphates, esters) that can be cleaved in vivo to release the active parent drug, potentially improving solubility or oral bioavailability.

    • To Increase Polarity/Solubility: For highly lipophilic molecules, the introduction of a phenolic hydroxyl can improve aqueous solubility.

    Caveat: Phenols are often susceptible to Phase II metabolism (glucuronidation or sulfation), which can lead to rapid clearance and low in vivo exposure. This potential metabolic liability must be assessed.

  • When to Use this compound:

    • To Improve Metabolic Stability: "Masking" a phenol as a methyl ether is a common strategy to block sites of metabolism, thereby increasing the drug's half-life and duration of action.

    • To Increase Lipophilicity and Cell Permeability: If a parent compound is too polar and suffers from poor membrane permeability, converting a hydroxyl to a methoxy group can enhance its ability to cross cell membranes.

    • To Modulate Binding Interactions: Removing the H-bond donor capability can enhance selectivity for a target isoform or reduce off-target activity where H-bond donation is undesirable.

The nitrile group itself is a valuable pharmacophore, known to be metabolically robust and capable of forming key interactions with biological targets, often acting as a bioisostere for a carbonyl group or as a hydrogen bond acceptor.[11]

Part 4: Key Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the interconversion and a common derivatization reaction.

Protocol 1: Synthesis of this compound via Methylation

This protocol details the conversion of the hydroxybenzonitrile to its methoxy counterpart, a fundamental transformation.

Objective: To perform an O-methylation of 3,5-Difluoro-2-hydroxybenzonitrile.

Materials:

  • 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Iodomethane (MeI, 1.5 eq)

  • Anhydrous Acetone or DMF

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq) and anhydrous acetone (or DMF) to make a ~0.2 M solution.

  • Base Addition: Add powdered anhydrous K₂CO₃ (2.0 eq) to the stirring solution.

  • Alkylating Agent: Add iodomethane (1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to 50°C (for DMF) and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar spot.

  • Workup: After completion, cool the reaction to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Validation: The final product should be characterized by ¹H NMR (disappearance of the -OH peak, appearance of a ~3.9 ppm -OCH₃ singlet) and Mass Spectrometry (confirmation of the correct molecular weight).

Protocol 2: Conversion of the Nitrile to a 5-Substituted-1H-tetrazole

This protocol describes a common bioisosteric replacement for a carboxylic acid, applicable to both scaffolds.

Objective: To convert the benzonitrile into a tetrazole derivative using an azide cycloaddition.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃, 2.0 eq)

  • Triethylamine Hydrochloride (Et₃N·HCl, 2.0 eq) or Ammonium Chloride (NH₄Cl, 2.0 eq)

  • Anhydrous Toluene or DMF

  • Hydrochloric Acid (1 M aq.)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and nitrogen inlet, suspend the benzonitrile (1.0 eq), sodium azide (2.0 eq), and triethylamine hydrochloride (2.0 eq) in anhydrous toluene. Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Reaction: Heat the mixture to reflux (~110°C) and stir vigorously for 12-24 hours. The reaction is often slow but clean.

  • Monitoring: Follow the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 1 M HCl to quench any unreacted azide and to protonate the tetrazole. Stir for 30 minutes (gas evolution may occur).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the final tetrazole product.

Validation: Successful conversion is confirmed by IR spectroscopy (disappearance of the C≡N peak at ~2230 cm⁻¹) and ¹H NMR (appearance of a broad N-H proton).

Conclusion

3,5-Difluoro-2-hydroxybenzonitrile and this compound are not interchangeable reagents. The former is a versatile, reactive intermediate, offering a phenolic handle for derivatization, prodrug strategies, and critical hydrogen-bonding interactions, albeit with a potential metabolic risk. The latter is a more robust, metabolically stable scaffold ideal for situations where the hydroxyl functionality is a liability or is not required for target engagement. The astute researcher will weigh the requirements of their biological target, the desired ADME profile, and the planned synthetic route to make an informed and strategic selection between these two valuable building blocks.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom.[1] This prevalence is due to the profound and often beneficial changes fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2] However, the "magic" of fluorine is not a monolith; the reactivity of a C-F bond and the influence of fluorine on adjacent reaction centers are highly context-dependent.[3][4][5]

This guide moves beyond a general overview to provide a detailed mechanistic comparison of reactions involving closely related fluorinated compounds. By examining specific case studies, we will dissect the causal relationships between fluorine's unique electronic properties and the resulting chemical outcomes. This content is designed for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how subtle changes in fluorination can lead to dramatic differences in reactivity, enabling more precise and predictable synthetic design.

The Foundational Pillar: Understanding Fluorine's Electronic Influence

Before comparing specific reactions, it is crucial to grasp the fundamental electronic effects of fluorine, which underpin its unique chemical behavior. Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong C-F bond.[1] This primary characteristic gives rise to a powerful negative inductive effect (-I) , where fluorine withdraws electron density from the carbon skeleton. This effect is the primary driver behind the mechanistic divergences we will explore.

The influence of this inductive effect changes with the degree of fluorination. A single fluorine atom, a difluoromethyl group (CHF₂), and a trifluoromethyl group (CF₃) exert progressively stronger electron-withdrawing effects. This graduated influence is critical in tuning the properties of a molecule.

G cluster_0 Increasing Inductive Effect (-I) C_H R-CH₃ C_F R-CH₂F C_H->C_F Stronger C_F2 R-CHF₂ C_F->C_F2 Stronger C_F3 R-CF₃ C_F2->C_F3 Strongest

Caption: Graduated inductive effect of different fluorine substitutions.

Case Study 1: The Counter-Intuitive Case of Nucleophilic Aromatic Substitution (SNAr)

In aliphatic substitution reactions (Sₙ1/Sₙ2), fluoride is a notoriously poor leaving group due to the strength of the C-F bond. However, in Nucleophilic Aromatic Substitution (SNAr), the reactivity trend is often inverted: F > Cl > Br > I.[6][7] This reversal provides a classic example of how fluorine's electronic properties fundamentally alter a reaction mechanism.

Mechanistic Comparison: Fluoro vs. Chloro

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the aromatic ring, which breaks aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex .[6][8]

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon bearing the halogen.

  • Leaving Group Departure: The halide is eliminated, restoring the ring's aromaticity.

Fluorine's intense electronegativity exerts a powerful inductive effect that strongly stabilizes the negative charge in the Meisenheimer intermediate.[6][8] This stabilization lowers the activation energy of the rate-determining first step, thereby accelerating the overall reaction rate. While chlorine also has an inductive effect, it is significantly weaker than fluorine's. This superior stabilization by fluorine is the dominant factor, overriding its poor leaving group ability in the fast, non-rate-determining second step.[7][9]

Caption: Energy profile of an SNAr reaction highlighting the rate-determining step.

Quantitative Data Comparison

Experimental data for the reaction of 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene with nucleophiles quantitatively demonstrates the superior reactivity of the fluorinated substrates. Note that even between isomers, the ortho-isomer can be more reactive than the para-isomer, suggesting the proximity of the inductive effect can be a powerful factor.

CompoundNucleophileSolventTemp (°C)k₂ (L mol⁻¹ s⁻¹)
1-Fluoro-4-nitrobenzene Sodium IsopropoxideIsopropanol50.01.15 x 10⁻⁴
1-Fluoro-2-nitrobenzene Sodium IsopropoxideIsopropanol50.01.83 x 10⁻⁴
1-Fluoro-4-nitrobenzene Sodium Sulphite60% aq. Dioxan25.01.35 x 10⁻⁴
1-Fluoro-2-nitrobenzene Sodium Sulphite60% aq. Dioxan25.02.17 x 10⁻⁴
Data sourced from a comparative study on fluoronitrobenzene isomers.[10]
Experimental Protocol: SNAr Reaction of 1-Fluoro-4-nitrobenzene with Sodium Methoxide

This protocol describes a representative SNAr reaction. The choice of a polar aprotic solvent is critical to solvate the cationic counter-ion of the nucleophile without deactivating the nucleophile itself through hydrogen bonding.

  • Setup: A flame-dried 50 mL round-bottom flask is equipped with a magnetic stir bar and fitted with a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: Sodium metal (0.25 g, 11 mmol) is carefully dissolved in anhydrous methanol (10 mL) to generate a solution of sodium methoxide. Caution: This reaction is exothermic and generates flammable hydrogen gas.

  • Reaction: To the freshly prepared sodium methoxide solution, add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol).

  • Heating and Monitoring: The reaction mixture is heated to reflux (approx. 65 °C). The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Workup: After cooling to room temperature, the reaction mixture is poured into 100 mL of cold water.

  • Extraction: The aqueous mixture is extracted three times with 30 mL portions of ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 4-methoxynitrobenzene. The product can be further purified by recrystallization from ethanol if necessary.[11][12][13]

Case Study 2: Acidity of α-Protons in Fluorinated Carbonyls

The acidity of protons on the carbon adjacent to a carbonyl group (the α-carbon) is a fundamental concept in organic chemistry. Deprotonation forms a resonance-stabilized enolate anion. Introducing fluorine at the α-position dramatically increases the acidity of the remaining α-protons.

Mechanistic Comparison: Acetone vs. Fluoroacetone

The acidity of an α-proton is determined by the stability of its conjugate base (the enolate).[14]

  • Acetone (pKa ≈ 19.3): The enolate of acetone is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom.[7]

  • Fluoroacetone (pKa << 19.3): In addition to resonance, the enolate of fluoroacetone is further stabilized by the powerful inductive effect of the adjacent fluorine atom.[11] This additional stabilization makes the conjugate base more stable, and therefore, the parent α-proton is significantly more acidic. This effect is cumulative; increasing fluorine substitution (e.g., in difluoroacetone) further increases acidity.

G cluster_acetone Acetone (pKa ≈ 19.3) cluster_fluoroacetone Fluoroacetone (pKa << 19.3) A1 H₃C-C(=O)-CH₃ A_base -H⁺ A1->A_base A_enolate [H₂C-C(=O)-CH₃]⁻ ↔ [H₂C=C(-O⁻)-CH₃] A_base->A_enolate A_stab Stabilized by Resonance A_enolate->A_stab F_enolate [HFC-C(=O)-CH₃]⁻ ↔ [HFC=C(-O⁻)-CH₃] F1 H₂FC-C(=O)-CH₃ F_base -H⁺ F1->F_base F_base->F_enolate F_stab Stabilized by Resonance + Strong Inductive Effect F_enolate->F_stab

Caption: Comparison of enolate stabilization for acetone and fluoroacetone.

Quantitative Data Comparison
CompoundStructureα-Proton pKaKey Stabilizing Factor(s)
AcetoneCH₃-CO-CH₃~19.3[7]Resonance
FluoroacetoneCH₂F-CO-CH₃Significantly < 19.3Resonance + Inductive Effect
1,1-DifluoroacetoneCHF₂-CO-CH₃Even LowerResonance + Stronger Inductive Effect
1,1,1-TrifluoroacetoneCF₃-CO-CH₃N/A (no α-H)N/A

This principle is critical in synthesis, as it allows for selective deprotonation and subsequent alkylation at fluorinated centers under much milder conditions than their non-fluorinated counterparts.

Case Study 3: Radical Addition to Alkenes

Radical reactions offer a powerful and complementary approach to ionic pathways for C-C and C-heteroatom bond formation. A comparison between the addition of a trifluoromethyl radical (•CF₃) and a simple alkyl radical (e.g., methyl, •CH₃) to an alkene reveals a fundamental difference in their electronic character and resulting reactivity.

Mechanistic Comparison: Electrophilic vs. Nucleophilic Radicals
  • Trifluoromethyl Radical (•CF₃): The three highly electronegative fluorine atoms pull electron density away from the radical center. This makes the •CF₃ radical electrophilic . As an electrophile, it reacts preferentially with electron-rich alkenes (those bearing electron-donating groups). The reaction is fastest when the alkene's Highest Occupied Molecular Orbital (HOMO) interacts with the •CF₃ radical's Singly Occupied Molecular Orbital (SOMO).[6][15]

  • Methyl Radical (•CH₃): In contrast, simple alkyl radicals are generally considered nucleophilic . They react preferentially with electron-poor alkenes (those bearing electron-withdrawing groups, like acrylates or acrylonitrile). This reaction is driven by the interaction between the radical's SOMO and the alkene's Lowest Unoccupied Molecular Orbital (LUMO).

This difference in polarity dictates the substrate scope and regioselectivity of radical addition reactions.

G cluster_cf3 Electrophilic Radical Addition cluster_ch3 Nucleophilic Radical Addition CF3 •CF₃ (Electrophilic) Alkene_Rich Electron-Rich Alkene (e.g., Styrene) CF3->Alkene_Rich Prefers Product_CF3 Fast Reaction Alkene_Rich->Product_CF3 Leads to CH3 •CH₃ (Nucleophilic) Alkene_Poor Electron-Poor Alkene (e.g., Acrylate) CH3->Alkene_Poor Prefers Product_CH3 Fast Reaction Alkene_Poor->Product_CH3 Leads to

Caption: Contrasting reactivity of electrophilic •CF₃ and nucleophilic •CH₃ radicals.

Comparative Reactivity Data

The rate of radical addition is highly dependent on the electronic nature of both the radical and the alkene. While direct competitive rate constants are complex, the established trends provide a clear guide for synthetic planning.

Radical SpeciesRadical CharacterPreferred Alkene SubstrateExample of Favorable Reaction
•CF₃ ElectrophilicElectron-Rich (e.g., Styrene, Vinyl ethers)•CF₃ + Ph-CH=CH₂ → Fast
•CH₃ / •C(CH₃)₃ NucleophilicElectron-Poor (e.g., Acrylonitrile, Methyl acrylate)•CH₃ + H₂C=CH-CN → Fast

Rate constants for the addition of the •CF₃ radical to various alkenes have been determined, showing values in the range of 10⁶ to 10⁷ M⁻¹s⁻¹, confirming its high reactivity, particularly towards substrates that can stabilize a partial positive charge in the transition state.[2][15]

Experimental Workflow: Photocatalytic Radical Trifluoromethylation

Modern radical trifluoromethylation often employs photoredox catalysis to generate the •CF₃ radical under mild conditions.

G Start 1. Combine Alkene, CF₃ Source (e.g., CF₃I), and Photocatalyst (e.g., Ru(bpy)₃Cl₂) in Solvent Irradiate 2. Irradiate with Visible Light (e.g., Blue LED) Start->Irradiate Radical_Gen 3. Photocatalyst Generates •CF₃ Radical Irradiate->Radical_Gen Addition 4. •CF₃ Radical Adds to Alkene Radical_Gen->Addition Propagation 5. Radical Propagation or Oxidation/Reduction Cycle Addition->Propagation Workup 6. Aqueous Workup and Extraction Propagation->Workup Purify 7. Column Chromatography Workup->Purify

Caption: Generalized workflow for a visible-light mediated radical trifluoromethylation.

Conclusion

The substitution of hydrogen or other halogens with fluorine initiates a cascade of electronic effects that fundamentally alter reaction mechanisms and outcomes. As demonstrated through the case studies of SNAr, α-proton acidity, and radical additions, fluorine's powerful inductive effect is a primary determinant of reactivity. In SNAr, it stabilizes the rate-determining intermediate, reversing the expected leaving group trend. For carbonyl compounds, it significantly enhances the acidity of adjacent protons by stabilizing the resulting enolate. In radical chemistry, it transforms an alkyl radical from a nucleophile into a potent electrophile.

For the researcher and drug development professional, this deep mechanistic understanding is not merely academic. It is a predictive tool that allows for the rational design of synthetic routes, the selection of appropriate reaction conditions, and the anticipation of a fluorinated molecule's chemical behavior. By moving beyond simple analogy and appreciating the distinct causality behind fluorine's influence, chemists can more effectively harness its "magic" to build the next generation of functional molecules.

References

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A Senior Application Scientist's Guide to the Potential of 3,5-Difluoro-2-methoxybenzonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic efficiency, enabling the construction of complex molecular architectures in a single, atom-economical step. The choice of each component is critical, with subtle electronic and steric modifications dramatically influencing reaction outcomes. This guide delves into the prospective performance of a lesser-explored substrate: 3,5-Difluoro-2-methoxybenzonitrile .

While direct literature on this specific molecule within MCRs is sparse, this analysis leverages data from structurally analogous benzonitriles to build a predictive framework. We will dissect the unique electronic profile conferred by its substituents—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—to hypothesize its reactivity in key MCRs. This guide provides a comparative analysis against common alternatives and furnishes detailed experimental protocols to validate these hypotheses, offering a roadmap for researchers looking to exploit its unique properties in diversity-oriented synthesis and drug discovery.

The Electronic Profile: Deconstructing this compound

The reactivity of a nitrile in an MCR is fundamentally governed by the electrophilicity of its cyano carbon. Substituents on the aromatic ring modulate this property.

  • Electron-Withdrawing Groups (EWGs): Fluorine atoms are potent EWGs that act through a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the cyano group, increasing the electrophilicity of the nitrile carbon.

  • Electron-Donating Groups (EDGs): The methoxy group is a strong EDG via its positive mesomeric effect (+M) and a weaker EDG through its negative inductive effect (-I). Positioned at C2 (ortho to the nitrile), its +M effect enriches the ring with electron density.

In this compound, these forces create a nuanced electronic landscape. The two fluorine atoms at the meta positions strongly activate the nitrile towards nucleophilic attack. However, the ortho-methoxy group, while sterically hindering, donates electron density, potentially counteracting some of the activation. This push-pull system is the key to its unique potential.

Comparative Performance Analysis in Key MCRs

We will evaluate the hypothetical performance of this compound against two widely used benchmarks: the electron-poor 4-Nitrobenzonitrile and the electron-rich 4-Methoxybenzonitrile .

The Passerini Reaction

The Passerini three-component reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound. However, variations exist where nitriles can participate, especially highly electrophilic ones. The key step is the nucleophilic attack on the nitrile carbon.

Hypothesis: this compound is expected to be a moderately reactive substrate. The strong activation by the two fluorine atoms should facilitate the initial nucleophilic attack. However, its performance may be slightly attenuated compared to 4-Nitrobenzonitrile due to the counteracting electron-donating effect of the methoxy group. It should significantly outperform the electron-rich 4-Methoxybenzonitrile, which is often unreactive in this context.

Table 1: Predicted Comparative Performance in the Passerini-type Reaction

Feature4-Nitrobenzonitrile (High-EWG)This compound (Predicted)4-Methoxybenzonitrile (High-EDG)
Nitrile Electrophilicity Very HighModerately HighLow
Predicted Reactivity HighModerate to GoodVery Low / Inert
Potential Yield Good to ExcellentFair to GoodPoor to None
Key Influencing Factor Strong -I, -M effect of NO₂Strong -I effect of 2x F, partially offset by +M of OMeStrong +M effect of OMe
The Gewald Reaction

The Gewald three-component reaction synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, typically in the presence of a base. The reactivity of the nitrile is crucial for the initial Knoevenagel condensation and subsequent cyclization.

Hypothesis: The activation provided by the fluoro groups in this compound should make it a viable substrate for the Gewald reaction. The electron-withdrawing nature is essential for activating the α-methylene protons (if present in a derivative) or for facilitating the cyclization step. We predict its performance to be superior to simple benzonitrile or electron-rich analogues.

Table 2: Predicted Comparative Performance in the Gewald Reaction

FeatureMalononitrile (Standard Substrate)This compound (Predicted)Benzonitrile (Baseline)
α-Proton Acidity HighN/A (Aryl Nitrile)N/A (Aryl Nitrile)
Nitrile Reactivity HighModerately HighLow
Predicted Yield ExcellentGoodPoor / Requires harsh conditions
Key Influencing Factor Two activating cyano groupsActivation by two fluoro groupsLack of activating groups

Proposed Experimental Validation

To move from hypothesis to empirical data, a structured experimental plan is necessary. The following protocols are designed to be self-validating systems to test the viability of this compound in a common MCR.

General Experimental Workflow

The following diagram outlines the logical flow for testing and validating a new substrate in an MCR.

G cluster_prep Phase 1: Preparation & Scoping cluster_exec Phase 2: Execution & Analysis cluster_eval Phase 3: Evaluation A Substrate Selection: - Target: this compound - Controls: 4-Nitrobenzonitrile, 4-Methoxybenzonitrile B Reaction Scoping: - Select MCR (e.g., Gewald) - Define variable parameters (Solvent, Temp, Catalyst) A->B Define Controls C Parallel Synthesis: Run reactions for Target and Controls under identical conditions B->C Execute Plan D Work-up & Purification: - Quenching - Extraction - Column Chromatography C->D Isolate Product E Analysis: - TLC / LC-MS for conversion - ¹H NMR, ¹³C NMR for structure - HRMS for identity D->E Characterize F Data Comparison: - Compare Yields - Compare Purity - Compare Reaction Times E->F Feed Data G Conclusion: Determine relative performance and viability of the target substrate F->G Synthesize Findings

Caption: A structured workflow for evaluating a novel MCR substrate.

Protocol: Comparative Gewald Reaction

Objective: To compare the yield of the Gewald reaction using this compound against 4-Nitrobenzonitrile and 4-Methoxybenzonitrile.

Materials:

  • Cyclohexanone (1.0 mmol)

  • Nitrile Substrate (1.0 mmol)

    • Reaction A: this compound

    • Reaction B: 4-Nitrobenzonitrile

    • Reaction C: 4-Methoxybenzonitrile

  • Elemental Sulfur (1.1 mmol)

  • Morpholine (0.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 mmol), the selected nitrile substrate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (5 mL).

  • Add morpholine (0.2 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration, washing with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-aminothiophene derivative.

  • Characterize the product by NMR and HRMS and calculate the isolated yield.

Mechanistic Considerations & Predicted Outcome

The key to the Gewald reaction is the formation of the Knoevenagel condensation product, followed by Michael addition of sulfur and subsequent cyclization. The electrophilicity of the nitrile is paramount for the final intramolecular attack of the sulfur anion onto the cyano carbon.

G cluster_highlight Critical Step Influenced by Nitrile Electronics start Reactants: Ketone + Activated Nitrile + S₈ + Base step1 Knoevenagel Condensation Formation of α,β-unsaturated nitrile start->step1 step2 Michael Addition Sulfur anion attacks β-carbon step1->step2 step3 Tautomerization & Cyclization Attack on electrophilic CN carbon step2->step3 product 2-Aminothiophene step3->product

Caption: Simplified mechanism of the Gewald reaction.

Given this mechanism, the enhanced electrophilicity of the nitrile in this compound, driven by the fluoro groups, is expected to facilitate the crucial cyclization step (Step 3). This should lead to a more efficient reaction and higher yields compared to non-activated benzonitriles.

Conclusion and Future Outlook

While direct experimental data remains to be generated, a thorough analysis based on fundamental electronic principles strongly suggests that This compound is a promising and viable substrate for multicomponent reactions. Its unique electronic architecture—a balance of strong inductive withdrawal and moderate mesomeric donation—positions it as a moderately activated nitrile.

We predict it will outperform standard, non-activated benzonitriles and electron-rich analogues in reactions like the Gewald synthesis. Its performance is likely to be comparable to, though perhaps slightly less reactive than, nitriles activated by exceptionally strong EWGs like a nitro group.

The true value of incorporating this building block lies in the final product. The resulting molecules will be decorated with a unique substitution pattern, offering novel vectors for structure-activity relationship (SAR) studies in drug discovery. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group provides a handle for further functionalization. We strongly encourage the experimental validation of this promising reagent.

References

There are no direct publications on the use of this compound in multicomponent reactions found in the search results. The references provided below are to foundational and review articles on the relevant multicomponent reactions themselves, which form the basis of the scientific reasoning and proposed experimental designs in this guide.

  • Gewald Reaction: Synthesis of 2-Aminothiophenes. Chemical Reviews. [Link]

  • The Passerini Reaction. Chemical Reviews. [Link]

  • Multicomponent Reactions: Concepts and Applications for Design and Synthesis. Wiley Online Library. [Link]

  • Recent Advances in the Gewald Three-Component Reaction. RSC Publishing. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3,5-Difluoro-2-methoxybenzonitrile (CAS No. 874804-08-7), a compound whose hazardous properties demand rigorous handling protocols. Our objective is to move beyond a simple checklist, offering a comprehensive understanding of the causality behind these essential procedures to ensure a self-validating system of safety within your laboratory.

Core Hazard Profile: Understanding the Imperative for Caution

This compound is a multi-hazard substance. Its disposal protocol is directly informed by its toxicological and irritant properties. A failure to adhere to correct procedures can pose significant risks to personnel and the environment. The compound's hazard classifications are summarized below.

Hazard Classification (GHS-US)Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH311Toxic in contact with skin. [1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Signal Word:Danger [1]

The dermal toxicity (H311) is of particular concern; accidental skin contact represents a significant route of exposure, necessitating the stringent use of appropriate Personal Protective Equipment (PPE) at all times.

Immediate Safety & Personal Protective Equipment (PPE)

Before any handling or disposal operations commence, a thorough risk assessment must be performed and the correct PPE must be worn. The choice of PPE is a direct countermeasure to the hazards identified above.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[2] Where a higher risk of splashing exists, such as during spill cleanup or bulk transfers, a face shield must also be worn over the goggles.[2]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber, that conform to established standards (e.g., EU Directive 89/686/EEC and EN 374).[2][3] Given the compound's dermal toxicity, glove integrity is paramount. Inspect gloves before each use and replace them immediately if compromised.

  • Skin and Body Protection : A laboratory coat is the minimum requirement.[2] For tasks involving larger quantities or a high potential for splashing, chemical-resistant coveralls or an apron should be utilized.[2][4] Contaminated clothing must be removed promptly and decontaminated before reuse.[5][6]

  • Respiratory Protection : All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling harmful vapors or dust.[2]

The Primary Disposal Mandate: Professional Hazardous Waste Management

Due to its acute toxicity and hazard profile, this compound and any materials contaminated with it must be treated as hazardous waste .[2][5] In-lab neutralization or treatment is not recommended, as it could generate unknown and potentially more hazardous byproducts.

The only approved and safe method of disposal is through a licensed professional waste disposal company.[3] These organizations are equipped with the specialized facilities, such as high-temperature incinerators, and the regulatory expertise to manage and destroy the chemical in a compliant and environmentally sound manner.[2]

On-Site Waste Accumulation: A Step-by-Step Protocol

While a third-party vendor will perform the final disposal, the proper collection and storage of the waste on-site is a critical responsibility of the laboratory.

Step 1: Waste Segregation Immediately upon generation, waste containing this compound must be segregated. Do not mix this waste with any other waste streams. [2][3] Mixing with incompatible chemicals can lead to dangerous reactions, and mixing with non-hazardous waste results in a much larger volume of material that must be expensively disposed of as hazardous.

Step 2: Containerization

  • Select a Compatible Container : Collect waste in a dedicated, leak-proof container with a tightly sealing lid.[2][7][8] The original product container is often a suitable choice for surplus material.[8] Ensure the container material is compatible with nitriles and fluorinated compounds.

  • Maintain Container Integrity : The container must be in good condition, free from cracks or damage.[8] Keep the container closed at all times except when actively adding waste.[1][4] Funnels must not be left in the container opening.[8]

Step 3: Accurate Labeling Proper labeling is a regulatory requirement and is essential for safety. The waste container must be clearly labeled with:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".[2][3]

  • Appropriate GHS hazard pictograms (e.g., skull and crossbones, exclamation mark).[1]

  • The date accumulation started.

Step 4: Secure Storage Store the sealed and labeled waste container in a designated and secure location, such as a satellite accumulation area or a main hazardous waste storage area. This location must be:

  • In a well-ventilated area, preferably within a fume hood.[4]

  • Away from heat and ignition sources.[6]

  • Segregated from incompatible materials.

  • Under the control of the laboratory and, if possible, in a locked cabinet or facility to prevent unauthorized access.[1][4]

Disposal Workflow & Decision Process

The following diagram outlines the essential workflow for the compliant disposal of this compound.

G Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Professional Disposal A Waste Generation (e.g., residual material, contaminated wipes, spills) B Wear Full PPE (Goggles, Nitrile Gloves, Lab Coat) A->B ALWAYS C Segregate Waste Immediately (Do NOT mix with other streams) B->C D Place in Dedicated, Labeled Hazardous Waste Container C->D Crucial Step E Store Container Securely (Closed, in ventilated area, locked up) D->E F Contact Licensed Waste Disposal Company E->F When container is full or per schedule G Provide Safety Data Sheet (SDS) and Waste Information F->G H Schedule Waste Pickup G->H I Compliant Transportation & Final Disposal (e.g., Incineration) H->I

Sources

Navigating the Synthesis of 3,5-Difluoro-2-methoxybenzonitrile: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researcher in the fast-paced world of pharmaceutical development, precision in the laboratory extends beyond experimental parameters. It encompasses a rigorous adherence to safety protocols, especially when working with novel and reactive compounds. This guide provides essential, immediate safety and logistical information for handling 3,5-Difluoro-2-methoxybenzonitrile, a compound whose utility in synthesis is matched by its potential hazards. Our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety and the integrity of your work environment.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 874804-08-7) is a substituted benzonitrile that presents several health hazards.[1] A thorough understanding of these risks is the foundation of a safe experimental workflow. The compound is classified with the following hazards:

  • Acute Toxicity: It is harmful if swallowed or inhaled and toxic in contact with skin.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]

The presence of fluoro and nitrile functional groups necessitates a cautious and well-planned approach to its handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles or a face shield.[2]Chemical-impermeable gloves (e.g., double nitrile or Viton).[3]Fully-buttoned lab coat.[3]Recommended to be performed in a chemical fume hood. If not feasible, an N-95 or N-100 particle mask is sufficient for small quantities.[4]
Solution Preparation and Reactions Tightly fitting safety goggles and a face shield.[5]Chemical-impermeable gloves with long cuffs to cover the lab coat sleeves.[4] Change gloves every 30-60 minutes or immediately upon suspected contact.[4]Chemical-resistant lab coat or gown with a closed front and tight-fitting cuffs.[4]All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Spill Cleanup Tightly fitting safety goggles and a face shield.Double-layered chemical-impermeable gloves (e.g., nitrile or neoprene).[3][5]Chemical-resistant coveralls or apron over a lab coat.For large spills or in poorly ventilated areas, a full-face air-purifying respirator with appropriate cartridges is required.[4]
Waste Disposal Tightly fitting safety goggles or a face shield.Chemical-impermeable gloves.Fully-buttoned lab coat.Handled within a chemical fume hood.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiment.

Storage and Handling
  • Storage: Upon receipt, store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] It should be stored away from incompatible materials such as strong oxidizing agents.[6]

  • Handling: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure that an emergency eyewash station and safety shower are readily accessible.[8] Avoid the formation of dust when handling the solid form.[9]

Experimental Workflow

The following diagram outlines the logical flow for the safe handling of this compound during a typical experimental procedure.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh react_dissolve Dissolve in Solvent prep_weigh->react_dissolve react_run Perform Reaction react_dissolve->react_run react_monitor Monitor Progress react_run->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification workup_extract->workup_purify cleanup_decontaminate Decontaminate Glassware workup_purify->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared to respond swiftly and correctly is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or seek immediate medical attention.[9][10]

Spill Management and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Cleanup
  • Small Spills: For minor spills, absorb the material with an inert, dry substance such as vermiculite or sand.[3] Scoop the material into a designated, labeled waste container.[3]

  • Large Spills: Evacuate the area immediately and prevent entry.[10] If the spill is flammable, remove all sources of ignition.[10] Contact your institution's environmental health and safety (EHS) department for assistance.[10][12]

Disposal Protocol

Due to its halogenated nature, this compound should not be disposed of down the drain.[3] All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed container for hazardous waste.[3]

The recommended method for the disposal of halogenated organic compounds is through a licensed professional waste disposal company.[2] These companies utilize high-temperature incineration or other advanced chemical treatments to ensure complete destruction of the compound, minimizing environmental impact.

The following diagram illustrates the decision-making process for the disposal of waste containing this compound.

cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal waste_source Waste containing This compound waste_container Collect in a labeled, sealed hazardous waste container waste_source->waste_container waste_log Log waste in inventory waste_container->waste_log storage_location Store in designated Satellite Accumulation Area (SAA) waste_log->storage_location storage_secondary Use secondary containment storage_location->storage_secondary disposal_pickup Arrange for pickup by licensed waste disposal company storage_secondary->disposal_pickup disposal_documentation Complete waste manifest disposal_pickup->disposal_documentation

Caption: Disposal workflow for this compound waste.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents. Your commitment to these principles is a testament to your dedication to scientific excellence.

References

  • Environmental Health and Safety, Florida State University. Halogenated Solvents. [Link]

  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]

  • National Institute for Occupational Safety and Health. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Research Safety, University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • PubChem. 4,5-Difluoro-2-methoxybenzonitrile. [Link]

  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Environmental Health & Safety, The University of Texas at Austin. Halogenated Waste. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories. [Link]

  • NY Creates. Standard Operating Procedure for Chemical Handling and Storage. [Link]

  • asecos GmbH. Storage of Hazardous Substances. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.